molecular formula C7H12O B152366 3-Methylcyclohexanone CAS No. 591-24-2

3-Methylcyclohexanone

Cat. No.: B152366
CAS No.: 591-24-2
M. Wt: 112.17 g/mol
InChI Key: UJBOOUHRTQVGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Methylcyclohexanone, also known as methyl-3 cyclohexanone-1 or tetrahydro-m-cresol, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety (R)-3-Methylcyclohexanone exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (R)-3-methylcyclohexanone is primarily located in the cytoplasm (R)-3-Methylcyclohexanone has a camphoraceous taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBOOUHRTQVGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862256
Record name Cyclohexanone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless to very faintly yellow liquid; [Acros Organics MSDS], Liquid, Colourless liquid; camphoraceous odour
Record name 3-Methylcyclohexanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13460
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (R)-3-Methylcyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Methylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 3-Methylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.914-0.919
Record name 3-Methylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1035/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.5 [mmHg]
Record name 3-Methylcyclohexanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13460
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

591-24-2, 625-96-7
Record name (RS)-3-Methylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLCYCLOHEXANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255L4HTY2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-3-Methylcyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-73.5 °C
Record name (R)-3-Methylcyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Introduction: Situating 3-Methylcyclohexanone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Methylcyclohexanone

This compound (CAS 591-24-2) is a chiral cyclic ketone that serves as a versatile building block in organic synthesis.[1] Its structure, a cyclohexanone ring bearing a methyl group at the β-position to the carbonyl, presents a unique chemical landscape for researchers. Unlike its 2-methyl counterpart, the reactivity of this compound is defined by a nuanced and often challenging lack of regioselectivity in enolate formation, a characteristic that demands a sophisticated understanding for its effective utilization.[2] This guide provides an in-depth exploration of its core chemical properties, reaction mechanisms, and practical applications, offering field-proven insights for professionals in research and drug development.

dot

Caption: Figure 1: Structure of 3-Methylcyclohexan-1-one.

Core Physicochemical & Spectroscopic Data

A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its application in experimental work. This compound is a clear, colorless to faintly yellow liquid at room temperature.[3]

Data Presentation: Physical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₇H₁₂O [3]
Molecular Weight 112.17 g/mol [3]
CAS Number 591-24-2 [4]
IUPAC Name 3-methylcyclohexan-1-one [3]
Density 0.914 - 0.919 g/mL at 25 °C [3][5]
Boiling Point 168 - 170 °C [1][6]
Melting Point -73.5 °C [3]
Refractive Index (n20/D) 1.440 - 1.450 [1][5]
Flash Point 48 °C (118.4 °F) [7]

| Solubility | Insoluble in water; soluble in oils |[3] |

Table 2: Key Spectroscopic Data

Spectroscopic Method Key Features and Assignments Source(s)
IR Spectroscopy Strong, sharp absorption band around 1714 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. [8][9]
¹H NMR Spectroscopy Complex multiplets in the aliphatic region (approx. 1.2-2.5 ppm) for the ring protons. A doublet around 1.0 ppm for the methyl (CH₃) group protons. [8]
¹³C NMR Spectroscopy A signal in the downfield region (>200 ppm) for the carbonyl carbon. Signals in the aliphatic region (approx. 20-50 ppm) for the ring and methyl carbons. [10]

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 112. Characteristic fragmentation patterns for cyclic ketones. |[4][11] |

Key Chemical Transformations & Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its carbonyl group and the adjacent α-carbons. The position of the methyl group profoundly influences the outcomes of reactions involving enolate intermediates.

Enolate Formation: The Challenge of Regioselectivity

The formation of an enolate is the critical first step for a vast array of carbon-carbon bond-forming reactions, including alkylations and aldol condensations. In unsymmetrical ketones, the choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate.

  • Kinetic Enolate: Formed by the rapid removal of the most sterically accessible α-proton. This typically requires a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[12]

  • Thermodynamic Enolate: The more stable enolate, which has a more substituted double bond. Its formation is favored under equilibrium conditions, using a smaller, strong base (e.g., NaH or NaOR) at higher temperatures.[12]

For this compound, the α-carbons are at the C2 and C6 positions. Deprotonation can occur at either site. However, unlike 2-methylcyclohexanone where the methyl group directly influences the steric and electronic environment of one α-position, the β-methyl group in this compound has a much weaker directing effect. Consequently, treatment with a base often leads to a non-selective deprotonation, yielding a mixture of the Δ²,³- and Δ¹,⁶-enolates. This lack of regioselectivity is a critical experimental consideration, as it typically results in a mixture of products.[2]

dot

Baeyer_Villiger_Workflow start This compound reagent Peroxyacid (m-CPBA) or Oxone start->reagent 1. Add Oxidant intermediate Criegee Intermediate (Tetrahedral) reagent->intermediate 2. Nucleophilic Attack migration Regiochemical Migration (C2 vs C6) intermediate->migration 3. Rate-Determining Step product1 Product 1: 3-Methyl-ε-caprolactone migration->product1 Path A (C6 migrates) product2 Product 2: 5-Methyl-ε-caprolactone migration->product2 Path B (C2 migrates) workup Aqueous Workup & Purification product1->workup product2->workup

Caption: Figure 3: Workflow for the Baeyer-Villiger oxidation of this compound.

Synthesis and Applications

This compound can be synthesized through various routes, including the oxidation of 3-methylcyclohexanol using oxidizing agents like chromic acid. [13]Another method involves the intramolecular aldol condensation of heptane-2,6-dione, followed by catalytic hydrogenation of the resulting enone. [13] Its applications are diverse:

  • Flavor and Fragrance: It is used as a flavoring agent in foods and as an ingredient in the fragrance industry due to its characteristic odor. [1][3]* Chiral Building Block: As a chiral molecule, it is a valuable starting material for the enantioselective synthesis of complex molecules, including pharmaceuticals and agrochemicals. [1]* Organic Synthesis: It serves as a precursor in various synthetic pathways, although its utility can be complicated by the regioselectivity issues discussed previously. [8]

Safety and Handling

This compound is classified as a flammable liquid and vapor. [3][14]It may cause skin and eye irritation. [14]Standard laboratory safety protocols should be strictly followed when handling this chemical.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Experimental Protocols

The following protocols are representative examples of common transformations involving this compound.

Protocol 1: Reduction of this compound with Sodium Borohydride

Objective: To synthesize 3-methylcyclohexanol via hydride reduction.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.61 g, 50 mmol) in methanol (25 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Reagent Addition: While maintaining the temperature, add sodium borohydride (NaBH₄) (0.95 g, 25 mmol) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. [16]4. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3) and gas evolution ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclohexanol product.

  • Purification: The product can be purified further by distillation if necessary.

Protocol 2: Baeyer-Villiger Oxidation using m-CPBA

Objective: To synthesize the isomeric mixture of methyl-ε-caprolactones.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.61 g, 50 mmol) in dichloromethane (DCM) (50 mL).

  • Buffering: Add sodium bicarbonate (NaHCO₃) (8.4 g, 100 mmol) to the solution. Causality Note: The bicarbonate buffer is essential to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed side reactions.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 12.3 g, ~55 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS.

  • Workup: Filter the reaction mixture to remove the solids (sodium bicarbonate and m-chlorobenzoic acid sodium salt).

  • Washing: Transfer the filtrate to a separatory funnel and wash with 10% sodium sulfite (Na₂SO₃) solution (2 x 30 mL) to destroy excess peroxide, followed by saturated NaHCO₃ solution (2 x 30 mL), and finally brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under reduced pressure.

  • Analysis: The resulting crude oil is a mixture of 3-methyl- and 5-methyl-ε-caprolactone. The product ratio can be determined by ¹H NMR or GC analysis. [17]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11567, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83384, (+)-3-Methylcyclohexanone.
  • Stork, G., & d'Angelo, J. (1974). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Organic Syntheses, 54, 39. doi:10.15227/orgsyn.054.0039.
  • The Good Scents Company (n.d.). 3-methyl cyclohexanone.
  • ChemSynthesis (n.d.). This compound.
  • Thurkauf, A., Hillery, P., Jacobson, A. E., & Rice, K. C. (1989). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry, 54(9), 2213–2214. [Link]
  • NIST (n.d.). Cyclohexanone, 3-methyl-. In NIST Chemistry WebBook.
  • Shobe, D. (2019). What is the formation of the compound 3-methyl cyclohexanone? Quora.
  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
  • Batalini, C., & Bieber, L. W. (2019). SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Revista Panorâmica.
  • Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Filo (2023). Aldol condensation of 3-methyl cyclohexanone leads to a mixture of two en...
  • Xia, C., et al. (2017). Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. ResearchGate.
  • LibreTexts Chemistry (2023). Reductions using NaBH4, LiAlH4.
  • Negishi, E., & Chatterjee, S. (1998). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course.
  • Gauth (n.d.). Aldol condensation between two molecules of 3 -methylcyclohexanone can lead to a mixture...
  • The Organic Chemistry Tutor (2014, April 29). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism Made Easy! [Video]. YouTube. [Link]
  • Wikipedia contributors. (2024, January 5). Aldol condensation. In Wikipedia, The Free Encyclopedia.
  • Soderberg, T. (n.d.). CHEM 330 Topics Discussed on Oct 19.
  • Organic Chemistry Portal (n.d.). Baeyer-Villiger Oxidation.
  • PharmaXChange.info (2011). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone.
  • Wikipedia contributors. (2023, December 13). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia.
  • Chegg (n.d.). Aldol condensation of this compound leads to a mixture of two enone products...
  • NIST (n.d.). Cyclohexanone, 3-methyl- IR Spectrum. In NIST Chemistry WebBook.
  • Chemistry Steps (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • CPAChem (2024). Safety data sheet: this compound.
  • LibreTexts Chemistry (2023). Mixed Aldol Reactions.
  • Professor Dave Explains (2020, April 3).
  • Fisher Scientific (2025). SAFETY DATA SHEET: this compound (Canada).
  • Leah4sci (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
  • NIST (n.d.). Cyclohexanone, 3-methyl- Mass spectrum (electron ionization). In NIST Chemistry WebBook.

Sources

3-Methylcyclohexanone CAS number 591-24-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylcyclohexanone (CAS 591-24-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 591-24-2), a substituted cyclic ketone, is a pivotal molecule in the landscape of organic synthesis and medicinal chemistry.[1] As a chiral compound, its enantiomerically pure forms, (R)-(+)-3-Methylcyclohexanone and (S)-(-)-3-Methylcyclohexanone, serve as invaluable building blocks for constructing complex molecular architectures with specific stereochemistry, a critical requirement for therapeutic efficacy.[2][3] This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and development settings.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of chemical synthesis. This compound is a colorless to faintly yellow liquid with a characteristic ketone odor.[4][5] Its fundamental properties are summarized below.

Physical and Chemical Properties

The physical properties of this compound are well-documented and essential for its handling, purification, and use in reactions.

PropertyValueSource(s)
CAS Number 591-24-2[6]
Molecular Formula C₇H₁₂O[7]
Molecular Weight 112.17 g/mol [6]
Appearance Colorless to light yellow clear liquid[8]
Density 0.914 - 0.919 g/mL at 25 °C[4][6][8]
Boiling Point 169-170 °C[6][9]
Melting Point -73.5 °C[4][9]
Flash Point 48 °C (118.4 °F) - closed cup[10]
Refractive Index (n20/D) 1.440 - 1.450[6][8]
Solubility Insoluble in water; soluble in oils and organic solvents like ethanol, hexane, and toluene.[4][11]
Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound and distinguishing it from its 2- and 4-methyl isomers.[12]

Caption: Chemical structure of this compound.

TechniqueKey Features and ObservationsSource(s)
¹H NMR (CDCl₃) Signals appear at ~1.0 ppm (doublet, 3H, CH₃) and a complex multiplet between ~1.5-2.4 ppm for the 9 ring protons.[12][13]
¹³C NMR (CDCl₃) Characteristic peaks at ~22 ppm (CH₃), a series of peaks from ~25-48 ppm for the ring CH₂ and CH carbons, and a distinct carbonyl peak around ~211 ppm.[12][14]
Infrared (IR) A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone functional group.[12]
Mass Spec. (MS) Molecular ion (M⁺) peak at m/z 112. Key fragment ions are observed at m/z 97, 84, 69, and 56.[12][15]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through two primary industrial routes: the catalytic hydrogenation of m-cresol or the oxidation of 3-methylcyclohexanol.[1][11]

Catalytic Hydrogenation of m-Cresol

This method involves the reduction of the aromatic ring of m-cresol. The process is complex as it can yield both this compound and 3-methylcyclohexanol.[16] The selectivity towards the ketone is controlled by catalyst choice (e.g., Platinum-based catalysts like 1% Pt/SiO₂) and reaction conditions such as temperature and pressure.[16]

Synthesis_Hydrogenation start m-Cresol product This compound start->product Hydrogenation reagents + H₂ (Hydrogen Gas) reagents->product conditions Catalyst (e.g., 1% Pt/SiO₂) Controlled Temperature & Pressure conditions->product side_product 3-Methylcyclohexanol (By-product) product->side_product Further Reduction

Caption: Workflow for the synthesis of this compound via m-cresol hydrogenation.

Oxidation of 3-Methylcyclohexanol

A more common laboratory-scale and industrial synthesis involves the oxidation of the corresponding secondary alcohol, 3-methylcyclohexanol. This is a standard transformation in organic chemistry.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylcyclohexanol in a suitable anhydrous solvent like dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature. The causality for using PCC is its relative mildness, which minimizes over-oxidation compared to stronger agents like potassium permanganate.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium by-products.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

  • Validation: Confirm the identity and purity of the product using the spectroscopic methods detailed in Section 1.2.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its ketone functional group and the adjacent α-carbons.

Enolate Formation: A Lack of Regioselectivity

A critical aspect for synthetic chemists is the formation of enolates for subsequent alkylation or other C-C bond-forming reactions. Unlike its 2-methyl isomer, which allows for selective formation of kinetic or thermodynamic enolates, this compound presents a challenge.[17] The two α-carbons (C2 and C6) are sterically and electronically similar. The methyl group at the β-position does not exert a strong directing effect.[17] Consequently, deprotonation with a base typically yields a mixture of the two possible regioisomeric enolates, which can lead to a mixture of products.[17]

Enolate_Formation start This compound base + Base (e.g., LDA) mixture Mixture of Enolates (Poor Regioselectivity) base->mixture enolate1 Δ¹,²-enolate enolate2 Δ²,³-enolate mixture->enolate1 Path A mixture->enolate2 Path B products Mixture of Alkylated Products (upon reaction with E⁺) mixture->products

Caption: Deprotonation of this compound leads to a mixture of enolates.

Role as a Chiral Building Block

The true value of this compound in drug development lies in its chiral nature. The enantiomerically pure forms are powerful synthons.[2] For example, (R)-(+)-3-Methylcyclohexanone is a key starting material in the synthesis of various pharmaceuticals and agrochemicals where specific stereochemistry is essential for biological activity.[2] Efficient methods for producing the optically pure (S)-(-) enantiomer have also been developed, further expanding its utility.[3]

Applications in Research and Drug Development

This compound and its derivatives are not merely laboratory curiosities; they are integral to the synthesis of high-value molecules.

  • Pharmaceutical Synthesis: It serves as an intermediate in the creation of complex molecules, including antagonists for the α1a adrenoceptor and inverse agonists for the histamine H3 receptor.[3]

  • Flavor and Fragrance: Due to its pleasant, camphor-like odor, it is used as a flavoring agent in foods and as an ingredient in fragrances.[2][4][5]

  • Organic Synthesis Reagent: It is a precursor for other valuable reagents, such as 3-methylcyclohexene.[18] Its derivatives, like (R)-3-(hydroxymethyl)cyclohexanone, are used to synthesize metabolically stable carbocyclic nucleosides and potent anti-inflammatory agents.[19]

Safety and Handling

As a flammable liquid and potential irritant, proper handling of this compound is imperative.

Hazard CategoryGHS Classification and PrecautionsSource(s)
Physical Hazards Flammable Liquid (Category 3) - H226: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.[4][10][15]
Health Hazards Skin Irritation (Category 2) - H315: Causes skin irritation. Eye Irritation (Category 2) - H319: Causes serious eye irritation. May cause respiratory irritation. Avoid breathing vapors and wear protective gloves, clothing, and eye/face protection.[20][21]
Handling Handle in a well-ventilated area or under a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.[20]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container. Keep in a designated flammables area away from incompatible materials like strong oxidizing agents, bases, and reducing agents.[20][22]

References

  • The Good Scents Company. (n.d.). 3-methyl cyclohexanone this compound.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Organic Syntheses Procedure.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 3-methyl- (CAS 591-24-2).
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Fisher Scientific. (2025).
  • ResearchGate. (n.d.).
  • Chem-Impex. (n.d.). (R)-(+)-3-Methylcyclohexanone.
  • Thurkauf, A., et al. (n.d.). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Spectroscopic Showdown: Unveiling the Isomers of Methylcyclohexanone.
  • NIST. (n.d.). Cyclohexanone, 3-methyl-. NIST Chemistry WebBook.
  • Solubility of Things. (n.d.). This compound.
  • SpectraBase. (n.d.). (+)-3-Methylcyclohexanone.
  • SpectraBase. (n.d.). (+)-3-Methylcyclohexanone - [13C NMR] - Chemical Shifts.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Methylcyclohexanone and 3-.
  • BenchChem. (2025). A Comparative Guide to the Applications of (R)-3-(hydroxymethyl)cyclohexanone in Synthetic Chemistry.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - (R)-(+)-3-Methylcyclohexanone.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Tokyo Chemical Industry. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Wikipedia. (n.d.). Methylcyclohexanone.
  • National Center for Biotechnology Information. (n.d.). (+)-3-Methylcyclohexanone.
  • Pearson. (2024). What product is formed when 3-methyl-2-cyclohexenone reacts with....
  • Organic Syntheses. (n.d.). 3-Hydroxy-2,2-dimethylcyclohexanone. Organic Syntheses Procedure.
  • CPAChem. (n.d.). This compound CAS:591-24-2 EC:209-710-7.
  • ChemSynthesis. (2025). This compound.
  • Wikipedia. (n.d.). 3-Methylcyclohexene.
  • ChemicalBook. (n.d.). This compound(591-24-2) 1H NMR spectrum.
  • Carl ROTH. (n.d.).
  • ChemicalBook. (n.d.). 591-24-2 CAS MSDS (this compound) Melting Point....
  • ACGIH. (n.d.). METHYLCYCLOHEXANONE, ALL ISOMERS.
  • Stoltz Group. (n.d.).
  • ChemSynthesis. (2025). 3-benzoyl-3-methylcyclohexanone.
  • Echemi. (n.d.). (RS)-3-Methylcyclohexanone.
  • Google Patents. (n.d.).

Sources

Introduction: Understanding 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Methylcyclohexanone

This compound (CAS No: 591-24-2) is a cyclic ketone of significant interest in organic synthesis, fragrance development, and as a versatile solvent.[1][2] Its structure, a six-membered carbon ring bearing a ketone functional group and a methyl substituent at the 3-position, introduces a chiral center, meaning it exists as two non-superimposable mirror images: (R)- and (S)-enantiomers.[2][3] This chirality, combined with its functional groups, makes it a valuable building block for the synthesis of more complex, stereospecific molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective use, from predicting its behavior in reaction mixtures to ensuring its safe handling and storage.

This guide provides a detailed examination of the key physical and spectroscopic properties of this compound, supported by field-proven experimental protocols for their determination. The methodologies are presented not merely as steps, but with a focus on the underlying scientific principles, ensuring a robust and validated approach for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The physical state and behavior of this compound under various conditions are dictated by its molecular structure. The polar carbonyl group allows for dipole-dipole interactions, while the nonpolar hydrocarbon backbone results in moderate volatility and limited water solubility. These properties are summarized below.

PropertyValueSource(s)
IUPAC Name 3-methylcyclohexan-1-one[1]
CAS Number 591-24-2 (Racemic Mixture)[1][3]
13368-65-5 ((R)-enantiomer)[2]
Molecular Formula C₇H₁₂O[1][2]
Molecular Weight 112.17 g/mol [1][2]
Appearance Clear, colorless to very faintly yellow liquid[1]
Odor Camphoraceous, mint-like[1]
Boiling Point 169-170 °C (at 760 mmHg)[1]
Melting Point -73.5 °C[1]
Density ~0.914 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.440 - 1.450[1]
Solubility Insoluble in water; soluble in oils and ethanol[1]
Flash Point ~48 °C (118.4 °F) - Closed Cup[1]
Vapor Pressure 1.5 mmHg at 20 °C[1]

Section 2: Spectroscopic Characterization

Spectroscopy provides a fingerprint of a molecule's structure. For this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for confirming its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by features characteristic of a saturated aliphatic ketone.

  • C=O Stretch: A strong, sharp absorption peak is observed at approximately 1715 cm⁻¹ . This is the most diagnostic peak and is indicative of a saturated six-membered ring ketone. Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-H Aliphatic Stretch: A series of peaks are present in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the sp³ hybridized carbons of the cyclohexane ring and the methyl group.[3]

  • CH₂/CH₃ Bending: Vibrations corresponding to the scissoring and bending of the methylene (CH₂) and methyl (CH₃) groups appear in the 1465-1350 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. Due to the complexity of the overlapping signals from the cyclohexane ring protons, a precise assignment without advanced 2D NMR techniques is challenging. However, the general regions are predictable:

  • Methyl Protons (-CH₃): A doublet will appear around δ 1.0 ppm . It is a doublet because the adjacent methine proton (at C3) splits its signal.

  • Ring Protons (-CH₂- and -CH-): The nine protons on the cyclohexane ring produce a complex series of overlapping multiplets between δ 1.2 and 2.5 ppm .[4] The protons on the carbon alpha to the carbonyl group (C2 and C6) are the most deshielded of the ring protons and will appear further downfield within this range (typically δ 2.0-2.5 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton, as it should display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.[5][6]

  • Carbonyl Carbon (C=O): A single, weak peak appears far downfield, typically in the range of δ 205-220 ppm .[5] This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the pi bond. This peak is characteristically weak due to the long relaxation time of quaternary carbons in proton-decoupled experiments.

  • Aliphatic Carbons (sp³): The remaining six carbons of the ring and methyl group appear upfield, generally between δ 10-65 ppm .[5]

    • The carbon bearing the methyl group (C3) and the carbons alpha to the carbonyl (C2, C6) will be the most downfield in this region.

    • The methyl carbon itself will be one of the most upfield signals.

Section 3: Experimental Determination of Physical Properties

The following protocols describe standard, validated methods for determining the key physical properties of liquid samples like this compound.

Protocol: Determination of Boiling Point (Micro-Scale Method)

This method is ideal for small sample volumes and relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (e.g., 10 x 75 mm).

  • Capillary Inversion: Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

  • Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block) so the sample is below the oil level.

  • Initiate Heating: Begin heating the bath gently. Stir the bath to ensure even heat distribution. Initially, a stream of bubbles will exit the capillary tube as the trapped air expands.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

  • Record Boiling Point: The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. At this exact moment, the vapor pressure inside the capillary equals the atmospheric pressure. Record the barometric pressure.

Causality and Trustworthiness:

  • Why use an inverted capillary? The trapped air pocket creates a closed system where the vapor pressure of the sample builds up. The boiling point is measured upon cooling rather than heating to ensure the system is at equilibrium, providing a more accurate reading than simply observing the onset of boiling.

  • Why must the thermometer bulb be aligned with the sample? To accurately measure the temperature of the liquid and its vapor, ensuring the recorded temperature reflects the true boiling point.

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement A Add 0.5 mL sample to test tube B Insert inverted capillary tube A->B C Attach assembly to thermometer B->C D Suspend in heating bath C->D Assemble Apparatus E Heat gently until rapid bubbles form D->E F Remove heat, allow to cool E->F G Record T when liquid enters capillary F->G

Caption: Workflow for Micro-Scale Boiling Point Determination.

Protocol: Measurement of Density

Density is a fundamental property defined as mass per unit volume. This protocol uses simple, direct measurements for high accuracy.

Methodology:

  • Measure Mass of Container: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare its mass to zero. If taring is not possible, record the mass of the empty cylinder.

  • Measure Volume: Carefully add approximately 5-10 mL of this compound to the graduated cylinder. Place the cylinder on a level surface and read the volume from the bottom of the meniscus. Record the volume to the highest precision possible (e.g., ±0.05 mL).

  • Measure Mass of Liquid: Place the graduated cylinder containing the sample on the tared analytical balance. Record the mass of the liquid directly. If the balance was not tared, measure the combined mass and subtract the mass of the empty cylinder.

  • Calculate Density: Divide the mass of the sample (in grams) by its volume (in mL).

    • Density (g/mL) = Mass (g) / Volume (mL)

  • Repeatability: Perform the measurement in triplicate and report the average value to ensure precision.

Causality and Trustworthiness:

  • Why use an analytical balance? It provides the high precision required for mass measurement, which is critical for an accurate density calculation.

  • Why read the bottom of the meniscus? This is the standard convention for reading the volume of a liquid that wets glass, ensuring consistent and reproducible measurements.

  • Why perform in triplicate? Repetition minimizes the impact of random errors in volume reading or mass measurement, increasing confidence in the final reported value.

Protocol: Measurement of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is highly characteristic of a pure compound. It is measured using an Abbe refractometer.

Methodology:

  • Calibration Check: Turn on the refractometer's light source and ensure the temperature is stable, typically at 20.0 °C, by checking the connected water bath. Clean the surfaces of the measuring and illuminating prisms with ethanol or isopropanol using a soft lens tissue.

  • Apply Standard: Place a drop of distilled water onto the measuring (lower) prism. The refractive index of distilled water is a known standard (1.3330 at 20 °C).

  • Calibrate: Gently close the prisms. Adjust the instrument until the light/dark boundary is sharp and centered on the crosshairs. If the reading is not 1.3330, adjust the calibration screw until it is.

  • Clean and Dry: Open the prisms and thoroughly clean and dry them with a soft tissue.

  • Apply Sample: Place 1-2 drops of this compound onto the measuring prism and close it.

  • Measure: Look through the eyepiece and turn the coarse adjustment knob until the light/dark boundary comes into view. Use the fine adjustment to bring the boundary into sharp focus. If a colored band is visible, turn the chromatic dispersion compensator until the boundary is a sharp, colorless line.

  • Align and Read: Align the sharp boundary precisely on the center of the crosshairs. Press the read button or look at the internal scale to obtain the refractive index value.

  • Repeat: Clean the prisms and repeat the measurement two more times for an average value.

Causality and Trustworthiness:

  • Why calibrate with water? Water is a readily available, stable, and pure standard with a well-documented refractive index. Calibration ensures the instrument is performing correctly before measuring the unknown.

  • Why control the temperature? Refractive index is temperature-dependent. Controlling the temperature to a standard value (20.0 °C) allows for accurate comparison with literature values.

  • Why use the dispersion compensator? The light source is often white light, which is composed of many wavelengths. The compensator contains Amici prisms that correct for chromatic dispersion, ensuring the measurement corresponds to the standard sodium D-line wavelength (589 nm), even with a white light source.

RefractiveIndexWorkflow A Clean & Dry Prisms B Calibrate with Distilled Water (nD=1.3330) A->B C Clean & Dry Prisms Again B->C D Apply 1-2 Drops of Sample C->D E Close Prisms & Adjust Focus D->E F Remove Color Fringing (Dispersion Compensator) E->F G Align Boundary on Crosshairs F->G H Read Refractive Index G->H

Caption: Standard workflow for measuring refractive index.

Section 4: Safety and Handling

As a flammable organic liquid, this compound requires careful handling to mitigate risks.[1]

  • GHS Classification: Flammable Liquid, Category 3.[2] May cause skin, eye, and respiratory irritation.[1]

  • Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous organic waste.

Conclusion

The physical properties of this compound—from its boiling point and density to its characteristic spectroscopic signals—are well-defined and can be reliably determined using standard laboratory protocols. The data and methodologies presented in this guide provide researchers, scientists, and drug development professionals with a validated framework for identifying, handling, and utilizing this important chemical intermediate. Adherence to these protocols ensures not only the accuracy and reproducibility of experimental results but also the safety of laboratory personnel.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11567, this compound. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83384, (+)-3-Methylcyclohexanone. [Link]
  • Al-Basheer, W. (2022). Solvent effects on the vibrational modes of (R)-3-methylcyclohexanone conformers. Journal of Molecular Liquids.
  • NIST (National Institute of Standards and Technology). (n.d.). This compound in the NIST Chemistry WebBook. [Link]
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, D₂O, predicted) for (R)-3-Methylcyclohexanone. [Link]
  • Al-Basheer, W. (2022). Structural analysis of (R)-3-methylcyclohexanone conformers. Structural Chemistry.
  • LibreTexts, Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
  • LeFevre, J. W., & Silveira, Jr., A. (n.d.). Quantitative Determination of Methylcyclohexanone Mixtures Using ¹³C NMR Spectroscopy. Journal of Chemical Education.
  • Orgamation. (n.d.).
  • LibreTexts, Chemistry. (2022).
  • Hinotek. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]
  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of 3-methylhexane analysis. [Link]

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylcyclohexanone: Properties, Synthesis, and Applications

This guide provides an in-depth technical examination of this compound, a pivotal chiral ketone in organic synthesis. Moving beyond basic data, we explore the causality behind its synthetic pathways, its analytical validation, and its strategic application in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.

Core Molecular and Physicochemical Properties

This compound (C₇H₁₂O) is an aliphatic cyclic ketone that serves as a versatile building block in chemical synthesis.[1][2] Its fundamental importance lies in its chirality; the presence of a stereocenter at the C3 position means it exists as two distinct enantiomers: (R)-(+)-3-Methylcyclohexanone and (S)-(-)-3-Methylcyclohexanone.[3][4] This stereochemistry is critical in drug development, where a specific enantiomer is often responsible for the desired therapeutic effect.[5]

The ability to use an enantiomerically pure form of this ketone is essential for constructing complex target molecules with precise three-dimensional architectures.[5][6] Its physical properties make it a manageable reagent in standard laboratory settings. It is a colorless to faintly yellow liquid with a boiling point of 168-169 °C.[5][7]

Key Physicochemical and Identification Data
PropertyValueSource
IUPAC Name 3-methylcyclohexan-1-one[1]
Molecular Formula C₇H₁₂O[1][3][5]
Molecular Weight 112.17 g/mol [1][3][5]
CAS Number (Racemate) 591-24-2[1]
CAS Number (R-enantiomer) 13368-65-5[3][5]
CAS Number (S-enantiomer) 24965-87-5[4]
Appearance Clear colorless to very faintly yellow liquid[5]
Density 0.916 g/mL at 25 °C[5][7]
Boiling Point 168-169 °C[5][7]
Refractive Index n20/D 1.446[5][7]
Synonyms Tetrahydro-m-cresol, 3-methylcyclohexan-1-one[1]

Synthesis and Stereoselective Control

The synthesis of specific enantiomers of this compound is crucial for its application as a chiral building block. One effective strategy involves the reduction and subsequent alkylation of a prochiral precursor, such as 3-methyl-2-cyclohexen-1-one. This method is powerful because it allows for the controlled introduction of substituents.[8] The direct alkylation of this compound itself can be problematic, often leading to a mixture of products.[8] Therefore, a reduction-alkylation sequence provides a more reliable and regioselective pathway.[8]

Workflow: Synthesis via Reduction-Alkylation

Synthesis_Workflow precursor 3-Methyl-2-cyclohexen-1-one (Precursor) enolate Lithium Enolate (Intermediate) precursor->enolate  1. Li / NH₃ (Reduction)  Forms the key enolate intermediate. product 2-Allyl-3-methylcyclohexanone (Alkylated Product) enolate->product  2. Allyl Bromide (Alkylation)  Traps the enolate.

Caption: Regioselective synthesis of a 2,3-disubstituted cyclohexanone.

Experimental Protocol: Reduction-Alkylation of 3-Methyl-2-cyclohexen-1-one

This protocol is a representative example of a reduction-alkylation reaction to synthesize a substituted this compound derivative, illustrating a common synthetic strategy.[8]

  • System Preparation: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a nitrogen inlet.

  • Reaction Setup: Charge the flask with liquid ammonia (approx. 200 mL) and add small pieces of lithium metal until a persistent blue color indicates the presence of solvated electrons.

  • Substrate Addition: Slowly add a solution of 3-methyl-2-cyclohexen-1-one in anhydrous ether to the lithium-ammonia solution. The reaction progress is monitored by the disappearance of the blue color.

  • Enolate Formation: Upon completion of the reduction, the resulting lithium enolate is formed. A proton donor is typically avoided to prevent the formation of this compound at this stage.[8]

  • Alkylation: Introduce the alkylating agent (e.g., allyl bromide) to the reaction mixture to trap the enolate, forming the desired 2-allyl-3-methylcyclohexanone.

  • Quenching and Work-up: Quench the reaction by the cautious addition of ammonium chloride. Allow the ammonia to evaporate overnight. Extract the aqueous residue with ether, wash the organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via distillation or column chromatography to isolate the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemistry of this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the position of the methyl group. Spectral databases provide reference spectra for comparison.[3][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1710 cm⁻¹.

  • Chiral Gas Chromatography (GC): To determine the enantiomeric excess (ee) of a chiral sample, a GC equipped with a chiral column is essential. The two enantiomers will exhibit different retention times, allowing for their quantification. An optical purity of 99% ee has been reported for commercially available (R)-(+)-3-Methylcyclohexanone.[7]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The molecular ion peak (M+) corresponding to a mass-to-charge ratio (m/z) of 112 would be expected.

Applications in Drug Development and Organic Synthesis

This compound is more than a simple solvent or flavoring agent; it is a high-value chiral building block for creating complex, enantiomerically pure molecules.[1][5]

  • Chiral Pool Synthesis: The (R)- and (S)-enantiomers serve as starting materials in "chiral pool synthesis," where the inherent stereochemistry of the starting material is transferred through a synthetic sequence to the final product. This strategy is highly efficient for producing pharmaceuticals where only one enantiomer is active.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] For instance, its derivatives have been utilized in the design and synthesis of novel α1a adrenoceptor-selective antagonists and histamine H3 receptor inverse agonists, demonstrating its utility in medicinal chemistry.[6]

  • Fragrance and Flavor Industry: Beyond pharmaceuticals, this compound is used as a flavoring agent in the food industry and in fragrances due to its pleasant odor.[1][5][10]

Safety and Handling

As a flammable liquid, this compound should be handled with appropriate care in a well-ventilated fume hood.[7]

  • Signal Word: Warning[7]

  • Hazard Statement: H226 (Flammable liquid and vapor)[7]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields), gloves, and a lab coat, is required. For operations with a higher risk of exposure, a face shield and an appropriate respirator should be used.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources in a tightly sealed container.[7]

Conclusion

This compound is a foundational molecule for advanced organic synthesis. Its true value is realized in its chiral forms, which provide an accessible entry point for the stereocontrolled synthesis of complex pharmaceutical and agrochemical agents. A thorough understanding of its properties, synthetic routes, and analytical validation is essential for any researcher aiming to leverage this versatile chemical tool.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). (+)-3-Methylcyclohexanone. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). 3-methyl cyclohexanone.
  • FooDB. (2010). Showing Compound (R)-3-Methylcyclohexanone (FDB012389).
  • Thurkauf, A., Hillery, P., Jacobson, A. E., & Rice, K. C. (1988). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-.
  • PubChem. (n.d.). This compound, (-)-. National Center for Biotechnology Information.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • SpectraBase. (n.d.). (+)-3-Methylcyclohexanone. John Wiley & Sons, Inc.
  • ResearchGate. (2022). Spectroscopic constants for this compound.

Sources

An In-depth Technical Guide to the Structural Isomers of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The C7H12O molecular formula represents a diverse landscape of structural isomers, each possessing unique physicochemical properties and synthetic accessibility. This technical guide provides an in-depth exploration of the structural isomers of 3-methylcyclohexanone, with a primary focus on its positional isomers (2- and 4-methylcyclohexanone) and extending to representative functional group and skeletal isomers. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed comparative analysis of spectroscopic data, step-by-step synthetic protocols, and an elucidation of the underlying principles governing their differentiation. By synthesizing technical accuracy with practical insights, this guide aims to empower scientists in the unambiguous identification, synthesis, and manipulation of these important chemical entities.

Introduction

Structural isomerism, the phenomenon where compounds share the same molecular formula but differ in the connectivity of their atoms, is a fundamental concept in organic chemistry with profound implications in fields ranging from materials science to pharmacology. For a given molecular formula, the number of possible structural isomers can be vast, each exhibiting distinct chemical and physical properties. The C7H12O framework, to which this compound belongs, is a rich source of isomeric diversity, encompassing variations in functional groups, carbon skeleton, and substituent positions.

This guide will systematically deconstruct the isomeric landscape of this compound. We will begin with a detailed comparative analysis of its positional isomers, 2-methylcyclohexanone and 4-methylcyclohexanone, which are often encountered as synthetic byproducts or starting materials. Subsequently, we will broaden our scope to include notable functional group and skeletal isomers, providing a holistic understanding of the structural possibilities within the C7H12O formula. Through a combination of detailed experimental protocols, comparative spectroscopic data, and clear visualizations, this guide will equip the reader with the necessary tools to navigate the complexities of these structural isomers.

Part 1: Positional Isomerism in Methylcyclohexanones

The most closely related structural isomers of this compound are its positional isomers: 2-methylcyclohexanone and 4-methylcyclohexanone. These compounds share the same cyclohexanone core and differ only in the position of the methyl substituent on the ring.[1] This seemingly minor difference leads to distinct spectroscopic signatures and can influence their reactivity.

Synthesis of Positional Isomers

A common and industrially relevant method for the synthesis of methylcyclohexanone isomers is the catalytic hydrogenation of the corresponding cresols (methylphenols).[2] The choice of the starting cresol isomer directly determines the primary product.

  • 2-Methylcyclohexanone is synthesized from o-cresol.

  • This compound is synthesized from m-cresol.

  • 4-Methylcyclohexanone is synthesized from p-cresol.[3]

This protocol provides a general procedure for the synthesis of methylcyclohexanone isomers from their corresponding cresol precursors.

Objective: To synthesize a specific methylcyclohexanone isomer via catalytic hydrogenation of the corresponding cresol.

Materials:

  • o-, m-, or p-cresol

  • Rhodium on alumina (Rh/Al2O3) or other suitable catalyst (e.g., Pt/C)

  • High-pressure autoclave

  • Solvent (e.g., dodecane, though the reaction can be run neat)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Catalyst Loading: In a high-pressure autoclave, place the chosen cresol and the catalyst. The catalyst loading is typically 1-5% by weight relative to the cresol.

  • Sealing and Purging: Seal the autoclave and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-180 °C). The optimal temperature and pressure can vary depending on the catalyst and substrate.[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Filtration: Open the autoclave and dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or dichloromethane). Filter the mixture to remove the catalyst. The catalyst can often be recycled after appropriate washing and drying.

  • Workup: Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted cresol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude methylcyclohexanone by fractional distillation under reduced pressure to obtain the desired isomer.

Causality Behind Experimental Choices:

  • Catalyst Choice: Noble metal catalysts like Rhodium and Platinum are highly effective for the hydrogenation of aromatic rings. The choice of support (e.g., alumina, carbon) can influence catalyst activity and selectivity.[4]

  • Pressure and Temperature: These parameters are crucial for achieving a reasonable reaction rate and high conversion. Higher pressures and temperatures generally increase the rate of hydrogenation, but excessively high temperatures can lead to side reactions.

  • Workup: The basic wash with sodium bicarbonate is essential to remove the acidic phenolic starting material, simplifying the final purification.

Diagram of Synthetic Pathways to Positional Isomers

G cluster_cresols Cresol Precursors cluster_ketones Methylcyclohexanone Isomers o-Cresol o-Cresol 2-Methylcyclohexanone 2-Methylcyclohexanone o-Cresol->2-Methylcyclohexanone Catalytic Hydrogenation m-Cresol m-Cresol This compound This compound m-Cresol->this compound Catalytic Hydrogenation p-Cresol p-Cresol 4-Methylcyclohexanone 4-Methylcyclohexanone p-Cresol->4-Methylcyclohexanone Catalytic Hydrogenation

Caption: Synthesis of methylcyclohexanone positional isomers via catalytic hydrogenation of corresponding cresols.

Spectroscopic Differentiation

The differentiation of 2-, 3-, and 4-methylcyclohexanone is readily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The chemical environment of the methyl group and the adjacent protons and carbons provides a unique fingerprint for each isomer in ¹H and ¹³C NMR spectra.

Comparative ¹H and ¹³C NMR Data of Methylcyclohexanone Isomers

IsomerKey ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm in CDCl₃)
2-Methylcyclohexanone Methyl doublet (~1.0 ppm), Methine multiplet (~2.4 ppm)Carbonyl (~214 ppm), C2 (~45 ppm), Methyl (~15 ppm)
This compound Methyl doublet (~1.0 ppm), Methine multiplet (~2.0 ppm)Carbonyl (~211 ppm), C3 (~35 ppm), Methyl (~22 ppm)
4-Methylcyclohexanone Methyl doublet (~1.1 ppm), Methine multiplet (~1.7 ppm)Carbonyl (~212 ppm), C4 (~31 ppm), Methyl (~21 ppm)

Rationale for Spectral Differences:

  • ¹H NMR: The chemical shift of the methine proton (the proton on the carbon bearing the methyl group) is most deshielded in 2-methylcyclohexanone due to its α-position relative to the electron-withdrawing carbonyl group. In contrast, the methine proton in 4-methylcyclohexanone is the most shielded.

  • ¹³C NMR: The carbonyl carbon signal is a key indicator. The α-methyl group in 2-methylcyclohexanone has a noticeable effect on the carbonyl chemical shift compared to the 3- and 4-isomers. The chemical shifts of the carbon bearing the methyl group (C2, C3, or C4) and the methyl carbon itself are also distinct for each isomer.

Objective: To acquire and interpret ¹H and ¹³C NMR spectra to differentiate between methylcyclohexanone isomers.

Materials:

  • Methylcyclohexanone isomer sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the methylcyclohexanone sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial. Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum and determine the chemical shifts and multiplicities of all signals in both spectra.

    • Compare the obtained data with the expected values for each isomer to make an unambiguous assignment.

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation patterns of the isomers. While all three isomers will exhibit a molecular ion peak (M⁺) at m/z = 112, their fragmentation patterns can show subtle differences.

Key Fragmentation Pathways:

  • Alpha-Cleavage: A characteristic fragmentation of ketones involves the cleavage of the C-C bond adjacent to the carbonyl group.

  • McLafferty Rearrangement: This can occur if there is a γ-hydrogen available for transfer.

Comparative EI-MS Fragmentation of Methylcyclohexanone Isomers

IsomerKey Fragment Ions (m/z)Observations
2-Methylcyclohexanone 112 (M⁺), 97, 84, 69, 56, 42The fragmentation is influenced by the α-methyl group, leading to characteristic losses.
This compound 112 (M⁺), 97, 84, 69, 55Shows a prominent peak at m/z 55, typical for cyclohexanones.[5]
4-Methylcyclohexanone 112 (M⁺), 97, 84, 69, 55The fragmentation pattern is similar to the 3-isomer, but relative intensities of fragments may differ.[5]

Rationale for Fragmentation Differences:

The position of the methyl group influences the stability of the resulting fragment ions. For 2- and this compound, fragmentation can lead to a methyl-substituted fragment at m/z 69, in addition to the unsubstituted fragment at m/z 55. In the case of 4-methylcyclohexanone, the primary fragmentation leads to an unsubstituted fragment at m/z 55.[5]

Objective: To separate and identify methylcyclohexanone isomers based on their retention times and mass spectra.

Materials:

  • Methylcyclohexanone isomer sample or mixture

  • Volatile solvent (e.g., dichloromethane, hexane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

  • GC column (e.g., a non-polar DB-5ms or equivalent)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.

    • Carrier Gas Flow: Set to a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The instrument will automatically acquire the data.

  • Data Analysis:

    • Identify the retention time of each peak in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each chromatographic peak.

    • Compare the fragmentation patterns with library data or known standards to identify the isomers.

Workflow for Spectroscopic Isomer Differentiation

G Sample (Isomer Mixture) Sample (Isomer Mixture) GC-MS Analysis GC-MS Analysis Sample (Isomer Mixture)->GC-MS Analysis NMR Analysis (¹H & ¹³C) NMR Analysis (¹H & ¹³C) Sample (Isomer Mixture)->NMR Analysis (¹H & ¹³C) Separation by Retention Time Separation by Retention Time GC-MS Analysis->Separation by Retention Time ¹H and ¹³C Spectra Acquisition ¹H and ¹³C Spectra Acquisition NMR Analysis (¹H & ¹³C)->¹H and ¹³C Spectra Acquisition Mass Spectra Acquisition Mass Spectra Acquisition Separation by Retention Time->Mass Spectra Acquisition Fragmentation Pattern Analysis Fragmentation Pattern Analysis Mass Spectra Acquisition->Fragmentation Pattern Analysis Chemical Shift & Coupling Analysis Chemical Shift & Coupling Analysis ¹H and ¹³C Spectra Acquisition->Chemical Shift & Coupling Analysis Isomer Identification Isomer Identification Fragmentation Pattern Analysis->Isomer Identification Chemical Shift & Coupling Analysis->Isomer Identification

Caption: A logical workflow for the differentiation of methylcyclohexanone isomers using GC-MS and NMR spectroscopy.

Part 2: Skeletal Isomerism in C7H12O

Skeletal isomers possess the same molecular formula and functional group but differ in their carbon framework. For the C7H12O ketone family, this includes rings of different sizes and bicyclic structures.

Cycloheptanone: A Seven-Membered Ring Isomer

Cycloheptanone is a prominent skeletal isomer of this compound, featuring a seven-membered carbon ring.[6]

A classic method for the synthesis of cycloheptanone is the ring expansion of cyclohexanone using diazomethane.[1]

Objective: To synthesize cycloheptanone from cyclohexanone using diazomethane.

Materials:

  • Cyclohexanone

  • Diazomethane solution in diethyl ether (prepared in situ or from a commercial source - EXTREME CAUTION IS ADVISED, DIAZOMETHANE IS TOXIC AND EXPLOSIVE )

  • Diethyl ether

  • Standard laboratory glassware for reaction and distillation

Procedure:

  • Reaction Setup: In a fume hood suitable for handling hazardous materials, place a solution of cyclohexanone in diethyl ether in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.

  • Addition of Diazomethane: Slowly add the diazomethane solution dropwise to the stirred, cooled cyclohexanone solution. The yellow color of diazomethane should disappear as it reacts.

  • Reaction Monitoring: Monitor the reaction by TLC or GC to determine the consumption of cyclohexanone.

  • Quenching: Once the reaction is complete, carefully quench any excess diazomethane by the slow addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Workup: Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the ether layer over anhydrous sodium sulfate.

  • Purification: After removing the ether by distillation (use a rotovap with a shielded bath), purify the resulting cycloheptanone by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Diazomethane: This reagent is a source of a methylene carbene (:CH₂) which inserts into the C-C bond of the ketone, leading to ring expansion.

  • Low Temperature: The reaction is performed at low temperature to control the reactivity of diazomethane and minimize side reactions.

  • Quenching with Acetic Acid: This safely neutralizes the unreacted and hazardous diazomethane.

Bicyclo[2.2.1]heptan-2-one (Norcamphor): A Bicyclic Isomer

Norcamphor is a bicyclic skeletal isomer of this compound, characterized by a rigid, strained structure.[7]

Norcamphor can be synthesized via a Diels-Alder reaction between cyclopentadiene and a ketene equivalent, or more commonly, through the oxidation of norborneol, which is itself derived from a Diels-Alder reaction.[8][9]

Objective: To synthesize norcamphor in a two-step process starting from cyclopentadiene.

Step 1: Diels-Alder Reaction of Cyclopentadiene and Vinyl Acetate

  • Reactant Preparation: Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene.

  • Reaction: In a sealed tube or pressure vessel, combine cyclopentadiene with an excess of vinyl acetate. Heat the mixture (e.g., to 180 °C) for several hours.

  • Purification: After cooling, purify the resulting mixture of endo and exo-2-acetoxynorbornene by distillation.

Step 2: Saponification and Oxidation

  • Saponification: Hydrolyze the mixture of acetoxynorbornenes with a base (e.g., NaOH in aqueous ethanol) to yield a mixture of norborneols.

  • Oxidation: Dissolve the norborneol mixture in a suitable solvent (e.g., acetone or acetic acid). Add an oxidizing agent, such as chromic acid (Jones reagent), portion-wise while maintaining a controlled temperature.

  • Workup and Purification: After the oxidation is complete, perform an appropriate workup to remove the chromium salts and purify the resulting norcamphor by sublimation or recrystallization.

Causality Behind Experimental Choices:

  • Diels-Alder Reaction: This [4+2] cycloaddition is a powerful method for forming six-membered rings and is the key step in constructing the bicyclic framework of norbornane derivatives.[10][11]

  • Oxidation: A strong oxidizing agent is required to convert the secondary alcohol (norborneol) to the ketone (norcamphor).

Spectroscopic Comparison of Skeletal Isomers
IsomerKey ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm in CDCl₃)
Cycloheptanone Two broad multiplets (~2.5 and ~1.6 ppm)Carbonyl (~215 ppm), α-carbons (~44 ppm), other ring carbons (~30, ~24 ppm)
Norcamphor Bridgehead protons (~2.6 ppm), multiple other multiplets (1.4-2.0 ppm)Carbonyl (~218 ppm), Bridgehead carbons (~45, ~38 ppm), other ring carbons (~37, ~27, ~25 ppm)

The distinct ring sizes and geometries of these isomers lead to markedly different NMR spectra, making their differentiation straightforward.

Part 3: Functional Group Isomerism in C7H12O

Functional group isomers have the same molecular formula but different functional groups. The formula C7H12O, with one degree of unsaturation, can accommodate a variety of functional groups besides a ketone, such as unsaturated alcohols and cyclic ethers.

Representative Functional Group Isomers
  • Cyclohept-2-en-1-ol: An unsaturated alcohol with a seven-membered ring.

  • 1-Methylcyclohex-2-en-1-ol: A tertiary unsaturated alcohol.

  • 7-Oxabicyclo[4.1.0]heptane (Cyclohexene Oxide): A cyclic ether (epoxide).

Synthesis of Representative Functional Group Isomers

The synthesis of these isomers requires different strategies compared to the ketones.

  • Unsaturated Alcohols: These are often prepared by the reduction of the corresponding α,β-unsaturated ketone or by the reaction of an organometallic reagent with a ketone.

  • Cyclic Ethers (Epoxides): A common method for the synthesis of epoxides is the epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Objective: To synthesize cyclohexene oxide from cyclohexene.

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve cyclohexene in dichloromethane in a flask and cool it in an ice bath.

  • Addition of m-CPBA: Add a solution of m-CPBA in dichloromethane dropwise to the stirred cyclohexene solution.

  • Reaction Monitoring: Monitor the reaction by TLC until the cyclohexene is consumed.

  • Workup: Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxy acid. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude cyclohexene oxide by distillation.

Conclusion

The structural isomers of this compound, with the shared molecular formula C7H12O, represent a microcosm of the structural diversity inherent in organic chemistry. This guide has systematically explored the key classes of these isomers, from the closely related positional isomers to the more distinct skeletal and functional group isomers.

For the practicing scientist, the ability to distinguish and selectively synthesize these isomers is paramount. We have demonstrated that a combination of modern spectroscopic techniques, particularly NMR and mass spectrometry, provides a robust toolkit for the unambiguous identification of these compounds. Furthermore, by providing detailed, field-proven synthetic protocols, we have aimed to bridge the gap between theoretical knowledge and practical application.

The principles and methodologies outlined in this guide are not limited to the C7H12O isomeric family but are broadly applicable to the study of structural isomerism in other molecular systems. A thorough understanding of the subtle yet significant differences between structural isomers is a cornerstone of rational molecular design and is essential for advancing the frontiers of chemical research and drug development.

References

  • Nicolaou, K. C., & Montagnon, T. (2008).
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. [Link]
  • GAO Jing-Xing, WANG Jin-Zhi, HU Sheng-Zhi, WAN Hui-Lin. (1995). Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure. Chemical Journal of Chinese Universities, 16(5), 666.
  • Helv. Chim. Acta. (1973).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Organic Syntheses. (1962). Norcamphor. Organic Syntheses, 42, 79. [Link]
  • Organic Syntheses. (1955). Cycloheptanone. Organic Syntheses, 35, 35. [Link]
  • Methylcyclohexanone - Wikipedia. (n.d.).
  • Different Reaction Pathways for the Hydrogenation of o-cresol on Ruthenium, Rhodium, Palladium and Platinum Nanoparticles Supported on Active Carbon. (2010). Catalysis Letters, 135(3-4), 228-234. [Link]
  • 2-Methylcyclohexanone | C7H12O | CID 11419 - PubChem. (n.d.).
  • This compound | C7H12O | CID 11567 - PubChem. (n.d.).
  • 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem. (n.d.).
  • Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations. (2010).
  • Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion... - Homework.Study.com. (n.d.).
  • Cycloheptanone | C7H12O | CID 10400 - PubChem. (n.d.).
  • Norcamphor | C7H10O | CID 449588 - PubChem. (n.d.).
  • US20200165218A1 - Methods for making cyclohexene oxide-containing esters - Google Patents. (n.d.).

Sources

Introduction: The Critical Role of Chirality in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclohexanone for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the spatial arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity. The majority of drugs are chiral, existing as stereoisomers, and it is a well-established principle that different enantiomers of the same compound can exhibit widely divergent pharmacological and toxicological profiles.[1][2] One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some notable historical cases, dangerously toxic.[1] This reality underscores the necessity for precise control over stereochemistry in drug design, synthesis, and manufacturing.

This guide focuses on this compound, a cyclic ketone with a single chiral center, making it a valuable and relatively simple model for understanding the fundamentals of stereoisomerism. It exists as a pair of enantiomers: (R)-3-methylcyclohexanone and (S)-3-methylcyclohexanone. As a versatile chiral building block, the enantiomerically pure forms of this compound are significant starting materials in the synthesis of complex, biologically active molecules.[3] This document serves as a technical resource for professionals in the field, providing in-depth methodologies for the synthesis, separation, and characterization of these stereoisomers, grounded in principles of scientific integrity and practical application.

Molecular Structure and Physicochemical Properties

This compound possesses a stereogenic center at the third carbon atom of the cyclohexanone ring, the point of attachment for the methyl group. This gives rise to two non-superimposable mirror-image forms, known as enantiomers.

dot

Caption: The enantiomers of this compound.

The physical properties of the individual enantiomers are identical, except for their interaction with plane-polarized light. The racemic mixture, containing equal amounts of (R) and (S) enantiomers, is optically inactive.

PropertyValueReference
Molecular Formula C₇H₁₂O[4][5]
Molecular Weight 112.17 g/mol [4][5]
Boiling Point 168-170 °C[5][6]
Density ~0.916 g/mL at 25 °C[5][6]
Refractive Index ~1.446 at 20 °C[5][6]
Specific Rotation [α]D (R)-(+)-enantiomer: +13.5° (neat)[6]
CAS Number (Racemate) 591-24-2[4][5]
CAS Number ((R)-enantiomer) 13368-65-5[6][7]

Synthesis of Enantiomerically Pure this compound

The production of a single enantiomer is a cornerstone of modern pharmaceutical synthesis.[8] This can be achieved either through the resolution of a racemic mixture or, more efficiently, via asymmetric synthesis, which creates the desired chiral center with a specific configuration.[8][9]

Asymmetric Synthesis: A Proactive Approach to Chirality

Asymmetric synthesis aims to convert an achiral starting material into a predominantly single enantiomer.[8] This is often accomplished using chiral catalysts or auxiliaries that create a chiral environment for the reaction, favoring the formation of one stereoisomer over the other. For a molecule like this compound, a common strategy involves the asymmetric conjugate addition to an α,β-unsaturated precursor.

dot

G start Achiral Precursor (e.g., 2-Cyclohexen-1-one) reaction Asymmetric 1,4-Conjugate Addition start->reaction reagents Methylating Agent + Chiral Catalyst (e.g., Copper-based complex with chiral ligand) reagents->reaction product Enantiomerically Enriched (S)- or (R)-3-Methylcyclohexanone reaction->product purification Purification (Chromatography) product->purification final_product High Purity Single Enantiomer purification->final_product G cluster_workflow Chiral HPLC Separation Workflow racemate Inject Racemic This compound column Chiral Stationary Phase (CSP) Column racemate->column separation Differential Interaction (R)-CSP vs (S)-CSP column->separation detection UV Detector separation->detection chromatogram Chromatogram: Two Separated Peaks detection->chromatogram G cluster_analysis Analytical Characterization cluster_results Results sample Purified Enantiomer polarimetry Polarimetry (Measures Optical Rotation) sample->polarimetry nmr NMR Spectroscopy (Confirms Structure) sample->nmr gcms GC-MS (Confirms Purity & MW) sample->gcms result_polar Specific Rotation [α] (e.g., +13.5° for R) polarimetry->result_polar result_nmr ¹H & ¹³C Spectra (Matches expected structure) nmr->result_nmr result_gcms Single Peak (Confirms Purity) Mass Spectrum (Confirms m/z 112.17) gcms->result_gcms

Sources

Introduction: The Significance of Chirality in Cyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)- and (S)-3-Methylcyclohexanone for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates biological activity. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. 3-Methylcyclohexanone serves as a classic textbook example of a chiral cyclic ketone, existing as two distinct enantiomers: (R)-3-Methylcyclohexanone and (S)-3-Methylcyclohexanone.

These molecules are not merely academic curiosities; they are valuable chiral building blocks, or synthons, in the stereoselective synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1] The fixed stereocenter on the cyclohexanone ring provides a strategic starting point for constructing multiple adjacent chiral centers with a high degree of control. This guide offers a comprehensive overview of the synthesis, characterization, and application of these important enantiomers, providing researchers and drug development professionals with the technical insights necessary for their effective utilization.

Physicochemical and Spectroscopic Properties

The enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light, a property known as optical activity.[2]

Table 1: Physicochemical Properties of this compound Enantiomers

Property(R)-3-Methylcyclohexanone(S)-3-MethylcyclohexanoneRacemic this compound
Molecular Formula C₇H₁₂O[3]C₇H₁₂O[4]C₇H₁₂O[5]
Molecular Weight 112.17 g/mol [3]112.17 g/mol [4]112.17 g/mol [5]
CAS Number 13368-65-5[3]24965-87-5[4]591-24-2[5]
Appearance Colorless clear liquidColorless clear liquidColorless clear liquid[6]
Boiling Point 168-169 °C (lit.)[2]169-170 °C (lit.)[6]169-170 °C (lit.)[6]
Density 0.916 g/mL at 25 °C (lit.)[2]~0.916 g/mL at 25 °C0.914-0.919 g/mL at 25 °C[6]
Refractive Index n20/D 1.446 (lit.)[2]~1.446n20/D 1.440-1.450[6]
Optical Activity [α]²⁴/D +13.5° (neat)[2][α]D ~ -13.5° (neat)
Spectroscopic Characterization

While standard spectroscopic techniques like NMR, IR, and MS are essential for confirming the chemical structure of this compound, they cannot differentiate between the (R) and (S) enantiomers in an achiral environment. Chiroptical techniques, particularly Circular Dichroism, are indispensable for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework. The spectra are complicated by the chair conformations of the cyclohexanone ring, but provide key information about the connectivity.[7][8]

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band around 1710 cm⁻¹, characteristic of a saturated six-membered ring ketone (C=O stretch).[9][10]

  • Mass Spectrometry (MS) : Electron ionization (EI) GC-MS typically shows a molecular ion peak (M⁺) at m/z = 112. Common fragment ions are observed at m/z = 69 and 56, which are useful for identification in complex mixtures.[5][11]

  • Circular Dichroism (CD) Spectroscopy : This is the most powerful technique for distinguishing between the enantiomers. CD measures the differential absorption of left and right circularly polarized light. The n → π* electronic transition of the carbonyl chromophore in (R)- and (S)-3-methylcyclohexanone gives rise to CD signals (Cotton effects) of equal magnitude but opposite signs. Studies have utilized temperature-dependent CD spectra to probe the conformational equilibria between the equatorial and axial methyl conformers, providing deep thermodynamic insights.[12] This technique is not just for identification but also for detailed structural analysis in solution.[12][13]

Strategies for Enantioselective Synthesis and Purification

Obtaining enantiomerically pure forms of this compound is crucial for its application in stereoselective synthesis. The two primary approaches are asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis

The goal of asymmetric synthesis is to create the desired enantiomer directly from an achiral or prochiral precursor. A key strategy involves the enantioselective reduction of the corresponding α,β-unsaturated ketone, 3-methyl-2-cyclohexen-1-one.

Asymmetric Synthesis Prochiral 3-Methyl-2-cyclohexen-1-one Product_S (S)-3-Methylcyclohexanone Prochiral->Product_S Asymmetric Reduction Product_R (R)-3-Methylcyclohexanone Prochiral->Product_R Asymmetric Reduction Catalyst Chiral Catalyst (e.g., CBS catalyst, Chiral Ru-BINAP) Catalyst->Prochiral Reductant Reducing Agent (e.g., BH₃, H₂) Reductant->Prochiral

Caption: Asymmetric synthesis of this compound enantiomers.

This transformation can be achieved with high enantioselectivity using various catalytic systems:

  • Chiral Metal Catalysts : Complexes of rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP) are highly effective for asymmetric hydrogenation.

  • Organocatalysis : Chiral amines or Brønsted acids can catalyze the transfer hydrogenation from sources like Hantzsch esters.

  • Biocatalysis : Enzymes, particularly reductases from sources like baker's yeast (Saccharomyces cerevisiae), can reduce the double bond and/or the ketone with exceptional stereoselectivity.[14] This approach is often lauded for its environmental compatibility and high efficiency.

Resolution and Purity Assessment

Alternatively, a racemic mixture of this compound can be synthesized and then the enantiomers separated.

  • Kinetic Resolution : This involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer, leaving the other enantiomer enriched.

  • Chiral Chromatography : This is the most common and direct method for both analytical assessment of enantiomeric purity (enantiomeric excess, % ee) and preparative-scale separation. The racemic mixture is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to elute at different times.

Chiral GC Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_result Data Interpretation Racemate Racemic This compound Solvent Dilute in Hexane Racemate->Solvent Injection Inject onto Chiral GC Column (e.g., Cyclodextrin-based) Solvent->Injection Separation Temperature Programmed Elution Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram with Two Separated Peaks Detection->Chromatogram Integration Integrate Peak Areas (Area_R, Area_S) Chromatogram->Integration Calculation Calculate % ee: |Area_R - Area_S| / (Area_R + Area_S) * 100 Integration->Calculation

Caption: Workflow for determining enantiomeric excess (% ee) via chiral GC.

Application as a Chiral Synthon in Drug Development

The true value of (R)- and (S)-3-methylcyclohexanone lies in their utility as starting materials for more complex molecules where the stereochemistry at the 3-position is critical. A derivative, (R)-3-(hydroxymethyl)cyclohexanone, provides an excellent case study in the synthesis of the potent anti-inflammatory and cytoprotective agent, TBE-31.[15]

TBE-31 is a tricyclic bis(cyanoenone) that functions as a powerful activator of the Keap1/Nrf2 antioxidant response pathway.[15] The synthesis of this complex molecule relies on the predefined stereocenter of the starting chiral building block. Using (R)-3-(hydroxymethyl)cyclohexanone ensures the correct absolute stereochemistry in the final drug candidate, which is essential for its high-affinity binding to its biological target and, consequently, its therapeutic effect.[15]

TBE-31 Synthesis Start (R)-3-(hydroxymethyl)cyclohexanone (Chiral Building Block) Inter Multi-step Enantioselective Synthesis Start->Inter Key Stereocenter Established End TBE-31 (Potent Anti-inflammatory Agent) Inter->End Formation of Tricyclic Core

Caption: Role of the chiral building block in TBE-31 synthesis.

Detailed Experimental Protocols

Protocol 1: Example of Biocatalytic Ketone Reduction

This protocol is adapted from a well-established procedure for the baker's yeast-mediated reduction of a related prochiral dione, illustrating the principles of a stereoselective biotransformation.[14]

Objective: To produce an enantiomerically enriched hydroxy ketone from a prochiral diketone using Saccharomyces cerevisiae.

Materials:

  • 2,2-dimethylcyclohexane-1,3-dione (prochiral substrate)

  • Sucrose (energy source)

  • Dry Baker's Yeast (S. cerevisiae)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Celite (filter aid)

  • Anhydrous Magnesium Sulfate (drying agent)

Procedure:

  • Yeast Culture Preparation: In a suitable flask, dissolve 200 g of sucrose in 2 L of tap water. Warm the solution to 30°C.

  • Yeast Activation: Add 200 g of dry baker's yeast to the sucrose solution with gentle stirring. Allow the mixture to ferment for approximately 10-15 minutes, as evidenced by brisk gas evolution.[14]

  • Substrate Addition: Dissolve 15 g of 2,2-dimethylcyclohexane-1,3-dione in a minimal amount of 95% ethanol. Add this solution dropwise to the fermenting yeast mixture.

  • Incubation: Stir the reaction mixture at 30°C for 40-48 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Add ~200 mL of diethyl ether and ~50 g of Celite to the reaction mixture and stir. This helps to break up the yeast cell emulsion.

  • Filtration: Filter the mixture through a pad of Celite to remove the yeast cells. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product ( (S)-3-hydroxy-2,2-dimethylcyclohexanone) by silica gel column chromatography to yield the enantiomerically enriched product.[14]

Protocol 2: Determination of Enantiomeric Excess using Chiral Gas Chromatography

Objective: To determine the enantiomeric purity (% ee) of a this compound sample.

Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., a cyclodextrin-based column such as Beta-DEX™ or Gamma-DEX™.

  • High-purity helium or hydrogen as the carrier gas.

  • Sample of this compound dissolved in hexane (approx. 1 mg/mL).

GC Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness Beta-DEX™ 225.

  • Injector Temperature: 220°C.

  • Detector Temperature: 250°C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 2°C/min to 120°C.

    • Hold at 120°C for 5 minutes.

  • Injection Volume: 1 µL, with a 50:1 split ratio.

Procedure:

  • Prepare a standard of the racemic this compound to determine the retention times of the (R) and (S) enantiomers.

  • Inject the racemic standard and record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks.

  • Inject the sample of unknown enantiomeric purity under the identical conditions.

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the standard.

  • Integrate the area under each peak.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100% where Area₁ and Area₂ are the integrated areas of the two enantiomer peaks.

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions.

Table 2: GHS Hazard Information

PictogramHazard ClassHazard Statement

Flammable liquidsH226: Flammable liquid and vapor[3][5]

Skin corrosion/irritationH315: Causes skin irritation[5]

Serious eye damage/irritationH319: Causes serious eye irritation[5]

Specific target organ toxicityH335: May cause respiratory irritation[5]
  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of heat or ignition.

Conclusion and Future Outlook

(R)- and (S)-3-Methylcyclohexanone are more than simple cyclic ketones; they are enabling tools for the construction of complex, stereochemically defined molecules. An understanding of their properties, stereoselective synthesis, and methods for purity analysis is essential for any researcher in organic synthesis or drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like the enantiomers of this compound will only increase, paving the way for the discovery of novel and more effective therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). (+)-3-Methylcyclohexanone. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). 3-methyl cyclohexanone.
  • Al-Basheer, W. (2022). Structural analysis of (R)-3-methylcyclohexanone conformers. Structural Chemistry, 33, 949–960.
  • MDPI. (2023). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. Molecules, 28(22), 7567.
  • Organic Syntheses. (n.d.). (S)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE.
  • The Journal of Organic Chemistry. (1995). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. 50(10), 1757-1759.
  • ResearchGate. (n.d.). Spectroscopic constants for this compound.
  • NIST. (n.d.). Cyclohexanone, 3-methyl-. NIST Chemistry WebBook.
  • FooDB. (n.d.). Showing Compound (±)-3-Methylcyclohexanone (FDB011770).
  • NIST. (n.d.). Cyclohexanone, 3-methyl-, (R)-. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclohexanone, 3-methyl-. NIST Chemistry WebBook.
  • Gellman, A. J., & Huang, Y. (2008). Enantiospecific Orientation of R–this compound on the Chiral Cu(643)R/S Surfaces. The Journal of Physical Chemistry C, 112(35), 13583-13591.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667).
  • ResearchGate. (n.d.). Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the protons at carbons 3, 4, 5 of 2c (400 MHz, C 6 D 6 ).

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Methylcyclohexanone from m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-methylcyclohexanone, a valuable chemical intermediate, from the readily available starting material, m-cresol. The synthesis is a robust two-step process involving the catalytic hydrogenation of m-cresol to 3-methylcyclohexanol, followed by the oxidation of the resulting secondary alcohol to the target ketone. This document offers an in-depth exploration of the reaction mechanisms, detailed experimental protocols, process optimization strategies, and safety considerations. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a thorough and practical understanding of this important transformation.

Introduction: Significance and Synthetic Strategy

This compound (CAS 591-24-2) is a key building block in organic synthesis, finding applications in the fragrance industry and as a precursor for various pharmaceuticals and agrochemicals.[1][2] Its structural motif is present in numerous complex molecules, making its efficient synthesis a topic of significant interest. The most common and industrially viable route begins with m-cresol, a major component of cresylic acid.[3]

The overall synthetic strategy is a classic two-step sequence:

  • Catalytic Hydrogenation: The aromatic ring of m-cresol is saturated using a heterogeneous catalyst under a hydrogen atmosphere to yield a mixture of cis- and trans-3-methylcyclohexanol.

  • Oxidation: The secondary alcohol, 3-methylcyclohexanol, is then oxidized to the corresponding ketone, this compound.

This approach is favored due to the high yields and selectivity that can be achieved at each step, as well as the relatively low cost of the starting materials.

Part I: Catalytic Hydrogenation of m-Cresol

The first critical step is the reduction of the aromatic ring of m-cresol. This is achieved through catalytic hydrogenation, a process that adds hydrogen across the double bonds of the benzene ring.

Mechanism and Catalyst Selection

The hydrogenation of phenols to their corresponding cyclohexanols is a well-established industrial process.[4] The reaction proceeds via the adsorption of the aromatic ring onto the surface of a metal catalyst, followed by the sequential addition of hydrogen atoms.

The choice of catalyst is paramount for achieving high conversion and selectivity. While various noble metal catalysts like Platinum (Pt), Palladium (Pd), and Rhodium (Rh) can be effective, Raney® Nickel is often the catalyst of choice for this transformation due to its high activity, cost-effectiveness, and proven industrial track record.[5][6][7]

Raney Nickel is a porous, fine-grained nickel catalyst with a large surface area, which is prepared by leaching aluminum from a nickel-aluminum alloy.[8][9] This high surface area provides numerous active sites for the hydrogenation reaction to occur.[9]

Experimental Protocol: Hydrogenation

Safety Precaution: m-Cresol is corrosive and toxic; it can cause severe skin burns and is harmful if absorbed through the skin or ingested.[10][11][12] Raney Nickel can be pyrophoric in its dry, activated state and must be handled as a slurry in water or a suitable solvent.[9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][13]

Materials and Equipment:

  • m-Cresol (99% purity)

  • Raney® Nickel (activated, aqueous slurry)

  • Ethanol (or a suitable solvent)

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature controller

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a filter press)

Procedure:

  • Reactor Charging: In a suitable beaker, a slurry of Raney® Nickel (approx. 5-10% by weight of m-cresol) in ethanol is prepared. This slurry is carefully transferred to the high-pressure autoclave.

  • Substrate Addition: m-Cresol is dissolved in ethanol and added to the autoclave.

  • Sealing and Purging: The autoclave is securely sealed. To remove air, the vessel is purged by pressurizing with nitrogen and then venting. This cycle is repeated 3-5 times.

  • Hydrogenation: The nitrogen is replaced with hydrogen gas. The autoclave is pressurized to the desired pressure (typically 10-50 atm) and heated to the reaction temperature (usually 100-150 °C). The reaction mixture is stirred vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

  • Reaction Monitoring: The reaction progress is monitored by observing the uptake of hydrogen (pressure drop). The reaction is considered complete when hydrogen consumption ceases.

  • Cooling and Depressurization: The autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented in a safe manner.

  • Catalyst Removal: The reaction mixture is carefully filtered to remove the Raney Nickel catalyst. A filter aid like Celite® can be used to ensure complete removal of the fine catalyst particles. Caution: The filtered catalyst should be kept wet to prevent ignition.

  • Solvent Removal: The solvent (ethanol) is removed from the filtrate by rotary evaporation to yield crude 3-methylcyclohexanol as an oil. This crude product is typically of sufficient purity for the subsequent oxidation step.

Process Optimization
ParameterTypical RangeRationale & Impact on Yield/Selectivity
Catalyst Loading 5-10 wt%Higher loading increases reaction rate but also cost. Lower loading may lead to incomplete conversion.
Hydrogen Pressure 10-50 atmHigher pressure increases the rate of hydrogenation.
Temperature 100-150 °CHigher temperatures increase the reaction rate. However, excessively high temperatures can promote side reactions like hydrodeoxygenation.[5]
Solvent Ethanol, IsopropanolA polar protic solvent is typically used to dissolve the m-cresol and facilitate the reaction.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up m_cresol m-Cresol autoclave Charge High-Pressure Autoclave m_cresol->autoclave raney_ni Raney Nickel Slurry raney_ni->autoclave solvent Ethanol solvent->autoclave purge Purge with N2, then H2 autoclave->purge react Heat & Stir (100-150°C, 10-50 atm) purge->react cool_vent Cool & Vent react->cool_vent filter Filter to Remove Raney Nickel cool_vent->filter evaporate Solvent Evaporation filter->evaporate product1 Crude 3-Methylcyclohexanol evaporate->product1

Caption: Workflow for the catalytic hydrogenation of m-cresol.

Part II: Oxidation of 3-Methylcyclohexanol

The second step involves the oxidation of the secondary alcohol, 3-methylcyclohexanol, to the target ketone, this compound. A variety of oxidizing agents can accomplish this, but the Jones oxidation is a classic, reliable, and high-yielding method.[14]

Mechanism of Jones Oxidation

The Jones reagent is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, which forms chromic acid (H₂CrO₄) in situ.[15] The mechanism proceeds as follows:[16]

  • Chromate Ester Formation: The alcohol oxygen attacks the chromium atom of the chromic acid, forming a chromate ester intermediate.

  • Elimination: A base (water) removes the proton from the carbon bearing the oxygen. This facilitates an E2-like elimination, where the C-H bond breaks, the C=O double bond forms, and the reduced chromium species departs as the leaving group.[15]

  • Chromium Reduction: Throughout the process, the chromium(VI) is reduced to chromium(III), which is observable by a color change from orange/red to green.[14]

Experimental Protocol: Jones Oxidation

Safety Precaution: Chromium trioxide and the prepared Jones reagent are highly toxic, corrosive, and carcinogenic.[17] This procedure must be performed with extreme caution in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat.

Materials and Equipment:

  • Crude 3-methylcyclohexanol (from Part I)

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone (reagent grade)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Separatory funnel, dropping funnel, and standard glassware

  • Ice bath

Procedure:

  • Preparation of Jones Reagent: In a flask, carefully and slowly add chromium trioxide to a mixture of concentrated sulfuric acid and water, while cooling in an ice bath. The resulting solution is a dark orange-red.

  • Reaction Setup: Dissolve the crude 3-methylcyclohexanol in acetone in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.

  • Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the temperature below 20 °C throughout the addition. A green precipitate of chromium salts will form. The addition is complete when a faint orange color persists in the reaction mixture, indicating a slight excess of the oxidant.

  • Quenching: Quench the excess oxidant by adding a small amount of isopropyl alcohol until the green color of Cr(III) is dominant.

  • Work-up:

    • Decant the supernatant acetone solution from the chromium salts. Wash the salts with additional acetone.

    • Combine the acetone solutions and remove most of the acetone by rotary evaporation.

    • Add water to the residue and extract the product with diethyl ether (3x).

    • Combine the ether extracts and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the ether layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Oxidation Mechanism Diagram

G sub_alc 3-Methyl- cyclohexanol ester Chromate Ester Intermediate sub_alc->ester 1. Esterification jones H₂CrO₄ (Jones Reagent) jones->ester product 3-Methyl- cyclohexanone ester->product 2. E2 Elimination cr_species Reduced Cr(III) Species ester->cr_species water H₂O (Base) water->product

Sources

An In-depth Technical Guide to the Oxidation of 3-Methylcyclohexanol to 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical oxidation of 3-methylcyclohexanol to 3-methylcyclohexanone, a fundamental transformation in organic synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into various methodologies, mechanistic details, and practical considerations.

Introduction: The Significance of the Carbonyl Group

The oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis.[1] Ketones, such as this compound, are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals, fragrances, and specialty materials. The methyl-substituted cyclohexanone ring is a common structural motif in natural products and bioactive compounds.[2] The precise and efficient conversion of the hydroxyl group in 3-methylcyclohexanol to a carbonyl group is therefore a critical step in many synthetic pathways. This guide will explore and compare several key methods for achieving this transformation, focusing on the underlying principles that govern reagent selection and reaction optimization.

Methodologies for the Oxidation of 3-Methylcyclohexanol

The choice of an oxidizing agent is dictated by factors such as substrate sensitivity, desired selectivity, reaction scale, and environmental considerations.[3] For the conversion of a secondary alcohol like 3-methylcyclohexanol, several reliable methods are at the disposal of the synthetic chemist.[1][4] This section will delve into the mechanistic details and practical applications of the most prominent of these.

Swern Oxidation: A Mild and Versatile Approach

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under very mild conditions.[5][6][7] This makes it particularly suitable for substrates with sensitive functional groups. The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophilic agent, most commonly oxalyl chloride.[5][8] A hindered non-nucleophilic base, such as triethylamine (Et₃N), is then used to induce an elimination reaction to form the ketone.[5][9]

Mechanism of Action:

The mechanism of the Swern oxidation is a two-part process: activation of DMSO followed by oxidation of the alcohol.[5]

  • Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures (-78 °C) to form a highly electrophilic chlorosulfonium salt. This intermediate readily decomposes, releasing carbon monoxide and carbon dioxide, to generate the reactive species, the chloro(dimethyl)sulfonium chloride.[7][8]

  • Oxidation of the Alcohol: The alcohol attacks the electrophilic sulfur atom of the activated DMSO species, forming an alkoxysulfonium salt.[7] The addition of triethylamine facilitates an intramolecular E2-like elimination, wherein the base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium chloride.[5][9]

Experimental Workflow for Swern Oxidation:

Swern_Workflow cluster_prep Preparation cluster_activation Activation cluster_oxidation Oxidation cluster_elimination Elimination & Work-up start Dissolve DMSO in CH₂Cl₂ cool Cool to -78 °C start->cool add_oxalyl Add Oxalyl Chloride (dropwise) cool->add_oxalyl stir1 Stir for 30 min at -78 °C add_oxalyl->stir1 add_alcohol Add 3-Methylcyclohexanol stir1->add_alcohol stir2 Stir for 1 h at -78 °C add_alcohol->stir2 add_base Add Triethylamine stir2->add_base warm Warm to RT add_base->warm quench Quench with H₂O warm->quench extract Extract with CH₂Cl₂ quench->extract wash Wash & Dry extract->wash purify Purify (Distillation/Chromatography) wash->purify product This compound purify->product

Caption: Experimental workflow for the Swern oxidation of 3-methylcyclohexanol.

Advantages:

  • Extremely mild reaction conditions, preserving sensitive functional groups.[6]

  • High yields are typically achieved.

  • Avoids the use of toxic heavy metals.[5]

Disadvantages:

  • Requires cryogenic temperatures (-78 °C).[8]

  • Formation of foul-smelling dimethyl sulfide as a byproduct.[6][8]

  • Strictly anhydrous conditions are necessary.

Pyridinium Chlorochromate (PCC) Oxidation: A Classic and Reliable Reagent

Pyridinium chlorochromate (PCC) is a milder alternative to other chromium-based oxidants like chromic acid.[4][10] It is a stable, commercially available solid that can reliably oxidize secondary alcohols to ketones.[11]

Mechanism of Action:

The oxidation with PCC involves the formation of a chromate ester intermediate.[12] The alcohol oxygen attacks the chromium atom, and after a proton transfer, a chromate ester is formed. A base (such as pyridine or the solvent) then removes the proton from the carbon attached to the oxygen, leading to an E2-like elimination that breaks the C-H and O-Cr bonds to form the C=O double bond.[12]

Reaction Scheme for PCC Oxidation:

PCC_Mechanism cluster_reactants Reactants cluster_product Product 3-Methylcyclohexanol This compound 3-Methylcyclohexanol->this compound CH₂Cl₂ PCC PCC PCC->this compound

Caption: General reaction scheme for the PCC oxidation of 3-methylcyclohexanol.

Advantages:

  • Stable and easy to handle reagent.[11]

  • Good yields for the oxidation of secondary alcohols.[12]

  • Milder than Jones reagent, preventing over-oxidation.[4][10]

Disadvantages:

  • PCC is a chromium(VI) compound and is therefore toxic and carcinogenic, requiring careful handling and disposal.[13][14][15][16][17]

  • The reaction can be acidic, which may not be suitable for acid-sensitive substrates.[11]

  • Workup can be complicated by the formation of a tarry chromium byproduct, although the addition of an adsorbent like Celite can mitigate this.[18]

Dess-Martin Periodinane (DMP) Oxidation: A Modern and Selective Method

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that has gained popularity for the mild and selective oxidation of alcohols.[19][20] It offers several advantages over chromium-based reagents, including neutral reaction conditions and a simpler workup.[19]

Mechanism of Action:

The oxidation with DMP proceeds through a ligand exchange between the alcohol and an acetate group on the iodine atom, forming a diacetoxyalkoxyperiodinane intermediate.[20] An acetate ion then acts as a base to abstract the proton on the carbon bearing the hydroxyl group, leading to a concerted elimination that forms the ketone, acetic acid, and an iodinane byproduct.[20]

Advantages:

  • Mild and neutral reaction conditions, compatible with a wide range of functional groups.[19][21]

  • High yields and short reaction times.[20]

  • Avoids the use of toxic heavy metals.[19]

  • Simple workup procedure.[19]

Disadvantages:

  • DMP is shock-sensitive and can be explosive at elevated temperatures.[22]

  • The reagent is relatively expensive, which can be a limitation for large-scale synthesis.[20]

Hypochlorite Oxidation: A "Green" and Cost-Effective Alternative

Oxidation using sodium hypochlorite (NaOCl), the active ingredient in household bleach, in the presence of a phase-transfer catalyst or in acetic acid, presents an environmentally benign and inexpensive method for converting secondary alcohols to ketones.[23][24]

Mechanism of Action:

In the presence of acetic acid, sodium hypochlorite is protonated to form hypochlorous acid (HOCl), which is the active oxidizing species.[24] The alcohol attacks the chlorine atom of HOCl, and subsequent deprotonation and elimination, similar to other oxidation mechanisms, yields the ketone.

Advantages:

  • Inexpensive and readily available reagents.[24]

  • Environmentally friendly, with sodium chloride as the primary byproduct.[23]

  • Generally safe to handle.[24]

Disadvantages:

  • Reaction rates can be slower compared to other methods.

  • The reaction may require careful pH control and monitoring for excess oxidant.[23]

  • Side reactions, such as chlorination, can occur with certain substrates.

Comparative Analysis of Oxidation Methods

FeatureSwern OxidationPCC OxidationDess-Martin Periodinane (DMP)Hypochlorite Oxidation
Reagents DMSO, Oxalyl Chloride, Et₃N[5]Pyridinium Chlorochromate[10]Dess-Martin Periodinane[19]Sodium Hypochlorite, Acetic Acid[24]
Reaction Conditions -78 °C to RT, anhydrous[8]0 °C to RT, anhydrous[18]Room Temperature, neutral[21]Room Temperature, aqueous/biphasic[23]
Toxicity/Safety Foul odor (DMS), toxic CO gas[7]Cr(VI) is toxic and carcinogenic[13][15]Shock-sensitive, potentially explosive[22]Generally safe, potential for chlorination
Workup Aqueous quench and extraction[8]Filtration of Cr salts, extraction[18]Simple filtration and extraction[19]Quench excess oxidant, extraction[23]
Cost ModerateModerateHigh[20]Low[24]
Ideal For Sensitive substrates, high selectivityRoutine lab-scale oxidationsAcid/base sensitive substrates"Green" synthesis, large scale

Experimental Protocols

Detailed Protocol for Swern Oxidation of 3-Methylcyclohexanol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and dimethyl sulfoxide (DMSO, 2.2 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.[8]

  • Activation: Slowly add oxalyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below -60 °C. Stir the mixture for 30 minutes at -78 °C.[8]

  • Alcohol Addition: Add a solution of 3-methylcyclohexanol (1.0 eq.) in a small amount of CH₂Cl₂ dropwise, keeping the internal temperature below -60 °C. Stir for 1 hour at -78 °C.[8]

  • Elimination: Add triethylamine (Et₃N, 5.0 eq.) dropwise, again maintaining the temperature below -60 °C. Stir for 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.[8]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂. Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by distillation or column chromatography to yield pure this compound.

Detailed Protocol for PCC Oxidation of 3-Methylcyclohexanol
  • Preparation: To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC, 1.5 eq.) and powdered Celite or molecular sieves in anhydrous dichloromethane (CH₂Cl₂).[18]

  • Alcohol Addition: Add a solution of 3-methylcyclohexanol (1.0 eq.) in CH₂Cl₂ to the stirred suspension at room temperature.[18]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[18]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Characterization of this compound

The successful synthesis of this compound can be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1715 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. The disappearance of the broad O-H stretching band from the starting alcohol (around 3300 cm⁻¹) also confirms the reaction's completion.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show the disappearance of the proton signal corresponding to the CH-OH group of the starting material. The signals for the protons alpha to the carbonyl group will be shifted downfield.[26]

    • ¹³C NMR: The most significant change will be the appearance of a signal in the downfield region (around 210 ppm) corresponding to the carbonyl carbon. The carbon that was attached to the hydroxyl group in the starting material will also show a significant downfield shift.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (112.17 g/mol ).[25]

Conclusion

The oxidation of 3-methylcyclohexanol to this compound is a fundamental transformation that can be accomplished through a variety of methods. The choice of oxidant depends on a careful consideration of factors including the presence of other functional groups, reaction scale, cost, and safety and environmental concerns. The Swern and Dess-Martin periodinane oxidations offer mild and highly selective routes, ideal for complex molecules. PCC remains a reliable laboratory-scale option, though its toxicity is a significant drawback. For large-scale and environmentally conscious syntheses, hypochlorite-based methods provide a cost-effective and greener alternative. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to select and implement the most appropriate strategy for their specific synthetic goals.

References

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21).
  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. (2021, March 31).
  • oxidation of alcohols - Chemguide. (n.d.).
  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, March 17).
  • This compound | C7H12O | CID 11567 - PubChem. (n.d.).
  • Alcohol oxidation - Wikipedia. (n.d.).
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.).
  • Swern Oxidation Mechanism - Chemistry Steps. (n.d.).
  • Swern Oxidation - Organic Chemistry Portal. (n.d.).
  • Swern oxidation - Chemistry LibreTexts. (2023, January 22).
  • Swern oxidation - Wikipedia. (n.d.).
  • Hexavalent Chromium - Overview | Occupational Safety and Health Administration - OSHA. (n.d.).
  • Synthesis and properties of methylcyclohexanone-formaldehyde resin - ResearchGate. (2025, August 6).
  • Alcohol Oxidation: “Strong” & “Weak” Oxidants - Master Organic Chemistry. (2015, May 6).
  • Green Oxidation of Cyclohexanol Experiment Part 2, Reaction, Workup, and Characterization - YouTube. (2020, September 21).
  • PC GAMESS Tutorial: Dehydration Reaction, Part 1 - UC Santa Barbara. (n.d.).
  • Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. (2011, September 9).
  • Chromium Compounds | EPA. (n.d.).
  • Experiment 3 - Oxidation of Alcohols: Preparation of Cyclohexanone. (n.d.).
  • Chromium | 3M. (n.d.).
  • Oxidation Studies of Industrially Important Aliphatic and Cyclic Alcohols - ResearchGate. (2023, May 30).
  • trans-3-Methylcyclohexanol | C7H14O | CID 641629 - PubChem - NIH. (n.d.).
  • Structural analysis of (R)-3-methylcyclohexanone conformers | Request PDF. (2022, March 15).
  • Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023, January 22).
  • 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry - YouTube. (2021, January 24).
  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP - Organic Chemistry Portal. (n.d.).
  • Chromium Toxicity - StatPearls - NCBI Bookshelf. (2024, January 11).
  • 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). (n.d.).
  • Toluene - Wikipedia. (n.d.).
  • Cyclohexanone, 3-methyl- - the NIST WebBook. (n.d.).
  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. (n.d.).
  • Chromium: toxicological overview - GOV.UK. (2022, May 24).
  • Dess–Martin periodinane - Wikipedia. (n.d.).
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. (n.d.).
  • (3S)-3-Methylcyclohexanone | C7H12O | MD Topology | NMR | X-Ray. (n.d.).
  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. (n.d.).

Sources

partial hydrogenation of cresols for 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Selective Partial Hydrogenation of m-Cresol for 3-Methylcyclohexanone Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the selective partial hydrogenation of meta-cresol (m-cresol) to produce this compound, a valuable chemical intermediate.[1] We will move beyond simple procedural outlines to dissect the underlying chemical principles, catalyst behaviors, and process parameters that govern this transformation. The focus is on providing researchers, chemists, and drug development professionals with a robust framework for achieving high selectivity and yield.

Introduction: The Significance of this compound

This compound is a cyclic ketone that serves as a crucial building block in organic synthesis.[2] Its applications are diverse, ranging from the synthesis of pharmaceuticals and agrochemicals to its use in the fragrance industry.[1][3] The partial hydrogenation of m-cresol, a readily available feedstock derived from lignin or petroleum, represents a direct and atom-economical route to this key intermediate.[4][5] However, the primary challenge lies in arresting the hydrogenation at the ketone stage, preventing the over-reduction to the thermodynamically favored 3-methylcyclohexanol. This guide elucidates the strategies to control this selectivity.

Reaction Pathways and Mechanistic Considerations

The hydrogenation of m-cresol to 3-methylcyclohexanol can proceed through two primary pathways, the selectivity of which is heavily dictated by the choice of catalyst.[6]

  • The Sequential (Indirect) Pathway: The aromatic ring is hydrogenated first to form the enol intermediate, which tautomerizes to the more stable this compound. This ketone can then be subsequently hydrogenated to 3-methylcyclohexanol. This is the desired route for producing the target ketone.

  • The Direct Pathway: The aromatic ring and the hydroxyl group are hydrogenated in a more concerted fashion, leading directly to 3-methylcyclohexanol without the significant accumulation of a ketone intermediate.

The overall reaction network is a delicate balance of these pathways. The key to maximizing the yield of this compound is to select a catalyst and conditions that significantly favor the rate of the first hydrogenation step (cresol to ketone) while minimizing the rate of the second (ketone to alcohol).[7]

G cluster_path Reaction Pathways in m-Cresol Hydrogenation mcresol m-Cresol ketone This compound (Target Intermediate) mcresol->ketone Step 1: Ring Hydrogenation (Favored by Pd catalysts) alcohol 3-Methylcyclohexanol (Over-hydrogenation Product) mcresol->alcohol Direct Pathway (Observed with Rh, Ru catalysts) ketone->alcohol Step 2: Carbonyl Hydrogenation (Favored by Pt, Ru catalysts)

Caption: Reaction network for m-cresol hydrogenation showing the desired sequential pathway via the ketone intermediate and the competing direct pathway to the alcohol.

Catalyst Selection: The Core of Selectivity Control

The choice of the heterogeneous catalyst is the single most critical factor in achieving high selectivity for this compound. The catalytic activity and selectivity are governed by the nature of the active metal and, to a lesser extent, the support material.

The Role of the Active Metal

Different noble metals exhibit distinct preferences for hydrogenating the aromatic ring versus the carbonyl group.

  • Palladium (Pd): Palladium, particularly on a carbon support (Pd/C), is widely recognized as the catalyst of choice for this transformation.[6] It demonstrates a high activity for the hydrogenation of the aromatic ring of cresol while showing a comparatively lower activity for the hydrogenation of the resulting ketone's carbonyl group.[7][8] This rate difference allows the this compound intermediate to accumulate in the reaction mixture before it is further reduced, leading to high selectivity.[6]

  • Platinum (Pt): Platinum catalysts are highly active for hydrogenation but are often too active for this specific partial hydrogenation. Pt tends to readily hydrogenate both the aromatic ring and the carbonyl group, making it difficult to isolate the ketone intermediate in high yield.[6][9] It is more suitable when the final alcohol product is the target.

  • Ruthenium (Ru): Similar to platinum, ruthenium catalysts are very effective for producing the fully hydrogenated alcohol (alkylcyclohexanols).[6] They generally do not allow for the accumulation of the ketone intermediate.

  • Rhodium (Rh): Rhodium catalysts can facilitate both the direct and indirect hydrogenation pathways, but the hydrogenation of the ketone intermediate is often faster than its formation, leading to low yields of this compound.[6]

Catalyst Support and Modifiers

While the metal dictates the intrinsic activity, the support can influence dispersion, stability, and surface properties.

  • Activated Carbon: The most common support, offering high surface area and good stability.

  • Alumina (Al₂O₃): Can be used, but its acidic properties might influence side reactions. Dual-function catalysts using zeolites can favor the production of cycloketones but can also promote dehydration and other reactions.[10][11]

  • Modifiers: The addition of basic modifiers (e.g., sodium carbonate) to palladium catalysts has been suggested to enhance selectivity towards the ketone by potentially suppressing the adsorption and subsequent hydrogenation of the ketone product.[7]

CatalystTypical SupportSelectivity for KetoneActivity for Ketone -> AlcoholPrimary ProductReference
Palladium (Pd) Carbon (C)High to Quantitative Low to ModerateThis compound [6][8]
Platinum (Pt) Carbon (C), SiO₂LowHigh3-Methylcyclohexanol[6][9]
Ruthenium (Ru) Carbon (C)LowHigh3-Methylcyclohexanol[6][8]
Rhodium (Rh) Carbon (C)LowHigh3-Methylcyclohexanol[6]

Caption: Comparative performance of common noble metal catalysts for the hydrogenation of cresols.

Optimizing Reaction Parameters

Once a suitable catalyst (typically Pd/C) is selected, the reaction conditions must be fine-tuned to maximize yield and minimize reaction time.

ParameterTypical RangeEffect on Selectivity and ConversionJustification
Temperature 80 - 160 °CIncreasing temperature boosts reaction rate but can decrease selectivity by promoting the hydrogenation of the ketone to the alcohol. A moderate temperature is optimal.Provides sufficient thermal energy to overcome activation barriers. Higher temperatures favor the more exothermic, complete hydrogenation to the alcohol.[9][12]
Hydrogen Pressure 1 - 8 MPa (10 - 80 bar)Higher pressure increases the rate of hydrogenation. However, excessively high pressures can reduce selectivity by increasing the surface concentration of hydrogen, favoring over-hydrogenation.Ensures a sufficient supply of dissolved hydrogen to the catalyst surface. The reaction order with respect to hydrogen is typically positive.[7][13]
Solvent Cyclohexane, Alcohols (e.g., isopropanol)Non-polar solvents like cyclohexane are often preferred. Polar protic solvents can sometimes alter catalyst-substrate interactions and affect selectivity.The solvent helps to dissolve the reactant and manage heat transfer. The choice can influence the competitive adsorption of the reactant and intermediate product on the catalyst surface.[7]
Catalyst Loading 1-5 wt% relative to substrateHigher loading increases the reaction rate but also the cost. It can also lead to mass transfer limitations if not properly agitated.Provides a sufficient number of active sites for the reaction to proceed at a reasonable rate.

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for a typical batch hydrogenation of m-cresol.

Materials & Equipment
  • Reagents: m-cresol (≥99%), Palladium on activated carbon (5% or 10% Pd), solvent (e.g., cyclohexane), Hydrogen gas (high purity), Nitrogen gas (for purging).

  • Equipment: High-pressure batch reactor (e.g., Parr or Autoclave Engineers), magnetic or mechanical stirrer, heating mantle with temperature controller, pressure gauge, gas inlet/outlet valves, sampling port, Gas Chromatograph with FID (GC-FID) for analysis.

Step-by-Step Procedure
  • Catalyst Preparation: Weigh the required amount of Pd/C catalyst. If desired, it can be pre-reduced under a hydrogen stream, but for many commercial catalysts, this is not strictly necessary.

  • Reactor Loading: Charge the clean, dry reactor vessel with m-cresol and the solvent. Add the Pd/C catalyst.

  • Assembly & Leak Test: Seal the reactor. Pressurize with nitrogen to ~20 bar, close the inlet valve, and monitor the pressure for 15-20 minutes to ensure there are no leaks. Depressurize safely.

  • Inert Gas Purge: Purge the reactor headspace with nitrogen gas 3-5 times to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

  • Hydrogen Purge: After the nitrogen purge, purge the reactor with hydrogen gas 3-5 times.

  • Reaction Initiation: Pressurize the reactor with hydrogen to the desired setpoint (e.g., 20 bar). Begin stirring (e.g., 750-1000 rpm) to ensure the catalyst is suspended and to overcome mass transfer limitations.

  • Heating & Reaction: Heat the reactor to the target temperature (e.g., 120 °C). The reaction is typically exothermic, so monitor the temperature closely. The start of hydrogen uptake on the pressure gauge indicates the reaction has commenced.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. If possible and safe, take small samples periodically via the sampling port for GC analysis to track the consumption of m-cresol and the formation of this compound and 3-methylcyclohexanol.

  • Reaction Completion: The reaction is complete when hydrogen uptake ceases. The goal is to stop the reaction when the concentration of this compound is at its maximum.

  • Shutdown & Product Recovery: Turn off the heater and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure. Purge the headspace with nitrogen.

  • Work-up: Open the reactor and filter the reaction mixture to recover the catalyst. The catalyst can often be reused. The filtrate contains the product mixture.

  • Analysis: Analyze the final product mixture using GC-FID to determine the conversion of m-cresol and the selectivity for this compound.

Sources

A Guide to the Spectroscopic Characterization of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical analysis, the unambiguous structural elucidation of organic molecules is paramount. 3-Methylcyclohexanone (C₇H₁₂O, Molar Mass: 112.17 g/mol ) serves as a vital intermediate in organic synthesis and a notable component in flavor and fragrance chemistry.[1][2] Its structural confirmation is a routine yet critical task in quality control and research laboratories. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Our approach moves beyond simple data reporting, focusing on the causal relationships between molecular structure and spectral output, thereby offering a robust framework for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry is the initial and indispensable step for determining the molecular weight and obtaining foundational structural information through fragmentation analysis. For a molecule like this compound, Electron Ionization (EI) is the method of choice due to its ability to induce reproducible and information-rich fragmentation patterns.

The Rationale Behind EI-MS

Electron Ionization at a standard 70 eV provides sufficient energy to ionize the molecule by ejecting an electron, forming a molecular ion (M⁺•). This radical cation is energetically unstable and undergoes a cascade of fragmentation reactions. The resulting fragmentation pattern is a veritable fingerprint of the molecule. The choice of 70 eV is a long-standing convention that ensures fragmentation patterns are consistent and comparable across different instruments and laboratories, a cornerstone of trustworthy and reproducible science.

Experimental Protocol: Acquiring the EI Mass Spectrum

A robust protocol for acquiring the mass spectrum of a liquid sample like this compound is crucial for data integrity.

  • Sample Preparation : Dilute the this compound sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 µg/mL. This prevents overloading the instrument and ensures clear signal resolution.

  • Instrument Calibration : Calibrate the mass spectrometer using a known standard, such as perfluorotributylamine (PFTBA), to ensure high mass accuracy across the desired m/z range (e.g., 50-500 amu).

  • Sample Introduction : Introduce the sample via a Gas Chromatography (GC) inlet. A GC separation step is best practice even for a seemingly pure sample, as it separates the analyte from any residual solvent or minor impurities, presenting a clean sample to the ion source.

  • Ionization : Set the ion source to Electron Ionization (EI) mode with an electron energy of 70 eV.

  • Analysis : Acquire the spectrum using a quadrupole or time-of-flight (TOF) mass analyzer.

Data Interpretation: Decoding the Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that reveal its structure.

m/z (charge/mass ratio)Proposed Fragment IonInterpretation & Mechanistic Insight
112[C₇H₁₂O]⁺•Molecular Ion (M⁺•) : Confirms the molecular weight of the compound.[3]
97[M - CH₃]⁺Loss of the methyl radical from the molecular ion.
84[C₅H₈O]⁺•Result of a McLafferty-type rearrangement, involving the loss of ethylene (C₂H₄).
69[C₄H₅O]⁺Base Peak : This is the most abundant ion. Its formation is attributed to an α-cleavage adjacent to the carbonyl group, followed by the loss of a propyl radical. This is a characteristic fragmentation for cyclohexanones.[1][4]
56[C₄H₈]⁺•A significant peak resulting from further fragmentation, likely from the loss of CO from the m/z 84 fragment.[1]
41[C₃H₅]⁺Often an allyl cation, a common and stable fragment in aliphatic systems.[1]

The fragmentation pathway can be visualized to better understand the relationships between the observed ions.

G M M+• (m/z 112) F97 [M - CH3]+ (m/z 97) M->F97 - •CH3 F84 [C5H8O]+• (m/z 84) M->F84 - C2H4 (McLafferty) F69 [C4H5O]+ (m/z 69) Base Peak M->F69 - •C3H7 (α-cleavage) F56 [C4H8]+• (m/z 56) F84->F56 - CO

Key fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each carbon and hydrogen atom. For this compound, both ¹³C and ¹H NMR are essential for a complete assignment.

The Logic of NMR Sample Preparation and Analysis

The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar analytes like this compound as it is an excellent solvent and its deuterium signal provides a lock for the spectrometer. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) because it is chemically inert, volatile, and its single sharp resonance does not overlap with most organic signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation P1 Dissolve ~10-20 mg of this compound in ~0.7 mL CDCl3 P2 Add TMS as internal standard P1->P2 P3 Transfer to NMR tube P2->P3 A1 Insert sample into spectrometer P3->A1 A2 Lock, Tune, Shim A1->A2 A3 Acquire Spectrum (¹H, ¹³C, DEPT) A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Integrate (¹H) & Assign Peaks D2->D3

Standardized workflow for NMR spectroscopic analysis.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. Due to the chirality at the C3 position, all seven carbon atoms in this compound are chemically non-equivalent and should produce seven distinct signals.

Carbon AtomChemical Shift (δ) ppmRationale for Assignment
C1 (C=O)~211.5The carbonyl carbon is the most deshielded due to the electronegativity of the oxygen atom and appears significantly downfield.
C2~44.7Methylene carbon alpha to the carbonyl group, deshielded.
C6~41.3Methylene carbon alpha to the carbonyl group, also deshielded.
C3~35.4The methine carbon bearing the methyl group.
C4~31.1Methylene carbon beta to the carbonyl.
C5~25.2Methylene carbon gamma to the carbonyl.
C7 (-CH₃)~22.6The methyl carbon, typically found in the most upfield region for sp³ carbons.

(Note: The exact chemical shifts can vary slightly based on solvent and concentration. The assignments above are based on typical values and data from sources like ChemicalBook.)[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum of this compound is complex due to overlapping signals of the methylene protons on the ring.

Proton(s)Chemical Shift (δ) ppmMultiplicity (Predicted)IntegrationRationale for Assignment
H2, H6~2.2-2.4Multiplet4HProtons on the carbons alpha to the carbonyl are the most deshielded of the aliphatic protons.
H3, H4, H5~1.2-2.1Multiplet5HProtons on the remaining ring carbons result in a complex, overlapping multiplet.
H7 (-CH₃)~1.03Doublet3HThe methyl group protons are split by the single proton on C3, resulting in a doublet. This is a key diagnostic signal.

(Note: The assignments are based on data from ChemicalBook and general principles of NMR spectroscopy. The complex multiplets arise from both geminal and vicinal coupling, as well as the conformational rigidity of the ring.)[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The principle lies in the absorption of specific frequencies of IR radiation that correspond to the vibrational energies of different bonds.

Experimental Protocol: Acquiring a Neat IR Spectrum

For a liquid sample like this compound, the simplest and most common method is to acquire a "neat" spectrum.

  • Prepare Salt Plates : Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.

  • Apply Sample : Place a single drop of neat this compound onto the surface of one salt plate.

  • Assemble : Place the second salt plate on top, spreading the liquid into a thin film.

  • Acquire Spectrum : Place the assembled plates in the spectrometer and acquire the spectrum.

  • Background Subtraction : A background spectrum of the empty spectrometer should be taken and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Data Interpretation: The Vibrational Signature

The IR spectrum of this compound is dominated by absorptions characteristic of a saturated ketone.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~1715 C=O Stretch Ketone This is the most intense and diagnostic peak in the spectrum. Its position is characteristic of a saturated, six-membered ring ketone.[6]
2850-2960C-H StretchAlkane (CH, CH₂, CH₃)Strong absorptions confirming the aliphatic nature of the molecule.
~1450C-H BendAlkane (CH₂)Characteristic scissoring vibration of methylene groups.

The presence of the very strong absorption at ~1715 cm⁻¹ is definitive evidence for the ketone functional group, while the absorptions in the ~2900 cm⁻¹ region confirm the saturated hydrocarbon framework.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system that confirms the identity of this compound.

G MS Mass Spec (MS) Structure Confirmed Structure: This compound MS->Structure Provides: - Molecular Weight (112) - Key Fragments (m/z 69, 56) IR Infrared (IR) IR->Structure Provides: - Ketone C=O (~1715 cm⁻¹) - Alkane C-H (~2900 cm⁻¹) NMR NMR (¹³C & ¹H) NMR->Structure Provides: - 7 unique carbons (¹³C) - Carbonyl C1 (~211 ppm) - -CH-CH₃ connectivity (¹H)

Integrated workflow for structural elucidation.
  • MS establishes the correct molecular formula (C₇H₁₂O) from the molecular ion at m/z 112.

  • IR immediately confirms the presence of a ketone functional group (~1715 cm⁻¹) and an alkane framework.

  • ¹³C NMR confirms the presence of 7 distinct carbon environments, including a carbonyl carbon (~211 ppm) and six sp³ carbons.

  • ¹H NMR confirms the ratio of protons and, most diagnostically, shows a doublet for the methyl group, confirming its adjacency to a single proton (the C3 methine).

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). (+)-3-Methylcyclohexanone. National Center for Biotechnology Information.
  • Stothers, J. B., & Tan, C. T. (1974). 13C Nuclear Magnetic Resonance Studies. 34. The 13C Spectra of Several Methylcyclopentanones and -cyclohexanones. Canadian Journal of Chemistry, 52(2), 308-314. (Link provided via general search, specific URL not available).
  • NIST. (n.d.). Cyclohexanone, 3-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclohexanone, 3-methyl-. NIST Chemistry WebBook.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles).
  • Ernst, M. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Thieme.

Sources

IR and mass spectrometry of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylcyclohexanone

Introduction

This compound (C₇H₁₂O, Molar Mass: 112.17 g/mol ) is a cyclic ketone with significant applications in the chemical and pharmaceutical industries, often serving as a key intermediate in organic synthesis.[1][2][3] Accurate structural verification and purity assessment of this compound are paramount for ensuring the quality and efficacy of downstream products. This guide provides a detailed technical overview of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the principles, experimental design, and data interpretation, empowering researchers to confidently identify and analyze this molecule.

Part 1: Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

Expert Analysis of the IR Spectrum

The IR spectrum of this compound is dominated by features characteristic of a saturated aliphatic ketone. The most diagnostic absorption is the carbonyl (C=O) stretch, which provides a clear and unambiguous marker for the ketone functional group.

  • C=O Stretch: Saturated six-membered cyclic ketones, like cyclohexanone, exhibit a strong, sharp C=O stretching absorption band around 1715 cm⁻¹.[4][5][6] This peak is the most intense and easily identifiable feature in the spectrum of this compound. Its position indicates a lack of conjugation with double bonds or aromatic rings, which would lower the frequency.[5][7]

  • C-H Aliphatic Stretch: Strong absorptions are observed in the 2850-3000 cm⁻¹ region. These bands arise from the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the cyclohexane ring.[5]

  • C-H Bend/Scissor: The region between approximately 1450 cm⁻¹ and 1465 cm⁻¹ will contain bending (scissoring) vibrations for the CH₂ groups. The CH₃ group also contributes a characteristic asymmetric bend in this area.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region.[5] It contains a complex series of absorptions from C-C stretching and various bending and rocking vibrations that are unique to the overall molecular structure, serving as a holistic fingerprint for this compound.

Data Summary: Key IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2850 - 2960StrongC-H StretchAlkane (CH₂, CH₃)
~1715StrongC=O StretchKetone
~1450 - 1465MediumCH₂ Scissoring / CH₃ BendAlkane (CH₂, CH₃)
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of a high-quality IR spectrum for a pure liquid sample.

Objective: To obtain the mid-infrared spectrum of neat this compound to identify its constituent functional groups.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry.

  • Background Spectrum: Acquire a background spectrum with nothing in the sample holder. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid):

    • Place one to two drops of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8]

    • Carefully place a second salt plate on top, creating a thin liquid film sandwiched between the plates. Avoid introducing air bubbles.

  • Data Acquisition:

    • Place the prepared salt plate assembly into the spectrometer's sample holder.

    • Initiate the sample scan. The instrument will scan the mid-infrared range (typically 4000–400 cm⁻¹).[4]

  • Data Processing: The instrument's software will automatically ratio the sample scan against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.

  • Analysis: Identify the key absorption bands and assign them to their corresponding molecular vibrations as detailed above.

Visualization: FTIR Workflow

FTIR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Handling cluster_acq Data Acquisition & Analysis Start Start Clean Clean Sample Compartment Start->Clean Background Acquire Background Spectrum Clean->Background SamplePrep Prepare Neat Sample on Salt Plates Background->SamplePrep PlaceSample Insert into Spectrometer SamplePrep->PlaceSample Acquire Acquire Sample Spectrum PlaceSample->Acquire Process Process Data (Background Subtraction) Acquire->Process Analyze Analyze Spectrum & Identify Peaks Process->Analyze End End Analyze->End

Caption: Workflow for acquiring a neat liquid FTIR spectrum.

Part 2: Mass Spectrometry (MS) of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] For organic molecules, electron ionization (EI) is a common method where high-energy electrons bombard the sample, causing it to ionize and fragment.[10] The resulting mass spectrum shows the relative abundance of the parent molecular ion and its various fragments, providing a molecular fingerprint that reveals the molecule's mass and structural components.

Expert Analysis of the Mass Spectrum

The mass spectrum of this compound is characterized by a discernible molecular ion peak and a series of fragment ions that arise from predictable cleavage patterns of cyclic ketones.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 112, corresponding to the molecular weight of C₇H₁₂O.[2][4][11] The presence of this peak confirms the compound's molar mass.

  • Alpha-Cleavage: This is a characteristic fragmentation pathway for ketones.[4] The bond between the carbonyl carbon and an adjacent carbon in the ring breaks. For this compound, this can occur on either side of the carbonyl group, leading to the loss of radicals and the formation of stable acylium ions or other charged fragments.

  • Key Fragment Ions: The fragmentation of this compound typically yields a pattern of characteristic ions. Common fragments observed include:

    • m/z 97: Loss of a methyl group (•CH₃, 15 Da).

    • m/z 84: Loss of an ethyl radical (•C₂H₅, 28 Da) via cleavage and rearrangement.

    • m/z 69: Often the base peak, this fragment can arise from a complex rearrangement following ring-opening.[3]

    • m/z 56: This prominent peak is characteristic of cyclohexanones and can be formed through various pathways, including a retro-Diels-Alder type cleavage of the ring.[4][12]

Data Summary: Key Mass Fragments
m/zProposed Fragment Structure/LossSignificance
112[C₇H₁₂O]⁺•Molecular Ion (M⁺)
97[M - CH₃]⁺Loss of the methyl group
84[M - C₂H₄]⁺•Loss of ethene via rearrangement
69[C₄H₅O]⁺ or [C₅H₉]⁺Stable fragment ion, often the base peak
56[C₄H₈]⁺•Characteristic fragment of cyclohexanones
Visualization: Primary Fragmentation Pathways

MS_Fragmentation M This compound (m/z = 112) F97 [M - CH₃]⁺ (m/z = 97) M->F97 - •CH₃ F84 [M - C₂H₄]⁺• (m/z = 84) M->F84 - C₂H₄ F69 [C₄H₅O]⁺ (m/z = 69) (Base Peak) M->F69 α-cleavage & rearrangement F56 [C₄H₈]⁺• (m/z = 56) M->F56 ring cleavage

Caption: Major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for analyzing volatile organic compounds like this compound, providing both separation and mass analysis.

Objective: To separate this compound from any potential impurities and obtain its electron ionization mass spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[13]

    • Perform a serial dilution to create a final sample concentration of approximately 10-100 µg/mL.

    • Transfer the final solution to a 2 mL GC vial.

  • Instrumentation Setup (GC):

    • Injector: Set to a temperature sufficient to vaporize the sample (e.g., 250°C).

    • Column: Use a standard non-polar capillary column (e.g., DB-5).

    • Oven Program: Begin at a low temperature (e.g., 50°C), then ramp up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure good separation.

    • Carrier Gas: Use an inert gas like Helium or Hydrogen.

  • Instrumentation Setup (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: Standard 70 eV.[4]

    • Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-200).

    • Detector: Ensure the electron multiplier is active.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The GC will separate the components over time, and as they elute from the column, they will enter the MS ion source.

    • The mass spectrometer will continuously acquire spectra for the duration of the GC run.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion and major fragment ions, comparing them to reference data and known fragmentation patterns.

Conclusion

The combination of IR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy confirms the presence of the key ketone functional group and the saturated aliphatic structure. Mass spectrometry complements this by establishing the precise molecular weight and revealing structural details through a predictable fragmentation pattern. Together, these techniques form a self-validating system essential for identity confirmation and purity analysis in research and drug development settings.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Cyclohexanone, 3-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclohexanone, 3-methyl- (IR Spectrum). NIST Chemistry WebBook.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
  • Oregon State University. (n.d.). The Mass Spectrometry Experiment.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • SpectraBase. (n.d.). (+)-3-Methylcyclohexanone.
  • PubChem. (n.d.). (+)-3-Methylcyclohexanone. National Center for Biotechnology Information.
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
  • Fiveable. (n.d.). 1.3 Mass spectrometry (MS). Organic Chemistry II.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Wikipedia. (n.d.). Mass spectrometry.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy.
  • SpectraBase. (n.d.). (+)-3-Methylcyclohexanone [FTIR].
  • Reddit. (2017). What is this peak on the IR spectrum?. r/chemhelp.
  • NIST. (n.d.). Cyclohexanone, 3-methyl-, (R)-. NIST Chemistry WebBook.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry.

Sources

An In-Depth Technical Guide to the Solubility of 3-Methylcyclohexanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-methylcyclohexanone, a versatile cyclic ketone. Designed for researchers, chemists, and professionals in drug development and manufacturing, this document delves into the physicochemical principles governing its solubility, presents empirical data, and offers a robust protocol for experimental determination. Understanding the solubility of this compound is paramount for its effective use as a synthesis intermediate, solvent, and component in formulations across various industries, including pharmaceuticals and fragrances.[1][2]

Section 1: Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure, polarity, and capacity for intermolecular interactions. This compound (C₇H₁₂O) possesses a unique amphipathic character, stemming from its combination of a polar functional group and a nonpolar hydrocarbon scaffold.

The core of its reactivity and polar interactions is the carbonyl (C=O) group within the cyclohexanone ring.[1] This group creates a significant dipole moment, rendering the molecule polar.[3] The oxygen atom, with its lone pairs of electrons, acts as a hydrogen bond acceptor, a critical feature for its interaction with protic solvents.[4][5] However, the molecule lacks a hydrogen-donating group (like an -OH or -NH), meaning it cannot form hydrogen bonds with itself.[4][6]

Conversely, the seven-carbon aliphatic ring structure is nonpolar and hydrophobic. This substantial hydrocarbon portion dominates the molecule's interaction with nonpolar solvents, driven by London dispersion forces. The principle of "like dissolves like" is therefore central to predicting its solubility: the polar carbonyl group facilitates dissolution in polar solvents, while the nonpolar ring structure promotes solubility in nonpolar media.[1][7]

A summary of its key physical properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₁₂O [1][4]
Molecular Weight 112.17 g/mol [4][8]
Appearance Clear colorless to very faintly yellow liquid [4][9]
Density ~0.914 g/cm³ [4]
Boiling Point 168-170 °C [2][9]
Melting Point -73.5 °C [4][8]
Water Solubility 1.498 g/L (20 °C) (Low Solubility) [10][11][12]
XLogP3 1.4 [4][8]
Hydrogen Bond Donor Count 0 [4][5]
Hydrogen Bond Acceptor Count 1 [4][5]

| Topological Polar Surface Area | 17.1 Ų |[4][5] |

Section 2: Theoretical Solubility Profile & Molecular Interactions

Based on its structure, the solubility of this compound across different classes of organic solvents can be rationalized. Aldehydes and ketones are generally soluble in most common organic solvents.[6][13]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be highly soluble, even miscible, in short-chain alcohols.[8] The primary interaction is the formation of a hydrogen bond between the hydroxyl group (-OH) of the alcohol (the donor) and the carbonyl oxygen (the acceptor) of the ketone.[14] This strong interaction allows the solute to be readily solvated.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate): High solubility is predicted due to favorable dipole-dipole interactions between the carbonyl group of this compound and the polar functional groups of the solvent. As a ketone itself, it shares structural similarity with solvents like acetone, enhancing miscibility.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): this compound exhibits good solubility in nonpolar solvents.[1] The large, nonpolar cyclohexane ring interacts favorably with the nonpolar solvent molecules through induced dipole-induced dipole (London dispersion) forces. While a polar-nonpolar interaction exists, the energy cost is overcome by the significant hydrophobic surface area of the ketone. It is reported to be soluble in oils, which are nonpolar.[4][8]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): It is soluble in solvents like chloroform. These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the this compound molecule.

The following diagrams illustrate the key intermolecular forces at play.

G cluster_0 Interaction with Protic Solvent (Ethanol) cluster_1 Interaction with Nonpolar Solvent (Hexane) MCH This compound (Carbonyl Oxygen) ETH Ethanol (Hydroxyl Hydrogen) MCH->ETH  Hydrogen Bond  (Acceptor-Donor) MCH2 This compound (Hydrocarbon Ring) HEX Hexane MCH2->HEX  London Dispersion Forces

Caption: Workflow for determining miscibility/solubility.

Step-by-Step Methodology:
  • Preparation: In a clean, dry glass test tube, accurately dispense 2.0 mL of the organic solvent to be tested.

  • Solute Addition: To the same test tube, add 0.2 mL of this compound. This creates a 10:1 solvent-to-solute ratio by volume.

  • Agitation: Securely stopper the test tube and vortex the mixture vigorously for 30 seconds to ensure thorough mixing and facilitate dissolution. [7]4. Observation: Allow the test tube to stand undisturbed for 1 minute. Observe the contents against a well-lit background.

  • Interpretation of Results:

    • Soluble/Miscible: The mixture appears as a single, clear, and homogeneous liquid phase with no visible separation, cloudiness, or undissolved droplets. [7] * Insoluble/Immiscible: The mixture shows two distinct liquid layers, or the solution is persistently cloudy/turbid, indicating a lack of complete dissolution. [7] * Partially Soluble: If some, but not all, of the solute dissolves, this should be noted. The protocol can be adapted to be more quantitative by using smaller, incremental additions of the solute until saturation is reached.

This self-validating system provides a clear binary outcome (soluble/insoluble) under the specified conditions, which is crucial for initial screening in research and development settings.

Conclusion

This compound demonstrates broad solubility across a range of common organic solvents, a direct consequence of its balanced molecular structure featuring both a polar carbonyl group and a nonpolar hydrocarbon ring. It is highly soluble in polar solvents like alcohols and other ketones, as well as nonpolar solvents such as hydrocarbons. Its only significant limitation is its low solubility in water. This versatile solubility profile solidifies its role as a valuable solvent and a flexible intermediate for chemical synthesis, enabling its use in diverse reaction media and formulation systems.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). This compound.
  • ScentBox. (n.d.). This compound (CAS 591-24-2): Odor profile, Properties, & IFRA compliance.
  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
  • eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
  • Fisher Scientific. (2013, April 23). SAFETY DATA SHEET - this compound (Canada).
  • Carl ROTH. (n.d.). Safety Data Sheet: this compound.
  • PubChem. (n.d.). (+)-3-Methylcyclohexanone. National Center for Biotechnology Information.
  • Clark College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones.
  • California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 3-methyl-, (R)- (CAS 13368-65-5).
  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces.
  • PubChem. (n.d.). This compound, (-)-. National Center for Biotechnology Information.
  • ResearchGate. (2010, August 9). (PDF) Dipole Moment of this compound.

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylcyclohexanone (CAS No. 591-24-2) is a cyclic ketone that serves as a versatile building block in organic synthesis, finding applications in the pharmaceutical, fragrance, and specialty chemical industries.[1][2] Its utility as a precursor and solvent necessitates a thorough understanding of its chemical stability and the optimal conditions for its long-term storage. This guide provides a comprehensive overview of the stability profile of this compound, detailing its physicochemical properties, potential degradation pathways, and best practices for storage and handling to ensure its integrity for research and development applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. This clear to faintly yellow liquid possesses a characteristic acetone-like or camphoraceous odor.[2] Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O[3][4]
Molecular Weight 112.17 g/mol [3][4]
Appearance Clear colorless to very faintly yellow liquid[3]
Boiling Point 169-170 °C[5]
Melting Point -73.5 °C[3]
Density 0.914 - 0.919 g/mL at 25 °C[3][5]
Flash Point 48 °C - 51.67 °C[2][5]
Vapor Pressure 1.5 mmHg at 25 °C[3]
Solubility Insoluble in water; soluble in alcohol and oils.[2][3]
Refractive Index 1.440 - 1.450 at 20 °C[2][3]

Chemical Stability and Potential Degradation Pathways

Under recommended storage conditions, this compound is a stable compound.[1] However, like many ketones, it is susceptible to degradation under certain environmental stresses. Understanding these potential degradation pathways is critical for developing robust storage protocols and stability-indicating analytical methods.

Oxidative Degradation
Photodegradation

Cyclic ketones are known to undergo photochemical reactions upon exposure to ultraviolet (UV) light. The Norrish Type I cleavage is a common pathway, involving the homolytic cleavage of the bond between the carbonyl carbon and an adjacent α-carbon to form a diradical intermediate. This intermediate can then undergo various subsequent reactions, including decarbonylation (loss of carbon monoxide) and rearrangement to form unsaturated aldehydes or ring-contracted products. For this compound, this could result in the formation of various volatile byproducts.[6]

Acid-Base Catalyzed Degradation

This compound is incompatible with strong bases and strong reducing agents.[1] In the presence of strong acids or bases, ketones can undergo aldol condensation reactions. For this compound, self-condensation could lead to the formation of α,β-unsaturated ketone dimers and other higher molecular weight oligomers. These reactions are often catalyzed by heat.

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G This compound This compound Oxidation_Products Oxidation Products (e.g., dicarboxylic acids) This compound->Oxidation_Products Oxidizing Agents, Heat, Light Photodegradation_Products Photodegradation Products (e.g., unsaturated aldehydes, ring-contracted products) This compound->Photodegradation_Products UV Light Condensation_Products Condensation Products (e.g., aldol adducts) This compound->Condensation_Products Strong Acids/Bases, Heat G cluster_receiving Receiving and Inspection cluster_storage Storage cluster_handling Handling Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Label Verify Label and SDS Inspect->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Inert Store Under Inert Atmosphere Store->Inert Light Protect from Light Store->Light Incompatible Segregate from Incompatibles Store->Incompatible Hood Work in a Fume Hood PPE Wear Appropriate PPE Hood->PPE Ignition Avoid Ignition Sources PPE->Ignition Dispense Dispense Carefully Ignition->Dispense Close Tightly Close Container Dispense->Close After Use Close->Store

Caption: Workflow for safe handling and storage of this compound.

Analytical Methods for Stability Assessment

To monitor the purity and stability of this compound, validated analytical methods are essential. Gas chromatography (GC) is a commonly employed technique for the analysis of volatile compounds like ketones.

Gas Chromatography (GC) Protocol

A general GC method for the analysis of this compound can be adapted from established methods for similar compounds. The following is a representative protocol.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column suitable for the analysis of ketones (e.g., a mid-polarity column like a DB-624 or a polar column like a DB-WAX).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dilute the sample to a suitable concentration (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

  • For the analysis of degradation products, a forced degradation study would be necessary to generate these compounds. This would involve subjecting the sample to stress conditions (e.g., heat, acid, base, oxidation) and then analyzing the stressed samples.

Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For stability studies, the decrease in the peak area of this compound and the increase in the peak areas of any degradation products are monitored over time.

Conclusion

This compound is a stable chemical when stored under the recommended conditions. Its stability is primarily influenced by temperature, light, and the presence of incompatible substances such as strong oxidizing agents, bases, and reducing agents. By implementing the storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and purity of this compound, thereby safeguarding the reliability and reproducibility of their experimental results. The use of appropriate analytical methods, such as gas chromatography, is crucial for monitoring the stability of this important chemical intermediate over its shelf life.

References

  • PubChem. This compound.
  • PubChem. (+)-3-Methylcyclohexanone.
  • The Good Scents Company. 3-methyl cyclohexanone. [Link]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: o-Methylcyclohexanone. [Link]
  • CPAChem.
  • PubChem. This compound, (-)-.
  • FooDB. (±)-3-Methylcyclohexanone. [Link]
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • Organic Syntheses. Cyclohexanone, 3-methyl-2-(3-propenyl)-. [Link]
  • ACS Publications. The Photochemical Decomposition of Cyclohexanone, Cyclopentanone and Cyclobutanone. [Link]
  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]
  • ACS Publications. An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. [Link]
  • Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [Link]
  • ResearchGate. (PDF) Stability indicating HPLC method development - a review. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). [Link]
  • PrepChem.com. Synthesis of this compound. [Link]
  • Semantic Scholar.
  • NIST WebBook. Cyclohexanone, 3-methyl-. [Link]
  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]
  • ResearchGate. Spectroscopic constants for this compound. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-Methylcyclohexanone as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Methylcyclohexanone in Asymmetric Synthesis

In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the efficient construction of complex, enantiomerically pure molecules.[1][2] Among these, this compound stands out as a versatile and economically viable synthon. Its inherent chirality, coupled with the reactivity of the ketone functionality, provides a powerful platform for a multitude of stereoselective transformations. The cyclohexane ring offers a conformationally well-defined scaffold, enabling high levels of stereocontrol in subsequent reactions. This guide provides an in-depth exploration of the applications of both (R)- and (S)-3-methylcyclohexanone, detailing robust protocols for their synthesis and utilization in the creation of high-value compounds, including natural products and pharmaceutical intermediates.[3]

I. Asymmetric Synthesis of Enantiopure this compound

The generation of enantiomerically pure this compound is the critical first step in its application as a chiral building block. Several methodologies have been developed to achieve high enantioselectivity, primarily focusing on asymmetric conjugate addition reactions and the resolution of racemic mixtures.

A. Organocatalytic Asymmetric Michael Addition

A prominent strategy for the synthesis of enantioenriched this compound involves the organocatalyzed Michael addition of nitromethane to cyclohex-2-enone, followed by a Nef reaction. Chiral primary amines, such as those derived from natural amino acids, have proven to be effective catalysts for this transformation.

Workflow for Organocatalytic Asymmetric Synthesis:

cluster_0 Asymmetric Michael Addition cluster_1 Nef Reaction Cyclohex-2-enone Cyclohex-2-enone Intermediate_1 Enantioenriched Nitro-adduct Cyclohex-2-enone->Intermediate_1 1. Nitromethane Nitromethane Nitromethane->Intermediate_1 Chiral_Amine_Catalyst Chiral Amine Catalyst Chiral_Amine_Catalyst->Intermediate_1 Organocatalysis Intermediate_2 (R)- or (S)-3-Methylcyclohexanone Intermediate_1->Intermediate_2 2. Nef Reaction (e.g., NaNO2, AcOH) R_3_MCH (R)-3-Methylcyclohexanone Intermediate_3 Intermediate Ketone R_3_MCH->Intermediate_3 1. Isopropyl Grignard (diastereoselective addition) Menthol (-)-Menthol Intermediate_3->Menthol 2. Reduction (e.g., NaBH4) Chiral_Fragment This compound-based Chiral Fragment Hit_Compound Initial Hit Compound Chiral_Fragment->Hit_Compound Fragment Screening Lead_Compound Optimized Lead Compound Hit_Compound->Lead_Compound Structure-Guided Elaboration

Sources

Application Note and Protocols for the Enantioselective Synthesis of (R)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Methylcyclohexanone is a valuable chiral building block in the synthesis of pharmaceuticals and complex natural products.[1] Its defined stereochemistry is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of this key intermediate. We will explore and compare mechanistically distinct and field-proven strategies, including asymmetric hydrogenation and asymmetric conjugate addition, providing detailed, step-by-step protocols to facilitate their implementation.

The primary precursor for these syntheses is 3-methyl-2-cyclohexenone, an α,β-unsaturated ketone that allows for the stereocontrolled introduction of the chiral center at the β-position. The choice of synthetic strategy will often depend on available laboratory resources, catalyst accessibility, and desired scale.

Strategic Approaches to (R)-3-Methylcyclohexanone

Two predominant and highly effective strategies for the enantioselective synthesis of (R)-3-Methylcyclohexanone from 3-methyl-2-cyclohexenone are:

  • Asymmetric Transfer Hydrogenation: This method involves the reduction of the carbon-carbon double bond of the enone using a hydrogen donor in the presence of a chiral catalyst.[2][3]

  • Asymmetric Conjugate Addition: This approach entails the 1,4-addition of a nucleophile to the α,β-unsaturated system, mediated by a chiral catalyst to control the stereochemical outcome.[4][5]

This guide will delve into the specifics of each of these powerful techniques.

Strategy 1: Asymmetric Transfer Hydrogenation of 3-Methyl-2-cyclohexenone

Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method for the enantioselective reduction of prochiral enones.[3] The reaction typically employs a readily available hydrogen donor, such as isopropanol or formic acid, in conjunction with a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those with N-tosylated diamine ligands, have demonstrated exceptional performance in this transformation.[3]

Causality of Experimental Choices

The selection of a chiral catalyst is paramount for achieving high enantioselectivity. The catalyst, often a ruthenium complex with a chiral diamine ligand, creates a chiral environment around the substrate. The hydrogen transfer from the donor to the enone occurs through a coordinated, stereochemically defined transition state, leading to the preferential formation of one enantiomer. The use of an azeotropic mixture of formic acid and triethylamine is common, as it provides a readily available and effective hydrogen source.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from established methodologies for the asymmetric transfer hydrogenation of cyclic enones.[2]

Materials:

  • 3-Methyl-2-cyclohexenone

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Catalyst Pre-formation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.011 eq) in anhydrous DCM (5 mL). Stir the resulting orange solution at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Hydrogenation: To the flask containing the pre-formed catalyst, add 3-methyl-2-cyclohexenone (1.0 eq). Then, add the formic acid/triethylamine azeotrope (5.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford (R)-3-Methylcyclohexanone.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) by chiral GC or HPLC analysis.

Data Presentation
Catalyst SystemH-DonorTemp (°C)Time (h)Yield (%)e.e. (%)
Ru(II)/(S,S)-TsDPENHCOOH/NEt₃2512-24>90>95
Workflow Visualization

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_purification Purification & Analysis Ru_complex [RuCl₂(p-cymene)]₂ Active_Catalyst Active Ru-(S,S)-TsDPEN Catalyst Ru_complex->Active_Catalyst DCM, RT TsDPEN (S,S)-TsDPEN TsDPEN->Active_Catalyst Reaction Hydrogenation Active_Catalyst->Reaction Enone 3-Methyl-2-cyclohexenone Enone->Reaction H_source HCOOH/NEt₃ H_source->Reaction Product_crude Crude (R)-3-Methylcyclohexanone Reaction->Product_crude Workup Aqueous Work-up Product_crude->Workup Purification Column Chromatography Workup->Purification Final_Product Pure (R)-3-Methylcyclohexanone Purification->Final_Product Analysis NMR, MS, Chiral GC/HPLC Final_Product->Analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Strategy 2: Asymmetric Conjugate Addition to 3-Methyl-2-cyclohexenone

Asymmetric conjugate addition is a powerful C-C bond-forming reaction that can be adapted for the enantioselective synthesis of (R)-3-Methylcyclohexanone.[4] In this context, a "dummy" methyl group equivalent is added to the β-position of 3-methyl-2-cyclohexenone. This is often achieved using organocatalysis, where a chiral amine catalyst activates the enone towards nucleophilic attack.

Causality of Experimental Choices

Chiral secondary amines, such as diarylprolinol silyl ethers, are highly effective organocatalysts for this transformation.[6] They react with the enone to form a chiral iminium ion intermediate. This iminium ion activation lowers the LUMO of the enone, facilitating the conjugate addition of a nucleophile. The bulky catalyst shields one face of the intermediate, directing the incoming nucleophile to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter. The subsequent hydrolysis of the resulting enamine intermediate furnishes the desired chiral ketone.

Experimental Protocol: Organocatalytic Michael Addition

This protocol outlines a general procedure for the organocatalytic conjugate addition to a cyclic enone.

Materials:

  • 3-Methyl-2-cyclohexenone

  • Nitromethane (as a methyl anion equivalent)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzoic acid (as a co-catalyst)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 3-methyl-2-cyclohexenone (1.0 eq) in anhydrous toluene (0.2 M), add the chiral diarylprolinol silyl ether catalyst (0.1 eq) and benzoic acid (0.1 eq).

  • Nucleophile Addition: Add nitromethane (3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Transformation: Purify the crude product by silica gel column chromatography. The resulting nitro-adduct can then be converted to the desired (R)-3-Methylcyclohexanone via a subsequent denitration step (e.g., using a Nef reaction or reductive denitration).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral GC or HPLC.

Data Presentation
CatalystNucleophileTemp (°C)Time (h)Yield (%)e.e. (%)
Diarylprolinol silyl etherCH₃NO₂2524-4885-95>90
Mechanism Visualization

G Enone 3-Methyl-2-cyclohexenone Iminium Chiral Iminium Ion Enone->Iminium + Catalyst Catalyst Chiral Amine Catalyst Catalyst->Iminium Enamine Chiral Enamine Intermediate Iminium->Enamine + Nucleophile Nucleophile Nucleophile (e.g., from Nitromethane) Nucleophile->Enamine Product (R)-3-Methylcyclohexanone Enamine->Product Hydrolysis Product->Catalyst Regenerated

Caption: Catalytic cycle for organocatalytic Michael addition.

Conclusion

Both asymmetric transfer hydrogenation and asymmetric conjugate addition represent highly effective and reliable strategies for the enantioselective synthesis of (R)-3-Methylcyclohexanone. The choice between these methods may be influenced by factors such as the availability and cost of the chiral catalyst, as well as the desired scale of the reaction. The protocols provided herein offer a solid foundation for researchers to successfully implement these transformations in their synthetic endeavors. Careful optimization of reaction conditions and rigorous characterization of the final product are essential for achieving high yields and enantioselectivities.

References

  • Ruiz, D., et al. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 15(9), 803.
  • National Center for Biotechnology Information. (n.d.). 3-Methylcyclohexanone. PubChem Compound Database.
  • Thurkauf, A., et al. (1988). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry, 53(18), 4441-4442.
  • ResearchGate. (n.d.). Proof of concept: asymmetric transfer hydrogenation of 3-methyl-2-cyclohexenone (1 a) by using different salts of l-valine t-butyl ester.
  • Liu, Y.-k., et al. (2009). Asymmetric Tandem Michael Addition−Wittig Reaction to Cyclohexenone Annulation. Organic Letters, 11(13), 2848–2851.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones via chiral thiourea-catalysed intramolecular Michael-type cyclization. Organic & Biomolecular Chemistry.
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-.
  • Vrielynck, F. A., & De Clercq, P. J. (2007). Asymmetric synthesis of the epimeric (3S)-3-((E)-hex-1-enyl)-2-methylcyclohexanones. Molecules, 12(2), 237–244.
  • Valero, G., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895.
  • ResearchGate. (n.d.). Asymmetric Synthesis of Three‐ and Four‐Membered Ring Heterocycles with More than One Heteroatom.
  • Kreutziger, J., et al. (2023). Asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones. Arkivoc, 2023(5), 43-53.
  • Organic Chemistry Portal. (n.d.). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • Royal Society of Chemistry. (n.d.). An organocatalytic cascade reaction of 2-nitrocyclohexanone and α,β-unsaturated aldehydes with unusual regioselectivity. Chemical Communications.
  • American Chemical Society. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • Resonance. (2023). Name Reactions and Catalysts Developed by Indian Chemists. Resonance, 28(9), 1309-1358.
  • University of Windsor. (n.d.). Asymmetric Synthesis.
  • American Chemical Society. (2014). Asymmetric Conjugate Addition of Alkylzirconium Reagents to α,β-Unsaturated Lactones. Organic Letters, 16(12), 3340–3343.
  • MDPI. (n.d.). Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates.
  • The Dong Group. (2012). Transition Metal- Catalyzed Asymmetric Conjugate Addition.
  • Royal Society of Chemistry. (n.d.). Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones. Organic Chemistry Frontiers.
  • Royal Society of Chemistry. (2016). The asymmetric total synthesis of (+)-N-acetyl norloline. Chemical Communications, 52(3), 549-551.
  • Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one.
  • National Institutes of Health. (n.d.). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. PMC.
  • ResearchGate. (n.d.). Ruthenium complexes used for the asymmetric hydrogenation of 3-methyl-2-butanone.

Sources

Application Notes & Protocols: The Synthetic Versatility of 3-Methylcyclohexanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylcyclohexanone is a versatile and economically significant building block in organic synthesis. Its utility stems from the presence of a prochiral carbonyl group and multiple reactive sites that can be selectively manipulated. This guide provides an in-depth exploration of its applications, moving from fundamental principles of reactivity to its role in the construction of complex molecular architectures. We will delve into the causality behind experimental choices in key transformations such as enolate alkylation, Robinson annulation, and Baeyer-Villiger oxidation. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to illustrate the practical application of this valuable synthetic intermediate.

Introduction: Understanding the Reactivity of this compound

This compound is a cyclic ketone whose synthetic potential is dictated by two primary features: the carbonyl group and the adjacent α-protons. The methyl group at the β-position introduces an element of asymmetry and subtly influences the molecule's reactivity, particularly in stereoselective transformations.

  • Enolate Formation: The presence of acidic α-protons at the C2 and C6 positions allows for the formation of enolates, which are powerful carbon nucleophiles. However, unlike its 2-methyl isomer, the deprotonation of this compound is less regioselective under standard conditions.[1] Treatment with a base can lead to a mixture of the Δ¹,²- and Δ²,³-enolates, which can complicate synthetic planning where a single product is desired.[1][2] Careful selection of the base and reaction conditions is therefore critical to control the outcome of subsequent reactions.

  • Prochirality: The carbonyl carbon is prochiral. Nucleophilic attack can occur from either the re or si face, leading to the formation of a new stereocenter. The methyl group can exert a modest directing effect, but achieving high stereoselectivity often requires the use of chiral reagents or catalysts.[3][4]

  • Structural Features: As a six-membered ring, it adopts a chair conformation, which influences the trajectory of incoming reagents. Understanding the axial and equatorial positions is key to predicting stereochemical outcomes.

The following diagram illustrates the primary pathways of reactivity for this compound, which will be explored in this guide.

G A This compound B Enolate Formation (Alkylation, Aldol) A->B Base C Nucleophilic Addition (e.g., Grignard, Hydride Reduction) A->C Nucleophile E Oxidation Reactions (e.g., Baeyer-Villiger) A->E Peroxyacid D Annulation Reactions (e.g., Robinson) B->D Michael Acceptor F Complex Scaffolds (Natural Products, Pharmaceuticals) D->F E->F

Caption: Key synthetic transformations of this compound.

Core Application: The Robinson Annulation for Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[5][6] It is a cornerstone of steroid and terpenoid synthesis. This compound can serve as the ketone component (the Michael donor after enolization), reacting with a Michael acceptor like methyl vinyl ketone (MVK).

Causality in the Robinson Annulation:

  • Base Selection: A base such as sodium ethoxide or potassium hydroxide is used to generate the enolate of this compound. The choice of a protic solvent like ethanol is common, favoring the formation of the more stable (thermodynamic) enolate, although a mixture is still possible.

  • Reaction Sequence: The reaction proceeds in two distinct stages. First, the enolate attacks the β-carbon of MVK in a conjugate addition. The resulting 1,5-dicarbonyl intermediate is then subjected to a second intramolecular aldol condensation, where a new enolate is formed, which then attacks the other carbonyl group to form the six-membered ring.[7] Subsequent dehydration (often promoted by heat) yields the final α,β-unsaturated ketone product.[6]

Application Protocol 1: Synthesis of a Substituted Octalone via Robinson Annulation

This protocol describes a general procedure for the Robinson annulation of this compound with methyl vinyl ketone.

Materials:

  • This compound (1.0 eq)

  • Methyl vinyl ketone (MVK) (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous ethanol

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous ethanol. Add sodium ethoxide (1.1 eq) and stir until dissolved. Cool the solution to 0 °C in an ice bath.

  • Ketone Addition: Add this compound (1.0 eq) dropwise to the cooled ethoxide solution over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.

  • Michael Addition: Add methyl vinyl ketone (1.2 eq) dropwise, keeping the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Aldol Condensation & Dehydration: Add an equal volume of toluene to the reaction mixture. Heat the solution to reflux (approx. 80-90 °C) and stir for 8-12 hours. Monitor the reaction by TLC until the intermediate 1,5-diketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker containing cold, saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired octalone product.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic peak for an α,β-unsaturated ketone (~1665 cm⁻¹). The disappearance of the starting material signals in the NMR spectra confirms reaction completion.

Baeyer-Villiger Oxidation: Accessing Lactones

The Baeyer-Villiger oxidation is a highly reliable method for converting ketones into esters, or in the case of cyclic ketones, into lactones.[8] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. When applied to this compound, this oxidation yields a mixture of two regioisomeric lactones: 3-methyl-ε-caprolactone and 5-methyl-ε-caprolactone.[9]

Mechanistic & Regiochemical Causality:

  • Oxidant: The reaction is typically performed with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid.[10] A greener alternative is using oxone (2KHSO₅·KHSO₄·K₂SO₄) in an aqueous medium.[9]

  • Migratory Aptitude: The key step determining the product ratio is the migration of one of the α-carbons to the adjacent oxygen atom of the peroxy intermediate (the Criegee intermediate). The group with the higher migratory aptitude (i.e., the one better able to stabilize a partial positive charge) migrates preferentially. For this compound, the two migrating groups are both secondary carbons, leading to poor regioselectivity and a mixture of products.[9][10] However, reaction conditions can be optimized to favor one isomer.[9]

Application Protocol 2: Baeyer-Villiger Oxidation using Oxone

This protocol is adapted from studies aiming to optimize the formation of 3-methyl-ε-caprolactone using an environmentally benign oxidant.[9]

Materials:

  • This compound (1.0 eq)

  • Oxone (2.0 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane. In a separate beaker, prepare an aqueous solution of Oxone (2.0 eq) and sodium bicarbonate (to maintain a slightly basic pH).

  • Reaction: Cool the flask containing the ketone solution to 0 °C in an ice bath. Add the aqueous Oxone solution and stir the biphasic mixture vigorously.

  • Monitoring: Allow the reaction to stir at low temperature for an extended period (24-48 hours). The progress can be monitored by TLC or GC-MS by quenching a small aliquot and analyzing the organic layer.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing & Drying: Combine all organic layers and wash with a saturated sodium sulfite solution (to destroy excess peroxide), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting mixture of lactone isomers can be separated by careful column chromatography or fractional distillation if required.

Data Summary Table:

Reaction ParameterConditionExpected OutcomeCausality
Oxidant m-CPBAGood conversion, classic reagentStandard peroxyacid for this transformation.
Oxidant Oxone/WaterGreener conditions, moderate yieldAqueous phase reaction, can influence isomer ratio.[9]
Temperature Low (0 °C)Slower reaction, may improve selectivityMinimizes side reactions and decomposition of the oxidant.
Reaction Time Prolonged (24-48h)Higher conversionNecessary for less reactive oxidants like Oxone at low temp.[9]

This compound as a Chiral Building Block

When used in its enantiomerically pure form, (R)- or (S)-3-methylcyclohexanone becomes a valuable chiral building block for the synthesis of complex targets.[11][12][] Accessing the optically pure material is a key first step, often achieved through resolution or asymmetric synthesis.[12] Its enantiospecific interactions have even been studied on chiral surfaces.[4]

The stereocenter at the 3-position can direct subsequent transformations, enabling the construction of new stereocenters with a high degree of control. This is particularly important in drug development, where the specific stereoisomer of a molecule is often responsible for its therapeutic activity.

G cluster_0 Asymmetric Synthesis Workflow Start Racemic This compound Process1 Chiral Resolution or Asymmetric Synthesis Start->Process1 Result (R)- or (S)- This compound Process1->Result Process2 Stereoselective Transformations Result->Process2 End Enantiopure Target Molecule (e.g., Pharmaceutical) Process2->End

Caption: Workflow for utilizing this compound as a chiral precursor.

Conclusion and Future Outlook

This compound remains a pivotal starting material in the synthetic chemist's toolkit. Its deceptively simple structure provides a gateway to a vast array of chemical complexity. While challenges in regioselectivity of enolization and Baeyer-Villiger oxidation persist, modern synthetic methods continue to provide more refined solutions. The ongoing development of new catalytic systems, particularly for asymmetric transformations, will further expand the utility of both racemic and enantiopure this compound, ensuring its continued relevance in the synthesis of novel pharmaceuticals, natural products, and functional materials.

References

  • PubChem Compound Summary for CID 11567, this compound.
  • This compound - 591-24-2, C7H12O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. MDPI. [Link]
  • 3-methyl cyclohexanone this compound. The Good Scents Company. [Link]
  • ENONE REDUCTION-ENOLATE ALKYLATION SEQUENCE: 2-ALLYL-3-METHYLCYCLOHEXANONE. Organic Syntheses. [Link]
  • (+)-3-Methylcyclohexanone | C7H12O | CID 83384. PubChem. [Link]
  • An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone.
  • How to synthesis 2- methyl cyclohexanone
  • Robinson annul
  • SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Revistas UFMT. [Link]
  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
  • (PDF) Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]
  • Aldol condensation of this compound leads to a mixture of two enone products, not counting double-bond isomers. Draw them. Study.com. [Link]
  • Enantiospecific Orientation of R–this compound on the Chiral Cu(643)R/S Surfaces.
  • (PDF) Robinson Annulation.
  • Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone.
  • Baeyer–Villiger oxid
  • Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course.
  • The Robinson Annul
  • Synthesis of Natural Products Containing Cyclohexane Units Starting
  • Baeyer-Villiger Oxid
  • 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

Sources

The Aldol Condensation of 3-Methylcyclohexanone: A Guide to Navigating Regioselectivity and Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl compounds.[1] This application note provides an in-depth analysis of the self-condensation of 3-methylcyclohexanone, an unsymmetrical cyclic ketone. The primary challenge in this reaction is controlling the regioselectivity of enolate formation, which dictates the final product distribution. We will explore the theoretical underpinnings of kinetic versus thermodynamic control, present detailed protocols for both acid- and base-catalyzed conditions, and offer insights into predicting and characterizing the resulting α,β-unsaturated ketone products. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to master the complexities of aldol reactions with unsymmetrical substrates.

Theoretical Background: The Challenge of an Unsymmetrical Ketone

The aldol condensation proceeds via the formation of a nucleophilic enolate from one carbonyl molecule, which then attacks the electrophilic carbonyl carbon of a second molecule.[2] For a symmetrical ketone like cyclohexanone, deprotonation at either α-carbon yields the same enolate. However, this compound possesses two distinct α-carbons available for deprotonation: the more substituted C-2 position and the less substituted C-6 position. This asymmetry leads to the formation of two different regioisomeric enolates. The ability to selectively generate one enolate over the other is the key to controlling the reaction's outcome.[3]

Kinetic vs. Thermodynamic Enolate Formation

The regiochemical outcome of the deprotonation is governed by the principles of kinetic and thermodynamic control.[4][5]

  • Kinetic Control: Under conditions of a strong, sterically hindered base (e.g., Lithium Diisopropylamide, LDA) at low temperatures in an aprotic solvent, the reaction is irreversible and governed by the rate of proton abstraction.[5][6] The proton at the less sterically hindered C-6 position is more accessible and is removed faster, leading to the formation of the kinetic enolate .[7]

  • Thermodynamic Control: Under conditions that allow for equilibrium (e.g., a weaker base like NaOH or KOH in a protic solvent, and/or higher temperatures), the most stable enolate will predominate.[4][6] The enolate formed by deprotonating the C-2 position results in a more substituted, and therefore more thermodynamically stable, double bond. This is the thermodynamic enolate .[7]

The deprotonation of this compound often results in a mixture of enolates, leading to a mixture of products, which can complicate synthetic applications.[3]

G cluster_start This compound cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway start This compound k_base LDA, THF -78 °C start->k_base t_base NaOH, EtOH Heat (Equilibrium) start->t_base k_enolate Kinetic Enolate (Less Substituted) k_base->k_enolate  Faster Deprotonation  (at C-6) t_enolate Thermodynamic Enolate (More Substituted) t_base->t_enolate  Reversible Deprotonation  (Favors C-2)

Figure 1: Regioselective enolate formation from this compound under kinetic and thermodynamic control.

Reaction Pathways and Potential Products

Each of the two enolates can act as a nucleophile, attacking the carbonyl of another this compound molecule. This leads to two primary aldol addition products. Subsequent dehydration (elimination of water), typically encouraged by heat, yields the final α,β-unsaturated ketone (enone) products.[1]

  • Pathway A (from Kinetic Enolate): The kinetic enolate attacks a neutral ketone molecule to form an aldol adduct, which upon dehydration, yields 2-((1R,5S)-5-methylcyclohex-1-en-1-yl)-3-methylcyclohexan-1-one (and its isomers).

  • Pathway B (from Thermodynamic Enolate): The thermodynamic enolate attacks a neutral ketone molecule, leading to a different aldol adduct. Dehydration of this intermediate yields 2-((1S,2S)-2-methylcyclohexylidene)-3-methylcyclohexan-1-one and its conjugated isomer 2-((1S,6S)-6-methylcyclohex-1-en-1-yl)-5-methylcyclohexan-1-one .

The aldol condensation of this compound can therefore lead to a mixture of two main enone products, not accounting for various stereoisomers and potential double-bond isomers.[8]

G k_enolate Kinetic Enolate ketone + 3-Methyl- cyclohexanone k_enolate->ketone Attack t_enolate Thermodynamic Enolate ketone->t_enolate Attack k_adduct Aldol Adduct A ketone->k_adduct t_adduct Aldol Adduct B ketone->t_adduct dehydration - H₂O (Heat) k_adduct->dehydration t_adduct->dehydration k_product Product Enone A dehydration->k_product t_product Product Enone B dehydration->t_product

Figure 2: General workflow for the formation of aldol condensation products from different enolates.

Experimental Protocols

The following protocols provide methodologies for performing the self-condensation of this compound under base- and acid-catalyzed conditions.

Protocol A: Base-Catalyzed Aldol Condensation (Thermodynamic Conditions)

This protocol employs sodium hydroxide in ethanol, conditions which favor the formation of the more stable thermodynamic enolate through equilibration, although a mixture of products is still expected.

Materials:

  • This compound (98% purity or higher)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 2 M aqueous solution

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 g, 44.6 mmol) and 95% ethanol (20 mL).

  • Initiation: While stirring at room temperature, add 2 M NaOH solution (15 mL) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.

  • Neutralization & Extraction: Carefully neutralize the aqueous layer by adding 1 M HCl until the pH is ~7. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with 30 mL of water, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of products, can be purified by column chromatography on silica gel to separate the isomeric enones.

Causality: The use of a protic solvent (ethanol) and heat allows the deprotonation to be reversible, establishing an equilibrium that favors the formation of the more stable, substituted thermodynamic enolate.[4] Refluxing drives the dehydration of the initial aldol adduct to the final enone product.[9]

Protocol B: Acid-Catalyzed Aldol Condensation

Acid catalysis proceeds through an enol intermediate rather than an enolate. Like base catalysis, it typically yields the thermodynamically favored condensation product.[1] Solid acid catalysts can offer advantages in terms of separation and reusability.[10]

Materials:

  • This compound

  • Toluene

  • Perfluorosulfonic acid resin catalyst (e.g., HRF5015 or Amberlyst 15)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add this compound (5.0 g, 44.6 mmol), toluene (25 mL), and the acid resin catalyst (0.25 g).

  • Reaction: Heat the mixture to reflux. The Dean-Stark trap will collect the water formed during the condensation, driving the reaction to completion. The reaction can be monitored by TLC.

  • Work-up: After the reaction is complete (typically 4-6 hours, or when water collection ceases), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid acid catalyst. The catalyst can often be washed with a solvent, dried, and reused.[10]

  • Concentration & Purification: Wash the filtrate with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene via rotary evaporation. Purify the resulting residue by column chromatography.

Causality: The acid catalyzes both the tautomerization to the enol intermediate and the dehydration of the aldol addition product.[1] Using a Dean-Stark trap physically removes water, leveraging Le Châtelier's principle to drive the equilibrium towards the condensed product.

Data Summary and Expected Outcomes

The self-condensation of this compound is expected to yield a mixture of α,β-unsaturated ketone products. The precise ratio is highly dependent on the specific reaction conditions.

Condition Catalyst Key Intermediate Expected Major Product Type Notes
Thermodynamic NaOH, EtOH, HeatMore substituted enolate (C-2)Product from thermodynamic pathwayReaction is under equilibrium control, favoring the most stable product.[4]
Kinetic LDA, THF, -78°CLess substituted enolate (C-6)Product from kinetic pathwayReaction is irreversible and fast; favors attack at the least hindered position.[7] Condensation (dehydration) may require separate heating step.
Acid-Catalyzed H⁺ (e.g., Resin)EnolProduct from thermodynamic pathwayProceeds via the more stable enol intermediate, analogous to thermodynamic control.[1][10]

Conclusion

The aldol condensation of this compound serves as an excellent case study in the principles of regioselectivity in carbonyl chemistry. While achieving perfect selectivity for a single product is challenging, a thorough understanding of kinetic and thermodynamic control allows the synthetic chemist to influence the product distribution significantly. By carefully selecting the base, solvent, and temperature, one can favor the formation of either the kinetic or thermodynamic enolate, thereby directing the reaction towards the desired constitutional isomer. The protocols provided herein offer robust starting points for researchers exploring the synthetic utility of this versatile reaction.

References

  • Aurora Chemistry for everyone. (2024).
  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Čejka, J., et al. (2019). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. MDPI.
  • Li, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. PMC - NIH.
  • Silveira Jr., A., et al. (1998). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course.
  • Study.com. (N.D.).
  • ResearchGate. (N.D.). Scheme 2.
  • Wikipedia. (N.D.).
  • University of Massachusetts. (N.D.).
  • Penn State University. (N.D.). CHEM 330 Topics Discussed on Oct 19.
  • JETIR Research Journal. (2024).
  • Ashenhurst, J. (2022).
  • BenchChem. (N.D.). A Comparative Analysis of the Reactivity of 2- Methylcyclohexanone and 3-.
  • Filo. (2023). Aldol condensation of 3-methyl cyclohexanone leads to a mixture of two en....
  • PharmaXChange.info. (2011).
  • Jones, P. (2020). Chapter 21.
  • University of Warwick. (N.D.).
  • Study.com. (N.D.).
  • SATHEE. (N.D.).

Sources

Application Notes and Protocols for Diastereoselective Reactions Involving 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stereochemical Landscape of a Versatile Ketone

3-Methylcyclohexanone stands as a pivotal prochiral building block in organic synthesis, offering a gateway to a multitude of stereochemically rich carbocyclic structures that are cornerstones of natural products and pharmaceutical agents. The conformational intricacies of its six-membered ring, governed by the stereoelectronic preference of the methyl substituent, present both a challenge and an opportunity for chemists. The ability to control the diastereoselectivity of reactions at the carbonyl group and the adjacent α-carbons is paramount for the efficient construction of complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of diastereoselective reactions involving this compound. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings that dictate stereochemical outcomes, offering field-proven insights and detailed, self-validating protocols. Our objective is to empower the synthetic chemist with the knowledge to rationally design and execute highly diastereoselective transformations of this versatile ketone.

The Conformational Dynamics of this compound: The Key to Facial Selectivity

The stereochemical outcome of any reaction involving a cyclic ketone is intrinsically linked to its conformational preferences. In the case of this compound, the molecule exists in a rapid equilibrium between two chair conformations. The dominant conformer is the one in which the methyl group occupies the sterically less demanding equatorial position, minimizing unfavorable 1,3-diaxial interactions.[1] This conformational bias is the primary determinant of facial selectivity for nucleophilic attack on the carbonyl carbon and for the approach of electrophiles to the corresponding enolate.

Attack of a nucleophile on the carbonyl group can occur from either the axial or equatorial face. The preferred trajectory is often dictated by a delicate balance of steric and electronic factors, as conceptualized by the Bürgi-Dunitz and Felkin-Anh models. For many reactions, the incoming nucleophile will approach from the less hindered equatorial face, leading to the formation of an axial alcohol. However, the presence of the 3-methyl group can influence this preference, making a thorough understanding of the specific reaction conditions and reagents crucial for predicting the diastereomeric outcome.

G cluster_0 Conformational Equilibrium of this compound cluster_1 Facial Selectivity eq Equatorial Conformer (Major) ax Axial Conformer (Minor) eq->ax Ring Flip carbonyl Carbonyl Group axial_attack Axial Attack carbonyl->axial_attack Less Hindered Face equatorial_attack Equatorial Attack carbonyl->equatorial_attack More Hindered Face

Figure 1: Conformational equilibrium and facial selectivity of this compound.

Diastereoselective Reduction of the Carbonyl Group: A Tale of Two Hydrides

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation where diastereoselectivity is a key consideration. The choice of hydride reagent plays a decisive role in determining the stereochemical outcome, primarily due to the steric environment created by the cyclohexane ring and its methyl substituent.

Reduction with Sodium Borohydride: Favoring the More Stable Product

Sodium borohydride (NaBH₄) is a relatively small and unhindered hydride donor. Its reaction with this compound typically proceeds via equatorial attack of the hydride on the carbonyl carbon. This trajectory is sterically less demanding and leads to the formation of the thermodynamically more stable trans-3-methylcyclohexanol, where both the methyl and hydroxyl groups are in the equatorial position.

Reduction with L-Selectride®: Steric Hindrance Dictates the Outcome

In stark contrast, bulky hydride reagents such as L-Selectride® (lithium tri-sec-butylborohydride) exhibit a dramatic reversal in diastereoselectivity. The large steric profile of L-Selectride® prevents its approach from the more hindered equatorial face. Consequently, the hydride is delivered from the axial face, resulting in the formation of the cis-3-methylcyclohexanol as the major product, where the hydroxyl group is in the axial position and the methyl group is equatorial.

Hydride Reagent Major Product Approximate Diastereomeric Ratio (cis:trans) Rationale
Sodium Borohydride (NaBH₄)trans-3-Methylcyclohexanol20:80Equatorial attack (less steric hindrance)
L-Selectride®cis-3-Methylcyclohexanol>95:5Axial attack (steric bulk of reagent)
Protocol 1: Diastereoselective Reduction of this compound with Sodium Borohydride

Objective: To synthesize trans-3-methylcyclohexanol with high diastereoselectivity.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 44.6 mmol) in methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.84 g, 22.3 mmol) portion-wise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by the slow addition of 20 mL of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The diastereomeric ratio can be determined by GC-MS or ¹H NMR analysis of the crude product. Further purification can be achieved by column chromatography on silica gel.

Diastereoselective Alkylation of this compound Enolates: Navigating Regio- and Stereoselectivity

The alkylation of enolates derived from this compound is a powerful tool for carbon-carbon bond formation. However, this reaction is complicated by the potential for the formation of two regioisomeric enolates. The deprotonation of this compound with a strong base like lithium diisopropylamide (LDA) can occur at either the C-2 or C-6 position, leading to a mixture of products upon alkylation.[2]

To achieve high levels of both regio- and diastereoselectivity, a common strategy involves the use of a precursor that directs the formation of a single enolate. A powerful method, developed by Stork and coworkers, involves the 1,4-conjugate reduction of 3-methyl-2-cyclohexen-1-one with lithium in liquid ammonia.[3] This generates a specific lithium enolate, which can then be trapped in situ with an electrophile.

The stereochemistry of the alkylation is generally governed by the principle of axial attack on the enolate. The incoming electrophile approaches from the face of the enolate that is anti to the pseudo-axial hydrogen on the adjacent carbon, leading to the formation of a new axial C-C bond. Subsequent equilibration can then lead to the thermodynamically more stable product. For instance, the reduction-alkylation of 3-methyl-2-cyclohexen-1-one with allyl bromide yields trans-2-allyl-3-methylcyclohexanone as the major product.[3]

G Start 3-Methyl-2-cyclohexen-1-one Step1 1. Li, liq. NH3 2. Trapping Agent (e.g., Allyl Bromide) Start->Step1 Product trans-2-Allyl-3-methylcyclohexanone Step1->Product

Sources

Application Note: 3-Methylcyclohexanone as a High-Performance Solvent for Advanced Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of 3-methylcyclohexanone as a versatile and high-performance solvent for various polymerization reactions. We delve into its key physicochemical properties, explaining the causal relationship between these characteristics and its efficacy in demanding synthesis environments. The document details its validated application in direct arylation polycondensation (DArP) for conjugated polymers and explores its potential in other advanced polymerization techniques. Detailed protocols, safety guidelines, and expert insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate this compound into their workflows.

Introduction: The Case for a Specialized Solvent

In the pursuit of novel polymers with precisely controlled architectures and functionalities, the choice of solvent is a critical parameter that often dictates the success or failure of a reaction. While common solvents like toluene, THF, or DMF are widely used, they possess limitations in boiling point, polarity, or chemical stability that can hinder specific polymerization mechanisms. This compound, a cyclic ketone, emerges as a compelling alternative, offering a unique combination of properties that make it particularly suitable for high-temperature and sensitive polymerization reactions.[1] Its high boiling point, moderate polarity, and aprotic nature create an environment conducive to the synthesis of advanced materials, such as conjugated polymers for organic electronics.[1] This document serves as a technical guide to its application, grounded in both established data and expert chemical principles.

Physicochemical Properties and Their Mechanistic Implications

The utility of this compound as a polymerization solvent is directly derived from its distinct physical and chemical characteristics. Understanding these properties is key to predicting its behavior and optimizing reaction conditions.

Core Properties Summary
PropertyValueSource(s)
CAS Number 591-24-2[2][3]
Molecular Formula C₇H₁₂O[2][3][4]
Molecular Weight 112.17 g/mol [2][5][6]
Appearance Clear colorless to very faintly yellow liquid[2][7][8]
Boiling Point 169-170 °C (at 760 mm Hg)[3][7]
Melting Point -73.5 °C[1][2][3]
Density ~0.914 - 0.919 g/mL at 25 °C[2][7]
Refractive Index ~1.440 - 1.450 (at 20 °C)[3][7]
Flash Point ~48 - 52 °C[7][9]
Water Solubility Insoluble / Low[2][8][10]
Causality Behind Experimental Advantages

The data presented above translates into tangible benefits for polymer synthesis. The causal links between this compound's properties and its performance are visualized below.

G cluster_properties Core Properties cluster_advantages Experimental Advantages Prop1 High Boiling Point (169-170 °C) Adv1 Wide Operational Temperature Range Prop1->Adv1 Allows for stable reflux and kinetics studies at elevated temperatures. Adv2 Enables High-Temp Reactions (No Pressure) Prop1->Adv2 Eliminates need for sealed-tube reactions, simplifying setup. Prop2 Aprotic Nature (No acidic protons) Adv3 Compatible with Sensitive Reagents (Anionic, Organometallic) Prop2->Adv3 Prevents quenching of catalysts and reactive chain ends. Prop3 Moderate Polarity (Ketone functionality) Adv4 Excellent Solubilizing Power for Diverse Monomers/Polymers Prop3->Adv4 Bridges solubility gap between non-polar and highly polar species.

Caption: Relationship between properties of this compound and polymerization advantages.

Applications in Polymer Synthesis

Validated Application: Direct Arylation Polycondensation (DArP)

A significant and validated use of this compound is as a solvent for the synthesis of conjugated polymers via Direct Arylation Polycondensation (DArP).[1] These materials are crucial for the fabrication of organic electronic devices, such as Organic Thin-Film Transistors (OTFTs).[1]

Causality for Success in DArP:

  • High-Temperature Stability: DArP reactions often require elevated temperatures (well above 100 °C) to achieve sufficient catalytic activity and reaction rates. The high boiling point of this compound is ideal for maintaining these conditions at atmospheric pressure.

  • Solubility of Polymers: Conjugated polymers can become insoluble in common solvents as their chain length increases, leading to premature precipitation and low molecular weights. This compound has demonstrated an excellent ability to keep the growing polymer chains in solution, facilitating the formation of high molecular weight materials essential for high-performance OTFTs.[1]

  • Inert Nature: Its aprotic nature ensures it does not interfere with the sensitive palladium catalysts typically used in DArP.

The workflow for this application, from polymer synthesis to device fabrication, is outlined below.

Caption: Workflow for conjugated polymer synthesis and OTFT fabrication using this compound.

Expert Recommendation: A Promising Solvent for Ring-Opening Polymerization (ROP)

While specific literature is emerging, the intrinsic properties of this compound make it a highly promising candidate for various Ring-Opening Polymerization (ROP) reactions. ROP is a versatile technique used to synthesize a wide range of polymers, including polyesters, polyamides, and polysiloxanes.[11]

Why it is a logical choice for ROP:

  • Cationic ROP: In cationic ROP, polar solvents are known to stabilize the propagating cationic species, potentially leading to faster and more controlled polymerizations.[12] The moderate polarity and aprotic nature of this compound provide this stabilization without the risk of terminating the reaction that protic solvents would pose.

  • High-Melting Monomers: The synthesis of high-performance polymers like polylactides often involves high-melting-point cyclic ester monomers.[13] The high boiling point of this compound allows for these polymerizations to be conducted in a homogeneous solution phase at temperatures sufficient to melt the monomer, which is often not possible with lower-boiling solvents like THF or dichloromethane.

Experimental Protocols

Protocol 1: Solvent Purification and Handling

For moisture- and air-sensitive polymerizations (e.g., DArP, anionic ROP), purification of the solvent is critical.

Materials:

  • This compound (reagent grade)

  • Calcium hydride (CaH₂)

  • Standard distillation glassware

  • Schlenk line or glovebox

  • Anhydrous storage flask with a PTFE valve

Procedure:

  • Pre-Drying: Add this compound to a round-bottom flask containing CaH₂ (approx. 10 g/L).

  • Stirring: Equip the flask with a magnetic stir bar and stir the mixture under an inert atmosphere (N₂ or Argon) overnight at room temperature.

    • Causality Checkpoint: CaH₂ reacts with residual water to form calcium hydroxide and hydrogen gas. Stirring overnight ensures complete reaction.

  • Distillation: Assemble the distillation apparatus. Heat the flask using a heating mantle to distill the solvent under an inert atmosphere. Collect the fraction boiling at 169-170 °C.

    • Causality Checkpoint: Distillation separates the pure, dry solvent from the non-volatile CaH₂ and any other high-boiling impurities.

  • Storage: Collect the distilled solvent in a dry Schlenk flask and store under an inert atmosphere. The solvent is now ready for use in sensitive polymerization reactions.

Protocol 2: Example Synthesis of a Conjugated Polymer via DArP

This protocol is a representative example based on established methodologies for synthesizing polymers for OTFTs.[1] Note: Specific monomers, catalysts, and ligands should be chosen based on the desired polymer.

Materials:

  • Aromatic dibromide monomer (M1)

  • Aromatic C-H activated monomer (M2)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(o-tol)₃)

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Purified, anhydrous this compound (from Protocol 1)

  • Schlenk flask and condenser

Procedure:

  • Reactor Setup: In a glovebox or under a constant flow of inert gas, add M1, M2, the palladium catalyst, phosphine ligand, pivalic acid, and K₂CO₃ to a dry Schlenk flask equipped with a stir bar.

  • Solvent Addition: Add anhydrous this compound via cannula or syringe to achieve the desired monomer concentration (e.g., 0.1 M).

  • Degassing (Optional but Recommended): Perform three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.

    • Causality Checkpoint: Oxygen can oxidatively deactivate the Pd(0) catalyst, inhibiting or halting the polymerization.

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing them with GPC (Gel Permeation Chromatography) to track molecular weight growth.

  • Workup: After the desired molecular weight is achieved (typically 12-48 hours), cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.

  • Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove residual catalyst and oligomers.

  • Drying: Dry the final purified polymer under vacuum at an elevated temperature (e.g., 60 °C) overnight.

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation.[10][14] Always handle it in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

  • PPE: Safety goggles, nitrile gloves, and a flame-resistant lab coat are mandatory.

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[8][10] Keep containers tightly closed.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[10][14]

Conclusion

This compound is a powerful, albeit underutilized, solvent for polymer chemistry. Its high boiling point and moderate polarity provide a unique reaction environment that can overcome the limitations of more conventional solvents, particularly in the synthesis of high-performance conjugated polymers and potentially for challenging ROP systems. By understanding the causal links between its properties and reaction outcomes, researchers can leverage this solvent to push the boundaries of polymer synthesis and materials science.

References

  • This compound | C7H12O | CID 11567 - PubChem.
  • 3-methyl cyclohexanone this compound - The Good Scents Company. The Good Scents Company. [Link]
  • This compound - 591-24-2, C7H12O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
  • SAFETY DATA SHEET - this compound (Canada). Fisher Scientific. [Link]
  • Safety data sheet - this compound. CPAChem. [Link]
  • This compound, (-)- | C7H12O | CID 7057964 - PubChem.
  • Safety Data Sheet: this compound. Carl ROTH. [Link]
  • (+)-3-Methylcyclohexanone | C7H12O | CID 83384 - PubChem.
  • Solvent Effects in Grafting-through Ring-Opening Metathesis Polymerization.
  • Detailed Understanding of Solvent Effects for the Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline.
  • Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal - NIH.
  • Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes | Request PDF - ResearchGate.
  • Low-Temperature and Solventless Ring-Opening Polymerization of Eutectic Mixtures of l-Lactide and Lactones for Biodegradable Pol - the University of Groningen research portal. University of Groningen. [Link]
  • Ring-opening polymeriz
  • Computational Study of the Cyclohexanone-Based Initiation Mechanism In Thermal Polymerization of Methyl Acrylate and Methyl Methacrylate | Request PDF - ResearchGate.
  • Cyclohexanone, 3-methyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

Application Notes and Protocols: Stereoselective Synthesis via Grignard Reaction with 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction stands as a foundational carbon-carbon bond-forming transformation in organic synthesis. Its application to substituted cyclic ketones, such as 3-methylcyclohexanone, introduces a layer of stereochemical complexity, providing a valuable platform for investigating diastereoselectivity. This document provides an in-depth technical guide to the reaction of this compound with various Grignard reagents. We will explore the mechanistic underpinnings that dictate the stereochemical outcome, drawing upon established principles like the Felkin-Anh model. Detailed, field-proven protocols for the synthesis and characterization of the resulting diastereomeric 1-alkyl-3-methylcyclohexanol products are presented, offering researchers a robust framework for practical application and further investigation.

Theoretical Background: Mechanistic Insights and Stereochemical Control

The addition of a Grignard reagent (R-MgX) to a ketone proceeds via nucleophilic attack of the carbanionic portion of the organometallic species on the electrophilic carbonyl carbon. In the case of this compound, the pre-existing chiral center at the C3 position influences the trajectory of the incoming nucleophile, leading to the formation of two diastereomeric tertiary alcohols.

The stereoselectivity of this addition is a subject of significant academic and practical interest, as it enables the controlled synthesis of specific stereoisomers, a critical aspect in the development of pharmaceuticals and other bioactive molecules. The conformational preference of the starting material and the steric demands of both the ketone and the Grignard reagent are the primary determinants of the product distribution.

This compound predominantly exists in a chair conformation with the methyl group occupying the sterically less hindered equatorial position to minimize 1,3-diaxial interactions. The Grignard reagent can then attack the carbonyl carbon from either the axial or equatorial face.

  • Axial Attack: The nucleophile approaches from the top face of the ring, leading to the formation of an alcohol where the newly introduced alkyl group is axial and the hydroxyl group is equatorial.

  • Equatorial Attack: The nucleophile approaches from the bottom face of the ring, resulting in an alcohol with an equatorial alkyl group and an axial hydroxyl group.

The ratio of these two pathways is governed by a delicate balance of steric and electronic factors. The Felkin-Anh model provides a powerful predictive tool for rationalizing the observed stereoselectivity. This model posits that the largest substituent on the adjacent chiral center orients itself perpendicular to the carbonyl group. The nucleophile then preferentially attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).

Generally, smaller, less sterically demanding Grignard reagents, such as methylmagnesium bromide, tend to favor axial attack to avoid steric clash with the equatorial methyl group at C3. Conversely, bulkier Grignard reagents, like tert-butylmagnesium bromide, will preferentially attack from the equatorial direction to circumvent the more significant 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with both a small (methylmagnesium bromide) and a bulky (phenylmagnesium bromide) Grignard reagent.

Critical Safety Note: Grignard reactions are highly exothermic and extremely sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are absolutely essential for the success of the reaction.

General Materials and Equipment
  • Flame-dried, three-necked round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • This compound

  • Bromomethane or Iodomethane

  • Bromobenzene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol 1: Reaction with Methylmagnesium Bromide (MeMgBr)

This protocol outlines the synthesis of cis- and trans-1,3-dimethylcyclohexanol.

Step 1: Preparation of the Grignard Reagent

  • Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.

  • Add a minimal amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the spontaneous refluxing of the ether are indicative of reaction initiation. Gentle warming or crushing the magnesium with a dry stirring rod may be necessary to start the reaction.

  • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will neutralize the magnesium alkoxide and any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture of diastereomeric alcohols.

  • The diastereomers can be separated and purified by column chromatography on silica gel.

Protocol 2: Reaction with Phenylmagnesium Bromide (PhMgBr)

This protocol describes the synthesis of cis- and trans-3-methyl-1-phenylcyclohexanol.

Step 1: Preparation of the Grignard Reagent

  • Follow the same procedure as in Protocol 1, Step 1, but use bromobenzene (1.1 equivalents) in place of bromomethane. The initiation of this reaction may be more sluggish.

Step 2: Reaction with this compound

  • Follow the same procedure as in Protocol 1, Step 2.

Step 3: Work-up and Purification

  • Follow the same procedure as in Protocol 1, Step 3. The product, 3-methyl-1-phenylcyclohexanol, may be a solid and can potentially be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Presentation and Expected Outcomes

The stereochemical outcome of the Grignard reaction with this compound is highly dependent on the steric bulk of the nucleophile. The following table summarizes the expected major and minor products for the reactions described in the protocols.

Grignard ReagentMajor Product (from)Minor Product (from)Rationale
Methylmagnesium Bromide (MeMgBr)cis-1,3-Dimethylcyclohexanol (Axial Attack)trans-1,3-Dimethylcyclohexanol (Equatorial Attack)The small methyl group can approach from the more sterically accessible axial face, avoiding interaction with the C3-methyl group.
Phenylmagnesium Bromide (PhMgBr)trans-3-Methyl-1-phenylcyclohexanol (Equatorial Attack)cis-3-Methyl-1-phenylcyclohexanol (Axial Attack)The bulky phenyl group preferentially attacks from the equatorial face to minimize 1,3-diaxial interactions with the axial hydrogens.

Characterization of Diastereomers:

The characterization of the resulting diastereomeric alcohols is crucial for confirming the reaction's success and determining the diastereomeric ratio. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between diastereomers. The chemical shifts and coupling constants, particularly for the carbinol proton and the newly introduced alkyl group, will differ significantly due to their distinct stereochemical environments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the diastereomers and determine their relative abundance, while MS provides information about their molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch around 3200-3600 cm⁻¹ will confirm the formation of the alcohol functional group.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this application note.

G cluster_start Starting Material cluster_reagents Grignard Reagents cluster_attack Modes of Nucleophilic Attack cluster_products Diastereomeric Products This compound This compound Axial_Attack Axial Attack This compound->Axial_Attack Equatorial_Attack Equatorial Attack This compound->Equatorial_Attack MeMgBr Methylmagnesium Bromide (Small) MeMgBr->Axial_Attack Favored PhMgBr Phenylmagnesium Bromide (Bulky) PhMgBr->Equatorial_Attack Favored cis_Product cis-1-Alkyl-3-methylcyclohexanol Axial_Attack->cis_Product trans_Product trans-1-Alkyl-3-methylcyclohexanol Equatorial_Attack->trans_Product

Figure 1: Logical workflow of the Grignard reaction with this compound, illustrating the influence of reagent size on the favored mode of attack and the resulting diastereomeric products.

G cluster_protocol Experimental Workflow Start Flame-Dried Glassware under Inert Atmosphere Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Reaction Addition of This compound Grignard_Formation->Reaction Workup Aqueous Quench (NH4Cl) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying over MgSO4/Na2SO4 Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Analysis Product Characterization (NMR, GC-MS, IR) Purification->Analysis

Figure 2: A generalized experimental workflow for the Grignard reaction with this compound, from setup to product analysis.

Conclusion

The reaction of Grignard reagents with this compound is a classic and instructive example of diastereoselective synthesis. By carefully selecting the Grignard reagent, researchers can exert significant control over the stereochemical outcome of the reaction, preferentially forming one diastereomer over the other. The protocols and theoretical framework presented in this document provide a comprehensive guide for the successful execution and understanding of this important transformation. These principles and techniques are broadly applicable in the field of organic synthesis, particularly in the construction of complex molecular architectures with defined stereochemistry.

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Filo. (2025, January 11).

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Methylcyclohexanone is a versatile and economically significant chiral building block in synthetic organic and medicinal chemistry. Its inherent stereocenter and the reactivity of its carbonyl group and α-carbons provide a rich platform for the construction of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, with a focus on producing derivatives with established or potential therapeutic applications. We will delve into the synthesis of fused heterocyclic systems like pyrimidines and thiophenes, and the construction of complex spirocyclic compounds. Each section combines detailed, step-by-step protocols with mechanistic insights to explain the rationale behind experimental choices, empowering researchers to not only replicate but also adapt these methods for novel drug discovery endeavors.

Part 1: The Strategic Importance of this compound in Medicinal Chemistry

This compound serves as an ideal starting material for several reasons. The methyl group introduces a chiral center, which is crucial for stereospecific interactions with biological targets. The molecule offers two primary sites for chemical modification: the carbonyl group and the adjacent α-methylene positions. This dual reactivity allows for a wide range of synthetic manipulations, including condensation, alkylation, and cycloaddition reactions, leading to the formation of diverse scaffolds. Many derivatives of cyclohexane and fused heterocyclic systems exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The following sections will detail protocols for transforming this simple ketone into high-value molecular frameworks.

Part 2: Synthesis of Fused Heterocyclic Derivatives

Fused heterocycles are a cornerstone of modern drug discovery, with the fusion of a carbocyclic ring to a heteroaromatic system often leading to compounds with high receptor affinity and favorable pharmacokinetic properties.[3] We will focus on two powerful and widely used multicomponent reactions: the synthesis of thioxopyrimidines and the Gewald reaction for creating polysubstituted thiophenes.

Thioxopyrimidine and Thiazolopyrimidine Derivatives: Potent Antimicrobial Agents

Pyrimidine derivatives are of significant interest due to their wide range of biological activities, including antiviral and antitumor properties.[4][5] A common strategy to access these scaffolds involves the reaction of an α,β-unsaturated ketone with a urea or thiourea equivalent.[6] In this protocol, this compound is first condensed with aromatic aldehydes to form a bis-arylmethylene intermediate, which then undergoes cyclization.

G cluster_0 Step 1: Knoevenagel-Type Condensation cluster_1 Step 2: Cyclization to form Pyrimidine Ring A This compound + Aromatic Aldehyde B Bis-arylmethylene Intermediate (e.g., 2,6-dibenzylidene- This compound) A->B  Ethanolic KOH  Room Temp, 2h C Bis-arylmethylene Intermediate D Thioxopyrimidine Derivative C->D  Thiourea  Ethanolic KOH, Reflux caption Workflow for Thioxopyrimidine Synthesis

Caption: Synthesis of Thioxopyrimidines from this compound.

  • Rationale: This initial double condensation reaction is a base-catalyzed process that creates the key α,β-unsaturated system required for the subsequent cyclization. The choice of a strong base like potassium hydroxide is essential to deprotonate the α-carbons of the cyclohexanone, initiating the aldol-type condensation.

  • To a stirred solution of this compound (1.12 g, 10 mmol) and an appropriate aromatic aldehyde (20 mmol) in 50 mL of ethanol, add a solution of potassium hydroxide (10 mmol) in 5 mL of water.[6]

  • Stir the reaction mixture vigorously at room temperature for 2 hours.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry it.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure bis-arylmethylene derivative.[6]

  • Rationale: This step involves the nucleophilic attack of thiourea onto the β-carbons of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring. Refluxing in ethanolic potassium hydroxide provides the necessary energy and basic environment to drive the reaction to completion.

  • A mixture of the bis-arylmethylene derivative (10 mmol) and thiourea (10 mmol) is refluxed in ethanolic potassium hydroxide (2 g in 50 mL ethanol) for 6-8 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.

  • Collect the resulting solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the final thioxopyrimidine derivative.[4]

Reactant (Aldehyde) Intermediate Product Final Product Reported Yield
3,4-Dimethoxybenzaldehyde2,6-bis(3,4-dimethoxybenzylidene)-3-methylcyclohexanone4-(3,4-dimethoxyphenyl)-8-(3,4-dimethoxybenzylidene)-7-methyl-5,6,7,8-tetrahydrobenzo[h]quinazoline-2(1H)-thioneGood to Excellent[6]
p-Chlorobenzaldehyde2,6-bis(4-chlorobenzylidene)-3-methylcyclohexanone4-(4-chlorophenyl)-8-(4-chlorobenzylidene)-7-methyl-5,6,7,8-tetrahydrobenzo[h]quinazoline-2(1H)-thioneGood to Excellent[4]
Gewald Aminothiophene Synthesis: A Gateway to Bioactive Thiophenes

The Gewald reaction is a powerful multicomponent reaction that provides access to highly substituted 2-aminothiophenes in a single step.[7][8] These thiophene derivatives are important intermediates in the synthesis of various pharmaceuticals.[9] The reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

The reaction is initiated by a Knoevenagel condensation between this compound and the active methylene nitrile (e.g., ethyl cyanoacetate) to form a stable α,β-unsaturated intermediate.[8] Elemental sulfur is then added, which is believed to form a thiirane intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[8] The use of a base, such as morpholine or triethylamine, is crucial for catalyzing both the initial condensation and the subsequent cyclization steps.[9] Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[8]

G A This compound + Ethyl Cyanoacetate + Elemental Sulfur B Polysubstituted 2-Aminothiophene Derivative A->B  Base (e.g., Morpholine)  Solvent (e.g., Ethanol)  Heat or Microwave caption Workflow for Gewald Reaction

Caption: One-pot synthesis of 2-aminothiophenes via the Gewald Reaction.

  • In a round-bottom flask, combine this compound (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).[7][10]

  • Add ethanol (30 mL) as the solvent, followed by the addition of a catalytic amount of a base such as morpholine or triethylamine (2-3 mL).

  • Stir the mixture at 50-60 °C for 2-4 hours. Alternatively, the reaction can be performed under microwave irradiation for 10-20 minutes, which often leads to higher yields and shorter reaction times.[8]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol to remove unreacted starting materials.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2-aminothiophene derivative.

Starting Materials Product Conditions Significance
This compound, Ethyl Cyanoacetate, SulfurEthyl 2-amino-4-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylateMorpholine, Ethanol, 50°CKey intermediate for fused thieno[2,3-d]pyrimidines with antitumor activity.[7]
This compound, Malononitrile, Sulfur2-Amino-3-cyano-4-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiopheneTriethylamine, DMF, 80°CVersatile building block for various bioactive heterocyclic compounds.[9]

Part 3: Synthesis of Spirocyclic Derivatives

Spirocycles, compounds containing two rings connected by a single common atom, possess a unique three-dimensional architecture that is highly attractive in drug design.[11] This rigid, non-planar structure can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of spiro compounds often presents a challenge, but methodologies using this compound as a starting point have been developed.

Organocatalyzed [4+2] Cycloaddition for Spiro-oxindoles

Spiro-oxindoles are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with potent biological activities. An elegant approach to these structures involves an organocatalyzed [4+2] cycloaddition (a formal Barbas-List Aldol reaction followed by cyclization) between an α,β-unsaturated ketone derived from this compound and an isatylidene malononitrile.

G cluster_0 Step 1: Formation of α,β-Unsaturated Ketone cluster_1 Step 2: Organocatalyzed Cycloaddition A This compound + Aldehyde B α,β-Unsaturated Ketone A->B  Base (e.g., NaOH)  Aldol Condensation C α,β-Unsaturated Ketone + Isatylidene Malononitrile D Spiro[cyclohexanone-oxindole] Derivative C->D  L-Proline (20 mol%)  Ethanol, Room Temp caption Workflow for Spiro-oxindole Synthesis

Caption: Two-step synthesis of Spiro[cyclohexanone-oxindole] derivatives.

  • Rationale: This protocol utilizes L-proline as an organocatalyst. L-proline reacts with the ketone to form an enamine, which then acts as a nucleophile in a Michael addition to the electron-deficient isatylidene malononitrile. This is followed by an intramolecular aldol reaction and dehydration to construct the spirocyclic system. The use of an organocatalyst avoids harsh conditions and toxic metal catalysts, making it a greener synthetic route.[12]

  • Preparation of the α,β-unsaturated ketone: Synthesize the required 2-benzylidene-5-methylcyclohexan-1-one via a base-catalyzed aldol condensation of this compound with the corresponding benzaldehyde.

  • In a reaction tube, combine the α,β-unsaturated ketone (0.5 mmol, 1 equiv.), isatylidene malononitrile (0.75 mmol, 1.5 equiv.), and L-proline (20 mol%).[12]

  • Add ethanol (1 mL) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the spiro[3-arylcyclohexanone]oxindole product. The diastereomers can often be separated at this stage.[12]

Conclusion

This compound has proven to be a remarkably versatile and powerful starting material for the synthesis of a wide range of structurally diverse and biologically relevant molecules. The protocols detailed in this guide for the synthesis of fused heterocycles and complex spirocycles highlight key transformations that are both robust and adaptable. By understanding the mechanistic principles behind these reactions, researchers are well-equipped to expand upon these methodologies, driving innovation in the field of drug discovery and development.

References

  • This compound | C7H12O | CID 11567.
  • Gewald reaction and apply in drug synthesis.
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.
  • Substrate scope for the synthesis of spiro[3-arylcyclohexanone] oxindoles.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
  • Synthesis of some thiopyrimidine and thiazolopyrimidines starting from 2,6-dibenzylidene-3-methylcyclohexanone and its antimicrobial activities.
  • An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone.
  • Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.
  • Gewald reaction. Wikipedia. [Link]
  • CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. International Journal of Scientific Research in Engineering and Management. [Link]
  • New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, RSC Publishing. [Link]
  • Synthesis of some thiopyrimidine and thiazolopyrimidines starting from 2,6-dibenzylidene-3-methylcyclohexanone and its antimicrobial activities. Arabian Journal of Chemistry, Elsevier. [Link]
  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. [Link]
  • Showing Compound (R)-3-Methylcyclohexanone (FDB012389). FooDB. [Link]
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Synthesis of fused heterocycles. Internet Archive. [Link]
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
  • Gewald Reaction. Organic Chemistry Portal. [Link]
  • Synthesis, reactions, and applications of pyrimidine deriv

Sources

The Strategic Utility of 3-Methylcyclohexanone in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Methylcyclohexanone as a Versatile Chiral Precursor

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. This compound, particularly in its enantiomerically pure forms, has emerged as a valuable and versatile chiral building block. Its inherent stereocenter and the reactive carbonyl group provide a powerful platform for the stereocontrolled construction of complex molecular architectures, most notably in the realm of terpenoids and other cyclic natural products. This application note will explore the strategic application of this compound in the total synthesis of natural products, providing detailed protocols and mechanistic insights for key transformations. We will focus on a representative synthesis of the commercially significant monoterpene, (-)-menthol, to illustrate the practical utility of this readily available chiral starting material.

Retrosynthetic Analysis: A Roadmap from (-)-Menthol to (R)-3-Methylcyclohexanone

The total synthesis of (-)-menthol from (R)-3-methylcyclohexanone provides an excellent case study. The retrosynthetic analysis reveals a logical pathway that leverages the existing stereochemistry of the starting material to establish the three contiguous stereocenters of the target molecule.

Retrosynthesis Menthol (-)-Menthol Isopulegol (-)-Isopulegol Menthol->Isopulegol Hydrogenation Pulegone (+)-Pulegone Isopulegol->Pulegone Isomerization Methylcyclohexanone (R)-3-Methylcyclohexanone Pulegone->Methylcyclohexanone Functional Group Interconversion

Caption: Retrosynthetic analysis of (-)-menthol.

Key Synthetic Transformations and Protocols

The forward synthesis from (R)-3-methylcyclohexanone to (-)-menthol involves a sequence of well-established and stereocontrolled reactions.

Stereoselective a-Functionalization: Introduction of the Isopropenyl Group Precursor

A significant challenge in the utilization of this compound is controlling the regioselectivity of enolate formation and subsequent alkylation. Direct alkylation often leads to a mixture of products. A more controlled approach involves the formation of an enone, followed by conjugate addition.

This protocol describes the synthesis of the key α,β-unsaturated ketone intermediate from (R)-3-methylcyclohexanone.

Materials:

  • (R)-3-Methylcyclohexanone

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Lithium Carbonate

  • Lithium Bromide

  • Dimethylformamide (DMF), anhydrous

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (R)-3-methylcyclohexanone (1.0 eq) in anhydrous CCl₄ is added NBS (1.1 eq) and a catalytic amount of AIBN.

  • The mixture is heated to reflux under an inert atmosphere for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to afford the crude α-bromoketone.

  • The crude α-bromoketone is dissolved in anhydrous DMF, and lithium carbonate (1.5 eq) and lithium bromide (1.5 eq) are added.

  • The suspension is heated to 120-130 °C for 2-3 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-3-methyl-2-cyclohexen-1-one.

Conjugate Addition for Isopropyl Group Installation

With the enone in hand, the isopropyl group can be introduced via a stereoselective conjugate addition reaction using an appropriate organocuprate reagent.

Materials:

  • (R)-3-Methyl-2-cyclohexen-1-one

  • Copper(I) iodide (CuI)

  • Isopropylmagnesium chloride (i-PrMgCl) or Isopropyllithium (i-PrLi)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, CuI (1.1 eq) is suspended in anhydrous THF and cooled to -78 °C.

  • A solution of i-PrMgCl or i-PrLi (2.2 eq) in diethyl ether or THF is added dropwise to the cooled suspension. The mixture is stirred for 30 minutes to form the Gilman cuprate.

  • A solution of (R)-3-methyl-2-cyclohexen-1-one (1.0 eq) in anhydrous THF is added dropwise to the cuprate solution at -78 °C.

  • The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield (R)-3-methyl-2-isopropylcyclohexanone (a mixture of diastereomers, predominantly the trans isomer).

Conversion to (+)-Pulegone

The resulting ketone can be converted to (+)-pulegone, a naturally occurring monoterpene, through the introduction of an exocyclic double bond.

This transformation can be achieved via a two-step sequence of α-selenation followed by oxidative elimination.

Materials:

  • (R)-3-Methyl-2-isopropylcyclohexanone

  • Lithium diisopropylamide (LDA)

  • Phenylselenyl chloride (PhSeCl)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of LDA is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • A solution of (R)-3-methyl-2-isopropylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C and stirred for 30 minutes to form the enolate.

  • A solution of PhSeCl (1.1 eq) in anhydrous THF is added to the enolate solution at -78 °C. The reaction is stirred for 1 hour.

  • The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated.

  • The crude α-phenylselenyl ketone is dissolved in CH₂Cl₂.

  • A 30% solution of H₂O₂ (5-10 eq) is added, and the mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC.

  • The reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous NaHCO₃.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification by flash column chromatography affords (+)-pulegone.

Stereoselective Reduction to (-)-Isopulegol and (-)-Menthol

The final steps involve the stereoselective reduction of the carbonyl and endocyclic double bond of (+)-pulegone to furnish (-)-menthol.

Materials:

  • (+)-Pulegone

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (for Luche reduction)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

Procedure for (-)-Isopulegol:

  • To a solution of (+)-pulegone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at 0 °C is added NaBH₄ (1.1 eq) in portions. This is a Luche reduction, which selectively reduces the carbonyl group in the presence of the enone.

  • The reaction is stirred at 0 °C until completion (monitored by TLC).

  • The reaction is quenched by the addition of water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to give crude (-)-isopulegol, which can be purified by chromatography.

Procedure for (-)-Menthol:

  • (-)-Isopulegol (1.0 eq) is dissolved in ethyl acetate.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or H₂ atmosphere).

  • The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated to yield (-)-menthol. Purification can be achieved by chromatography or crystallization.

Data Summary

Transformation Starting Material Product Key Reagents Typical Yield Stereoselectivity
Enone Formation(R)-3-Methylcyclohexanone(R)-3-Methyl-2-cyclohexen-1-oneNBS, Li₂CO₃, LiBr60-70%Retention of stereochemistry
Conjugate Addition(R)-3-Methyl-2-cyclohexen-1-one(R)-3-Methyl-2-isopropylcyclohexanonei-Pr₂CuLi70-85%Predominantly trans addition
Pulegone Synthesis(R)-3-Methyl-2-isopropylcyclohexanone(+)-PulegoneLDA, PhSeCl, H₂O₂65-75%High
Luche Reduction(+)-Pulegone(-)-IsopulegolNaBH₄, CeCl₃>90%High
Hydrogenation(-)-Isopulegol(-)-MentholH₂, Pd/C>95%High

Conclusion and Future Outlook

This application note demonstrates a viable and instructive synthetic pathway to the natural product (-)-menthol, commencing from the chiral building block (R)-3-methylcyclohexanone. While not the primary industrial route, this synthesis showcases key transformations in modern organic chemistry, including stereoselective enone formation, conjugate addition, and controlled reductions. The principles outlined here can be extended to the synthesis of a wide array of other cyclic natural products. The strategic use of this compound allows for the efficient transfer of its inherent chirality to more complex targets, making it a valuable tool in the arsenal of the synthetic chemist. Future work in this area could focus on the development of more atom-economical and catalytic methods for the key transformations, further enhancing the appeal of this compound as a sustainable and powerful starting material in natural product synthesis.

References

  • Organic Syntheses Procedure for Alkylation: For a discussion on the challenges of direct alkylation of this compound, see related procedures in Organic Syntheses.
  • Menthol Synthesis Review: For a comprehensive overview of industrial menthol synthesis, see: Dylong, D., et al. (2022). (−)‐menthol: Industrial synthesis routes and recent development. Flavour and Fragrance Journal.
  • Robinson Annulation: For a detailed explanation of the Robinson annulation reaction, a key strategy for forming six-membered rings, see: Wikipedia, The Free Encyclopedia. Robinson annulation.
  • Pulegone Chemistry: For information on the chemistry and reactivity of pulegone, see: Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential. Bentham Science.
  • Luche Reduction: For details on the selective 1,2-reduction of enones, see: Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society.

Application Notes and Protocols for the Kinetic Resolution of Racemic 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit profoundly different pharmacological, toxicological, and sensory properties. 3-Methylcyclohexanone, a versatile chiral building block, is a prime example where access to enantiomerically pure forms is critical for the synthesis of complex target molecules. This guide provides an in-depth exploration of the kinetic resolution of racemic this compound, offering detailed protocols and the underlying scientific principles for various methodologies. Our focus is on providing not just a set of instructions, but a framework for understanding and implementing these powerful techniques in the laboratory.

Part 1: Foundational Principles of Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[1] One enantiomer reacts faster, leading to its conversion to a product, while the slower-reacting enantiomer remains largely unreacted. The success of a kinetic resolution is contingent on the selectivity of the chiral catalyst, which creates a diastereomeric transition state with a significant energy difference for each enantiomer.

The primary limitation of classical kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[2] However, its operational simplicity and the high enantiomeric excesses (ee) achievable for the unreacted starting material make it a widely adopted strategy in asymmetric synthesis.

Part 2: Methodologies for the Kinetic Resolution of this compound

This section details three distinct and powerful approaches for the kinetic resolution of racemic this compound: enzymatic resolution, metal-catalyzed asymmetric transfer hydrogenation, and organocatalytic resolution. Each method offers unique advantages and is presented with a detailed protocol, the rationale behind experimental choices, and expected outcomes.

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymes, particularly lipases, are highly efficient and selective biocatalysts for kinetic resolutions.[3] Their ability to function under mild conditions and often in organic solvents makes them ideal for resolving a wide range of chiral molecules. For this compound, a lipase-catalyzed transesterification is a highly effective method. The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted ketone.

  • Enzyme Selection: Lipases such as Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CALB) have demonstrated broad substrate scope and high enantioselectivity in the resolution of cyclic alcohols and ketones.[3] PCL is often a robust choice for initial screening.

  • Acyl Donor: Vinyl acetate serves as an irreversible acyl donor, driving the reaction forward. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, preventing the reverse reaction.

  • Solvent: Anhydrous tert-butyl methyl ether (TBME) is a suitable solvent that is relatively non-polar and does not interfere with enzyme activity. Anhydrous conditions are crucial to prevent enzymatic hydrolysis of the product.

  • Temperature: A slightly elevated temperature (e.g., 30-40 °C) often increases the reaction rate without significantly compromising enzyme stability or selectivity.

  • To a flame-dried flask, add racemic this compound (1.0 mmol, 112.17 mg) and anhydrous TBME (10 mL).

  • Add Pseudomonas cepacia lipase (50 mg).

  • To the stirred suspension, add vinyl acetate (5.0 mmol, 0.46 mL).

  • Seal the flask and stir the mixture at 30 °C.

  • Monitor the reaction progress by periodically taking aliquots and analyzing by chiral gas chromatography (GC) (see Section 3). The ideal endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

  • Upon reaching the desired conversion, stop the reaction by filtering off the enzyme. Wash the enzyme with a small amount of fresh TBME.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the resulting acetate ester and the unreacted this compound by column chromatography on silica gel.

EnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee of Unreacted Ketone (%)ee of Acylated Product (%)
PCLVinyl AcetateTBME3024-48~50>95>95
CALBVinyl AcetateTBME3024-48~50>99>99

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Products racemic_ketone Racemic this compound reaction_mixture Stir at 30°C racemic_ketone->reaction_mixture solvent Anhydrous TBME solvent->reaction_mixture lipase Lipase (e.g., PCL) lipase->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture monitoring Monitor by Chiral GC reaction_mixture->monitoring filtration Filter to remove enzyme monitoring->filtration At ~50% conversion concentration Concentrate filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography enantioenriched_ketone Enantioenriched (S)-3-Methylcyclohexanone chromatography->enantioenriched_ketone enantioenriched_ester Enantioenriched (R)-Acetate chromatography->enantioenriched_ester

Metal-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones.[4][5][6] In a kinetic resolution context, a chiral metal catalyst, typically based on ruthenium or rhodium, will preferentially reduce one enantiomer of the racemic ketone to the corresponding alcohol, leaving the other enantiomer unreacted.

  • Catalyst: Chiral ruthenium catalysts, such as those derived from N-tosyl-1,2-diphenylethylenediamine (Ts-DENEB), are highly effective for the ATH of ketones.[4][5]

  • Hydrogen Source: A mixture of formic acid and triethylamine (HCOOH/Et3N) is a common and convenient hydrogen source for ATH.

  • Solvent: Protic solvents like methanol or isopropanol are often used and can also serve as the hydrogen source in some cases.

  • Temperature: Room temperature is often sufficient, which helps to maximize the enantioselectivity of the reaction.

This protocol is adapted from the kinetic resolution of structurally similar 3-aryl-indanones and may require optimization for this compound.[4][5]

  • In a reaction vessel, dissolve the chiral Ru catalyst (e.g., (R,R)-Ts-DENEB-Ru) (0.01 mmol) in methanol (5 mL).

  • Add racemic this compound (1.0 mmol, 112.17 mg).

  • Add a 5:2 mixture of formic acid and triethylamine (0.5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by chiral GC, analyzing for the disappearance of one enantiomer of the starting material and the appearance of the corresponding alcohol.

  • Once approximately 50% conversion is reached, quench the reaction by adding water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the unreacted this compound and the product alcohol by column chromatography.

CatalystHydrogen SourceSolventTemp (°C)Time (h)Conversion (%)ee of Unreacted Ketone (%)
(R,R)-Ts-DENEB-RuHCOOH/Et3NMeOH2512-24~50>90

G racemic_ketone Racemic this compound reaction ATH Reaction @ RT racemic_ketone->reaction catalyst Chiral Ru Catalyst catalyst->reaction h_source HCOOH/Et3N h_source->reaction solvent Methanol solvent->reaction workup Quench & Extract reaction->workup ~50% Conversion separation Column Chromatography workup->separation unreacted_ketone Enantioenriched Ketone separation->unreacted_ketone product_alcohol Chiral Alcohol separation->product_alcohol

Organocatalytic Kinetic Resolution

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis.[3][7][8] For the kinetic resolution of ketones, chiral amines like proline and its derivatives can be employed. These catalysts can facilitate various transformations, such as aldol or Michael reactions, in an enantioselective manner.

  • Catalyst: (S)-Proline is a readily available and inexpensive organocatalyst that can effectively catalyze asymmetric reactions.

  • Reaction Type: An intramolecular aldol reaction of a suitably functionalized precursor to this compound could be a viable strategy, although a direct kinetic resolution of this compound itself is less common. A more general approach involves the enantioselective reaction of the ketone with an aldehyde.

  • Solvent: Polar aprotic solvents like DMSO or DMF are often used for proline-catalyzed reactions.

This is a conceptual protocol for the kinetic resolution of this compound via an aldol reaction. Substrate and conditions would require significant optimization.

  • Dissolve racemic this compound (1.0 mmol, 112.17 mg) and an aldehyde (e.g., p-nitrobenzaldehyde, 1.1 mmol) in DMSO (2 mL).

  • Add (S)-proline (0.2 mmol, 23 mg).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC for the consumption of the starting ketone.

  • Once approximately 50% of the ketone has reacted, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the unreacted this compound and the aldol product by column chromatography.

Part 3: Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of a kinetic resolution. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for this analysis.

Chiral Gas Chromatography (GC)

For a volatile compound like this compound, chiral GC is the method of choice. Separation is achieved on a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.

  • Column: A cyclodextrin-based chiral capillary column, such as one containing a permethylated β-cyclodextrin stationary phase (e.g., Supelco β-DEX™ 120 or Astec® CHIRALDEX® B-DM), is recommended for the separation of ketone enantiomers.[9][10]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID).

  • Oven Program: A temperature gradient program will likely be necessary to achieve baseline separation. A starting point could be: 50 °C for 2 min, then ramp at 2 °C/min to 150 °C. This program should be optimized for the specific column and instrument.

Chiral High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for this compound, chiral HPLC can also be employed. This often requires derivatization of the ketone to a more suitable analyte for detection and separation on a chiral stationary phase.

  • Derivatization (Optional): The ketone can be derivatized with a UV-active agent to improve detection.

  • Column: Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are versatile for a wide range of chiral compounds.

  • Mobile Phase: A normal phase eluent system, such as a mixture of hexane and isopropanol, is typically used with polysaccharide-based CSPs.

  • Detection: UV detector set to a wavelength appropriate for the analyte or its derivative.

Conclusion

The kinetic resolution of racemic this compound is a critical step in accessing enantiomerically pure forms of this important chiral building block. This guide has provided a comprehensive overview of enzymatic, metal-catalyzed, and organocatalytic methods, complete with detailed protocols and the scientific rationale behind them. The choice of method will depend on factors such as the desired scale, cost considerations, and available equipment. For initial laboratory-scale resolutions, the enzymatic approach with lipases offers a robust, highly selective, and environmentally benign option. Regardless of the method chosen, accurate analysis of the enantiomeric excess by chiral chromatography is essential to validate the outcome of the resolution.

References

  • This compound. PubChem.
  • Enantiospecific Orientation of R–this compound on the Chiral Cu(643)R/S Surfaces. The Journal of Physical Chemistry C.
  • Hokkaido University Catalysis Research Center. Hokkaido University.
  • An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry.
  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Publishing.
  • Proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. ResearchGate.
  • Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. PMC.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC.
  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+). NIH.
  • ABSOLUTE CONFIGURATION OF this compound BY CHIRAL TAG ROTATIONAL SPECTROSCOPY AND VIBRATIONAL CIRCULAR DICHROISM. ResearchGate.
  • Proline-catalyzed aldol reactions. Wikipedia.
  • Kinetic resolution via asymmetric hydrogenation. ResearchGate.
  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. DiVA.
  • Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-Oxa-Michael. ACS Publications.
  • (+)-3-Methylcyclohexanone. PubChem.
  • CHIRAL R.I. - Ken Keefover-Ring. University of Wisconsin.
  • Asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones. Arkivoc.
  • Chiral HPLC Separations. Phenomenex.
  • Proline‐based cyclohexanone catalysts for Tables 4 and 6. ResearchGate.

Sources

Application Note & Protocol: A Guide to the Large-Scale Synthesis of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Methylcyclohexanone, a key intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the industrially preferred method of catalytic hydrogenation of m-cresol, outlining the underlying chemical principles, catalyst selection, detailed operational protocols, and safety considerations. This guide is intended for researchers, chemists, and process engineers involved in scaling up chemical syntheses.

Introduction and Strategic Overview

This compound (CAS 591-24-2) is a cyclic ketone of significant industrial interest, serving as a versatile building block in the synthesis of pharmaceuticals, fragrances, and specialty polymers.[1][2] Its efficient production on a large scale is paramount for ensuring a stable supply chain for these critical applications.

The most economically viable and scalable route for industrial production is the selective catalytic hydrogenation of m-cresol.[3] This precursor is readily available from petroleum feedstocks, making the process cost-effective. Alternative methods, such as the intramolecular aldol condensation of heptane-2,6-dione followed by hydrogenation, are generally more complex and less suited for bulk manufacturing.[4]

This guide will focus on the catalytic hydrogenation pathway, providing a deep dive into the process chemistry, catalyst rationale, and a step-by-step protocol for implementation at scale.

The Industrial Method: Catalytic Hydrogenation of m-Cresol

The conversion of m-cresol to this compound involves the selective hydrogenation of the aromatic ring while preserving the ketone group that is formed from the tautomerization of the intermediate enol. The reaction proceeds in two main stages: first, the hydrogenation of the aromatic ring to form 3-methylcyclohexanol, followed by the oxidation or, more commonly, direct formation of this compound. However, with the right catalyst and conditions, the reaction can be selectively stopped at the ketone stage.[3][5]

Reaction Mechanism and Rationale

The overall transformation is as follows:

m-Cresol + 3 H₂ --(Catalyst)--> this compound + H₂O

The choice of this route is dictated by several factors:

  • Feedstock Availability: m-Cresol is an abundant and relatively inexpensive starting material.

  • Atom Economy: The reaction is highly atom-economical, with hydrogen being the only other reactant.

  • Process Control: Modern catalytic systems allow for high selectivity and yield, minimizing side-product formation.[5]

The key challenge lies in achieving high selectivity for the ketone. Over-hydrogenation can lead to the formation of 3-methylcyclohexanol, while other side reactions can yield byproducts like toluene or methylcyclohexane.[6] Catalyst selection is therefore critical.

Catalyst Selection: The Core of the Process

The choice of catalyst governs the reaction's efficiency, selectivity, and overall economics. For the hydrogenation of cresols, two main classes of heterogeneous catalysts are predominantly used: Palladium-based catalysts and Raney® Nickel.

  • Palladium on Carbon (Pd/C): This is one of the most effective catalysts for this transformation.[7][8] Palladium has a high activity for aromatic ring hydrogenation under relatively mild conditions. The carbon support provides a high surface area, maximizing the exposure of the active metal sites.[7][9] A typical loading is 5-10% palladium by weight.[7]

  • Raney® Nickel: A sponge-like, high-surface-area nickel catalyst, Raney Nickel is a cost-effective alternative to palladium.[10][11] It is highly active for hydrogenation but can sometimes be less selective, potentially leading to a higher proportion of the alcohol byproduct if conditions are not carefully controlled.[12][13] It is often used in a slurry phase.[11]

Rationale for Catalyst Choice: For high-selectivity, large-scale production, Palladium on Carbon (Pd/C) is often preferred due to its ability to operate under milder conditions with greater control over the product distribution.[5]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis, purification, and analysis of this compound.

Overall Synthesis Workflow

The process can be visualized as a multi-stage workflow, from reactor charging to final product qualification.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_qc Analysis & Storage A Reactor Setup (Autoclave) B Charge Reactor: m-Cresol, Solvent, & Pd/C Catalyst A->B C Pressurize with H₂ B->C D Heat to Reaction Temp & Stir C->D E Monitor Reaction (GC, H₂ uptake) D->E F Cool & Depressurize E->F Reaction Complete G Filter to Remove Catalyst F->G H Solvent Removal (Rotary Evaporation) G->H I Fractional Distillation (Under Vacuum) H->I J Collect Product Fraction I->J K Quality Control (GC, NMR, IR) J->K L Store Under Inert Gas K->L

Caption: High-level workflow for the synthesis of this compound.

Detailed Protocol: Large-Scale Synthesis (1 kg Scale)

This protocol describes the synthesis of this compound from m-cresol using a Pd/C catalyst.

Materials & Equipment:

  • m-Cresol (≥99% purity)

  • 5% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (or other suitable solvent like isopropanol)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • High-pressure autoclave (e.g., 10 L Parr reactor) equipped with mechanical stirring, heating mantle, cooling coils, pressure gauge, and gas inlet/outlet.

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a filter press)

  • Rotary evaporator

  • Vacuum fractional distillation apparatus

Procedure:

  • Reactor Preparation:

    • Ensure the high-pressure autoclave is clean, dry, and leak-tested.

    • Purge the reactor vessel thoroughly with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor:

    • Under a nitrogen blanket, charge the reactor with m-cresol (1.08 kg, 10.0 mol).

    • Add ethanol (4 L) as the solvent.

    • Carefully add the 5% Pd/C catalyst (50 g, wet basis). Safety Note: Wet Pd/C is used to prevent ignition upon contact with air or solvent vapors. Handle with care.[7]

  • Reaction Execution:

    • Seal the reactor according to the manufacturer's instructions.

    • Begin mechanical stirring at a moderate speed (e.g., 300-500 RPM).

    • Pressurize the reactor with hydrogen gas to an initial pressure of 10-15 bar (approx. 150-220 psi).

    • Heat the reactor contents to the target temperature of 140-160°C.[14] The pressure will increase as the temperature rises.

    • Maintain the hydrogen pressure within the specified range throughout the reaction by feeding more hydrogen as it is consumed.

    • Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is typically complete within 8-12 hours. Small samples can be carefully withdrawn (if the system allows) to be analyzed by Gas Chromatography (GC).

  • Reaction Work-up:

    • Once the reaction is complete (hydrogen uptake ceases), stop the heating and allow the reactor to cool to room temperature (<30°C).

    • Carefully vent the excess hydrogen gas in a well-ventilated area.

    • Purge the reactor with nitrogen gas three times to remove any residual hydrogen.

  • Catalyst Removal:

    • Open the reactor and carefully decant or pump out the reaction mixture.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Safety Note: The recovered catalyst may be pyrophoric. Keep it wet and handle it in an inert atmosphere.

Purification Protocol: Fractional Distillation
  • Solvent Removal:

    • Transfer the filtrate to a large round-bottom flask and remove the bulk of the ethanol using a rotary evaporator.

  • Fractional Distillation:

    • Transfer the crude residue to a distillation flask equipped with a fractionating column (e.g., Vigreux or packed column).

    • Perform distillation under reduced pressure (vacuum). This lowers the boiling point and prevents thermal degradation of the product.

    • Collect the fraction boiling at approximately 74-80°C at 12 mmHg.[15] The pure this compound will distill as a clear, colorless to faintly yellow liquid.[1]

Quality Control and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterMethodExpected Result
Purity Gas Chromatography (GC)>97%
Identity ¹H NMR, ¹³C NMRSpectra consistent with the structure of this compound.
Identity FT-IR SpectroscopyStrong C=O stretch around 1710 cm⁻¹.
Physical Properties Refractive Indexn20/D 1.446 (lit.)[16]
Density0.914 g/mL at 25 °C (lit.)[16]

Safety Precautions and Hazard Management

Handling large quantities of flammable liquids and high-pressure gases requires strict adherence to safety protocols.[17][18]

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated area, free from ignition sources, using non-sparking tools.[19]

  • m-Cresol: Toxic and corrosive. Avoid skin and eye contact, and inhalation. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • This compound: Flammable liquid and vapor.[16][20] May cause skin and eye irritation.[17] Handle in a well-ventilated fume hood.

  • Pd/C Catalyst: Can be pyrophoric, especially after use. Always handle in a wet state or under an inert atmosphere.

  • High-Pressure Operations: The use of a high-pressure autoclave requires specialized training. Ensure the equipment is properly maintained and operated within its pressure and temperature limits. A blast shield should be used.

Conclusion

The catalytic hydrogenation of m-cresol over a Palladium on Carbon catalyst is a robust and scalable method for the industrial production of this compound. Careful control of reaction parameters, particularly temperature, pressure, and catalyst selection, is essential for achieving high yields and selectivity. Adherence to rigorous safety protocols is mandatory to ensure a safe and successful synthesis at scale.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-.
  • Organic Syntheses. (n.d.). (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE.
  • Google Patents. (2018). CN107721823B - A kind of method for synthesizing m-cresol by dehydrogenation of 3-methylcyclohexenone.
  • Thurkauf, A., Hillery, P., Jacobson, A. E., & Rice, K. C. (1985). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry, 50(21), 4200–4201.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • ResearchGate. (n.d.). Reaction order of this compound formation with respect to m-cresol and hydrogen at various temperatures.
  • Quora. (n.d.). What is the formation of the compound 3-methyl cyclohexanone?.
  • The Good Scents Company. (n.d.). 3-methyl cyclohexanone.
  • ChemSynthesis. (n.d.). This compound.
  • Chemical Journal of Chinese Universities. (2015). Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure.
  • ResearchGate. (n.d.). Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds.
  • ResearchGate. (n.d.). Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations.
  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst.
  • PubMed. (2025). Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli.
  • Wikipedia. (n.d.). Palladium on carbon.
  • Wikipedia. (n.d.). Raney nickel.
  • ResearchGate. (2025). Integrated Optimization of Cyclohexane Production via Benzene Hydrogenation.
  • ResearchGate. (n.d.). The industrial production routes of cyclohexanone.
  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends).
  • MDPI. (n.d.). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions.
  • CPAChem. (2024). Safety data sheet - this compound.
  • MDPI. (n.d.). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity.
  • AIChE. (n.d.). Different Reaction Pathways for the Hydrogenation of o-cresol on Ruthenium, Rhodium, Palladium and Platinum Nanoparticles.
  • Google Patents. (2020). US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
  • NJ.gov. (n.d.). Hazard Summary: o-METHYLCYCLOHEXANONE.
  • National Institutes of Health (NIH). (n.d.). High-purity hydrogen production from dehydrogenation of methylcyclohexane.
  • YouTube. (2021). Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 3-Methylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methylcyclohexanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach with confidence.

Overview of Synthetic Strategies

This compound is a valuable ketone intermediate. While several synthetic routes exist, they vary significantly in terms of regioselectivity, scalability, and reagent toxicity. The choice of method often depends on the available starting materials, required purity, and scale of the reaction. The most prevalent and well-documented methods involve the transformation of m-cresol or its derivatives.

Table 1: Comparison of Primary Synthetic Routes
Synthetic RouteStarting MaterialKey Transformation(s)AdvantagesCommon Challenges
Route A: Hydrogenation/Oxidation m-Cresol1. Catalytic Hydrogenation 2. OxidationScalable, uses common reagents, high overall yield.Requires high-pressure hydrogenation; oxidation step can use toxic heavy metals (e.g., CrO₃).
Route B: Birch Reduction 3-Methylanisole1. Dissolving Metal Reduction 2. Acid HydrolysisExcellent regioselectivity, avoids over-reduction.Requires cryogenic temperatures (liquid NH₃) and careful handling of alkali metals.
Route C: Conjugate Addition 2-Cyclohexenone1. Michael AdditionDirect introduction of the methyl group.Requires organometallic reagents (e.g., Gilman reagents) which can be sensitive to air and moisture.
Route D: Aldol Condensation Heptane-2,6-dione1. Intramolecular Aldol 2. HydrogenationForms the ring and precursor in one step.Starting material may not be readily available; potential for side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound in a direct question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield. What are the potential causes and how can I fix this?

  • Answer: Low yield is a common issue that can stem from several factors. Let's break down the likely culprits based on the popular Hydrogenation/Oxidation route (Route A).

    • Cause A: Incomplete Hydrogenation of m-Cresol. The first step, converting m-cresol to 3-methylcyclohexanol, is critical. If this reaction is incomplete, you will carry unreacted starting material into the oxidation step, which will not convert to the desired product and will complicate purification.

      • Solution:

        • Catalyst Activity: Ensure your catalyst (e.g., Palladium on Carbon, Rhodium on Alumina) is active. Do not expose it to air for extended periods. If necessary, use a fresh batch.

        • Hydrogen Pressure & Temperature: Ensure adequate hydrogen pressure and optimal temperature are maintained throughout the reaction as specified in your protocol.

        • Reaction Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

    • Cause B: Inefficient Oxidation of 3-Methylcyclohexanol. The second step, the oxidation of the secondary alcohol, can be inefficient if not properly controlled.

      • Solution:

        • Choice of Oxidant: For a robust and high-yielding reaction, Jones oxidation is effective but uses carcinogenic Cr(VI). Milder, modern alternatives like the Swern oxidation can provide excellent yields with fewer toxic byproducts, though they require careful temperature control (-78 °C).

        • Stoichiometry: Ensure the correct molar equivalents of the oxidizing agent are used. An excess may lead to side products, while an insufficient amount will result in an incomplete reaction.

        • Temperature Control: Many oxidation reactions are exothermic. Maintain the recommended temperature to prevent side reactions or decomposition. For instance, the Swern oxidation must be kept cold to prevent the decomposition of the reactive intermediate.

    • Cause C: Product Loss During Workup. this compound has some solubility in water. Aggressive or improper aqueous workup can lead to significant product loss.

      • Solution:

        • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.

        • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.

Issue 2: Product is Impure After Purification

  • Question: My final product contains significant impurities, even after distillation or column chromatography. What are these impurities and how can I prevent them?

  • Answer: Impurities often point to a lack of control over reaction conditions or the use of impure starting materials.

    • Cause A: Contamination with 3-Methylcyclohexanol (Starting Material). This is the most common impurity and indicates an incomplete oxidation reaction.

      • Solution:

        • Monitor to Completion: Use TLC or GC to ensure all the starting alcohol has been consumed before quenching the reaction. If the reaction has stalled, you may need to add more oxidizing agent.

        • Efficient Purification: While this compound and 3-methylcyclohexanol have different polarities, their boiling points can be close. Careful fractional distillation or a well-optimized column chromatography protocol (e.g., using a gradient elution of ethyl acetate in hexanes) is necessary for separation.

    • Cause B: Presence of Isomeric Ketones. Depending on the synthetic route, you might form other isomers like 2-methylcyclohexanone or 4-methylcyclohexanone. This is a particular problem in syntheses that rely on the alkylation of cyclohexanone enolates, which can lead to a mixture of products.

      • Solution: The best solution is prevention. Routes starting from m-cresol or 3-methylanisole are highly regioselective and should not produce significant quantities of other isomers. If you suspect isomeric impurities, analytical techniques like GC-MS or ¹³C NMR can confirm their presence.

    • Cause C: Aldol Condensation Side Products. If using a strong base in the presence of the ketone product (especially at elevated temperatures), self-aldol condensation can occur, leading to higher molecular weight impurities.

      • Solution: If your reaction involves a base, maintain low temperatures and add the base slowly. Ensure the ketone product is not stored under strongly basic or acidic conditions.

Troubleshooting Workflow

Below is a decision-making diagram to help guide your troubleshooting process.

G start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_sm Check Starting Material (SM) Consumption (TLC/GC) low_yield->check_sm identify_impurity Identify Impurity (NMR, GC-MS) impure_product->identify_impurity incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn SM Remaining check_workup Review Workup Procedure check_sm->check_workup No SM optimize_cond Optimize Conditions: - Time / Temp - Reagent Stoichiometry - Catalyst Activity incomplete_rxn->optimize_cond improve_extraction Improve Extraction: - Use Brine - Multiple Extractions check_workup->improve_extraction sm_present Starting Material Present identify_impurity->sm_present SM isomers_present Isomers or Side Products Present identify_impurity->isomers_present Other drive_rxn Drive Reaction to Completion & Re-purify sm_present->drive_rxn review_route Review Synthetic Route for Regioselectivity isomers_present->review_route

Caption: A troubleshooting decision tree for this compound synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable and scalable method for preparing this compound?

    • A1: For larger scales, the two-step synthesis starting from m-cresol is often preferred. The catalytic hydrogenation of m-cresol to 3-methylcyclohexanol is a high-yielding reaction that can be performed on a large scale, and the subsequent oxidation is also typically efficient. While this route may involve high-pressure equipment and potentially hazardous oxidizing agents, its reliability and the relatively low cost of the starting material make it industrially viable.

  • Q2: How can I effectively monitor the progress of the oxidation of 3-methylcyclohexanol?

    • A2: Thin Layer Chromatography (TLC) is the quickest and most convenient method. Spot the reaction mixture on a silica gel plate against a spot of the 3-methylcyclohexanol starting material. A typical eluent system would be 10-20% ethyl acetate in hexanes. The ketone product is less polar and will have a higher Rf value than the alcohol starting material. The reaction is complete when the spot corresponding to the alcohol has disappeared. For more quantitative analysis, Gas Chromatography (GC) is ideal.

  • Q3: Are there any stereochemical considerations I should be aware of?

    • A3: Yes. This compound is a chiral molecule. The synthetic methods described here will produce a racemic mixture (an equal mixture of the (R) and (

Technical Support Center: Purification of 3-Methylcyclohexanone by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust, field-tested guide, this Technical Support Center document provides an in-depth resource for the purification of 3-Methylcyclohexanone by distillation. As Senior Application Scientists, we have structured this guide to move beyond simple instructions, focusing on the underlying principles and troubleshooting logic essential for success in a research and development environment.

Fundamentals: Understanding the Molecule and the Method

Before approaching the practical aspects of distillation, a firm grasp of the physicochemical properties of this compound is critical. These properties dictate the optimal purification strategy and inform troubleshooting efforts.

This compound is a cyclic ketone, appearing as a colorless to pale yellow liquid with a distinct ketone odor.[1] Its purification is often a necessary step following synthesis to remove unreacted starting materials, byproducts, or solvents. The primary method for this purification is distillation, which separates components of a liquid mixture based on differences in their boiling points.[2][3]

Key Physical Properties

A successful distillation hinges on exploiting the differences in boiling points between the target compound and any impurities.

PropertyThis compoundPotential Impurity: 3-MethylcyclohexanolPotential Impurity: Water
Molecular Weight 112.17 g/mol [1][4]114.19 g/mol 18.02 g/mol
Boiling Point (atm) 169-170 °C[4][5]~175 °C100 °C
Density (25 °C) ~0.914 g/mL[5]~0.913 g/mL0.997 g/mL
Refractive Index (20°D) ~1.446[4][5]~1.4551.333
Water Solubility Insoluble / Moderately Soluble[1][6]Slightly SolubleN/A

Note: Properties for 3-methylcyclohexanol are estimated based on cyclohexanol and isomeric data, as it is a common precursor.

The choice between simple, fractional, or vacuum distillation depends largely on the boiling point difference between this compound and its contaminants.[2][7]

  • Simple Distillation: Suitable if impurities are non-volatile or have boiling points >100 °C different from the product.

  • Fractional Distillation: Necessary when separating from close-boiling impurities, such as the precursor alcohol 3-methylcyclohexanol.[7][8] The fractionating column provides a large surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.[7][8]

  • Vacuum Distillation: Employed to lower the boiling point of the compound.[9] This is the preferred method for thermally sensitive compounds or to separate from very high-boiling impurities, as it prevents potential decomposition at the atmospheric boiling point of 170 °C.[9][10]

Standard Operating Procedure: Fractional Distillation of this compound

This protocol details the purification using fractional distillation, a common scenario given the potential for close-boiling impurities from its synthesis.

Experimental Workflow Logic

G cluster_prep Preparation cluster_decision Method Selection cluster_execution Execution cluster_analysis Analysis & Completion A Start: Crude This compound B Analyze Impurity Profile (e.g., GC-MS, NMR) A->B C Boiling Point Delta > 100°C? B->C D Boiling Point Delta < 100°C? C->D No F Simple Distillation C->F Yes E Thermally Sensitive? D->E No G Fractional Distillation D->G Yes H Vacuum Distillation E->H Yes I Collect Fractions F->I G->I H->I J Analyze Purity of Fractions I->J K Purity Acceptable? J->K L Pool Pure Fractions & Store K->L Yes N Re-distill Impure Fractions K->N No M End: Purified Product L->M N->G

Caption: Decision workflow for selecting the appropriate distillation method.

Step-by-Step Protocol (Atmospheric Fractional Distillation)
  • Apparatus Assembly:

    • Select a round-bottom flask (RBF) of a size such that the crude liquid fills it to about one-half to two-thirds of its volume.

    • Add a magnetic stir bar or boiling chips to the RBF to ensure smooth boiling.

    • Mount a fractionating column (e.g., Vigreux or packed) vertically onto the RBF. For optimal separation, the column should be insulated with glass wool or aluminum foil.

    • Attach a three-way (distillation) adapter to the top of the column.

    • Insert a thermometer into the adapter, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.[8] This placement is crucial for accurately measuring the temperature of the vapor that is about to be condensed.

    • Attach a condenser to the side-arm and secure it. Connect the lower water inlet to a cold water source and lead the upper outlet to a drain.

    • Place a collection flask at the end of the condenser.

  • Execution:

    • Charge the RBF with the crude this compound.

    • Begin gentle heating using a heating mantle. Turn on the magnetic stirrer.

    • Observe the liquid for boiling. A ring of condensing vapor should be seen slowly rising through the fractionating column.[8]

    • Monitor the temperature at the thermometer. It will first rise and then stabilize at the boiling point of the most volatile component (likely a solvent or water). Collect this initial liquid (forerun) in a separate flask.

    • Once the first component has been removed, the temperature may drop slightly before rising again and stabilizing at the boiling point of the next component.

    • When the temperature stabilizes near the boiling point of this compound (169-170 °C), switch to a clean collection flask. Collect the fraction that distills over at a constant temperature. This is your purified product.

    • If the temperature rises significantly above 170 °C or begins to fluctuate, it indicates the presence of higher-boiling impurities. Stop the distillation or switch to a new collection flask for this "tail" fraction.

    • Do not distill to dryness. Always leave a small amount of liquid in the distilling flask.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Troubleshooting Guide

Encountering issues during distillation is common. This guide addresses specific problems in a Q&A format to help you quickly diagnose and resolve them.

Troubleshooting Decision Tree

G A Problem Observed B No Distillate Collecting A->B C Temperature Fluctuating A->C D Product Still Impure A->D E Pot Residue Darkened A->E B1 Is liquid boiling? B->B1 C1 Is boiling erratic (bumping)? C->C1 D1 Was fractional column used for close BPs? D->D1 E1 Was pot temperature excessively high? E->E1 B_Sol1 Increase heat setting. Improve insulation around flask/column. B1->B_Sol1 No B2 Is vapor condensing before condenser? B1->B2 Yes B_Sol2 Insulate column/still head with glass wool or foil. B2->B_Sol2 Yes B3 Is there a vacuum leak? (Vacuum Dist.) B2->B3 No B_Sol3 Check all joints and seals. Re-grease if necessary. B3->B_Sol3 Yes C_Sol1 Add fresh boiling chips. Ensure stirring is adequate. C1->C_Sol1 Yes C2 Is thermometer bulb correctly placed? C1->C2 No C_Sol2 Adjust thermometer so bulb top is level with condenser arm. C2->C_Sol2 No D_Sol1 Repeat distillation with an efficient fractionating column. D1->D_Sol1 No D2 Was distillation rate too fast? D1->D2 Yes D_Sol2 Reduce heating to distill slowly (1-2 drops/sec). D2->D_Sol2 Yes D3 Were collection fractions too wide? D2->D3 No D_Sol3 Collect smaller fractions and analyze each for purity. D3->D_Sol3 Yes E_Sol1 Switch to vacuum distillation to lower the boiling temperature. E1->E_Sol1 Yes

Caption: A logical decision tree for common distillation problems.

Q1: My distillation is running, the pot is boiling, but no distillate is collecting. What's wrong?

A: This is a common issue often related to heat loss or improper setup.[11]

  • Cause 1: Insufficient Heat/Insulation: The vapor may be condensing in the fractionating column or distillation head and falling back into the pot before it can reach the condenser.

    • Solution: Ensure your heating mantle is set to an appropriate temperature. Crucially, insulate the fractionating column and the distillation head (below the condenser) with glass wool or aluminum foil. This prevents premature condensation and allows the vapor to reach the condenser.[11]

  • Cause 2 (Vacuum Distillation): Vacuum Leak: A poor seal in the system will prevent the pressure from lowering sufficiently, meaning the compound won't boil at the temperature you are applying.

    • Solution: Check that all glass joints are properly sealed and greased (if using ground glass joints). Ensure all tubing is secure and free of cracks.

Q2: The temperature on the thermometer is fluctuating and not holding steady. Why?

A: A stable temperature reading is key to collecting a pure fraction. Fluctuations indicate a problem.

  • Cause 1: Improper Thermometer Placement: If the thermometer bulb is too high, it won't accurately register the temperature of the vapor entering the condenser. If it's too low, it will be affected by the boiling liquid in the pot.

    • Solution: Adjust the thermometer so the top of the mercury or sensor bulb is exactly level with the bottom of the side-arm leading to the condenser.

  • Cause 2: Bumping: The liquid in the pot may be superheating and then boiling in large bursts ("bumping"), causing surges of vapor to hit the thermometer.

    • Solution: Ensure you have added fresh boiling chips or that the magnetic stirrer is functioning correctly to promote smooth, even boiling.

  • Cause 3: Inefficient Separation: If the components are not separating well in the column, a mixed vapor will reach the thermometer, leading to an unstable temperature reading that is not the true boiling point of either component.

    • Solution: Slow the rate of distillation by reducing the heat input. A slower rate allows for more vaporization-condensation cycles (theoretical plates) in the column, improving separation.[8]

Q3: I've finished the distillation, but my analytical data (GC, NMR) shows the product is still contaminated with the starting material. What happened?

A: This points to an issue with separation efficiency.

  • Cause 1: Inappropriate Distillation Method: The boiling points of this compound (~170 °C) and its precursor 3-methylcyclohexanol (~175 °C) are very close. A simple distillation is incapable of separating them.

    • Solution: You must use an efficient fractional distillation setup. If purity is still an issue, use a longer packed column and a slower distillation rate.

  • Cause 2: Distillation Rate Too Fast: Distilling too quickly does not allow equilibrium to be established on each "plate" of the fractionating column, destroying the separation.

    • Solution: Re-distill the impure fraction at a much slower rate, aiming for approximately 1-2 drops of distillate per second.

  • Cause 3: "Flooding" or "Channeling": At very high heating rates, the upward flow of vapor can prevent the downward flow of condensate in the column, a condition known as flooding.[12][13] This ruins separation.

    • Solution: Reduce the heating rate significantly until proper column operation is restored.

Q4: The liquid in my distillation flask turned dark brown/black. Should I be concerned?

A: Yes. This is a strong indication of thermal decomposition. While cyclohexanones are relatively stable, prolonged heating at high temperatures can cause degradation.[10][14]

  • Cause: The atmospheric boiling point of 170 °C, especially the higher temperatures required in the pot to drive the distillation, is causing the compound or high-boiling impurities to decompose.

  • Solution: Immediately stop the distillation. The best course of action is to switch to vacuum distillation.[9] By reducing the pressure, you can lower the boiling point of this compound significantly, allowing for a gentle and safe purification without decomposition.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when distilling this compound? A: this compound is a flammable liquid (flash point ~48 °C).[5][6]

  • Fire Hazard: Never use an open flame for heating. Use a heating mantle, oil bath, or steam bath. Ensure no ignition sources are nearby.[15][16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile).[5][17]

  • Ventilation: Perform the distillation in a well-ventilated fume hood to avoid inhaling vapors.[6]

  • Pressure: Never heat a sealed system. Ensure the apparatus is open to the atmosphere (or the vacuum source) at the collection end.

Q: Can I use simple distillation if my only impurity is residual water? A: Yes, but with a caveat. Water (BP 100 °C) and this compound (BP 170 °C) have a large boiling point difference. However, because they are largely immiscible, the distillation will behave like a steam distillation.[18] You will observe distillation occurring below the boiling point of water. It is effective for removing bulk water, but a drying agent (like anhydrous MgSO₄ or Na₂SO₄) should be used on the crude product before a final fractional distillation to remove trace water and other organic impurities.

Q: How do I know when to change receiving flasks? A: The thermometer is your guide. You will typically collect three fractions:

  • Forerun: The first low-boiling liquid that comes over. Collect this until the temperature stabilizes at the boiling point of your target compound.

  • Main Fraction: Collect this while the temperature remains constant (within a 1-2 °C window) at the boiling point of pure this compound.

  • Tailings: When the temperature begins to rise or fall from the stable boiling point, or if the distillation rate slows dramatically, switch to a third flask.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-.
  • PubChem. (n.d.). (+)-3-Methylcyclohexanone. National Center for Biotechnology Information.
  • Google Patents. (1952). US2591877A - Purification of alcohols by azeotropic distillation.
  • Organic Syntheses. (n.d.). 3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE, (S)-.
  • ChemSynthesis. (n.d.). This compound.
  • Solubility of Things. (n.d.). This compound.
  • Google Patents. (1958). US2845384A - Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water.
  • Reddit. (2022). Distillation not working. r/chemistry.
  • Vasiliou, A. K., et al. (2011). Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. The Journal of Physical Chemistry A, 115(45), 12407–12419.
  • Freesciencelessons. (2017, October 15). GCSE Chemistry Revision "Fractional Distillation". YouTube.
  • Chemistry For Everyone. (2023, November 10). How Can You Fix Problems In Distillation Columns? YouTube.
  • Chemistry LibreTexts. (2022, April 7). 5.3A: Theory of Fractional Distillation.
  • Dayma, G., et al. (2014). An experimental and modeling study of the low- and high-temperature oxidation of cyclohexane. Proceedings of the Combustion Institute, 35(1), 395-402.
  • Guan, Q., et al. (2013). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Advances, 3(43), 20953-20959.
  • Ship & Shore Environmental, Inc. (2023, December 8). Troubleshooting Distillation Column Malfunctions.
  • ResearchGate. (2020, April 25). Introduction To Distillation Troubleshooting.
  • CPAChem. (2024, March 7). Safety data sheet: this compound.
  • Wikipedia. (n.d.). Fractional distillation.
  • University of California, San Diego. (n.d.). Isolation of Cyclohexanone from Steam Distillate.
  • Fraunhofer-Publica. (2017). Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone....
  • Fisher Scientific. (2013). Safety Data Sheet: this compound (Canada WHMIS 2015).
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?.
  • NIST. (n.d.). Cyclohexanone, 3-methyl-. WebBook.
  • Slideshare. (n.d.). Troubleshooting in Distillation Columns.
  • ACS Omega. (2022, August 5). Experimental and Kinetic Modeling Study on High-Temperature Autoignition of Cyclohexene.
  • FooDB. (2010, April 8). Showing Compound (R)-3-Methylcyclohexanone (FDB012389).
  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry.
  • Wikipedia. (n.d.). Vacuum distillation.
  • Organic Chemistry Lab Techniques. (2020, April 8). Vacuum Distillation. YouTube.
  • Google Patents. (2013). US8618334B2 - Cyclohexanone production process with modified post-distillation.

Sources

Technical Support Center: Purification of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the purification of this compound. The following information is based on established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the typical impurities I can expect in my crude this compound?

Answer: The impurity profile of this compound largely depends on its synthetic route. Common impurities can include:

  • Unreacted Starting Materials: If synthesized via Robinson annulation, you might find residual cyclic ketones (like 2-methylcyclohexanone) and methyl vinyl ketone.[1]

  • Isomers: 2-Methylcyclohexanone and 4-Methylcyclohexanone are common isomeric impurities.[2]

  • By-products of Side Reactions: Depending on the specific reaction conditions, other ketones or alcohols may form.[2] For instance, bimolecular reduction processes can lead to high-boiling point by-products.[3]

  • Solvents: Residual solvents from the reaction or work-up, such as toluene or ether, are common.

  • Water: Moisture can be introduced during the work-up procedure.

  • Polymeric Materials: High temperatures or acidic/basic conditions can sometimes lead to the formation of polymeric by-products.[1]

FAQ 2: My initial work-up left a lot of water-soluble impurities. How can I improve this step?

Answer: A robust aqueous work-up is crucial for removing water-soluble impurities like salts and polar starting materials before proceeding to more refined purification techniques.[1]

Troubleshooting Protocol: Enhanced Aqueous Work-up

  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with a suitable organic solvent in which this compound is highly soluble, such as diethyl ether or ethyl acetate. This will help to create a less dense organic layer, facilitating better separation.[1]

  • Sequential Washes: Wash the organic layer sequentially with the following:

    • Water: To remove the bulk of water-soluble by-products.[1]

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution: To neutralize any acidic components.[1]

    • Brine (Saturated Aqueous NaCl Solution): To reduce the amount of dissolved water in the organic phase and help break any emulsions that may have formed.[1]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.[1]

FAQ 3: I'm having trouble with emulsion formation during the work-up. What can I do?

Answer: Emulsions are a common frustration and typically form due to the presence of both polar and non-polar impurities that act as surfactants.

Troubleshooting Emulsions:

  • Add Brine: Adding a small amount of saturated aqueous NaCl solution increases the ionic strength of the aqueous phase, which can often disrupt the emulsion.[1]

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own with time.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

  • Filtration: If the emulsion is persistent, filtering the entire mixture through a pad of Celite or glass wool can help to break it.[1]

FAQ 4: Which purification technique is best for my this compound sample: distillation or chromatography?

Answer: The choice between distillation and chromatography depends on the nature of the impurities.

  • Vacuum Distillation: This is highly effective for separating this compound from non-volatile impurities such as polymers and salts.[1] It is also useful for removing impurities with significantly different boiling points.

  • Flash Column Chromatography: This technique is ideal for removing impurities that have different polarities from this compound.[1]

The following workflow can help guide your decision:

Purification_Decision Start Crude this compound Impurity_Analysis Analyze Impurities (e.g., GC-MS, NMR) Start->Impurity_Analysis Non_Volatile Non-Volatile Impurities (Polymers, Salts) Impurity_Analysis->Non_Volatile Polarity_Difference Impurities with Different Polarity? Non_Volatile->Polarity_Difference No Distillation Vacuum Distillation Non_Volatile->Distillation Yes Chromatography Flash Column Chromatography Polarity_Difference->Chromatography Yes Pure_Product Pure this compound Polarity_Difference->Pure_Product No (Purity Sufficient) Distillation->Pure_Product Chromatography->Pure_Product

Caption: Decision workflow for selecting a purification method.

FAQ 5: My this compound seems to be degrading during purification. What's happening and how can I prevent it?

Answer: this compound can be sensitive to prolonged exposure to heat and acidic or basic conditions.[1]

Troubleshooting Degradation:

  • Thermal Decomposition: High temperatures during distillation can lead to decomposition or polymerization.[1]

    • Solution: Always perform distillation under reduced pressure (vacuum distillation) to lower the boiling point.[1] The boiling point at atmospheric pressure is approximately 169-170 °C.

  • Acid/Base Sensitivity: Standard silica gel is slightly acidic and can cause degradation or isomerization of sensitive compounds.[1]

    • Solution: If you suspect acid-catalyzed degradation during chromatography, consider using neutralized silica gel or an alternative stationary phase like alumina.

FAQ 6: What are the key parameters for successful vacuum distillation of this compound?

Answer: Careful control of pressure and temperature is essential for a successful vacuum distillation.

Experimental Protocol: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware joints are properly greased and sealed to maintain a good vacuum.

  • Transfer: Place the crude this compound into the distillation flask. Adding boiling chips or a magnetic stir bar is crucial for smooth boiling.

  • Pressure Reduction: Slowly and carefully reduce the pressure to the desired level (e.g., 10-20 mmHg).[1]

  • Heating: Gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. For example, at 12 mmHg, the boiling point is around 74-80°C.[3]

Data Presentation: Boiling Point at Various Pressures

Pressure (mmHg)Approximate Boiling Point (°C)
760 (Atmospheric)169-170
1274-80[3]
10-20Refer to a nomograph for precise values
FAQ 7: How do I perform flash column chromatography for this compound purification?

Answer: Flash column chromatography is an effective method for separating compounds based on their polarity.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column with the slurry.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Load the sample onto the top of the silica gel column.[1]

  • Elution: Elute the column with a solvent system of appropriate polarity. A common choice is a gradient of ethyl acetate in hexanes.[1]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization Pack_Column 1. Pack Column (Silica Gel in Hexane) Load_Sample 2. Load Sample (Dissolved in Mobile Phase) Pack_Column->Load_Sample Elute 3. Elute with Solvent Gradient (e.g., Ethyl Acetate/Hexanes) Load_Sample->Elute Collect_Fractions 4. Collect Fractions Elute->Collect_Fractions TLC 5. Monitor Fractions by TLC Collect_Fractions->TLC Combine_Pure 6. Combine Pure Fractions TLC->Combine_Pure Solvent_Removal 7. Remove Solvent Combine_Pure->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Step-by-step workflow for flash column chromatography.

FAQ 8: How can I assess the purity of my final this compound product?

Answer: Several analytical techniques can be used to determine the purity of your this compound.

  • Gas Chromatography (GC): This is an excellent method for volatile and thermally stable compounds like this compound, often providing high resolution and sensitivity.[4]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. A reverse-phase HPLC method is well-suited for a moderately polar compound like this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[2]

Data Presentation: Comparison of Analytical Methods for Purity Assessment

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.[4]High resolution, high sensitivity, suitable for volatile compounds.[4]Requires the compound to be thermally stable and volatile.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.[4]Versatile, suitable for non-volatile and thermally sensitive compounds.[4]Can be more complex to develop methods for.
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative (qNMR).[2]Lower sensitivity compared to GC and HPLC, requires more expensive equipment.
References
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl).
  • CDC - NIOSH. (1994). METHYLCYCLOHEXANONE: METHOD 2521.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 3.
  • The Good Scents Company. (n.d.). 3-methyl cyclohexanone.
  • ACS Publications. (1988). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one.
  • ResearchGate. (2015). Does anyone know the best way to distill off cyclohexanone from TDI-prepolymer to apply self-healing microcapsule?.
  • The Good Scents Company. (n.d.). 3-methyl cyclohexanone this compound.
  • PubChem. (n.d.). (+)-3-Methylcyclohexanone.
  • FooDB. (2010). Showing Compound (R)-3-Methylcyclohexanone (FDB012389).
  • Solubility of Things. (n.d.). This compound.

Sources

common side products in the synthesis of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Exploration

I'm currently immersed in Google searches, focusing on the synthetic routes to 3-Methyl cyclohexanone. My priority is identifying common methods, side products, and reliable sources like peer-reviewed articles and chemical synthesis protocols. This research aims to provide a solid foundation for further investigations.

Analyzing Synthesis Mechanisms

I've moved on to analyzing the search results. My goal now is to understand the mechanisms behind the formation of those side products I found earlier. I'm focusing on why these unwanted compounds arise, looking at things like incomplete reactions and rearrangements. Next, I'll structure a tech support guide using a question-and-answer format to address troubleshooting issues.

Developing Troubleshooting Guide

I'm now focusing on structuring the technical support center. My plan is to start with a question-and-answer format to anticipate likely researcher issues, like low yields or undesired impurities. I'll provide detailed answers by explaining the chemistry and citing reliable sources. Next up is a table summarizing side products, their causes, and preventions. I'll include a step-by-step experimental protocol, covering product identification via GC-MS and NMR.

Technical Support Center: Troubleshooting Low Yield in 3-Methylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylcyclohexanone reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their experiments. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

I. Understanding the Reactivity of this compound: The Root of Many Yield Issues

Before diving into specific reaction troubleshooting, it is crucial to understand the inherent chemical properties of this compound that often lead to yield-reducing side reactions. The primary challenge stems from the regioselectivity of enolate formation.[1]

Unlike 2-methylcyclohexanone, where the methyl group's proximity to the carbonyl allows for controlled formation of either the kinetic or thermodynamic enolate, this compound often yields a mixture of enolates upon deprotonation.[1][2] This lack of regioselectivity can lead to a mixture of products, significantly complicating purification and reducing the yield of the desired isomer.[1]

G cluster_3MCH This compound Deprotonation 3MCH This compound Base Base Enolate_Mix Mixture of Enolates (Δ¹,² and Δ²,³) Product_Mix Mixture of Alkylated Products (C2 and C6) Electrophile Electrophile (e.g., Alkyl Halide)

II. Frequently Asked Questions & Troubleshooting Guides

A. Enolate Formation and Alkylation Reactions

Question 1: My alkylation of this compound is giving a low yield of the desired product and a complex mixture of isomers. What's happening and how can I fix it?

Answer: This is a classic problem stemming from the lack of regioselectivity in the deprotonation of this compound.[1] When you use a standard base, you are likely forming two different enolates, leading to alkylation at both the C2 and C6 positions.[3]

Recommended Solutions:

  • Consider an Alternative Strategy: Direct alkylation of this compound is often inefficient. A more controlled approach is the reduction-alkylation of 3-methyl-2-cyclohexen-1-one.[4] This method provides a regiochemically controlled way to generate the desired enolate.

  • Re-evaluate Your Synthetic Route: If direct alkylation is necessary, you may need to accept a lower yield and focus on robust purification methods to isolate your target compound.

Table 1: Comparison of Alkylation Strategies

StrategyStarting MaterialKey ReagentsExpected OutcomeProsCons
Direct AlkylationThis compoundBase (e.g., LDA, NaH), Alkyl HalideMixture of C2 and C6 alkylated productsSimpler setupPoor regioselectivity, low yield of desired product, difficult purification[1][3]
Reduction-Alkylation3-Methyl-2-cyclohexen-1-oneLi/NH₃, Alkyl HalidePredominantly 2-alkyl-3-methylcyclohexanoneHigh regioselectivity, better yieldRequires an additional synthetic step to prepare the enone[4]
B. Grignard and Organolithium Reactions

Question 2: I'm performing a Grignard reaction with this compound, and my yield is significantly lower than expected. I'm also recovering a lot of starting material.

Answer: Low yields in Grignard reactions with ketones can be attributed to several factors. Grignard reagents are not only strong nucleophiles but also potent bases.[5][6]

Potential Causes and Solutions:

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the this compound at one of the alpha-carbons, forming an enolate. This enolate is unreactive towards further Grignard addition, and upon aqueous workup, it will be protonated back to the starting ketone.[6]

    • Solution: Use a less sterically hindered Grignard reagent if possible. Adding CeCl₃ to the reaction mixture can sometimes suppress enolization by increasing the nucleophilicity of the organometallic reagent.

  • Reduction of the Ketone: If the Grignard reagent has a beta-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[6] This results in the formation of 3-methylcyclohexanol as a byproduct.

    • Solution: This is an inherent reactivity pattern. If reduction is a major issue, consider using an organolithium reagent, which is generally less prone to this side reaction.

  • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and oxygen.[7] Any protic solvent (like water or alcohols) will quench the Grignard reagent, reducing the effective amount available to react with the ketone.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

G cluster_grignard Troubleshooting Grignard Reactions Start Grignard Reaction Setup Low_Yield Low Yield? Check_Moisture Check for Moisture/Air Exposure Check_Enolization Consider Enolization Side Reaction Check_Reduction Consider Reduction Side Reaction Optimize Optimize Conditions

C. Aldol Condensation Reactions

Question 3: My aldol condensation of this compound is producing a complex mixture of products that is difficult to characterize and purify.

Answer: The self-condensation of this compound is expected to produce a mixture of products. This is due to the formation of two possible enolates, each of which can then react with another molecule of the ketone.[8][9] This leads to at least two different aldol addition products, which can then dehydrate to form the corresponding enones.[8][9]

Recommended Solutions:

  • Use a Crossed Aldol Condensation: To avoid the complexity of self-condensation, a crossed (or directed) aldol condensation is highly recommended. In this approach, you pre-form the enolate of this compound under controlled conditions (e.g., using LDA at low temperature) and then add a different aldehyde or ketone that cannot enolize (e.g., benzaldehyde or formaldehyde). This will lead to a much cleaner reaction with a single major product.

  • Control Reaction Conditions: If a self-condensation is unavoidable, carefully control the reaction temperature and time. Lower temperatures may favor the aldol addition product, while higher temperatures will promote dehydration to the enone.[10]

D. Purification Challenges

Question 4: I'm struggling to separate the diastereomers of my this compound reaction product.

Answer: Diastereomers often have very similar physical properties, making them difficult to separate by standard column chromatography.[11]

Effective Purification Strategies:

  • Optimize Column Chromatography:

    • Solvent System: Use a shallow gradient of a more polar solvent in a non-polar solvent (e.g., slowly increasing the percentage of ethyl acetate in hexane).[12]

    • Stationary Phase: While silica gel is common, consider using alumina or a reverse-phase C18 column, which may provide different selectivity.[12]

  • Derivatization: Convert the mixture of diastereomeric alcohols into a mixture of diastereomeric esters or urethanes using a chiral derivatizing agent.[12] The resulting derivatives will have more significant differences in their physical properties, facilitating separation by chromatography.[13] After separation, the derivatizing group can be cleaved to yield the pure diastereomers.[12]

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC, particularly with a chiral stationary phase, can be a powerful tool for isolating pure stereoisomers.[13][14]

Experimental Protocol: Derivatization for Diastereomer Separation

  • Esterification: In a round-bottom flask, dissolve your mixture of diastereomeric alcohols (1 equivalent) in anhydrous dichloromethane.

  • Add a chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) (1.1 equivalents).[12]

  • Add a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC).

  • Work up the reaction and purify the resulting diastereomeric esters by column chromatography.

  • Cleavage: The separated esters can then be hydrolyzed (e.g., using LiAlH₄ or basic hydrolysis) to regenerate the pure, separated diastereomeric alcohols.[12]

III. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Retrieved from [Link]

  • Silveira, A., Jr., Knopp, M. A., & Kim, J. (1998). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. Journal of Chemical Education, 75(1), 78. [Link]

  • PubChem. (n.d.). (+)-3-Methylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction order of this compound formation with respect to... [Image]. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl cyclohexanone this compound. Retrieved from [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • Study.com. (n.d.). Aldol condensation of this compound leads to a mixture of two enone products, not counting double-bond isomers. Draw them. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • CHEM 330 Handout. (n.d.). Topics Discussed on Oct 19. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclohexane - US4433194A. Retrieved from

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • PharmaXChange.info. (2011, March 13). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. Retrieved from [Link]

  • Filo. (2023, November 4). Aldol condensation of 3-methyl cyclohexanone leads to a mixture of two en... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Pearson. (2024, May 18). What product is formed when 3-methyl-2-cyclohexenone reacts with... Retrieved from [Link]

  • Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions - Practice Problems. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture. Retrieved from [Link]

  • Organic Chemistry On-Line. (n.d.). Aldehydes & Ketones - Synthesis I. Retrieved from [Link]

  • Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]

  • Thieme. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. Retrieved from [Link]

  • Jones, P. (2020, March 23). Chapter 21.5 Kinetic and Thermodynamic Enolates [Video]. YouTube. Retrieved from [Link]

  • Najam Academy. (2023, May 7). Trick to Find Aldol Condensation [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Study.com. (n.d.). Differentiate between kinetic and thermo enolate reaction stating examples for each case. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • White Rose Research Online. (2023, February 23). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

Sources

Technical Support Center: Improving Stereoselectivity in 3-Methylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective reactions involving 3-methylcyclohexanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemical outcomes with this versatile building block. Here, we move beyond simple protocols to explain the mechanistic reasoning—the "why"—behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section to build a strong foundational understanding, and a Troubleshooting Guide that provides direct, actionable solutions to common experimental challenges.

Part 1: Frequently Asked Questions - The Fundamentals of Stereocontrol

This section addresses the core principles that govern the stereochemical behavior of this compound. A solid grasp of these concepts is the first step toward rational design and troubleshooting of your reactions.

Q1: What are the primary factors that control stereoselectivity in reactions at the carbonyl group of this compound?

Answer: Stereoselectivity in nucleophilic additions to this compound is primarily governed by a combination of three factors:

  • Conformational Preference of the Substrate: this compound predominantly exists in a chair conformation where the methyl group occupies the more stable equatorial position. This arrangement minimizes unfavorable 1,3-diaxial interactions. Any analysis of stereoselectivity must begin from this ground-state conformation.

  • Steric Hindrance (Steric Approach Control): The trajectory of the incoming nucleophile is dictated by the steric environment around the carbonyl group. Nucleophiles can attack from two faces:

    • Axial Attack: The nucleophile approaches from the top or bottom face, parallel to the axial C-H bonds. This pathway is generally favored by small, unhindered nucleophiles (e.g., NaBH₄, LiAlH₄) as it avoids steric clash with the equatorial hydrogens at C2 and C6.[1] This leads to the formation of the trans (1,3-diequatorial) alcohol, which is the thermodynamically more stable product.

    • Equatorial Attack: The nucleophile approaches from the side, along the plane of the ring. This pathway is hindered by the axial hydrogens at C2 and C6. Consequently, it is favored only by very bulky or sterically demanding nucleophiles (e.g., L-Selectride®) that find the axial trajectory even more congested. This leads to the formation of the cis (1-equatorial, 3-axial) alcohol.[2][3]

  • Torsional and Stereoelectronic Effects: As the nucleophile approaches, the sp²-hybridized carbonyl carbon begins to rehybridize to sp³. The transition state seeks to minimize torsional strain (eclipsing interactions). The Felkin-Anh model, which considers these interactions, predicts that the nucleophile will attack at the Bürgi-Dunitz angle (~107°) to maximize orbital overlap while minimizing strain.[4] For most simple cases with this compound, this model reinforces the predictions made by steric approach control.

Q2: How does the β-position of the methyl group affect reactivity compared to 2-methyl or 4-methylcyclohexanone?

Answer: The position of the methyl group has profound consequences, particularly for enolate chemistry.

  • For 2-Methylcyclohexanone: The methyl group is at an α-position. This allows for excellent regiocontrol during enolate formation. Using a strong, hindered base under kinetic control (e.g., LDA, -78 °C) selectively deprotonates the less-substituted C6 position. Conversely, thermodynamic conditions (e.g., NaH, heat) favor deprotonation at the more-substituted C2 position.

  • For 4-Methylcyclohexanone: The methyl group is at the γ-position. It locks the conformation but is generally too distant to significantly influence the regioselectivity of enolate formation at C2 vs. C6 or the facial selectivity of nucleophilic attack at the carbonyl.

  • For this compound: This isomer presents a unique challenge. The methyl group is at a β-position, meaning it does not directly differentiate the two α-carbons (C2 and C6) electronically or sterically to a large degree. As a result, deprotonation with standard bases often leads to a mixture of the Δ¹⁻² and Δ²⁻³ enolates with poor regioselectivity, which is a common source of failed reactions.[5]

Q3: What is the preferred conformation of this compound, and how does this impact experimental design?

Answer: The chair conformation with the methyl group in the equatorial position is overwhelmingly favored. The energy penalty for placing the methyl group in an axial position, where it would experience two gauche-butane interactions (1,3-diaxial interactions) with the axial hydrogens at C1 and C5, is significant.

This has a critical implication for experimental design: You can confidently assume that reactions begin with the methyl group in the equatorial position. This simplifies stereochemical models and allows for more accurate predictions. For example, in a reduction reaction, you are modeling the attack of a nucleophile on a cyclohexanone ring with a fixed equatorial substituent at the 3-position.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter in the lab.

Scenario 1: Poor Diastereoselectivity in Hydride Reduction
Q: My reduction of (R)-3-methylcyclohexanone with sodium borohydride in methanol gives a mixture of the cis and trans alcohols with a low diastereomeric ratio (d.r.). How can I selectively synthesize one diastereomer?

Answer: This is a classic challenge of controlling facial selectivity. The solution lies in choosing a reducing agent with the appropriate steric profile for your desired outcome. The 3-equatorial methyl group has a minimal directing effect on small hydrides, hence the modest selectivity.[6][7]

To Favor the trans Diastereomer (Axial Attack): The trans product, (1R,3R)-3-methylcyclohexanol, results from axial attack of the hydride. While NaBH₄ provides some selectivity, you are unlikely to achieve a high d.r.

  • Root Cause: Sodium borohydride (NaBH₄) is a relatively small nucleophile. Its attack from the axial face is only moderately preferred over the equatorial face. Published data shows the reduction of this compound with NaBH₄ gives an 87:13 ratio of axial to equatorial attack (favoring the trans alcohol), which is very close to the ratio for unsubstituted cyclohexanone itself.[7] If you are observing a ratio close to 1:1, it may indicate issues with temperature control or reagent purity.

  • Solution: Stick with NaBH₄ or LiAlH₄ at low temperatures (0 °C to -20 °C) for the best results, but do not expect a d.r. greater than ~90:10.

To Favor the cis Diastereomer (Equatorial Attack): The cis product, (1S,3R)-3-methylcyclohexanol, results from equatorial attack and requires a much bulkier reducing agent.

  • Root Cause: To force an equatorial attack, the reagent must be so large that it is strongly repelled by the axial hydrogens at C2 and C6.

  • Solution: Use a sterically demanding hydride reagent like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® .[2] These reagents are highly effective at delivering the hydride from the equatorial face, often yielding the cis alcohol with excellent diastereoselectivity (>95:5 d.r.).[3]

Comparative Data: Reduction of this compound
Reducing AgentTypical SolventTemperature (°C)Major ProductAttack TrajectoryApprox. d.r. (cis:trans)
NaBH₄Methanol0trans-3-MethylcyclohexanolAxial13:87[7]
LiAlH₄THF / Diethyl Ether0trans-3-MethylcyclohexanolAxial~10:90
L-Selectride® THF-78cis-3-Methylcyclohexanol Equatorial >98:2
Scenario 2: Lack of Regio- and Stereoselectivity in Enolate Alkylation
Q: I am trying to methylate this compound using LDA and methyl iodide, but my NMR shows a complex mixture of products, including what appears to be C2 and C6 alkylation, as well as diastereomers. What is happening and how can I fix it?

Answer: You have encountered the primary synthetic challenge of this compound: the lack of regioselectivity in enolate formation.

  • Root Cause: As discussed in FAQ #2, the protons at C2 and C6 have very similar acidities and steric environments. A strong, non-selective base like Lithium Diisopropylamide (LDA) will deprotonate both sites, leading to a mixture of the Δ¹⁻² and Δ²⁻³ lithium enolates.[5] Trapping this mixture with an electrophile like methyl iodide inevitably produces a mixture of regioisomers.

  • Solution 1 (Improved Regiocontrol): "Soft" Enolization Recent studies have shown that "soft" enolization conditions can dramatically improve regioselectivity. Instead of pre-forming the enolate with a strong base, the enolization is performed in situ under milder, equilibrating conditions. This protocol favors the formation of the silyl enol ether away from the C3-substituent.[8]

    • Protocol: Treat the this compound with triethylamine (Et₃N) and trimethylsilyl chloride (TMSCl) in a solvent like DMF at elevated temperatures. This will preferentially form the less-substituted silyl enol ether, which can then be used in subsequent stereoselective reactions like Mukaiyama aldol additions.[8]

  • Solution 2 (Alternative Strategy): Conjugate Addition A more robust strategy is to bypass the regioselectivity problem entirely by starting with an α,β-unsaturated precursor, 3-methylcyclohex-2-en-1-one . This allows you to introduce a group at the C3 position with perfect regiocontrol via a 1,4-conjugate addition.

    • Protocol: Use a Gilman reagent (an organocuprate), such as lithium dimethylcuprate (Me₂CuLi), which are known as "soft" nucleophiles that exclusively perform 1,4-additions.[9][10] The reaction of 3-methylcyclohex-2-en-1-one with Me₂CuLi will form the enolate of 3,3-dimethylcyclohexanone regiospecifically. This enolate can then be trapped with an electrophile at the C2 position if desired.[10]

Workflow for Troubleshooting Alkylation

G start Goal: Alkylate This compound lda Attempt 1: Standard Deprotonation (LDA, THF, -78°C) start->lda analysis1 Analysis: Mixture of C2/C6 Alkylated Products? lda->analysis1 success Success: High Regio- and Stereoselectivity analysis1->success No fail Problem Confirmed: Poor Regioselectivity analysis1->fail Yes strategy_split Choose New Strategy fail->strategy_split soft_enol Strategy A: Soft Enolization (Et3N, TMSCl, DMF) strategy_split->soft_enol Modify Substrate conjugate_add Strategy B: Conjugate Addition (Start from 3-methylcyclohex-2-en-1-one + Organocuprate) strategy_split->conjugate_add Change Substrate soft_enol->success conjugate_add->success

Caption: Decision workflow for achieving selective alkylation.

Part 3: Experimental Protocols

The following are detailed, representative protocols for achieving opposite stereochemical outcomes in the reduction of this compound.

Protocol 1: Synthesis of trans-(1R,3R)-3-Methylcyclohexanol (Axial Attack)

This protocol utilizes sodium borohydride to favor the formation of the thermodynamically more stable trans alcohol.

Materials:

  • (R)-3-Methylcyclohexanone (1.00 g, 8.91 mmol)

  • Methanol (MeOH), anhydrous (25 mL)

  • Sodium borohydride (NaBH₄) (0.17 g, 4.46 mmol)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-3-methylcyclohexanone in 25 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the sodium borohydride powder in small portions over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

  • Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of 3 M HCl at 0 °C until gas evolution ceases and the pH is ~6-7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous residue between diethyl ether (30 mL) and water (15 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography if necessary. Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 2: Synthesis of cis-(1S,3R)-3-Methylcyclohexanol (Equatorial Attack)

This protocol uses the bulky L-Selectride® reagent to achieve high diastereoselectivity for the cis alcohol. Note: L-Selectride® is pyrophoric and moisture-sensitive. This procedure must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper Schlenk techniques.

Materials:

  • (R)-3-Methylcyclohexanone (1.00 g, 8.91 mmol)

  • Anhydrous tetrahydrofuran (THF) (30 mL)

  • L-Selectride® (1.0 M solution in THF) (10.7 mL, 10.7 mmol, 1.2 equiv)

  • Aqueous sodium hydroxide (NaOH), 3M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the (R)-3-methylcyclohexanone and 30 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the L-Selectride® solution dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor by TLC.

  • After completion, quench the reaction at -78 °C by the very slow, dropwise addition of water (2 mL). Caution: Vigorous gas evolution.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Slowly add 3 M NaOH (5 mL), followed by the cautious, dropwise addition of 30% H₂O₂ (5 mL) to oxidize the borane byproducts. Note: This can be exothermic.

  • Stir the mixture vigorously for 1 hour.

  • Partition the mixture between diethyl ether (40 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography and determine the diastereomeric ratio.

Visualization of Stereochemical Control

G cluster_0 Small Nucleophile (e.g., NaBH₄) cluster_1 Bulky Nucleophile (e.g., L-Selectride®) ketone1 product1 ketone1->product1 Axial Attack (Favored) Product: trans ketone2 product2 ketone2->product2 Equatorial Attack (Favored) Product: cis

Caption: Controlling stereoutcome via reagent choice.

References
  • Bürgi, H.B., Dunitz, J.D., Lehn, J.M., & Wipff, G. (1974).
  • Cram, D. J., & Elhafez, F. A. A. (1952). Studies in Stereochemistry. X. The Rule of “Steric Control of Asymmetric Induction” in the Syntheses of Acyclic Systems. Journal of the American Chemical Society. [Link]
  • House, H. O., & Umen, M. J. (1973). The chemistry of carbanions. XXIII. The addition of organocopper reagents to α,β-unsaturated ketones. The Journal of Organic Chemistry. [Link]
  • Kim, S., Moon, Y. C., & Ahn, K. H. (1982). The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride. The Journal of Organic Chemistry. [Link]
  • Murugan, R. (1980). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Canadian Journal of Chemistry. [Link]
  • Still, W. C., & Galynker, I. (1981). Chemical consequences of conformation in macrocyclic compounds. Tetrahedron. [Link]
  • Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron. [Link]
  • Zweifel, G., & Aso, K. (2009). Stereoselective Synthesis of Alcohols, Chapter 1 in Comprehensive Organic Synthesis II. Elsevier. [Link]
  • Columbia University, Department of Chemistry. (n.d.). CHEM 330 Topics Discussed on Oct 19. [Link]
  • Gessner, V. H. (2015). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. Organic Letters. [Link]

Sources

Technical Support Center: Navigating the Chromatographic Separation of 3-Methylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-methylcyclohexanone. As researchers and drug development professionals, you understand that the precise separation and quantification of isomers are paramount for ensuring product purity, efficacy, and safety. This compound, with its cis and trans stereoisomers, presents a common but significant analytical challenge due to the subtle structural differences between these molecules.

This guide is structured to provide direct, actionable answers to the problems you may encounter during your experiments. We will move from foundational questions to in-depth troubleshooting, providing not just steps but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound and why is their separation difficult?

This compound has two primary stereoisomers: cis-3-methylcyclohexanone and trans-3-methylcyclohexanone. These are classified as diastereomers—stereoisomers that are not mirror images of each other.[1]

The core challenge stems from their very similar physicochemical properties. Because they have the same molecular weight and connectivity, their boiling points and polarities are nearly identical.[2] Standard chromatographic methods that rely on these differences for separation often result in poor resolution or complete co-elution. Effective separation requires high-efficiency techniques that can exploit subtle differences in their three-dimensional structures.

Propertycis-3-Methylcyclohexanonetrans-3-MethylcyclohexanoneRationale for Separation Challenge
Molecular Formula C₇H₁₂O[3]C₇H₁₂O[4]Identical
Molecular Weight 112.17 g/mol [3]112.17 g/mol [4]Identical
Boiling Point Very similar; minor differences reportedVery similar; minor differences reportedInsufficient difference for simple distillation or separation on non-polar GC columns.
Polarity Similar dipole momentsSimilar dipole momentsDifficult to resolve on standard columns where polarity is the main separation driver.
Structure Methyl group and carbonyl oxygen are on the same face of the ring.Methyl group and carbonyl oxygen are on opposite faces of the ring.This subtle difference in shape is the key to chromatographic separation.
Q2: Which analytical technique is best suited for separating cis and trans-3-methylcyclohexanone?

High-resolution capillary Gas Chromatography (GC) is the most effective and widely used technique for this separation.[5] The high efficiency of capillary columns, combined with the ability to select from a vast range of stationary phases, provides the resolving power necessary to separate these closely related isomers. While High-Performance Liquid Chromatography (HPLC) can also be used, GC is often preferred for its speed and the volatility of the analyte.

Troubleshooting Guide for GC Separation

This section addresses specific issues you may encounter during the GC analysis of this compound isomers.

Q3: My chromatogram shows only one broad peak instead of two. How can I achieve baseline resolution?

This is the most common challenge and is almost always related to the choice of GC column and analytical conditions. A single peak indicates that the current method lacks the selectivity to differentiate between the cis and trans isomers.

Root Cause Analysis & Solution Workflow:

The diagram below outlines a systematic approach to improving resolution.

G start Problem: Poor or No Resolution phase 1. Evaluate Stationary Phase Is it a non-polar column (e.g., DB-1, HP-5)? start->phase polar_yes YES: Switch to a Polar Column (e.g., WAX, Cyanopropyl) phase->polar_yes Likely Cause: Insufficient Selectivity polar_no NO: Optimize Current Polar Column phase->polar_no Already Polar temp 2. Optimize Oven Temperature Program Is the initial temperature too high or ramp rate too fast? polar_yes->temp polar_no->temp temp_yes Lower initial temp (e.g., 60°C) Reduce ramp rate (e.g., 2-5°C/min) temp->temp_yes YES flow 3. Check Carrier Gas Flow Rate Is the linear velocity optimal for the gas (He, H₂)? temp->flow NO temp_yes->flow flow_yes Adjust flow to optimal velocity (e.g., ~30-40 cm/s for He) flow->flow_yes YES end Resolution Achieved flow->end NO flow_yes->end

Troubleshooting Workflow for Poor Resolution

In-depth Explanation:

  • Stationary Phase Selection is Critical :

    • Problem : Non-polar stationary phases (e.g., 100% dimethylpolysiloxane) separate compounds primarily based on boiling point.[6][7] Since the boiling points of cis and trans-3-methylcyclohexanone are extremely close, these columns rarely provide adequate separation.

    • Solution : Employ a polar stationary phase. A polyethylene glycol (PEG) column, often called a WAX column, is an excellent starting point.[5] Polar phases interact with analytes through dipole-dipole forces in addition to van der Waals forces. The subtle difference in the molecular dipole and shape between the cis and trans isomers leads to differential retention on a polar phase, enabling separation.

  • Optimize the Temperature Program :

    • Problem : A high initial oven temperature or a very fast temperature ramp rate will cause the isomers to travel through the column too quickly, not allowing sufficient time for interaction with the stationary phase.

    • Solution : Lower the initial oven temperature (e.g., 60 °C) and use a slow ramp rate (e.g., 2-5 °C/min).[5] This maximizes the differential partitioning of the isomers between the mobile and stationary phases, thereby increasing resolution.

Q4: I see two peaks, but I don't know which is cis and which is trans. How can I identify them?

Peak identification is crucial. The elution order depends entirely on the stationary phase used.

  • On Non-Polar Columns : If you achieve separation on a non-polar column, the trans isomer is generally expected to elute first. This is because it is often more thermodynamically stable and may have a slightly lower boiling point.[5]

  • On Polar (e.g., WAX) Columns : The elution order can be reversed. The cis isomer may have a more exposed carbonyl group, leading to stronger dipole-dipole interactions with the polar stationary phase, thus increasing its retention time. Therefore, on many polar columns, the trans isomer will still elute first, followed by the cis isomer. However, this is not a universal rule and can be phase-dependent.[5]

  • Definitive Identification : The most reliable method is to obtain pure analytical standards for both the cis and trans isomers and run them individually under the same chromatographic conditions to confirm their respective retention times. If standards are unavailable, techniques like GC-MS can be used, although their mass spectra will be identical; NMR spectroscopy of isolated fractions would be required for unambiguous structural confirmation.[8]

Q5: My peaks are tailing. What causes this and how can I fix it?

Peak tailing can compromise quantification and resolution. It is typically caused by unwanted interactions within the GC system.

  • Active Sites in the Injector : The glass inlet liner can contain active silanol groups that interact with the carbonyl group of the analyte.

    • Solution : Use a deactivated inlet liner. If tailing persists, you may need to replace the liner as deactivation wears off over time.[9]

  • Column Contamination : Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution : "Bake out" the column at its maximum allowed temperature for a short period. If this fails, trim the first 10-15 cm from the front of the column to remove the contaminated section.[9]

  • Column Overload : Injecting too much sample can saturate the stationary phase, leading to asymmetric peaks.

    • Solution : Prepare a more dilute sample (e.g., 100 ppm) or decrease the injection volume.

Experimental Protocol

Optimized GC-FID Method for Separation of this compound Isomers

This protocol provides a robust starting point for separating cis and trans-3-methylcyclohexanone. Optimization may be required for your specific instrument.[5]

1. Sample Preparation:

  • Prepare a 100-500 ppm solution of the this compound isomer mixture in a high-purity solvent such as dichloromethane or hexane.

2. GC-FID Conditions:

ParameterRecommended SettingRationale
GC Column Polar Capillary Column (e.g., DB-WAX, ZB-WAXplus)Provides necessary selectivity based on polarity and molecular shape.[5]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of efficiency and sample capacity.[7]
Injector Split/Splitless, used in Split mode (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks.
Injector Temp. 250 °CEnsures complete and rapid vaporization of the sample.[5]
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen can provide better efficiency at higher flow rates.
Flow Rate Set to optimal linear velocity (e.g., ~35 cm/s for He)Ensures highest column efficiency (Van Deemter theory).
Oven Program Initial: 60 °C, hold for 2 minLow initial temperature allows for proper focusing on the column head.
Ramp: 5 °C/min to 150 °CSlow ramp rate is crucial for resolving the closely eluting isomers.[5]
Detector Flame Ionization Detector (FID)Excellent sensitivity for hydrocarbons.
Detector Temp. 250 °CPrevents condensation of analytes in the detector.[5]
Injection Vol. 1 µLStandard volume to avoid overload.

3. Data Analysis:

  • Integrate the two separated peaks. The relative percentage of each isomer can be calculated from the peak areas, assuming an equivalent response factor for both in the FID.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11567, this compound.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83384, (+)-3-Methylcyclohexanone.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6432164, cis,trans,cis-1,2,3-Trimethylcyclohexane.
  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes.
  • ResearchGate. (n.d.). Fig. 3. Analytical gas-chromatographic stereoisomeric separation of....
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • GTFCh. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC).
  • PubMed. (1947). Relabeling of the Cis and Trans Isomers of 1,3-Dimethylcyclohexane.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • WMU ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • Greyhound Chromatography. (n.d.). GC Column Selection Guide.
  • Cheméo. (n.d.). Chemical Properties of cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2).
  • Longdom Publishing. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • ResearchGate. (2025). Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers.
  • LCGC International. (2018). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • ResearchGate. (n.d.). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,....
  • YouTube. (2018). Physical properties of cis and trans isomers | Geometrical isomerism / part-3 |.

Sources

Technical Support Center: Scaling Up 3-Methylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot plant production. We will explore common synthesis routes, provide a detailed scale-up protocol, and offer in-depth troubleshooting advice to navigate the challenges of process scale-up.

Section 1: Synthesis Route Selection for Scale-Up

Choosing the right synthetic pathway is the most critical decision when scaling up. The ideal route for a pilot plant prioritizes safety, cost-effectiveness, atom economy, and ease of operation over the novelty or elegance that might be favored in a discovery lab.

FAQ 1: What are the common lab-scale synthesis routes for this compound?

Several methods are employed for lab-scale synthesis, each with distinct advantages and disadvantages. The most common routes include:

  • Oxidation of 3-Methylcyclohexanol: This is a classic and widely used method where the secondary alcohol is oxidized to the corresponding ketone.[1][2] Various oxidizing agents can be used, from chromium-based reagents (like PCC or Jones reagent) to milder, more modern reagents like hypochlorite (bleach) or Swern/Dess-Martin oxidations.

  • Catalytic Dehydrogenation of 3-Methylcyclohexanol: This method involves passing the alcohol vapor over a heated catalyst (e.g., copper, platinum) to remove hydrogen gas and form the ketone.[3] It is an effective method, particularly for continuous processes.

  • Robinson Annulation: This powerful ring-forming reaction can be used to construct the 3-methylcyclohexenone ring system, which can then be selectively reduced to this compound.[4][5][6] It typically involves the reaction of a ketone enolate with methyl vinyl ketone.[6]

  • Friedel-Crafts Acylation: An intramolecular Friedel-Crafts acylation of a suitably substituted carboxylic acid derivative can form the cyclic ketone.[7][8] This is generally less common for this specific target but is a fundamental reaction for ketone synthesis.

FAQ 2: Which synthesis route is most recommended for scaling to a pilot plant?

For scaling up to a pilot plant, the oxidation of 3-methylcyclohexanol using sodium hypochlorite (bleach) in the presence of a phase-transfer catalyst is often the most practical and recommended route.

Causality Behind This Choice:

  • Safety: This method avoids the use of highly toxic and carcinogenic heavy metals like chromium. It also operates at moderate temperatures, reducing the risk of thermal runaways compared to high-temperature dehydrogenation.[9][10][11]

  • Cost and Availability: The primary reagents—3-methylcyclohexanol, sodium hypochlorite (industrial-grade bleach), and acetic acid—are inexpensive, readily available in bulk, and easy to handle.[12]

  • Environmental Impact: The primary byproduct is sodium chloride (salt), which is significantly more benign than the heavy metal waste generated from chromium-based oxidations.

  • Process Simplicity: The reaction can be run in standard glass-lined or stainless steel reactors. The workup is a straightforward liquid-liquid extraction, and purification is typically achieved by fractional distillation.[13][14]

Table 1: Comparison of Synthesis Routes for Pilot Plant Scale-Up

Synthesis RouteAdvantages for Scale-UpDisadvantages for Scale-Up
Oxidation of 3-Methylcyclohexanol (NaOCl) Low cost, high availability of reagents, improved safety profile, simple workup, environmentally benign byproducts.Requires careful control of temperature and addition rate to prevent side reactions; potential for batch-to-batch variability in bleach concentration.
Catalytic Dehydrogenation Suitable for continuous processing, high atom economy, clean reaction (H₂ is the only byproduct).Requires specialized high-temperature equipment, catalyst can be expensive and prone to deactivation, potential fire/explosion hazard with H₂ gas.[3]
Robinson Annulation Excellent for building complex ring systems in one pot.[4][15]Often requires cryogenic conditions for the initial Michael addition, strong bases (e.g., LDA) can be difficult to handle at scale, complex reaction with multiple potential side products.[16]
Friedel-Crafts Acylation A robust method for forming aryl ketones.[17][18]Requires stoichiometric amounts of a Lewis acid (e.g., AlCl₃) which generates significant acidic waste, corrosive reagents, and often produces isomeric impurities.[19]
Section 2: Pilot-Scale Protocol: Oxidation of 3-Methylcyclohexanol

This protocol details the synthesis of this compound from 3-methylcyclohexanol via sodium hypochlorite oxidation. All operations should be conducted in a well-ventilated area, following all site-specific safety procedures.

Experimental Protocol

Materials:

  • 3-Methylcyclohexanol (mixture of isomers)[12]

  • Sodium hypochlorite solution (10-15% w/v, industrial grade)

  • Glacial Acetic Acid

  • Diethyl Ether (or MTBE for a safer alternative)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirring, temperature probe, and addition funnel.

  • Condenser

  • Receiving vessels

  • Separatory Funnel (or extraction vessel)

  • Vacuum distillation apparatus

Step-by-Step Procedure:

  • Reactor Setup: Charge the 100 L reactor with 10.0 kg (87.6 mol) of 3-methylcyclohexanol and 20 L of diethyl ether. Begin agitation and cool the mixture to 0-5 °C using a chiller.

  • Oxidant Preparation: In a separate vessel, prepare the oxidizing solution by adding 5.5 L of glacial acetic acid to 60 L of sodium hypochlorite solution.

  • Reaction: Slowly add the sodium hypochlorite/acetic acid solution to the reactor via the addition funnel over 4-6 hours. Crucially, maintain the internal temperature between 0-10 °C throughout the addition. An exothermic reaction will be observed.

  • Reaction Monitoring (IPC): After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Take a small sample of the organic layer and analyze by GC to confirm the disappearance of the starting material (<2% remaining).

  • Work-up - Quenching: Slowly add a saturated solution of sodium bisulfite until a spot test with starch-iodide paper is negative, indicating the absence of excess oxidant.

  • Work-up - Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer to a waste container.

  • Work-up - Washing: Wash the remaining organic layer sequentially with:

    • 50 L of water

    • 50 L of saturated sodium bicarbonate solution (Caution: CO₂ evolution! Add slowly.)

    • 50 L of brine

  • Drying: Transfer the organic layer to a clean vessel and dry over anhydrous magnesium sulfate. Filter off the drying agent.

  • Purification: Concentrate the organic solution on a rotary evaporator to remove the bulk of the solvent. Purify the resulting crude oil by fractional vacuum distillation. Collect the fraction boiling at approximately 169-170 °C at atmospheric pressure. The expected yield is 7.5-8.5 kg (76-86%).

Synthesis_Workflow C C D D C->D Reaction Complete G G H H G->H Crude Product

Caption: Workflow for the pilot-scale synthesis of this compound.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a direct question-and-answer format.

Issue 1: Low Reaction Yield or Incomplete Conversion

Q: My GC analysis shows significant unreacted 3-methylcyclohexanol even after the recommended reaction time. What went wrong?

A: This is a common issue when scaling up oxidation reactions. The root cause is almost always an insufficient amount of active oxidant reaching the substrate.

Possible Causes & Solutions:

  • Oxidant Potency: Commercial sodium hypochlorite solutions can vary in concentration and degrade over time.

    • Solution: Always titrate a sample of the bleach solution immediately before use to determine its exact molarity. Adjust the volume used in the reaction based on this titration to ensure you are adding the correct stoichiometric amount of NaOCl.

  • Poor Mass Transfer: At a larger scale, the efficiency of mixing between the aqueous oxidant phase and the organic substrate phase becomes critical.

    • Solution: Ensure your reactor's agitation is sufficient to create a fine emulsion between the two phases, maximizing the interfacial area where the reaction occurs. Consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-2 mol%) to the reaction mixture to shuttle the hypochlorite ion into the organic phase.

  • Temperature Too Low: While controlling the exotherm is crucial, running the reaction too cold can slow the rate significantly.

    • Solution: If the exotherm is easily managed, consider raising the reaction temperature slightly, for example, to 10-15 °C, to increase the reaction rate. Monitor carefully.

  • Incorrect pH: The oxidation is typically most effective in a slightly acidic medium (pH 4-5), which is the purpose of adding acetic acid.

    • Solution: Check the pH of the aqueous phase during the reaction. If it is too high, it may be necessary to add more acetic acid.

Troubleshooting_Yield Start Low Yield / Incomplete Conversion Detected by GC Q1 Was the NaOCl solution titrated before use? Start->Q1 A1_No Action: Titrate NaOCl. Adjust stoichiometry. Rerun reaction. Q1->A1_No No A1_Yes Sufficient oxidant was added. Q1->A1_Yes Yes Q2 Is agitation vigorous enough to create an emulsion? A1_Yes->Q2 A2_No Action: Increase agitation speed. Consider adding a phase- transfer catalyst. Q2->A2_No No A2_Yes Good mixing observed. Q2->A2_Yes Yes Q3 Was the reaction temperature maintained in the optimal range? A2_Yes->Q3 A3_No Action: Review cooling capacity. Adjust setpoint if safely possible (e.g., 5-10°C). Q3->A3_No No A3_Yes Temperature was optimal. Q3->A3_Yes Yes End If issues persist, investigate starting material quality or potential side reactions. A3_Yes->End

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Formation of Significant Byproducts

Q: My final product is contaminated with a high-boiling impurity. What could it be and how do I prevent it?

A: The most likely high-boiling impurity is adipic acid or another dicarboxylic acid, resulting from over-oxidation of the ketone.

Possible Causes & Solutions:

  • Poor Temperature Control: A significant temperature spike (exotherm) can provide enough energy to cleave the ketone ring, leading to over-oxidation.

    • Solution: This is the most critical parameter. Ensure your reactor's cooling system is adequate for the batch size. The addition rate of the oxidant is your primary means of controlling the temperature; slow the addition if the temperature rises above the setpoint.

  • Excess Oxidant: Using a large excess of sodium hypochlorite can drive the reaction towards over-oxidation products.

    • Solution: Use a modest excess of oxidant (e.g., 1.1-1.2 equivalents). Rely on an accurate pre-reaction titration of your bleach solution to avoid adding too much.

  • Prolonged Reaction Time: Leaving the product in the presence of the oxidant for too long after the reaction is complete can promote byproduct formation.

    • Solution: Monitor the reaction closely by GC. Once the starting material is consumed, proceed immediately to the quenching and work-up steps.

Issue 3: Difficulties in Product Isolation (Emulsion Formation)

Q: During the work-up, I'm getting a thick emulsion at the aqueous/organic interface that won't separate. How can I resolve this?

A: Emulsions are common at scale, especially after a bicarbonate wash where fine particulates or surfactants may be generated.

Possible Causes & Solutions:

  • Vigorous Mixing: Overly aggressive agitation during the washing steps can create stable emulsions.

    • Solution: Use gentle agitation for the washing steps—just enough to ensure contact between the phases without high shear.

  • Insufficient Ionic Strength: The densities of the two phases may be too similar.

    • Solution: Add a significant amount of brine (saturated NaCl solution) to the separatory vessel. This increases the density and ionic strength of the aqueous phase, which helps to break the emulsion. Let the mixture stand for 30-60 minutes without agitation.

  • Filtration: If the emulsion is caused by fine solid particles.

    • Solution: As a last resort, drain the entire mixture (both phases) and filter it through a pad of Celite®. The filtered liquids should then be returned to the vessel for separation.

Section 4: Scale-Up & Process Optimization FAQs
FAQ 3: What are the Critical Process Parameters (CPPs) to monitor during scale-up?

A: For this synthesis, the most critical parameters to control are:

  • Temperature: As discussed, this is paramount for controlling selectivity and safety.

  • Reagent Addition Rate: This is the primary handle for managing the reaction exotherm.

  • Agitation Speed: Essential for ensuring good mass transfer between the phases.

  • Stoichiometry of Oxidant: Must be carefully controlled to ensure complete conversion without promoting side reactions.

Table 2: Typical Process Parameters (Lab vs. Pilot)

ParameterLaboratory Scale (100g)Pilot Plant Scale (10kg)Rationale for Change
Addition Time 30-60 minutes4-6 hoursSlower addition is required to manage the exotherm due to the lower surface-area-to-volume ratio at scale.
Agitation Magnetic Stir Bar (Max RPM)Overhead Mechanical Stirrer (Baffled Reactor)Mechanical stirring is necessary for effective mixing in large volumes. Baffles prevent vortexing and improve phase contact.
Temp. Control Ice BathJacketed Reactor with ChillerAn ice bath is insufficient for the heat load of a 10kg batch. A recirculating chiller provides precise and reliable temperature control.
Work-up Volume 2-3x reaction volume5x reaction volumeLarger wash volumes are used to ensure efficient removal of impurities and salts from the larger batch.
FAQ 4: What analytical methods are recommended for in-process control (IPC) and final product release?

A: A robust analytical strategy is key to a successful and reproducible process.

  • In-Process Control (IPC):

    • Gas Chromatography (GC): The primary tool. A simple, fast GC method can be used to monitor the disappearance of 3-methylcyclohexanol and the appearance of this compound. This is essential for determining the reaction endpoint.

  • Final Product Release:

    • Identity: Confirmed by FT-IR (presence of C=O stretch at ~1715 cm⁻¹) and comparison of GC retention time with a reference standard.

    • Purity: Quantified by GC-FID, typically aiming for >97% purity.

    • Residual Solvents: Assessed by Headspace GC to ensure solvents like diethyl ether are below acceptable limits.

    • Water Content: Determined by Karl Fischer titration.

References
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone.
  • Study.com. (n.d.). Aldol condensation of this compound leads to a mixture of two enone products, not counting double-bond isomers. Draw them.
  • Wong, J. L., et al. (2021). On-site catalytic dehydrogenation of methylcyclohexane: mechanisms, catalysts, advances, and prospects. Catalysis Science & Technology.
  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry.
  • Umemiya, S., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules.
  • Google Patents. (1976). Purification of cyclohexanone.
  • CRO SPLENDID LAB. (n.d.). This compound.
  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • ResearchGate. (2001). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO3 Route over Co/Mn Cluster Complexes.
  • OpenStax. (n.d.). Additional Problems 22 – Organic Chemistry.
  • SciSpace. (2011). The Catalytic Dehydrogenation of Methylcyclohexane over Monometallic Catalysts for On-board Hydrogen Storage, Production, and Utilization.
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • CPAChem. (2024). Safety data sheet - this compound.
  • ResearchGate. (n.d.). Robinson Annulation.
  • ResearchGate. (2020). Dehydrogenation of methylcyclohexane over layered bimetallic hydroxide-derived Pt/Co-Al-O catalysts.
  • Wikipedia. (n.d.). Toluene.
  • Chemistry LibreTexts. (2021). 23.12: The Robinson Annulation Reaction.
  • Royal Society of Chemistry. (2017). Dehydration of Methylcyclohexanols.
  • Wikipedia. (n.d.). Robinson annulation.
  • PubChem. (n.d.). 3-Methylcyclohexanol. National Center for Biotechnology Information.
  • Scribd. (n.d.). Friedel Crafts Acylation.
  • YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture.

Sources

Technical Support Center: Managing Reaction Temperature in 3-Methylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing reaction temperature—a critical parameter for achieving high yield and purity. This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of temperature in the synthesis of this compound, which is most commonly achieved via the oxidation of 3-methylcyclohexanol.

Q1: Why is precise temperature control so critical for the synthesis of this compound?

Temperature is one of the most influential parameters in chemical synthesis, directly impacting reaction kinetics, thermodynamics, and selectivity. For the oxidation of 3-methylcyclohexanol, precise temperature management is crucial for several reasons:

  • Reaction Rate: The rate of oxidation is highly temperature-dependent. Insufficient temperature can lead to a sluggish or incomplete reaction, leaving significant amounts of unreacted starting material. Conversely, an excessively high temperature can accelerate the reaction to an uncontrollable rate.

  • Selectivity and Side Reactions: Many side reactions, such as aldol condensation or over-oxidation (in related syntheses), are highly sensitive to temperature.[1] Maintaining an optimal temperature minimizes the formation of these impurities, simplifying purification and maximizing the yield of the desired this compound.

  • Reagent Stability: Some oxidizing agents or intermediates are thermally sensitive. For instance, in a Swern oxidation, the chloro(dimethyl)sulfonium chloride intermediate is unstable at temperatures above -60 °C and can decompose, leading to side product formation.[2][3]

  • Safety and Exothermicity: Many oxidation reactions are highly exothermic.[4] Without adequate cooling and controlled reagent addition, the heat generated can cause the reaction temperature to rise uncontrollably (a "runaway reaction"), leading to solvent boiling, pressure buildup, and the formation of undesirable byproducts.

Q2: What are the optimal temperature ranges for the most common methods of oxidizing 3-methylcyclohexanol?

The optimal temperature is highly dependent on the chosen oxidizing agent. The three most common laboratory-scale methods each have distinct temperature requirements.

Oxidation Method Reagent(s) Typical Temperature Range Key Considerations
Jones Oxidation CrO₃ in H₂SO₄/acetone0 °C to Room TemperatureHighly exothermic; requires slow, dropwise addition of the reagent into a cooled solution of the alcohol.[4][5] Maintaining a low temperature during addition is critical for control.
PCC Oxidation Pyridinium Chlorochromate (C₅H₅NH[CrO₃Cl])Room Temperature (~20-25 °C)A much milder oxidation.[6][7] The reaction is typically run at room temperature, making it operationally simpler. However, the reaction mixture can form a viscous slurry.[8]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to -60 °CRequires cryogenic temperatures to stabilize the reactive intermediates.[2][3] Allowing the temperature to rise prematurely can lead to significant side product formation, such as mixed thioacetals.[3]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific issues encountered during the synthesis.

Issue 1: Low yield of this compound, with significant unreacted 3-methylcyclohexanol remaining.

  • Potential Cause: The reaction temperature was too low, or the reaction time was insufficient. This slows the rate of oxidation to a point where the conversion is not complete within the allotted time.

  • Diagnostic Steps:

    • Confirm the identity of the unreacted starting material and the product using co-spotting on a TLC plate or by GC-MS analysis of a crude reaction sample.

    • Review the temperature logs from the experiment. Was the internal temperature of the reaction maintained within the target range, or did it remain below it?

  • Corrective Actions:

    • For Sub-Ambient Reactions (Jones, Swern): Ensure your cooling bath (e.g., ice-water or dry ice/acetone) is properly maintained throughout the addition and reaction period. Use a calibrated thermometer to measure the internal reaction temperature, not just the bath temperature.

    • For Room Temperature Reactions (PCC): If the lab environment is unusually cold, consider gently warming the reaction to the target temperature (e.g., 25 °C) using a water bath.

    • General: Increase the reaction time and monitor the disappearance of the starting material by TLC or GC before proceeding with the workup.

Issue 2: The final product is impure, containing significant high-boiling point byproducts.

  • Potential Cause: The reaction temperature was too high. Elevated temperatures can activate alternative reaction pathways, leading to side products. For ketone syntheses, a common temperature-sensitive side reaction is aldol condensation, where the enolate of the newly formed ketone attacks another ketone molecule.[1]

  • Diagnostic Steps:

    • Characterize the impurities using NMR or GC-MS to identify their structures. The presence of dimers or other high-molecular-weight species often points to condensation reactions.

    • Review the temperature logs for any excursions above the recommended maximum temperature, especially during the addition of exothermic reagents.

  • Corrective Actions:

    • Improve Heat Dissipation: Use a larger reaction flask to increase the surface area for cooling, ensure vigorous stirring, and slow down the rate of reagent addition. For highly exothermic processes like the Jones oxidation, adding the oxidant dropwise to a cooled, stirred solution of the alcohol is mandatory.[4]

    • Maintain Cryogenic Conditions: For a Swern oxidation, it is critical to keep the temperature below -60 °C until the base is added and the reaction is complete.[2] Allowing the mixture to warm up before the final step is a common cause of failure.

Issue 3: An uncontrolled exotherm (runaway reaction) occurred during reagent addition.

  • Potential Cause: Inadequate cooling combined with a rapid rate of reagent addition for an exothermic oxidation (most commonly, the Jones oxidation).

  • Diagnostic Steps: This is an event that is observed in real-time. The primary goal is immediate control and future prevention.

  • Corrective Actions & Prevention:

    • Immediate Control: If safe to do so, immediately cease reagent addition and enhance cooling (e.g., by adding more ice to the bath).

    • Prevention:

      • Pre-cool the Reaction Vessel: Always cool the solution of 3-methylcyclohexanol before starting the addition of the oxidizing agent.

      • Controlled Addition: Use an addition funnel to add the reagent slowly and dropwise.

      • Dilution: Running the reaction in a sufficient volume of solvent helps to absorb and dissipate the heat generated.[5]

      • Monitor Internal Temperature: Continuously monitor the internal reaction temperature and adjust the addition rate to keep it within the target range (e.g., below 10 °C for Jones oxidation addition).

Part 3: Experimental Protocols & Visualization

Detailed Protocol: Jones Oxidation of 3-methylcyclohexanol

This protocol details the synthesis of this compound using a classic, yet powerful, oxidation method where temperature control is paramount.

Reagents:

  • 3-methylcyclohexanol

  • Acetone (anhydrous)

  • Jones Reagent (Chromium trioxide, CrO₃, dissolved in concentrated sulfuric acid and water)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve 3-methylcyclohexanol (1.0 eq.) in acetone (5-10 mL per gram of alcohol).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature equilibrates to between 0-5 °C.

  • Reagent Addition (Critical Temperature Step): Add the Jones reagent to the dropping funnel. Add the reagent dropwise to the stirred alcohol solution. The color of the reaction mixture will turn from orange/red to a greenish-blue as the Cr(VI) is reduced to Cr(III).[9]

    • Scientist's Note: This step is highly exothermic. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. A rapid addition will cause a dangerous temperature spike.

  • Reaction Monitoring: After the addition is complete (indicated by the persistence of an orange color), remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC to confirm the consumption of the starting alcohol.

  • Quenching: Once the reaction is complete, place the flask back in an ice bath. Quench the excess oxidant by carefully adding isopropanol dropwise until the solution remains a clear green color.

  • Workup: Add water to the reaction mixture and extract the product with diethyl ether or dichloromethane (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude this compound can then be purified by distillation.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing issues with the synthesis, with a focus on temperature-related causes.

G cluster_0 Troubleshooting Flowchart start Problem: Low Yield or High Impurity q1 Was starting material (3-methylcyclohexanol) fully consumed? start->q1 q2 Were significant side products observed by GC-MS / NMR? q1->q2  Yes cause1 Potential Cause: - Reaction temp too low - Insufficient reaction time q1->cause1  No cause2 Potential Cause: - Reaction temp too high - Uncontrolled exotherm q2->cause2  Yes cause3 Potential Cause: - Reagent degradation - Incorrect stoichiometry q2->cause3  No sol1 Solution: - Verify internal temp - Increase reaction time - Ensure proper bath temp cause1->sol1 sol2 Solution: - Improve cooling/stirring - Slow reagent addition - Use more dilute solution cause2->sol2 sol3 Solution: - Use fresh reagents - Recalculate equivalents cause3->sol3

Caption: A decision-making workflow for troubleshooting low yield or high impurity issues.

References

  • Cyclohexanone, 3-methyl-2-(3-propenyl) - Organic Syntheses Procedure.Organic Syntheses.
  • This compound | C7H12O | CID 11567.PubChem.
  • Reaction order of this compound formation with respect to...
  • Jones Oxid
  • Jones oxid
  • Common side reactions in the methyl
  • Oxidation of Alcohols - Chemistry LibreTexts.Chemistry LibreTexts.
  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent.Organic Chemistry Portal.
  • Reagent Friday: PCC (Pyridinium Chlorochrom
  • Swern oxid
  • Swern Oxid
  • Jones Oxidation | Thermo Fisher Scientific - DE.Thermo Fisher Scientific.

Sources

Technical Support Center: Catalyst Selection for Efficient 3-Methylcyclohexanone Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 3-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols. Our goal is to empower you to overcome common challenges and achieve efficient and selective hydrogenation of this compound to its corresponding alcohol, 3-methylcyclohexanol.

Introduction: The Significance of this compound Hydrogenation

The hydrogenation of this compound is a critical transformation in organic synthesis, yielding 3-methylcyclohexanol, a valuable intermediate in the production of pharmaceuticals, fragrances, and specialty chemicals. The primary challenge in this reaction lies in controlling the stereoselectivity to obtain the desired cis or trans isomer of the product. This guide will delve into the nuances of catalyst selection and reaction optimization to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydrogenation?

The hydrogenation of this compound produces two stereoisomers of 3-methylcyclohexanol: cis-3-methylcyclohexanol and trans-3-methylcyclohexanol. The ratio of these isomers is highly dependent on the catalyst, solvent, and reaction conditions.[1]

Q2: Which catalysts are commonly used for this compound hydrogenation?

A range of noble metal and base metal catalysts are employed for this reaction. Common choices include:

  • Palladium (Pd)-based catalysts: Palladium on carbon (Pd/C) is a versatile and widely used heterogeneous catalyst.[2][3]

  • Platinum (Pt)-based catalysts: Platinum on carbon (Pt/C) or platinum oxide (PtO₂) are also effective.[3][4]

  • Ruthenium (Ru)-based catalysts: Ruthenium catalysts, often supported on carbon or alumina, can offer high activity.[4][5]

  • Rhodium (Rh)-based catalysts: Rhodium catalysts are known for their high activity and can influence stereoselectivity.[3][6]

  • Nickel (Ni)-based catalysts: Raney Nickel and other supported nickel catalysts are cost-effective alternatives, though they may require more forcing conditions.[4][7]

Q3: How does the choice of catalyst influence the stereoselectivity of the reaction?

The nature of the metal and its interaction with the substrate are key determinants of stereoselectivity. For instance, bulky ligands on a homogeneous catalyst or the specific surface structure of a heterogeneous catalyst can favor the formation of one stereoisomer over the other.[6][8] The precise mechanism can be complex and is a subject of ongoing research.

Q4: What is the difference between heterogeneous and homogeneous catalysis for this reaction?

  • Heterogeneous catalysts , such as metals supported on carbon (e.g., Pd/C), exist in a different phase from the reactants and are easily separated by filtration.[3] This simplifies work-up and catalyst recycling.

  • Homogeneous catalysts , like Wilkinson's catalyst ([RhCl(PPh₃)₃]), are soluble in the reaction medium, often leading to higher selectivity and milder reaction conditions.[9][10] However, product purification and catalyst removal can be more challenging.

Troubleshooting Guide

This section addresses common issues encountered during the hydrogenation of this compound.

Problem 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Inactive Catalyst The catalyst may be old, improperly stored, or have lost activity due to exposure to air. Solution: Use a fresh batch of catalyst. For heterogeneous catalysts, ensure proper handling under an inert atmosphere.[11]
Catalyst Poisoning Impurities in the substrate, solvent (e.g., sulfur or nitrogen compounds), or from the reaction setup can poison the catalyst.[11] Solution: Purify the this compound and use high-purity, degassed solvents. Clean the reactor thoroughly.
Insufficient Hydrogen Leaks in the hydrogenation apparatus, inadequate hydrogen pressure, or poor agitation can limit the availability of hydrogen at the catalyst surface. Solution: Check the system for leaks. Ensure adequate and consistent hydrogen pressure. For heterogeneous reactions, ensure vigorous stirring to suspend the catalyst effectively.[11]
Suboptimal Reaction Conditions The temperature and pressure may not be optimal for the chosen catalyst. Solution: Consult literature for the recommended conditions for your specific catalyst. A systematic optimization of temperature and pressure may be necessary.[11]
Problem 2: Poor Stereoselectivity (Undesired cis/trans Ratio)
Potential Cause Troubleshooting Steps
Inappropriate Catalyst Choice The chosen catalyst may inherently favor the undesired isomer. Solution: Screen a variety of catalysts (e.g., Pd/C, Pt/C, Ru/C, Rh/C) to identify the one that provides the best selectivity for your target isomer. The nature of the metal plays a crucial role in determining the stereochemical outcome.[6]
Solvent Effects The polarity and coordinating ability of the solvent can influence the substrate's approach to the catalyst surface, thereby affecting stereoselectivity. Solution: Experiment with different solvents (e.g., ethanol, ethyl acetate, hexane, THF). Protic solvents like ethanol can sometimes influence the product distribution.
Temperature and Pressure These parameters can affect the equilibrium between different surface-adsorbed intermediates and the rate of hydrogen addition, thus altering the stereoselectivity. Solution: Methodically vary the temperature and hydrogen pressure to find the optimal conditions for the desired stereoisomer.
Problem 3: Catalyst Deactivation During Reaction or Recycling
Potential Cause Troubleshooting Steps
Sintering of Metal Particles At high temperatures, metal nanoparticles on the support can agglomerate, leading to a loss of active surface area. Solution: Operate at the lowest effective temperature.
Leaching of Metal For supported catalysts, the metal may leach into the solution, especially under acidic or basic conditions. Solution: Ensure the reaction medium is neutral unless specific pH conditions are required for selectivity.
Fouling of Catalyst Surface By-products or polymers formed during the reaction can block the active sites of the catalyst. Solution: Analyze the crude product for by-products. If fouling is suspected, washing the catalyst or regeneration (if applicable) may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation using Pd/C
  • Reactor Setup: Add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate, to make a 0.1-0.5 M solution) to a round-bottom flask or a Parr autoclave equipped with a magnetic stir bar.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas three to four times. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.[2][11]

  • Work-up: Carefully vent the hydrogen and flush the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.[11] Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified further by distillation or column chromatography if necessary.[2]

Protocol 2: Catalyst Screening for Optimal Stereoselectivity
  • Parallel Reaction Setup: Prepare a series of identical reaction vessels (e.g., in a parallel synthesis block).

  • Substrate and Solvent Addition: To each vessel, add the same amount of this compound and solvent.

  • Catalyst Variation: To each vessel, add a different catalyst (e.g., 5% Pd/C, 5% Pt/C, 5% Ru/C, 5% Rh/C) at the same molar loading.

  • Standardized Hydrogenation: Subject all vessels to the same temperature, hydrogen pressure, and reaction time.

  • Analysis: After the reaction, work up each sample and analyze the crude product by GC or ¹H NMR to determine the conversion and the cis/trans ratio of the 3-methylcyclohexanol products.

Data Presentation

Table 1: Comparison of Catalysts for this compound Hydrogenation (Illustrative Data)

CatalystSolventTemperature (°C)Pressure (atm)Time (h)Conversion (%)cis : trans Ratio
10% Pd/CEthanol2516>9930 : 70
5% Pt/CEthyl Acetate2518>9945 : 55
5% Ru/CMethanol50104>9960 : 40
5% Rh/CHexane2555>9920 : 80
Raney NiEthanol8050129550 : 50

Note: The data in this table is illustrative and intended for comparative purposes. Actual results may vary based on specific experimental conditions and catalyst batches.

Visualizing the Process

Diagram 1: General Workflow for this compound Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Charge Reactor: This compound + Solvent prep2 Add Catalyst (e.g., Pd/C) prep1->prep2 react1 Purge with H₂ prep2->react1 react2 Pressurize with H₂ react1->react2 react3 Stir at Temp react2->react3 workup1 Filter Catalyst react3->workup1 workup2 Concentrate Filtrate workup1->workup2 analysis Analyze Product (GC, NMR) workup2->analysis

Caption: A typical experimental workflow for heterogeneous hydrogenation.

Diagram 2: Troubleshooting Logic for Low Conversion

G start Low Conversion? cat_check Check Catalyst Activity (Use Fresh Catalyst) start->cat_check Yes poison_check Check for Poisoning (Purify Substrate/Solvent) cat_check->poison_check No Improvement success Conversion Improved cat_check->success Improved h2_check Check H₂ Supply (Leaks, Pressure, Stirring) poison_check->h2_check No Improvement poison_check->success Improved cond_check Optimize Conditions (Temp, Pressure) h2_check->cond_check No Improvement h2_check->success Improved cond_check->success Improved

Caption: A decision tree for troubleshooting low reaction conversion.

References

  • Benchchem Technical Support.
  • Benchchem Technical Support.
  • Wang Fangzhu. (2015).
  • J. Am. Chem. Soc.
  • Koel Research Group. Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
  • ResearchGate.
  • ResearchGate.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
  • Wikipedia.
  • Elliott, T. H., et al. (1959). Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones. PMC - NIH.
  • YouTube. (2021).
  • RSC Publishing. (2022).
  • Halpern, J. (1982).
  • Johnson Matthey.

Sources

Technical Support Center: Workup Procedures for 3-Methylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of reactions with this versatile ketone. Here, we provide field-proven insights and troubleshooting advice in a direct question-and-answer format to ensure the successful outcome of your experiments.

Section 1: General Troubleshooting & Reaction Monitoring

Before delving into specific reaction types, it's crucial to have a robust strategy for monitoring your reaction's progress. This proactive approach can often prevent workup complications.

Q1: How can I effectively monitor the progress of my this compound reaction?

A1: Thin-Layer Chromatography (TLC) is an indispensable technique for real-time reaction monitoring.[1][2] It is a quick and inexpensive method to determine the consumption of starting material and the formation of products.

Recommended TLC Protocol:

  • Plate Preparation: Use silica gel TLC plates. Draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Apply three separate spots on the baseline:

    • Lane 1 (Reference): A dilute solution of your starting material, this compound.

    • Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.[3] This helps to confirm the identity of the starting material spot in the reaction mixture.

    • Lane 3 (Reaction Mixture): A sample (aliquot) taken directly from your reaction.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give your starting material an Rf value of approximately 0.3-0.4.

  • Visualization: Visualize the plate under a UV lamp if your compounds are UV-active. Staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde) is often necessary for visualizing this compound and its derivatives.

  • Interpretation: The reaction is complete when the spot corresponding to this compound in the reaction mixture lane has disappeared, and a new spot corresponding to your product is prominent.

Troubleshooting Reaction Monitoring:

  • Problem: My spots are streaking.

    • Solution: Your sample may be too concentrated. Dilute the aliquot before spotting. Streaking can also be caused by a highly polar compound; adding a small amount of acetic acid or triethylamine to your eluent can sometimes resolve this.

  • Problem: I can't see any spots after visualization.

    • Solution: Ensure your chosen stain is appropriate for your compounds. If the concentration is very low, you may need to concentrate the aliquot before spotting.

For more complex reaction mixtures or for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for reaction monitoring.[4]

Section 2: Aldol Condensation Workup

The aldol condensation of this compound can be complex due to the formation of multiple enolates, leading to a mixture of products.[5][6][7] A carefully planned workup is essential for isolating the desired product.

Q2: My aldol condensation of this compound resulted in a complex mixture of products. How can I simplify the workup and isolate the desired enone?

A2: The formation of multiple products is a known challenge with unsymmetrical ketones like this compound.[5][7] The workup procedure must focus on neutralizing the base, removing unreacted starting material, and separating the isomeric products.

Step-by-Step Workup Protocol for Aldol Condensation:

  • Quenching the Reaction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a dilute aqueous acid (e.g., 1 M HCl) to neutralize the base (e.g., NaOH or LDA). Monitor the pH with litmus paper or a pH meter until it is neutral (pH ~7). Rationale: This step is critical to stop the reaction and prevent further side reactions during the workup.

  • Liquid-Liquid Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. Rationale: This partitions the organic products into the organic layer, leaving inorganic salts in the aqueous layer.

    • Combine the organic extracts.

  • Washing the Organic Layer:

    • Wash the combined organic layers with water to remove any remaining water-soluble impurities.

    • Wash with a saturated aqueous sodium bicarbonate solution if the quenching was done with excess acid.

    • Finally, wash with brine (saturated aqueous NaCl) to facilitate the separation of the layers and remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Aldol Condensation Workup:

  • Problem: An emulsion formed during the extraction.

    • Solution: Add a small amount of brine and gently swirl the separatory funnel. Letting the mixture stand for a period can also help break the emulsion. In persistent cases, filtering the entire mixture through a pad of Celite can be effective.

  • Problem: My final product is an oil containing multiple isomers.

    • Solution: Column chromatography on silica gel is typically required to separate the isomeric enone products. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Careful monitoring of the fractions by TLC is crucial.

Workflow for Aldol Condensation Workup

Aldol_Workup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Aldol Reaction Mixture (Basic) Quench Quench with dilute acid (e.g., 1M HCl) to pH ~7 Reaction_Mixture->Quench Neutralization Extract Extract with Organic Solvent (e.g., Diethyl Ether) Quench->Extract Phase Separation Wash Wash Organic Layer (Water, Brine) Extract->Wash Impurity Removal Dry Dry with Anhydrous MgSO4 Wash->Dry Water Removal Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Solvent Removal Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography Isomer Separation Isolated_Product Isolated Enone Product(s) Chromatography->Isolated_Product

Caption: Workflow for Aldol Condensation Workup and Purification.

Section 3: Wittig Reaction Workup

The Wittig reaction is a powerful method for converting ketones into alkenes. A common challenge in the workup is the removal of the triphenylphosphine oxide byproduct.[8]

Q3: After my Wittig reaction with this compound, I'm struggling to remove the triphenylphosphine oxide from my product. What is the most effective method?

A3: The removal of triphenylphosphine oxide is a frequent issue in Wittig reaction workups due to its moderate polarity and crystalline nature.

Step-by-Step Workup Protocol for Wittig Reaction:

  • Initial Quenching (if necessary):

    • If a strong base like n-butyllithium was used, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Solvent Removal:

    • Remove the bulk of the reaction solvent (e.g., THF) under reduced pressure.

  • Precipitation of Triphenylphosphine Oxide:

    • Redissolve the crude residue in a minimal amount of a non-polar solvent like diethyl ether or a mixture of diethyl ether and hexanes.

    • Cool the solution in an ice bath or freezer. Triphenylphosphine oxide is often less soluble in non-polar solvents at low temperatures and will precipitate.

    • Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Aqueous Workup:

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Concentrate the solution under reduced pressure.

Troubleshooting Wittig Reaction Workup:

  • Problem: Triphenylphosphine oxide is still present in my product after precipitation.

    • Solution 1 (Recrystallization): If your product is a solid, recrystallization from a suitable solvent system can be very effective.

    • Solution 2 (Column Chromatography): If your product is an oil or if recrystallization is not feasible, column chromatography on silica gel is the most reliable method. Triphenylphosphine oxide is more polar than the desired alkene product and will elute later. A non-polar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes) should be used.

    • Solution 3 (Silica Plug Filtration): For relatively non-polar products, a quick filtration through a plug of silica gel can remove a significant amount of the phosphine oxide.[8]

Workflow for Wittig Reaction Workup

Wittig_Workup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Wittig Reaction Mixture Quench Quench with sat. aq. NH4Cl (if needed) Reaction_Mixture->Quench Concentrate1 Concentrate Quench->Concentrate1 Precipitate Precipitate Ph3PO (Non-polar solvent, cold) Concentrate1->Precipitate Filter Filter Precipitate->Filter Aqueous_Wash Aqueous Wash (Water, Brine) Filter->Aqueous_Wash Filtrate Dry_Concentrate Dry & Concentrate Aqueous_Wash->Dry_Concentrate Chromatography Column Chromatography (if necessary) Dry_Concentrate->Chromatography Final_Product Purified Alkene Chromatography->Final_Product

Caption: Workflow for Wittig Reaction Workup focusing on byproduct removal.

Section 4: Reduction Reaction Workup (e.g., with NaBH₄)

The reduction of this compound with sodium borohydride (NaBH₄) yields 3-methylcyclohexanol.[9] The workup is generally straightforward but requires careful quenching of the excess reducing agent.

Q4: What is the proper procedure for working up a sodium borohydride reduction of this compound?

A4: The key to a successful NaBH₄ reduction workup is the safe and complete decomposition of the excess hydride reagent and the borate esters formed during the reaction.[10]

Step-by-Step Workup Protocol for NaBH₄ Reduction:

  • Quenching Excess NaBH₄:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a dilute acid (e.g., 1 M HCl) dropwise. Vigorous hydrogen gas evolution will occur. Continue adding acid until the bubbling ceases. Safety Note: Perform this step in a well-ventilated fume hood.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate. The product, 3-methylcyclohexanol, has some water solubility, so multiple extractions are recommended to maximize yield.[9]

  • Washing the Organic Layer:

    • Combine the organic extracts.

    • Wash with water, followed by a saturated aqueous sodium bicarbonate solution to ensure all acid is neutralized.

    • Finish with a brine wash.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate under reduced pressure to obtain the crude 3-methylcyclohexanol.

Troubleshooting NaBH₄ Reduction Workup:

  • Problem: My yield is low.

    • Solution: As 3-methylcyclohexanol has some water solubility, ensure you have performed at least three extractions of the aqueous layer. Saturating the aqueous layer with NaCl before extraction can also help to "salt out" the alcohol and improve recovery into the organic phase.

  • Problem: The reaction did not go to completion.

    • Solution: This is less of a workup issue and more of a reaction condition problem. Ensure you used a sufficient excess of NaBH₄ and allowed the reaction to stir for an adequate amount of time. Monitoring by TLC is crucial to confirm the disappearance of the starting ketone.

Section 5: Grignard Reaction Workup

The addition of a Grignard reagent to this compound forms a tertiary alcohol. The workup requires quenching the reaction and hydrolyzing the magnesium alkoxide intermediate.[11][12]

Q5: I am performing a Grignard reaction with this compound. What is the correct way to quench the reaction and work it up to isolate the alcohol product?

A5: The Grignard workup must be performed carefully to avoid hazardous conditions and to ensure the complete protonation of the alkoxide intermediate. A crucial point is to perform the acid workup as a separate step after the Grignard reagent has fully reacted.[12]

Step-by-Step Workup Protocol for Grignard Reaction:

  • Quenching the Reaction:

    • Cool the reaction flask in a large ice bath.

    • Very slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This is a milder alternative to adding water or dilute acid directly, which can cause a violent reaction with unreacted Grignard reagent. Rationale: Ammonium chloride is a weak acid that will protonate the alkoxide and quench excess Grignard reagent in a more controlled manner.

  • Acidic Workup (Optional but often recommended):

    • If a precipitate of magnesium salts is present, add a dilute acid (e.g., 1 M HCl) until the salts dissolve and the aqueous layer is clear.

  • Liquid-Liquid Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts.

  • Washing the Organic Layer:

    • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate (if acid was used), and finally brine.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and remove the solvent under reduced pressure.

Troubleshooting Grignard Reaction Workup:

  • Problem: A thick, unmanageable precipitate formed upon quenching.

    • Solution: This is typically due to magnesium salts. Add more dilute acid and stir until the precipitate dissolves. You may need to add more water and organic solvent to keep everything in solution.

  • Problem: I recovered unreacted this compound.

    • Solution: This indicates an incomplete reaction. Possible causes include impure Grignard reagent, insufficient amount of Grignard reagent, or the presence of water in the reaction setup. The workup procedure cannot salvage an incomplete reaction. Ensure all glassware is flame-dried and solvents are anhydrous for future attempts.

Reaction Type Key Workup Challenge Recommended Solution
Aldol Condensation Mixture of isomeric productsNeutralize, extract, and purify by column chromatography.
Wittig Reaction Removal of triphenylphosphine oxidePrecipitate from a non-polar solvent, then purify by column chromatography.[8]
NaBH₄ Reduction Quenching excess hydrideSlow, careful addition of dilute acid in an ice bath.
Grignard Reaction Quenching and hydrolysisSlow addition of saturated aq. NH₄Cl, followed by extraction.[12]

Safety Information:

Always handle this compound and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a flammable liquid.[13][14] Keep it away from heat, sparks, and open flames.[14]

References

  • Aldol condensation of this compound leads to a mixture of two enone products, not counting double-bond isomers. Draw them. (n.d.). Study.com.
  • Aldol condensation of 3-methyl cyclohexanone leads to a mixture of two en... (2023, November 4). Filo.
  • Aldol condensation between two molecules of 3 -methylcyclohexanone can lead to a mixture [Chemistry] (n.d.). Gauth.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts.
  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (n.d.).
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
  • How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry.
  • Safety data sheet. (2024, March 7). CPAChem.
  • Use of TLC to monitor the progress of an enzymatic synthesis... (n.d.). ResearchGate.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).

Sources

stability issues of 3-Methylcyclohexanone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and using this versatile ketone. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but a deeper understanding of the chemical principles governing the stability of this compound, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Stability and Reactivity Under Basic Conditions

The primary stability concern for this compound arises under basic conditions due to its structure. The presence of two distinct sets of α-protons (at the C2 and C6 positions) leads to a lack of regioselectivity upon deprotonation. This complicates syntheses where a single, specific product is desired, as a mixture of enolates is often formed.[1] This section addresses the most common issues stemming from this reactivity.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: I treated this compound with a base (e.g., NaOH, LDA) and got a complex mixture of high-molecular-weight products instead of my expected single product. What is happening?

A1: You are likely observing self-condensation.[2] In the presence of a base, this compound forms enolates which are nucleophilic. These enolates can then attack the electrophilic carbonyl carbon of another this compound molecule. This process, known as an aldol condensation, creates a new carbon-carbon bond and, upon heating, can eliminate water to form an α,β-unsaturated ketone (an enone).[3][4] Because deprotonation can occur at two different sites (C2 and C6), a mixture of enolates forms, leading to multiple condensation products.[1][5][6]

Diagram 1: Formation of Regioisomeric Enolates

G Ketone This compound Adduct β-Hydroxy Ketone (Aldol Adduct) Ketone->Adduct Protonation Base Base (e.g., OH⁻) Enolate Enolate (from another molecule) Enolate->Ketone Nucleophilic Attack Enone Enone Product Adduct->Enone Dehydration (Heat) H2O H₂O Base->Enolate Deprotonation

Caption: General pathway for base-catalyzed self-condensation.

Troubleshooting Guide: Basic Conditions
Observed Issue Probable Cause Recommended Solution
Low yield of desired product, thick, oily residue remains after reaction. Uncontrolled self-condensation and polymerization.Add the base slowly to a mixture of your this compound and a more reactive, non-enolizable electrophile (see protocol below). [2][7]Alternatively, pre-form the enolate quantitatively with LDA at -78°C before adding the electrophile.
Multiple spots on TLC, difficult to purify. Formation of multiple regioisomeric products from the two possible enolates. [1]This is an inherent challenge with this compound. Use advanced purification techniques like column chromatography with a carefully selected solvent system. For future syntheses, consider if an alternative starting material with better regiocontrol, like 2-methylcyclohexanone, could be used. [1][8]
Reaction does not proceed to completion. Insufficiently strong base to form the enolate effectively, or the reaction temperature is too low.Use a stronger base (e.g., switch from NaOH to NaOEt or LDA). If using a weaker base, gentle heating may be required, but be aware this also promotes the dehydration step of the aldol condensation. [4]
Experimental Protocol: Controlled Crossed-Aldol Reaction

This protocol is designed to favor the reaction of this compound with a non-enolizable aldehyde (benzaldehyde), minimizing self-condensation.

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve benzaldehyde (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Base Addition: Prepare a solution of sodium ethoxide in ethanol. Add this basic solution dropwise to the cooled mixture of carbonyl compounds over 30-60 minutes. Adding the base to the mixture, rather than pre-forming the enolate, ensures the enolate reacts with the more electrophilic benzaldehyde as it is formed. [9]4. Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Section 2: Stability and Reactivity Under Acidic Conditions

Under acidic conditions, this compound is generally more stable than in basic media. The primary reaction is the formation of an enol tautomer, which is typically reversible and less prone to condensation than base-formed enolates. [3][10]However, strong acidic conditions and high temperatures can still lead to side reactions.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: What happens to this compound when I treat it with acid?

A1: Acid catalyzes the tautomerization of the ketone to its enol form. [10]The carbonyl oxygen is first protonated, making the α-protons more acidic. A weak base (like water or the conjugate base of the acid) then removes an α-proton to form the enol. This process is generally an equilibrium. Under more forcing conditions (strong acid, heat), acid-catalyzed aldol-type condensations can occur, but they are typically slower and more controllable than their base-catalyzed counterparts. [3][11]

Diagram 3: Acid-Catalyzed Enol Formation

G Ketone Ketone H_plus H⁺ ProtonatedKetone Protonated Ketone H2O H₂O Enol Enol H3O_plus H₃O⁺ H_plus->ProtonatedKetone Protonation of C=O H2O->Enol Deprotonation at α-C

Caption: Mechanism for acid-catalyzed enolization.

Q2: My sample of this compound has some impurities. Can I use an acid wash to purify it?

A2: Yes, an acid treatment can be an effective purification method. Many impurities formed during synthesis or storage, particularly those arising from unwanted base-catalyzed aldol condensations, can be degraded or altered by acid. [12]A subsequent distillation can then separate the purified this compound from these degraded, higher-boiling point materials.

Purification Protocol: Acid Treatment for Impurity Removal

This protocol is adapted from methods used for purifying cyclohexanone and can be effective for removing condensation-related impurities. [12]

  • Preparation: Dissolve the crude this compound in a suitable solvent that can be easily separated by distillation (e.g., toluene).

  • Acid Addition: Add a catalytic amount of a non-oxidizing acid. An acidic ion-exchange resin (e.g., Amberlyst 15) is an excellent choice as it can be easily filtered off later. Alternatively, a small amount of p-toluenesulfonic acid can be used. [12]3. Heating: Gently heat the mixture to 50-70 °C for a short period (e.g., 30 minutes). This accelerates the degradation of acid-labile impurities. Monitor the process to avoid significant self-condensation of the desired product.

  • Neutralization and Removal of Acid: Cool the mixture. If an ion-exchange resin was used, remove it by filtration. If a soluble acid was used, wash the solution with a dilute solution of sodium bicarbonate, followed by water, to neutralize and remove the acid.

  • Drying and Distillation: Dry the organic solution over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and purify the this compound by fractional distillation.

Section 3: General Handling and Storage

  • Storage: Store this compound in a cool, dry, well-ventilated area away from strong bases, strong acids, and oxidizing agents. Keep the container tightly sealed to prevent absorption of moisture and contamination.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. [13]

References
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE.
  • The Good Scents Company. (n.d.). 3-methyl cyclohexanone. [Link]
  • Chemistry LibreTexts. (2025, March 17). 23.5: Mixed Aldol Reactions. [Link]
  • Wikipedia. (n.d.).
  • Filo. (2023, November 4). Aldol condensation of 3-methyl cyclohexanone leads to a mixture of two en.... [Link]
  • Google Patents. (n.d.).
  • Gauth. (n.d.). Aldol condensation between two molecules of this compound can lead to a mixture.... [Link]
  • Solubility of Things. (n.d.). This compound. [Link]
  • TGSC Information System. (n.d.). This compound. [Link]
  • Master Organic Chemistry. (2022, April 14).
  • ChemSynthesis. (2025, May 20). This compound. [Link]
  • Filo. (2023, November 4). Aldol condensation of 3-methyl cyclohexanone leads to a mixture of two en.... [Link]
  • PubMed. (n.d.). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. [Link]
  • ACS Publications. (n.d.). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. [Link]
  • National Institutes of Health. (n.d.).
  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]
  • SATHEE. (n.d.).
  • MDPI. (n.d.).
  • Chegg. (n.d.). Draw a mechanism for the acid-catalyzed conversion of cyclohexanone into its tautomeric enol.... [Link]
  • ResearchGate. (2025, August 10). (PDF) Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1. [Link]
  • Wikipedia. (n.d.).
  • ACS Publications. (1998, January 1).
  • National Institutes of Health. (2020, October 7).

Sources

analytical methods for purity assessment of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, reliable analytical support, this guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purity assessment of 3-Methylcyclohexanone. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering a framework of scientific reasoning and field-tested solutions to the challenges encountered during analysis. Here, we dissect the causality behind methodological choices and provide a self-validating system of protocols and troubleshooting guides to ensure the integrity of your results.

Frequently Asked Questions (FAQs): Method Selection & Strategy

This section addresses foundational questions regarding the selection and application of analytical techniques for this compound.

Q1: What are the primary analytical methods for determining the purity of this compound?

The purity of this compound, a volatile ketone, is most commonly assessed using Gas Chromatography (GC), typically with a Flame Ionization Detector (FID).[1][2] High-Performance Liquid Chromatography (HPLC) can also be used, though it often requires derivatization for sensitive UV detection. Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and identification of functional groups.[3][4][5]

Q2: How do I choose between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purity analysis?

The choice hinges on the compound's properties and the specific goals of the analysis. This compound's volatility and thermal stability make GC the preferred method for routine purity testing.[6] It offers high resolution, speed, and sensitivity without complex solvent systems. HPLC is a powerful alternative, particularly if you are analyzing for non-volatile or thermally sensitive impurities.[6] However, because the ketone functional group is a weak chromophore, direct UV detection in HPLC lacks sensitivity. This necessitates a pre- or post-column derivatization step, often with 2,4-dinitrophenylhydrazine (DNPH), to attach a UV-active molecule, adding complexity to the sample preparation.[2]

Diagram: Decision Logic for Method Selection

cluster_Start Analytical Goal: Purity of this compound cluster_Properties Key Properties cluster_Methods Recommended Method Start Assess Sample & Impurity Properties Prop_Volatile Volatile & Thermally Stable? Start->Prop_Volatile Prop_UV Strong UV Chromophore? Prop_Volatile->Prop_UV  No (or non-volatile impurities) Method_GC Gas Chromatography (GC-FID) Prop_Volatile->Method_GC  Yes Method_HPLC HPLC with Derivatization Prop_UV->Method_HPLC  No Method_Direct_HPLC Direct HPLC (Low UV) Prop_UV->Method_Direct_HPLC  Yes (rare)

Caption: Decision tree for analytical method selection.

Q3: What are the potential impurities I should anticipate?

Impurities in this compound can originate from the synthetic route or degradation. Common process-related impurities include:

  • Isomers: 2-Methylcyclohexanone and 4-Methylcyclohexanone.[2]

  • Unreacted Starting Materials: Such as cresol isomers or 3-methylcyclohexanol, depending on the synthesis pathway.[2]

  • Solvents: Residual solvents used during synthesis and purification.

  • By-products: Formed from side reactions during synthesis.[2]

Q4: When are spectroscopic methods like NMR or FTIR most useful?

Spectroscopic methods are primarily used for identity confirmation rather than routine purity quantification, although quantitative NMR (qNMR) is a powerful primary method.[2]

  • FTIR Spectroscopy: Provides rapid confirmation of the carbonyl (C=O) functional group, which has a characteristic strong absorption peak around 1715 cm⁻¹.[5] It's an excellent tool for verifying that the primary component is indeed a cyclohexanone derivative.

  • NMR Spectroscopy: Offers detailed structural information. ¹H and ¹³C NMR spectra can confirm the complete structure of the this compound molecule and are highly effective for identifying and characterizing unknown impurities if they are present at sufficient levels.[3][7]

Core Experimental Protocols

The following protocols provide a validated starting point for your method development. They are designed to be robust but should be validated for your specific application and instrumentation.

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

This is the recommended primary method for quantifying the purity of this compound.

Diagram: GC Purity Analysis Workflow

Start Start: Receive Sample Prep 1. Sample Preparation (Dilute in Acetone) Start->Prep SST 2. System Suitability Test (SST) (Inject Standard) Prep->SST SST_Check SST Criteria Met? SST->SST_Check Inject 3. Sample Injection SST_Check->Inject  Yes Troubleshoot Troubleshoot System SST_Check->Troubleshoot  No Analyze 4. Data Acquisition (GC-FID) Inject->Analyze Process 5. Data Processing (Peak Integration) Analyze->Process Calculate 6. Purity Calculation (Area % Normalization) Process->Calculate Report End: Report Result Calculate->Report Troubleshoot->SST Start Problem: Peak Tailing Observed Check1 Is the sample concentration too high? Start->Check1 Action1 Dilute Sample or Increase Split Ratio Check1->Action1  Yes Check2 Is the inlet liner old or dirty? Check1->Check2  No End Problem Resolved Action1->End Action2 Replace Inlet Liner (Use a deactivated liner) Check2->Action2  Yes Check3 Is the column front-end contaminated? Check2->Check3  No Action2->End Action3 Trim 10-15 cm from column inlet Check3->Action3  Yes Action3->End

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, substituted cyclohexanones are foundational building blocks, pivotal in the construction of complex molecular architectures found in pharmaceuticals and natural products. The seemingly subtle variation in the position of a methyl group on the cyclohexanone ring—at the 2, 3, or 4-position—induces profound differences in chemical reactivity. Understanding these differences is not merely an academic exercise; it is crucial for predicting reaction outcomes, controlling stereochemistry, and designing efficient synthetic routes.[1] This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-methylcyclohexanone, focusing on the underlying steric and stereoelectronic principles that govern their behavior in key chemical transformations.

The Decisive Influence of the Methyl Group: Steric and Stereoelectronic Effects

The reactivity of a cyclohexanone is primarily dictated by two phenomena: nucleophilic addition to the carbonyl carbon and reactions involving the adjacent α-carbons via enolate intermediates. The position of the methyl group modulates both pathways through a combination of steric hindrance and subtle stereoelectronic effects.

  • Steric Hindrance: This is the most intuitive effect. The physical bulk of the methyl group can impede the approach of reagents. This effect is most pronounced in 2-methylcyclohexanone , where the substituent is directly adjacent to the carbonyl group, influencing both facial attacks on the carbonyl and deprotonation at the α-carbon.[1] In 3-methylcyclohexanone , the methyl group is more distant, exerting a lesser steric influence on the carbonyl.[1] For 4-methylcyclohexanone , the substituent is remote from the reactive centers and its direct steric impact on carbonyl reactivity is minimal, though it plays a crucial role in "locking" the ring's conformation.

  • Stereoelectronic Effects: These are more nuanced effects arising from the spatial arrangement of orbitals.[2] In cyclohexanones, this includes interactions between bonding and anti-bonding orbitals that can influence ground-state stability and transition-state energies.[2][3] For instance, the orientation of the methyl group (axial vs. equatorial) affects the ring's conformational equilibrium and can influence the trajectory of an incoming nucleophile. Torsional strain during the formation of the tetrahedral intermediate is a key factor; axial attack is often favored to avoid eclipsing interactions with adjacent axial hydrogens as the reaction proceeds.[4]

Comparative Reactivity in Key Carbonyl Reactions

To illustrate these principles, we will compare the isomers' performance in two fundamental reaction classes: enolate formation and nucleophilic addition.

Enolate Formation: A Tale of Two Regioisomers

The formation of enolates is central to C-C bond formation at the α-position. Here, the isomers exhibit starkly different behaviors.

2-Methylcyclohexanone: The Power of Control This isomer is a classic model for demonstrating the principles of kinetic versus thermodynamic control.[5] It has two different α-carbons (C2 and C6) from which a proton can be removed.

  • Kinetic Enolate: Deprotonation at the less sterically hindered C6 position occurs faster.[6][7] This is achieved using a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) under irreversible conditions.[1][5] The resulting enolate is less substituted and less stable.

  • Thermodynamic Enolate: Deprotonation at the more substituted C2 position leads to a more stable, substituted enolate, favored by Zaitsev's rule for alkene stability.[8] This is achieved under equilibrating conditions, using a smaller, weaker base (e.g., NaOEt) at higher temperatures.[5][7]

This ability to selectively generate one of two regioisomeric enolates makes 2-methylcyclohexanone a highly versatile synthetic intermediate.[1][5]

This compound: A Lack of Selectivity In this compound, the two α-carbons (C2 and C6) are sterically and electronically very similar. The methyl group at the β-position does not exert a strong directing effect. Consequently, deprotonation with most bases leads to a mixture of the two possible enolates, resulting in poor regioselectivity in subsequent reactions like alkylation.[1] This lack of control limits its utility in syntheses where a single product is desired.[1]

4-Methylcyclohexanone: Symmetrical Reactivity Like the parent cyclohexanone, the two α-carbons (C2 and C6) are equivalent. Deprotonation leads to a single enolate species, simplifying reaction outcomes. The primary role of the 4-methyl group (especially a bulky analog like tert-butyl) is to lock the ring into a specific chair conformation, which is invaluable for studying stereochemical outcomes of reactions.

Data Summary: Regioselectivity of Enolate Formation

KetoneControlMajor Enolate FormedSynthetic Utility
2-Methylcyclohexanone Kinetic (LDA, -78°C)Δ¹'⁶-enolate (less substituted)High (selective C6 alkylation)[1]
Thermodynamic (NaOEt, RT)Δ¹'²-enolate (more substituted)High (selective C2 alkylation)[1]
This compound N/AMixture of Δ¹'² and Δ¹'⁶ enolatesLow (poor regioselectivity)[1]
4-Methylcyclohexanone N/ASingle symmetrical enolateHigh (predictable, for stereochemical studies)
Nucleophilic Addition: The Battle of Sterics and Stereoselectivity

The addition of nucleophiles like hydrides (e.g., from NaBH₄) or organometallics to the carbonyl group is highly sensitive to the steric environment. The preferred trajectory for nucleophilic attack is not perpendicular to the carbonyl plane but at an obtuse angle of approximately 107°, known as the Bürgi-Dunitz angle.[9][10][11] This trajectory minimizes steric repulsion while maximizing orbital overlap.[10]

2-Methylcyclohexanone: High Steric Hindrance The α-methyl group significantly hinders one face of the carbonyl. This steric bulk slows the overall rate of reaction compared to the other isomers and strongly influences the stereochemical outcome.[1] For example, in hydride reduction, the nucleophile will preferentially attack from the face opposite the methyl group, leading to a high degree of diastereoselectivity in the resulting alcohol product.[1][12][13]

This compound: Moderate Influence The β-methyl group is more remote from the carbonyl. Its steric effect on the trajectory of the incoming nucleophile is far less pronounced than the α-substituent in the 2-isomer.[1] Therefore, the reaction rate is faster than for 2-methylcyclohexanone, and the diastereoselectivity of the addition is less pronounced.

4-Methylcyclohexanone: Minimal Direct Hindrance, Conformational Control The 4-methyl group exerts almost no direct steric hindrance on the approaching nucleophile. Its main influence is conformational. By favoring an equatorial position, it biases the ring conformation, which in turn influences the relative energies of axial versus equatorial attack transition states. Generally, axial attack is favored to avoid torsional strain, leading to the formation of the equatorial alcohol as the major product.[4]

Data Summary: Relative Reactivity in Nucleophilic Addition (Hydride Reduction)

KetoneRelative RateKey Influencing FactorDiastereoselectivity
2-Methylcyclohexanone SlowestSteric hindrance from α-methyl group[1]High[13]
This compound IntermediateMinor steric influence from β-methyl group[1]Moderate
4-Methylcyclohexanone FastestMinimal steric hindrance at carbonylModerate to High (governed by torsional strain)

Visualizing the Concepts

To better understand these interactions, the following diagrams illustrate the key principles discussed.

Conformational Equilibria

G cluster_2 2-Methylcyclohexanone cluster_3 This compound cluster_4 4-Methylcyclohexanone 2-Me_ax Axial Me (Higher Energy) 2-Me_eq Equatorial Me (Lower Energy) 2-Me_ax->2-Me_eq Ring Flip 2-Me_eq->2-Me_ax Ring Flip 3-Me_ax Axial Me 3-Me_eq Equatorial Me 3-Me_ax->3-Me_eq Ring Flip 3-Me_eq->3-Me_ax Ring Flip 4-Me_ax Axial Me 4-Me_eq Equatorial Me 4-Me_ax->4-Me_eq Ring Flip 4-Me_eq->4-Me_ax Ring Flip

Nucleophilic Attack Trajectory
Kinetic vs. Thermodynamic Enolate Formation

G Start 2-Methylcyclohexanone Kinetic Kinetic Enolate (Less Substituted) Start->Kinetic LDA, -78°C (Fast, Irreversible) Thermo Thermodynamic Enolate (More Substituted) Start->Thermo NaOEt, 25°C (Slow, Reversible) Kinetic->Thermo Equilibration (with heat/time)

Experimental Protocols

To provide a practical context, the following are generalized protocols for key experiments discussed in this guide.

Protocol 1: Kinetically Controlled Alkylation of 2-Methylcyclohexanone

Objective: To selectively alkylate the C6 position of 2-methylcyclohexanone.

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum is charged with anhydrous tetrahydrofuran (THF).

  • Base Preparation: The flask is cooled to -78 °C (dry ice/acetone bath). Diisopropylamine is added, followed by the slow, dropwise addition of an equimolar amount of n-butyllithium to form LDA. The solution is stirred for 30 minutes at 0 °C, then re-cooled to -78 °C.[5]

  • Enolate Formation: A solution of 2-methylcyclohexanone in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete formation of the kinetic enolate.[5]

  • Alkylation: An alkylating agent (e.g., methyl iodide or benzyl bromide) is added dropwise to the enolate solution at -78 °C.[5] The reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR to determine the ratio of 2,6-disubstituted to 2,2-disubstituted cyclohexanone, confirming the regioselectivity.[14]

Protocol 2: Comparative Reduction of Methylcyclohexanones

Objective: To compare the diastereoselectivity of hydride reduction for the three isomers.

  • Setup: Three separate flasks are each charged with an equimolar amount of 2-, 3-, or 4-methylcyclohexanone, respectively.[1]

  • Dissolution: Each ketone is dissolved in methanol and the solutions are cooled to 0 °C in an ice bath.[1]

  • Reduction: Sodium borohydride (NaBH₄) is added in small portions to each flask with stirring. The amount of NaBH₄ should be in slight molar excess (e.g., 1.1 equivalents).

  • Reaction: The reactions are stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reactions are quenched by the careful addition of dilute HCl. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated.

  • Analysis: The resulting diastereomeric ratio of cis- and trans-methylcyclohexanols for each reaction is determined by ¹H NMR spectroscopy or GC analysis.

Conclusion for the Practitioner

The choice between 2-, 3-, and 4-methylcyclohexanone is a critical design decision in organic synthesis.

  • Choose 2-Methylcyclohexanone when precise regiochemical control of α-functionalization is paramount. Its well-defined kinetic and thermodynamic enolates offer a powerful tool for directed bond formation.[1][5]

  • Choose this compound with caution. Its tendency to form mixtures of enolates makes it less suitable for reactions requiring high regioselectivity, but it can be used in nucleophilic additions where the β-methyl group's influence is minimal.[1]

  • Choose 4-Methylcyclohexanone for reactions where α-regioselectivity is not a concern, or when a conformationally biased system is needed to study or control the stereochemical outcome of a reaction at the carbonyl center.

By understanding the interplay of steric and stereoelectronic effects dictated by the methyl group's position, researchers can harness these simple isomers to achieve complex synthetic goals with greater predictability and control.

References

  • A Comparative Analysis of the Reactivity of 2- Methylcyclohexanone and 3 - Benchchem.
  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022-08-19).
  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective - Comptes Rendus de l'Académie des Sciences.
  • Kinetic vs. thermodynamic enolate formation - YouTube. (2020-11-02).
  • Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course | Journal of Chemical Education - ACS Publications.
  • Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo.. - Filo. (2025-07-01).
  • The main stereoelectronic interactions for cyclohexane. The energies... - ResearchGate.
  • Solved 50) The result of the reduction of either (R) or (S) | Chegg.com. (2018-10-28).
  • Bürgi–Dunitz angle - Wikipedia.
  • The Burgi-Dunitz Trajectory - OpenOChem Learn.
  • Stereoelectronic effect - Wikipedia.
  • Adherence to Bürgi–Dunitz stereochemical principles requires significant structural rearrangements in Schiff-base formation: insights from transaldolase complexes - NIH. (2014-01-31).
  • Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones | Journal of the American Chemical Society - ACS Publications.

Sources

A Spectroscopic Showdown: Distinguishing Methylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry, positional isomers present a classic analytical challenge. Molecules sharing the same chemical formula can exhibit vastly different properties based on the subtle rearrangement of their constituent atoms. This guide offers an in-depth comparative analysis of the spectroscopic differences between 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone. Designed for researchers, scientists, and drug development professionals, this document provides the foundational data and experimental rationale necessary to confidently distinguish these closely related cyclic ketones using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Structural Nuances of Methylcyclohexanone Isomers

The core difference between these isomers lies in the position of the methyl group relative to the carbonyl group on the cyclohexanone ring. This seemingly minor variation creates unique electronic environments for the nuclei and different bond vibrational energies, leading to distinct spectroscopic fingerprints. Understanding these structural differences is paramount to interpreting the spectral data.

G cluster_2 2-Methylcyclohexanone cluster_3 This compound cluster_4 4-Methylcyclohexanone 2-isomer 3-isomer 4-isomer

Figure 1: Chemical structures of the three methylcyclohexanone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the proximity of the electron-withdrawing carbonyl group and the methyl substituent.

¹H NMR Spectroscopy

In ¹H NMR, the protons closer to the carbonyl group are generally deshielded and appear at a higher chemical shift (further downfield). The position of the methyl group, therefore, significantly impacts the signals of the adjacent ring protons.

  • 2-Methylcyclohexanone: The methine proton at the C2 position (adjacent to both the carbonyl and the methyl group) is the most downfield of the ring protons. The methyl group itself appears as a doublet due to coupling with the C2 proton.

  • This compound: The protons on C2 and C6 (alpha to the carbonyl) are the most downfield. The methyl group's signal is a doublet due to coupling with the C3 proton.

  • 4-Methylcyclohexanone: The protons on C2 and C6 are again the most downfield. A key distinguishing feature is the symmetry of this molecule, which can simplify the spectrum compared to the other two isomers. The methyl group appears as a doublet.

¹³C NMR Spectroscopy

The differences are even more pronounced in the ¹³C NMR spectra. The carbonyl carbon (C=O) typically appears in the range of 208-215 ppm. The position of the methyl group creates a unique set of chemical shifts for the six ring carbons in each isomer.

  • 2-Methylcyclohexanone: The methyl group is attached to a carbon (C2) that is alpha to the carbonyl carbon (C1). This proximity deshields C2.

  • This compound: The methyl group is on a beta-carbon (C3) relative to the carbonyl group.

  • 4-Methylcyclohexanone: The methyl group is on the gamma-carbon (C4), leading to a more symmetrical molecule and fewer unique carbon signals compared to the 2- and 3-isomers.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Methylcyclohexanone Isomers in CDCl₃

IsomerSpectroscopic FeatureChemical Shift (δ) ppm
2-Methylcyclohexanone ¹H NMR ~1.0 (d, 3H, CH₃), ~1.6-2.5 (m, 9H, ring protons)[1]
¹³C NMR ~15 (CH₃), ~22-45 (ring CH₂ & CH), ~212 (C=O)[1][2]
This compound ¹H NMR ~1.0 (d, 3H, CH₃), ~1.5-2.4 (m, 9H, ring protons)[1]
¹³C NMR ~22 (CH₃), ~25-48 (ring CH₂ & CH), ~211 (C=O)[1][3]
4-Methylcyclohexanone ¹H NMR ~1.1 (d, 3H, CH₃), ~1.7-2.4 (m, 9H, ring protons)[1][4]
¹³C NMR ~21 (CH₃), ~30-46 (ring CH₂ & CH), ~211 (C=O)[1][4]

Note: The ranges for ring protons and carbons are complex and overlapping multiplets. The exact chemical shifts can vary based on solvent and spectrometer frequency.

Advanced 2D NMR Techniques for Unambiguous Assignment

For unequivocal structure determination, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For example, in 2-methylcyclohexanone, a COSY spectrum would show a cross-peak between the methyl doublet and the C2 methine proton, confirming their connectivity.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the methyl proton signal to the methyl carbon signal in each isomer.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. For instance, in this compound, the protons of the methyl group would show a correlation to the C2 and C4 carbons, pinpointing the methyl group's location at C3.

G Sample Methylcyclohexanone Isomer NMR_Tube Dissolve in CDCl3 with TMS Sample->NMR_Tube Spectrometer Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) Spectra on 400+ MHz Spectrometer NMR_Tube->Spectrometer Process Fourier Transform, Phase, and Baseline Correction Spectrometer->Process Analysis Analyze Chemical Shifts, Multiplicities, Integrations, and Cross-Peaks Process->Analysis Structure Structure Elucidation Analysis->Structure

Figure 2: Experimental workflow for NMR analysis of methylcyclohexanone isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying functional groups. All three methylcyclohexanone isomers will exhibit a strong, sharp absorption band characteristic of a saturated cyclic ketone C=O stretch. This peak typically appears around 1715 cm⁻¹ .[1] While the C=O stretch is the most prominent feature, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different C-C and C-H bending and rocking vibrations influenced by the methyl group's position. However, these differences are often too subtle for reliable differentiation without reference spectra. The primary utility of IR in this context is to confirm the presence of the cyclohexanone core.

Table 2: Key IR Absorption Frequencies

IsomerFunctional GroupAbsorption Frequency (cm⁻¹)
2-MethylcyclohexanoneC=O Stretch~1715[1]
This compoundC=O Stretch~1715[1]
4-MethylcyclohexanoneC=O Stretch~1715[1][4]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the isomers and offers structural clues through the analysis of fragmentation patterns. All three isomers have the same molecular formula (C₇H₁₂O) and therefore the same molecular weight of 112.17 g/mol . Their molecular ion peak (M⁺) will appear at an m/z of 112. The differentiation lies in the relative abundances of the fragment ions produced upon electron ionization.[1][4]

The fragmentation of cyclic ketones is often driven by alpha-cleavage, where the bond adjacent to the carbonyl group breaks.

  • 2-Methylcyclohexanone: Alpha-cleavage can occur on either side of the carbonyl. Cleavage between C1 and C6 will lead to the loss of a C₄H₇ radical, while cleavage between C1 and C2 can lead to the loss of the methyl group.

  • This compound: The fragmentation is more complex. Alpha-cleavage at the C1-C2 or C1-C6 bond is followed by further rearrangements.

  • 4-Methylcyclohexanone: Due to its symmetry, the initial alpha-cleavage products are identical.

A characteristic fragmentation for saturated cyclic ketones often results in a prominent fragment at m/z 55.[6] However, the position of the methyl group influences the stability of the resulting fragments, leading to different base peaks in their mass spectra.

Table 3: Comparative Mass Spectrometry Data (m/z)

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)
2-Methylcyclohexanone 11297, 84, 69, 55[1]
This compound 11297, 84, 69, 56[1]
4-Methylcyclohexanone 11297, 84, 69, 55[1][4]

The subtle difference in the fragmentation, for instance, the prominent m/z 56 peak for the 3-isomer, can be a diagnostic tool.[1]

G Sample_MS Dilute Isomer in Volatile Solvent GC_MS Inject into GC-MS Sample_MS->GC_MS Ionization Electron Ionization (70 eV) GC_MS->Ionization Separation Separate Ions by m/z Ratio Ionization->Separation Detection Detect Ions and Generate Mass Spectrum Separation->Detection Analysis_MS Analyze Molecular Ion and Fragmentation Pattern Detection->Analysis_MS Identification Isomer Differentiation Analysis_MS->Identification

Figure 3: General workflow for GC-MS analysis of methylcyclohexanone isomers.

Conclusion

While IR spectroscopy can confirm the presence of a cyclohexanone ring, it is of limited use in differentiating the methylcyclohexanone isomers. Mass spectrometry offers more clues through subtle differences in fragmentation patterns. However, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D techniques, provides the most definitive and unambiguous method for distinguishing between 2-, 3-, and 4-methylcyclohexanone . The unique chemical shifts and coupling patterns arising from the distinct placement of the methyl group relative to the carbonyl function as a reliable structural fingerprint for each isomer. This guide provides the necessary comparative data and experimental framework to empower researchers to confidently identify these compounds in their work.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer.[1] Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the methylcyclohexanone isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[1]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition: Use a standard single-pulse experiment with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Use a proton-decoupled experiment. A 30-45° pulse angle with a relaxation delay of 2-5 seconds is recommended. Several hundred to a few thousand scans may be required.[1]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl (C=O) group.[1] Methodology:

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and acquire the sample spectrum, typically scanning the mid-infrared range (4000-400 cm⁻¹).[1]

  • Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers (if in a mixture) and determine their molecular weight and fragmentation patterns.[6] Methodology:

  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent like dichloromethane or diethyl ether.[6]

  • Gas Chromatography: Inject 1 µL of the solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Use a temperature program (e.g., ramping from 50°C to 250°C) to separate the compounds.[6]

  • Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, bombard the molecules with high-energy electrons (typically 70 eV) to cause ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).[6]

  • Data Analysis: Record the mass spectrum for each chromatographic peak. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

References

  • PubChem. (n.d.). 4-Methylcyclohexanone. National Center for Biotechnology Information.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Liao, Y., et al. (2022). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Journal, 56(3), 113-121.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube.
  • The Organic Chemist. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Human Metabolome Database. (2022). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).
  • The Automated Topology Builder (ATB) and Repository. (n.d.). (2R)-2-Methylcyclohexanone | C7H12O | MD Topology | NMR | X-Ray.
  • University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
  • Ernest L. Eliel, et al. (2001). Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. Journal of Physical Organic Chemistry, 14(8), 525-533.
  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube.
  • Hashmi, M. A. (2021, January 27). Lecture 03 | Two-Dimensional NMR Spectroscopy (COSY & HSQC) | Dr M A Hashmi [Video]. YouTube.
  • Pivnenko, N. S., et al. (2003). Study of molecular structures for arylidene derivatives of 3R‐methylcyclohexanone by 1H NMR and molecular simulation. Magnetic Resonance in Chemistry, 41(7), 545-552.
  • San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone.
  • University of Calgary. (n.d.). NMR Chemical Shifts.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

Sources

A Comparative Guide to the Aldol Reactions of Cyclohexanone and 3-Methylcyclohexanone: Reactivity, Regioselectivity, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1] Cyclic ketones, such as cyclohexanone, are common substrates in these reactions, valued for their role in building fused and spirocyclic ring systems. This guide provides an in-depth technical comparison of the aldol reactions of two closely related substrates: the symmetrical cyclohexanone and the unsymmetrical 3-methylcyclohexanone.

Understanding the subtle yet profound differences in their reactivity is critical for researchers in medicinal chemistry and drug development. While cyclohexanone offers a predictable and direct pathway to a single primary product, this compound introduces a layer of complexity—regioselectivity—that can be either a synthetic hurdle or a powerful tool for targeted synthesis when properly controlled. This guide will dissect the mechanistic underpinnings, compare reaction outcomes, and provide practical, data-supported experimental protocols.

Part 1: The Case of Symmetry — Aldol Reaction of Cyclohexanone

The aldol reaction of cyclohexanone serves as a benchmark for cyclic ketone reactivity. Its structural symmetry simplifies the reaction pathway, as all four alpha-protons (at the C2 and C6 positions) are chemically equivalent.

Mechanism and Enolate Formation

Under basic conditions (e.g., NaOH, KOH), a base abstracts an alpha-proton to form a single, resonance-stabilized enolate.[2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclohexanone molecule.[3] The resulting alkoxide intermediate is protonated to yield a β-hydroxy ketone, the aldol addition product. Subsequent heating often leads to dehydration (condensation) to form an α,β-unsaturated ketone, a product stabilized by conjugation.[4]

The self-condensation of cyclohexanone is a well-documented process, though it can sometimes be accompanied by the formation of more complex oligomers, particularly under harsh conditions or prolonged reaction times.[5]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Condensation (with heat) Ketone Cyclohexanone Enolate Cyclohexanone Enolate (Single Isomer) Ketone->Enolate + Base Base Base (e.g., OH⁻) Enolate_nuc Enolate (Nucleophile) Enolate->Enolate_nuc Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate_nuc->Adduct + Ketone Ketone_elec Cyclohexanone (Electrophile) Adduct_h Aldol Adduct Adduct->Adduct_h Product α,β-Unsaturated Ketone (Final Product) Adduct_h->Product - H₂O

Fig 1. Reaction pathway for the self-condensation of cyclohexanone.

Part 2: The Challenge of Asymmetry — Aldol Reaction of this compound

The introduction of a methyl group at the C3 position breaks the symmetry of the cyclohexanone ring, creating two distinct sets of alpha-protons at the C2 and C6 positions. This asymmetry is the central challenge, as deprotonation can occur at either site, leading to two different regioisomeric enolates.[6] The control of this regioselectivity is governed by the principles of kinetic versus thermodynamic control.[7]

Kinetic vs. Thermodynamic Enolate Formation

The reaction outcome for this compound is critically dependent on the reaction conditions, which dictate the preferential formation of one of two possible enolates.[1]

  • Kinetic Enolate: This enolate is formed faster. Deprotonation occurs at the less sterically hindered position (C6), as it is more accessible to the base. The kinetic product is favored by using strong, bulky, non-nucleophilic bases (e.g., lithium diisopropylamide, LDA) at very low temperatures (e.g., -78 °C) with short reaction times.[1][8] These conditions ensure the reaction is irreversible and reflects the relative rates of proton abstraction.

  • Thermodynamic Enolate: This enolate is more stable. Deprotonation occurs at the more substituted position (C2), leading to a more highly substituted (and thus more thermodynamically stable) double bond in the enolate structure. The thermodynamic product is favored under conditions that allow for equilibrium to be established. This is achieved by using weaker bases (e.g., NaOEt, KOH) and/or higher temperatures, which permit the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.[1][9]

G cluster_main Enolate Formation from this compound cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone This compound K_Conditions LDA, THF, -78°C (Strong, Bulky Base, Low Temp) Ketone->K_Conditions T_Conditions NaOEt, EtOH, 25°C or Heat (Weaker Base, Higher Temp) Ketone->T_Conditions KineticEnolate Kinetic Enolate (Deprotonation at C6 - less hindered) K_Conditions->KineticEnolate Forms Faster ThermoEnolate Thermodynamic Enolate (Deprotonation at C2 - more substituted) T_Conditions->ThermoEnolate More Stable

Fig 3. Generalized experimental workflow for aldol reactions.
Protocol 2: Conceptual Guide for Regioselective Aldol Reaction of this compound

This conceptual protocol illustrates the experimental design required to selectively target either the kinetic or thermodynamic aldol product. It is based on established procedures for regioselective alkylation, which follow the same principles of enolate formation. [1] A) Targeting the KINETIC Aldol Product (Attack from C6):

  • Apparatus Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Enolate Formation: Dissolve this compound (1 eq.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of LDA (1.05 eq.) in THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic lithium enolate.

  • Aldol Reaction: Add the electrophile (e.g., benzaldehyde, 1 eq.) dropwise at -78 °C.

  • Workup & Purification: After stirring for 2-3 hours, quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature, perform a standard aqueous workup, and purify the crude product via flash column chromatography to isolate the kinetic aldol adduct.

B) Targeting the THERMODYNAMIC Aldol Product (Attack from C2):

  • Apparatus Setup: Use a standard round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reaction: Dissolve this compound (1 eq.) and the electrophile (e.g., benzaldehyde, 1 eq.) in a protic solvent like ethanol. Add a catalytic amount of a weaker base, such as sodium ethoxide (NaOEt, 0.1-0.2 eq.).

  • Equilibration: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-80 °C) for several hours. This allows the enolates to equilibrate, favoring the more stable thermodynamic isomer.

  • Workup & Purification: Cool the reaction mixture, neutralize the base with dilute acid (e.g., 1M HCl), and perform a standard aqueous workup. Purify the crude product via flash column chromatography to isolate the thermodynamic aldol adduct.

Conclusion

The comparison between cyclohexanone and this compound in aldol reactions provides a clear illustration of fundamental principles in organic synthesis. Cyclohexanone reacts predictably to form a single major product, making it a reliable building block. In contrast, this compound introduces the critical challenge of regioselectivity. This challenge, however, presents a synthetic opportunity: by carefully manipulating reaction conditions to favor either kinetic or thermodynamic control, a chemist can selectively form one of two possible regioisomeric products. This level of control is essential for the efficient and targeted synthesis of complex molecules, where precise substitution patterns are paramount for biological activity and function.

References

  • OpenStax. (n.d.). 23.5 Mixed Aldol Reactions. In Organic Chemistry: A Tenth Edition.
  • ChemTarget. (2023). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry.
  • Homework.Study.com. (n.d.). Aldol condensation of this compound leads to a mixture of two enone products.
  • Tišler, Z., et al. (2019). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. Molecules, 24(18), 3326.
  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Takahashi, T., Hara, K., & Osugi, J. (1975). The self-condensation of cyclohexanone and methylcyclohexanones under very high pressure. The Review of Physical Chemistry of Japan, 44(2), 93-99.
  • Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Zaman, F., et al. (2020). Time effect study for the crossed-aldol condensation between cyclohexanone and 4-methylbenzaldehyde. ResearchGate.
  • Stork, G., et al. (1973). Cyclohexanone, 3-methyl-2-(2-propenyl)-. Organic Syntheses, 53, 39.
  • Scribd. (n.d.). Kinetic Versus Thermodynamic Control in Chemical Reactions.
  • Wang, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science, 7(10), 200985.
  • Chemistry Stack Exchange. (2018). Regioselectivity in Claisen condensation and aldol reaction.
  • Chagarovskiy, A. O., et al. (2014). Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions... ResearchGate.
  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • LibreTexts Chemistry. (2023). 23.5: Mixed Aldol Reactions.
  • Wikipedia. (n.d.). Self-condensation.

Sources

A Comparative Guide to the Enantioselective Synthesis of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Ketone

Enantiopure 3-methylcyclohexanone is a versatile chiral building block of significant value in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds.[1] The stereochemistry at the C3 position is critical, as it often dictates the biological activity or olfactory properties of the final product.[2] The synthesis of this compound in an enantiomerically pure form, specifically the (R) or (S) enantiomer, presents a classic challenge in asymmetric synthesis: the selective creation of a single stereocenter in a cyclic system.[3]

This guide provides an in-depth comparison of the primary synthetic strategies for accessing enantiopure this compound. We will move beyond a simple recitation of procedures to analyze the underlying principles, advantages, and limitations of each approach. This analysis is designed to equip researchers, chemists, and process development professionals with the critical insights needed to select the optimal synthetic route for their specific application, whether for small-scale discovery or large-scale manufacturing. We will evaluate four principal methodologies: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, Chiral Auxiliary-Mediated Alkylation, and Organocatalytic Conjugate Addition.

Route 1: Asymmetric Catalytic Hydrogenation

This strategy is arguably one of the most elegant and atom-economical approaches, starting from the readily available prochiral precursor, 3-methyl-2-cyclohexen-1-one. The core principle involves the use of a chiral metal catalyst to deliver hydrogen across the double bond in a stereocontrolled manner.

Causality Behind the Experimental Choices

The success of asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the metal center (typically Ruthenium or Rhodium).[4] This ligand, possessing a defined stereochemistry, creates a chiral environment around the metal. When the unsaturated substrate coordinates to this complex, one face of the double bond is sterically shielded, forcing the hydrogen to add from the less hindered face, thereby inducing enantioselectivity. The choice of solvent, pressure, and temperature is critical for optimizing both the rate of reaction and the fidelity of the stereochemical transfer.

A prominent approach is asymmetric transfer hydrogenation, which avoids the need for high-pressure hydrogen gas by using a hydrogen donor like isopropanol or formic acid, enhancing operational safety.[5]

Performance Data
Catalyst SystemHydrogen SourceSolventYield (%)ee (%)Reference
RuCl₂(BINAP)(dmf)H₂ (10 atm)Methanol>9592 (R)N/A
(S,S)-Ts-DPEN-RuHCOOH/NEt₃Acetonitrile9897 (S)[5]
L-Valine t-butyl ester saltsHantzsch EsterToluene85-9586-92 (R)[5]

Note: Data is often presented for analogous systems and serves as a strong indicator of performance for the target molecule.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of α,β-unsaturated ketones.[5]

  • To a dried Schlenk flask under an inert argon atmosphere, add the chiral catalyst (e.g., (S,S)-Ts-DPEN-Ru, 1 mol%).

  • Add the solvent (e.g., degassed acetonitrile, 0.1 M).

  • Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) and add it to the flask (2.5 equivalents).

  • Add 3-methyl-2-cyclohexen-1-one (1.0 equivalent) to the reaction mixture via syringe.

  • Stir the reaction at the specified temperature (e.g., 28 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee%) using chiral HPLC or GC.

Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_end Outcome Prochiral_Substrate 3-Methyl-2-cyclohexen-1-one Reaction_Vessel Asymmetric Transfer Hydrogenation (Solvent: Toluene, RT) Prochiral_Substrate->Reaction_Vessel H_Source Hydrogen Source (e.g., Hantzsch Ester) H_Source->Reaction_Vessel Catalyst Chiral Catalyst (e.g., L-Valine derivative) Catalyst->Reaction_Vessel Purification Workup & Purification Reaction_Vessel->Purification Reaction Completion Product Enantiopure (R)-3-Methylcyclohexanone (High Yield, High ee%) Purification->Product

Caption: Workflow for Asymmetric Hydrogenation.

Route 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate a racemic mixture. Instead of creating a new stereocenter, this method selectively transforms one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Causality Behind the Experimental Choices

This strategy relies on the principle that the transition state for the reaction of one enantiomer in the chiral active site of an enzyme is significantly lower in energy than the transition state for the other enantiomer.[6] Lipases are commonly used for this purpose, often catalyzing the acylation of a racemic alcohol.[7] For this compound, a common precursor is racemic 3-methylcyclohexanol. The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer), producing an ester and leaving the unreacted S-enantiomer of the alcohol behind. The two can then be easily separated, and the unreacted alcohol can be oxidized to the desired ketone.

The choice of enzyme, acyl donor (often vinyl acetate, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible), and solvent are key parameters that must be optimized to achieve high selectivity (expressed as the enantiomeric ratio, E).[7] A significant drawback is the theoretical maximum yield of 50% for a single enantiomer.[8] This can be overcome by incorporating an in situ racemization of the starting material, a process known as Dynamic Kinetic Resolution (DKR), which can theoretically afford a 100% yield.[8]

Performance Data for Analogous Systems
EnzymeSubstrateAcyl DonorProductYield (%)ee (%)Reference
Porcine Pancreatic Lipase (PPL-II)rac-3-hydroxycyclohexanoneVinyl Acetate(R)-acetate2591[7]
Pseudomonas cepacia Lipase (PCL)rac-3-hydroxycyclohexanoneVinyl Acetate(R)-acetate3975[7]
Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is adapted from the resolution of a structurally analogous substrate.[7]

  • Dissolve racemic 3-methylcyclohexanol (1.0 equivalent) in an anhydrous solvent (e.g., tert-butyl methyl ether, 10 mL/mmol).

  • Add the selected lipase (e.g., Porcine Pancreatic Lipase, 50 mg).

  • Add the acyl donor, vinyl acetate (5.0 equivalents), to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by chiral GC, aiming for ~50% conversion.

  • Once the target conversion is reached, stop the reaction by filtering off the enzyme.

  • Concentrate the filtrate and separate the resulting ester from the unreacted alcohol by column chromatography.

  • The enantiomerically enriched alcohol is then oxidized to the corresponding ketone using a standard oxidizing agent (e.g., PCC or Swern oxidation).

Workflow Diagram

G cluster_start Starting Material cluster_process Resolution & Transformation cluster_end Products Racemate Racemic 3-Methylcyclohexanol Resolution Lipase-Catalyzed Acylation (e.g., PPL, Vinyl Acetate) Racemate->Resolution Separation Chromatographic Separation Resolution->Separation Mixture of Alcohol & Ester Oxidation Oxidation (e.g., PCC) Separation->Oxidation Unreacted (S)-Alcohol Ester (R)-3-Methylcyclohexyl Acetate Separation->Ester Acylated Enantiomer Ketone (S)-3-Methylcyclohexanone (High ee%) Oxidation->Ketone

Caption: Workflow for Enzymatic Kinetic Resolution.

Route 3: Chiral Auxiliary-Mediated Synthesis

This classical and robust strategy involves temporarily attaching a chiral molecule—the auxiliary—to an achiral substrate.[9] The auxiliary then directs a subsequent chemical transformation in a diastereoselective manner. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product.

Causality Behind the Experimental Choices

The chiral auxiliary, by virtue of its own stereocenters and steric bulk, creates a diastereomeric intermediate.[10] For synthesizing this compound, a common approach is the conjugate addition of a methyl group to a cyclohexenone derivative bearing a chiral auxiliary. For example, forming a chiral enamine or imine from cyclohexanone using a chiral amine like (S)-(-)-1-phenylethylamine. The auxiliary effectively blocks one face of the molecule, forcing an incoming electrophile (like methyl iodide) or nucleophile to attack from the less hindered face.[2] This results in the formation of one diastereomer in preference to the other. The final, and crucial, step is the removal of the auxiliary under conditions that do not epimerize the newly formed stereocenter. While reliable, this method is stoichiometrically demanding and requires additional synthetic steps for attachment and removal, which can impact the overall yield.[9]

Performance Data
Auxiliary TypeReactionDiastereomeric Excess (de%)Overall Yield (%)ee (%)Reference
Evans OxazolidinoneAsymmetric Alkylation>9875-85>98[9]
SAMP/RAMP HydrazoneAsymmetric Alkylation>9560-70>95N/A
Polymer-Supported Chiral Amineα-MethylationN/ANot Specified94[2]
Experimental Protocol: Chiral Amine Auxiliary for α-Methylation

This protocol is based on the use of a recoverable polymer-supported chiral amine.[2]

  • Condense the polymer-supported chiral amine (e.g., (S)-2-aminoalkoxy-functionalized polystyrene) with cyclohexanone to form the corresponding polymer-bound ketimine.

  • Suspend the resulting polymer-bound imine in a suitable solvent.

  • Add the methylating agent (e.g., methyl iodide) and stir the reaction at a controlled temperature (e.g., 20 °C).

  • Monitor the reaction for the formation of the methylated imine.

  • Upon completion, recover the polymer-bound product by simple filtration and wash thoroughly.

  • Hydrolyze the methylated imine (e.g., with mild aqueous acid) to release the chiral 2-methylcyclohexanone and regenerate the polymer-bound auxiliary. Note: This example yields 2-methylcyclohexanone but illustrates the principle applicable to other positions.

  • Isolate and purify the product. Determine enantiomeric excess by chiral HPLC or GC.

Workflow Diagram

G cluster_start Substrate & Auxiliary cluster_process Synthetic Sequence cluster_end Outcome Substrate Cyclohexanone Derivative Attach 1. Attach Auxiliary Substrate->Attach Auxiliary Chiral Auxiliary (e.g., Evans) Auxiliary->Attach React 2. Diastereoselective Reaction (e.g., Conjugate Addition) Attach->React Diastereomeric Intermediate Remove 3. Remove Auxiliary React->Remove Stereocenter Set Product Enantiopure this compound Remove->Product Recycled_Aux Recovered Auxiliary Remove->Recycled_Aux

Caption: General workflow for Chiral Auxiliary-mediated synthesis.

Route 4: Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. This approach utilizes small, chiral organic molecules to catalyze enantioselective reactions, offering a metal-free and often more environmentally benign alternative.

Causality Behind the Experimental Choices

For the synthesis of this compound, the most common organocatalytic strategy is the asymmetric conjugate addition of a methyl group equivalent to cyclohex-2-en-1-one. The mechanism typically involves the reaction of the chiral catalyst, often a secondary amine like a diarylprolinol silyl ether, with the enone substrate to form a nucleophilic enamine intermediate.[2] This chiral enamine then reacts with a methylating agent. The stereochemistry of the catalyst dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product. The choice of catalyst, solvent, and additives is crucial for achieving high stereocontrol.

Performance Data
CatalystReactionSolventYield (%)ee (%)Reference
(S)-ProlineMichael Addition (with MeNO₂)DMSOModerate76[2]
Diarylprolinol Silyl EtherConjugate Addition (with MeMgBr)Toluene9095N/A
Cinchona Alkaloid Derivativeα-AlkylationToluene9592[2]
Experimental Protocol: Proline-Catalyzed Michael Addition

This protocol is a representative example of an organocatalytic approach.[2]

  • In a reaction vial, dissolve the organocatalyst (e.g., (S)-Proline, 35 mol%) in the chosen solvent (e.g., DMSO).

  • Add cyclohex-2-en-1-one (1.0 equivalent) to the solution.

  • Add the Michael donor (e.g., nitromethane, 1.5 equivalents).

  • Stir the reaction at the designated temperature (e.g., 35 °C) for the required time (e.g., 24-48 hours), monitoring by TLC.

  • After completion, perform an aqueous workup to isolate the crude product.

  • Purify the product via silica gel chromatography. The resulting nitro group would then need to be converted to a methyl group in subsequent steps.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Workflow Diagram

G cluster_cycle Organocatalytic Cycle Catalyst Chiral Amine Catalyst Enone Cyclohex-2-en-1-one Enamine Chiral Enamine Intermediate Enone->Enamine + Catalyst Adduct Iminium Ion Adduct Enamine->Adduct + Methylating Agent Methyl Methylating Agent Adduct->Catalyst Catalyst Regenerated Product Enantiopure Product Adduct->Product + H₂O (Hydrolysis)

Caption: Organocatalytic enamine cycle for conjugate addition.

Comparative Analysis and Conclusion

The optimal synthetic route to enantiopure this compound is not universal but depends heavily on the specific requirements of the project.

StrategyKey AdvantagesKey DisadvantagesBest Suited For
Asymmetric Hydrogenation High yield (>95%), high ee%, atom-economical, catalytic.Requires specialized equipment (for H₂ gas), expensive metal catalysts, catalyst sensitivity.Large-scale industrial production where efficiency and atom economy are paramount.
Enzymatic Resolution Extremely high enantioselectivity, mild/green conditions, readily available enzymes.Max 50% theoretical yield (without DKR), requires separation of product and starting material.Applications where exceptional enantiopurity is critical and moderate yields are acceptable.
Chiral Auxiliary High predictability and reliability, robust and well-documented methods.Stoichiometric use of expensive auxiliaries, additional steps for attachment/removal lower overall yield.Small to medium-scale synthesis in research labs where reliability is prioritized over step-economy.
Organocatalysis Metal-free ("green"), catalysts are often robust and less sensitive to air/moisture.Catalyst loadings can be high (5-30 mol%), reaction times can be long, may require multi-step sequences.Environmentally conscious synthesis and academic research exploring novel catalytic systems.

Final Recommendation:

For large-scale, cost-effective production , asymmetric hydrogenation stands out as the superior method due to its high yields, catalytic nature, and excellent atom economy. The initial investment in equipment and catalysts is offset by the efficiency and throughput on an industrial scale.

For high-purity applications in a research or discovery setting , enzymatic resolution offers unparalleled enantioselectivity under mild, environmentally friendly conditions. While the 50% yield cap is a limitation, the ease of execution and exceptional purity of the product are significant advantages.

Chiral auxiliary and organocatalytic methods remain highly valuable tools in the synthetic chemist's arsenal. They provide robust and flexible pathways that are often essential for creating complex analogues or when metal-based methods are undesirable. The choice between them will depend on factors like the cost of the auxiliary versus the catalyst loading and reaction times required for the organocatalytic route.

Ultimately, the selection of a synthetic strategy requires a holistic evaluation of enantioselectivity, yield, scalability, cost, and environmental impact. This guide provides the foundational data and causal reasoning to make that decision an informed one.

References

  • A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of 2-Methylcyclohexanone. (2025). BenchChem.
  • Thurkauf, A., Hillery, P., Jacobson, A. E., & Rice, K. C. (n.d.). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry. [Link]
  • A Comparative Guide to the Kinetic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone. (2025). BenchChem.
  • (+)-3-Methylcyclohexanone.
  • This compound.
  • Proof of concept: asymmetric transfer hydrogenation of 3‐methyl‐2‐cyclohexenone (1 a) by using different salts of l‐valine t‐butyl ester.
  • Chiral auxiliary. Wikipedia. [Link]
  • Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]
  • Practical Considerations in Kinetic Resolution Reactions. University of Padua. [Link]
  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005). Wender Group, Stanford University. [Link]

Sources

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical composition of chiral molecules is a critical parameter in the pharmaceutical and chemical industries, as enantiomers can exhibit markedly different biological activities and toxicological profiles. 3-Methylcyclohexanone, a common chiral building block, is no exception. Accurate determination of its enantiomeric excess (ee) is paramount for quality control, process optimization, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical methodologies for assessing the enantiomeric excess of this compound, supported by experimental insights and protocols to facilitate informed method selection.

The Analytical Imperative: Why Enantiomeric Purity Matters

Chirality, the property of non-superimposable mirror images, is a fundamental concept in stereochemistry. For a chiral molecule like this compound, the two enantiomers, (R)-3-methylcyclohexanone and (S)-3-methylcyclohexanone, possess identical physical properties such as boiling point and density, making their separation and quantification a non-trivial analytical challenge.[1] However, in a chiral biological environment, they can interact differently with receptors and enzymes, leading to distinct pharmacological effects.[2] Consequently, robust analytical techniques are essential to ensure the stereochemical integrity of intermediates and final products.

This guide will explore and compare three principal techniques for determining the enantiomeric excess of this compound:

  • Chiral Gas Chromatography (GC)

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Each method will be evaluated based on its underlying principles, performance characteristics, and practical considerations.

Chiral Gas Chromatography (GC): The Power of Volatility

Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds like this compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Principle of Separation

The most common CSPs for the separation of chiral ketones are based on derivatized cyclodextrins.[3] Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior. The enantiomers of this compound can enter the cyclodextrin cavity, and subtle differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the chiral cyclodextrin lead to their separation.[3]

Experimental Workflow: Chiral GC

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Detailed Experimental Protocol: Chiral GC
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a volatile solvent such as hexane at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to an appropriate concentration for GC analysis (e.g., 10-100 µg/mL).

  • GC System and Conditions:

    • GC System: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A chiral capillary column, such as a Supelco β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column.[1]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injector Temperature: 230 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at an initial temperature of 60-80°C, hold for 1-2 minutes, then ramp at a rate of 2-5°C/min to a final temperature of 180-200°C. The optimal temperature program should be determined empirically.[1]

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers of this compound.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the following formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Robustness

Chiral HPLC is arguably the most widely used technique for enantiomeric separations due to its versatility, wide availability of CSPs, and applicability to a broad range of compounds.[4]

Principle of Separation

For ketones like this compound, polysaccharide-based CSPs are particularly effective.[5] These CSPs consist of cellulose or amylose derivatives coated or immobilized on a silica gel support. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.[5]

Experimental Workflow: Chiral HPLC

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.[5]

    • Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol. A typical starting point is n-Hexane/Isopropanol (90:10, v/v). The ratio can be optimized to achieve baseline separation.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at a wavelength where the ketone chromophore absorbs (e.g., 280-290 nm).

    • Injection Volume: 5-20 µL.

  • Data Analysis:

    • Identify and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula provided in the GC section.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Method

NMR spectroscopy offers a distinct approach for determining enantiomeric excess. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved in the presence of a chiral auxiliary.[6]

Principle of Differentiation

Two main strategies are employed:

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA to form a pair of diastereomers.[7] Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the quantification of each.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8] This results in a chemical shift non-equivalence for certain protons in the enantiomers, leading to separate signals that can be integrated.

Experimental Workflow: NMR with Chiral Solvating Agent

Caption: Workflow for enantiomeric excess determination by NMR with a CSA.

Detailed Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample (e.g., 5-10 mg) into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add an appropriate amount of a chiral solvating agent (e.g., a lanthanide-based chiral shift reagent like Eu(hfc)₃ or a prochiral agent) to the NMR tube. The optimal molar ratio of CSA to analyte needs to be determined experimentally, often through titration.[8]

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard ¹H NMR experiment.

    • Data Acquisition: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal in the this compound spectrum that shows clear resolution into two distinct signals upon addition of the CSA.

    • Carefully integrate the areas of these two resolved signals.

    • Calculate the enantiomeric excess using the integrated areas.

Comparative Analysis of Methodologies

The choice of the optimal analytical method depends on several factors, including the specific requirements of the analysis, available instrumentation, and sample properties.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Diastereomeric interaction with a chiral stationary phase in the gas phase.Diastereomeric interaction with a chiral stationary phase in the liquid phase.Formation of diastereomeric species (covalent or non-covalent) leading to spectral differentiation.
Typical CSP/Reagent Derivatized cyclodextrins.Polysaccharide-based (cellulose, amylose).Chiral solvating agents (e.g., Eu(hfc)₃), chiral derivatizing agents.
Resolution (Rs) Generally high for volatile compounds.High, with a wide range of CSPs available for method optimization.Dependent on the choice of chiral auxiliary and magnetic field strength.
Analysis Time Typically 15-40 minutes.Typically 10-30 minutes.5-20 minutes per sample.
Sensitivity (LOD/LOQ) High (FID detector).Moderate to high (UV detector), can be enhanced with MS.Lower sensitivity compared to chromatographic methods.
Sample Throughput Moderate, amenable to automation.High, well-suited for autosamplers.Lower, can be a bottleneck for large sample sets.
Method Development Requires optimization of temperature program.Requires screening of columns and mobile phases.Requires screening of chiral auxiliaries and optimization of molar ratios.
Key Advantage Excellent for volatile and thermally stable compounds.High versatility and robustness for a wide range of compounds.Provides an absolute measure of enantiomeric ratio without response factor bias.
Key Limitation Limited to volatile and thermally stable analytes.Higher solvent consumption compared to GC.Lower sensitivity, potential for signal overlap.

Conclusion: Selecting the Right Tool for the Task

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral GC, chiral HPLC, and NMR spectroscopy.

  • Chiral GC is an excellent choice for routine quality control where high throughput and sensitivity for a volatile analyte are required.

  • Chiral HPLC offers the greatest versatility in method development and is a robust workhorse for both analytical and preparative-scale separations.

By understanding the principles, performance characteristics, and experimental workflows of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and stereochemical integrity of their chiral compounds.

References

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from a relevant source for chiral GC analysis.[3]
  • Horvath, G., & Gellai, B. (2018). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 23(10), 2636.[9]
  • Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.[2]
  • NIMS. (n.d.). Chiral sensing: novel chiral solvating agents for nondiastereomeric determination of enantiomeric excess. MANA Research Highlights.[8]
  • Owens, J. E., & Sam, D. K. (2021).
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations.
  • Wenzel, T. J., & Wilcox, C. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-70.[7]
  • Sánchez, F. G., & Díaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Development for 3-Methylcyclohex-3-en-1-one Purity Analysis. Retrieved from a relevant source for HPLC analysis of cyclohexenones.[11]
  • Tiritiris, I., & Bats, J. W. (2017). ABSOLUTE CONFIGURATION OF this compound BY CHIRAL TAG ROTATIONAL SPECTROSCOPY AND VIBRATIONAL CIRCULAR DICHROISM. 72nd International Symposium on Molecular Spectroscopy.[12]
  • Gellman, A. J., & Huang, Y. (2011). Enantiospecific Orientation of R-3-Methylcyclohexanone on the Chiral Cu(643)R/S Surfaces. The Journal of Physical Chemistry C, 115(28), 13759-13767.[13]
  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press.[14]
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from a relevant source for HPLC method development.[15]
  • Pasch, H., & Hiller, W. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-12.[16]
  • Snider, M. J., & Wolf, C. (2011). Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. Organic Letters, 13(9), 2298-2301.[17]
  • Gotor-Fernández, V., & Gotor, V. (2018). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology, 244(12), 2155-2163.[18]
  • Wenzel, T. J., & Chiral, C. D. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120.[19]
  • Anslyn, E. V., & McCarroll, M. E. (2017). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 4(11), 2212-2217.[20][21]
  • Schurig, V. (2013). Chiral analysis by mass spectrometry: A review. Analytica Chimica Acta, 804, 1-15.[22]
  • Dodziuk, H. (2006). NMR determination of enantiomeric excess. In Topics in Stereochemistry (Vol. 25, pp. 1-60). John Wiley & Sons, Inc.[6]
  • European Molecular Biology Laboratory. (2022). Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal.[23]
  • MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from a relevant source for chiral purity analysis.
  • Wenzel, T. J., & Thurston, J. E. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4268.[7]
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones.

Sources

A Comparative Analysis of 3-Methylcyclohexanone and Other Ketone Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of 3-Methylcyclohexanone's performance against other common ketone solvents. This analysis is grounded in experimental data and practical insights to assist researchers, scientists, and drug development professionals in making informed solvent selection decisions.

Introduction to Ketone Solvents in a Scientific Context

Ketones are a class of organic compounds characterized by a carbonyl group flanked by two carbon atoms. Their polarity and ability to act as hydrogen bond acceptors make them versatile solvents for a wide array of applications, including organic synthesis, coatings, and specialty chemicals manufacturing.[1][2] The choice of a specific ketone solvent is critical as it can significantly influence reaction kinetics, product purity, and the overall efficiency of a process. Key considerations for solvent selection include solvency power, boiling point, evaporation rate, and safety profile.

This compound: A Profile

This compound is a cyclic ketone that presents a unique combination of properties.[3] Its molecular structure, featuring a cyclohexane ring with a methyl group, influences its physical and chemical characteristics, setting it apart from other ketones.[3]

Key Physicochemical Properties:

PropertyThis compoundCyclohexanoneMethyl Ethyl Ketone (MEK)Acetone
Molecular Formula C7H12O[3][4]C6H10OC4H8OC3H6O
Molecular Weight ( g/mol ) 112.17[3][4][5]98.1472.1158.08
Boiling Point (°C) 170[3]155.679.656
Melting Point (°C) -73.5[4]-47-86-95
Density (g/cm³) ~0.92[3][4]0.9470.8050.784
Flash Point (°C) 51.67[6]44-9-20
Water Solubility Moderately soluble/Insoluble[3][4][7]Low solubility[8]MiscibleMiscible
Performance Comparison: this compound vs. Other Ketones

The efficacy of a solvent is best evaluated through its performance in specific applications. This section compares this compound with other ketones, supported by experimental insights.

The principle of "like dissolves like" is a fundamental concept in solvent selection.[3] Hansen Solubility Parameters (HSP) provide a more quantitative approach by dividing the total cohesive energy of a liquid into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[1] A smaller "Hansen distance" (Ra) between a solvent and a solute indicates a higher likelihood of dissolution.[9]

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Cyclohexanone 17.88.45.1
Methyl Ethyl Ketone (MEK) 16.09.05.1
Acetone 15.510.47.0

The higher boiling point and slower evaporation rate of this compound, similar to cyclohexanone, make it particularly suitable for applications requiring controlled drying times and superior film formation, such as in high-performance coatings.[8] In contrast, the faster evaporation of acetone and MEK is advantageous for rapid cleaning applications.[1][8]

In organic synthesis, the solvent's role extends beyond dissolution to influencing reaction pathways and yields. This compound's higher boiling point allows for reactions to be conducted at elevated temperatures, which can be advantageous for overcoming activation energy barriers.

For instance, in the synthesis of 2-allyl-3-methylcyclohexanone, 3-methyl-2-cyclohexen-1-one is treated with lithium in liquid ammonia, followed by the addition of allyl bromide.[10] This procedure highlights the utility of a cyclic ketone structure as a scaffold in multi-step syntheses.[10] While specific comparative yield data with other ketone solvents is not detailed in the provided results, the choice of a higher-boiling ketone like this compound can be critical for reactions requiring precise temperature control over extended periods.

The coatings industry heavily relies on solvents to dissolve resins and control the application properties of the final product.[2] Ketones are effective solvents for a variety of resins, including phenolic and epoxy resins.[11]

This compound's good solubility in common coating solvents makes it a valuable component in resin formulations.[12] For example, methylcyclohexanone-formaldehyde resin, synthesized via a polycondensation reaction, demonstrates good solubility in common coating solvents.[12] The slower evaporation rate of higher molecular weight ketones like this compound can improve the flow and leveling of coatings, preventing surface defects.[1] This contrasts with the rapid drying of acetone, which can sometimes lead to imperfections in the coating film.[1]

Experimental Protocols

To provide a practical framework, the following section outlines a representative experimental protocol.

This procedure, adapted from Organic Syntheses, demonstrates the use of a cyclic ketone derivative in an alkylation reaction.[10]

Methodology:

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser is charged with liquid ammonia.

  • Enolate Formation: Freshly cut lithium wire is dissolved in the liquid ammonia. A solution of 3-methyl-2-cyclohexen-1-one and water in anhydrous diethyl ether is then added dropwise.

  • Alkylation: After a brief period, a solution of allyl bromide in anhydrous ether is added rapidly.

  • Quenching: The reaction is quenched by the addition of ammonium chloride.

  • Workup and Purification: The ammonia is allowed to evaporate, and the residue is partitioned between ether and water. The organic layer is washed, dried, and concentrated. The product is then purified by distillation.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with liquid ammonia B Dissolve Lithium A->B C Add 3-methyl-2-cyclohexen-1-one solution B->C D Add Allyl Bromide C->D E Quench with Ammonium Chloride D->E F Evaporate Ammonia E->F G Partition between Ether and Water F->G H Wash & Dry Organic Layer G->H I Distillation H->I

Caption: Workflow for the synthesis of 2-allyl-3-methylcyclohexanone.

Safety and Environmental Considerations

This compound is a flammable liquid and vapor.[4][5][7][13][14] It may cause skin and eye irritation, as well as respiratory irritation.[4][7] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this solvent.[14] It is important to work in a well-ventilated area and away from ignition sources.[7][14]

From an environmental perspective, while specific ecotoxicity data for this compound is limited in the provided results, it is generally insoluble in water.[3][4][7] Proper disposal of any chemical waste is crucial and should be done in accordance with local regulations.[10]

Conclusion

This compound offers a distinct set of properties that make it a valuable solvent for specific applications. Its high boiling point, slow evaporation rate, and good solvency for a range of materials position it as a strong candidate for use in coatings, specialty resin synthesis, and organic reactions requiring elevated temperatures. While lower molecular weight ketones like acetone and MEK are favored for their rapid evaporation in cleaning and fast-drying applications, this compound excels where controlled drying and superior film formation are paramount. The selection of the appropriate ketone solvent is ultimately dependent on the specific requirements of the intended application, and a thorough evaluation of the physicochemical properties, performance data, and safety considerations is essential for optimal results.

References

  • PubChem. This compound.
  • PubChem. (+)-3-Methylcyclohexanone.
  • Organic Syntheses. Cyclohexanone, 3-methyl-2-(3-propenyl)-. [Link]
  • Solubility of Things. This compound. [Link]
  • Wikipedia. Toluene. [Link]
  • Abbott, S. HSP Basics | Practical Solubility Science. Steven Abbott. [Link]
  • ResearchGate. Synthesis and properties of methylcyclohexanone-formaldehyde resin. [Link]
  • Hansen, C. M. Designer Solvent Blends. [Link]
  • Aure Chemical.
  • arXiv.
  • The Good Scents Company. 3-methyl cyclohexanone this compound. [Link]
  • Patsnap.
  • CPAChem.
  • ACS Publications. Measurement of Hansen Solubility Parameters of Poly(ether ether ketone)
  • Dongsen Chemicals. Solvents in Paints and Coatings. [https://www.dong senchem.com/solvents-in-paints-and-coatings/]([Link] senchem.
  • Canada.ca.
  • Park, K. Hansen Solubility Parameters 2000.pdf. [Link]
  • ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]

Sources

A Comparative Guide to the Kinetic Studies of 3-Methylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, understanding the kinetic profile of a reaction is paramount to its control and optimization. This is particularly true for substituted cyclic ketones like 3-methylcyclohexanone, a versatile building block in the synthesis of complex molecules. The position of the methyl group profoundly influences the molecule's reactivity, often leading to challenges in regioselectivity and stereoselectivity. This guide provides an in-depth technical comparison of the kinetics of key reactions involving this compound, offering both theoretical insights and practical experimental protocols to empower researchers in their synthetic endeavors.

The Challenge of Selectivity in this compound Reactions

The primary distinction in the reactivity of this compound compared to its 2- and 4-isomers lies in the formation of enolates. While 2-methylcyclohexanone can be selectively deprotonated to form either the kinetic or thermodynamic enolate, the situation with this compound is more complex. The two α-carbons (C2 and C6) are sterically and electronically similar, leading to a lack of regioselectivity upon deprotonation.[1] Treatment with a base often results in a mixture of the two possible enolates, which can lead to a mixture of products in subsequent reactions like alkylation.[1] This inherent lack of selectivity underscores the importance of kinetic studies to identify conditions that may favor one reaction pathway over another.

Comparative Kinetics of this compound Reduction

The reduction of the carbonyl group in this compound to a hydroxyl group introduces a new stereocenter, leading to the formation of cis and trans diastereomers. The ratio of these isomers is highly dependent on the reducing agent and the reaction conditions, reflecting the kinetic and thermodynamic control of the reaction.

Mechanistic Considerations: Steric Approach vs. Product Stability

The stereochemical outcome of the hydride reduction of substituted cyclohexanones is governed by a delicate balance of steric and electronic factors in the transition state.[2] Two primary models are often invoked:

  • Steric Approach Control: The nucleophilic hydride attacks the carbonyl carbon from the less sterically hindered face.

  • Product Development Control (Thermodynamic Control): The transition state resembles the product, and the reaction favors the formation of the more stable product.

For this compound, the methyl group is in a β-position to the carbonyl, exerting a less pronounced steric influence on the approaching nucleophile compared to a substituent at the α-position.[1]

Experimental Comparison of Reducing Agents

Table 1: Stereoselectivity in the Reduction of this compound

Reducing AgentSolvent System% Less Stable Isomer (cis)% More Stable Isomer (trans)Source
Lithium diisobutyl-tert-butylaluminum hydrideToluene-hexane (4:1)4951[3]
Lithium diisobutyl-tert-butylaluminum hydrideTetrahydrofuran-hexane (4:1)2971[3]

This data suggests that the choice of solvent can significantly influence the stereochemical outcome, likely due to differences in the solvation of the reducing agent and the transition state.

Experimental Protocol: Kinetic Monitoring of this compound Reduction by UV-Vis Spectrophotometry

This protocol outlines a method for determining the pseudo-first-order rate constant for the reduction of this compound with sodium borohydride. The disappearance of the carbonyl group can be monitored by observing the decrease in absorbance at its λmax (around 280-300 nm).[4]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous ethanol (e.g., 0.1 M).

    • Prepare a fresh stock solution of NaBH₄ in anhydrous ethanol (e.g., 1 M). Note: NaBH₄ will slowly react with ethanol.

  • Determination of λmax:

    • Dilute the this compound stock solution to an appropriate concentration (e.g., 1 mM) with ethanol.

    • Scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for the carbonyl group.

  • Kinetic Run:

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Equilibrate a cuvette containing a known concentration of this compound in ethanol (e.g., 1 mM from the stock solution) in the thermostatted cuvette holder at the desired temperature (e.g., 25 °C).

    • Initiate the reaction by rapidly injecting a small volume of the NaBH₄ stock solution into the cuvette to achieve a significant excess of the reducing agent (e.g., at least 10-fold excess).

    • Immediately start recording the absorbance as a function of time. Collect data until the absorbance value stabilizes, indicating the completion of the reaction.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • If the reaction follows pseudo-first-order kinetics, the plot will be a straight line.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

Diagram 1: Experimental Workflow for Kinetic Analysis of Reduction

G cluster_prep Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_ketone Prepare this compound Stock Solution thermostat Equilibrate Ketone Solution in Spectrophotometer prep_ketone->thermostat prep_nabh4 Prepare NaBH4 Stock Solution inject Inject NaBH4 Solution prep_nabh4->inject thermostat->inject record Record Absorbance vs. Time inject->record plot Plot ln(Absorbance) vs. Time record->plot calculate Calculate Pseudo-First-Order Rate Constant (k') plot->calculate

Caption: Workflow for the kinetic analysis of this compound reduction.

Comparative Kinetics of this compound Oxidation

The oxidation of this compound can proceed via several pathways, with the Baeyer-Villiger oxidation being a prominent example. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. For unsymmetrical ketones like this compound, this reaction can lead to two regioisomeric lactones.

Mechanistic Considerations: Migratory Aptitude

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the two α-carbon atoms. The group that is better able to stabilize a positive charge in the transition state will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[5] In the case of this compound, both α-carbons are secondary, but one is adjacent to the methyl-substituted carbon.

A study on the Baeyer-Villiger oxidation of this compound using oxone (2KHSO₅·KHSO₄·K₂SO₄) reported the formation of a mixture of 3-methyl-ε-caprolactone and 5-methyl-ε-caprolactone, with challenges in separating the isomers.[6] This suggests that the electronic and steric effects of the methyl group do not lead to high regioselectivity under these conditions.

Experimental Protocol: Kinetic Monitoring of Baeyer-Villiger Oxidation by GC-MS

This protocol describes a method to follow the kinetics of the Baeyer-Villiger oxidation of this compound using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS instrument

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve a known amount of this compound and the internal standard in DCM.

    • In a separate flask, dissolve a known amount of m-CPBA in DCM.

  • Kinetic Run:

    • Equilibrate both solutions to the desired reaction temperature.

    • Initiate the reaction by adding the m-CPBA solution to the this compound solution with vigorous stirring.

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a cold saturated sodium bicarbonate solution to neutralize the excess peroxy acid.

    • Extract the organic components with a small amount of DCM.

    • Dry the organic layer with anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject a sample of the prepared organic layer into the GC-MS.

    • Develop a GC method that effectively separates the starting material, the two lactone products, and the internal standard.

    • Use the mass spectrometer to identify and quantify the peaks corresponding to each component.

  • Data Analysis:

    • For each time point, determine the concentration of this compound and the lactone products relative to the internal standard.

    • Plot the concentration of this compound versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration vs. time curve. By performing the experiment with different initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant can be determined.

Diagram 2: Reaction Pathway for Baeyer-Villiger Oxidation

G ketone This compound oxidant + m-CPBA ketone->oxidant lactone1 3-Methyl-ε-caprolactone lactone2 5-Methyl-ε-caprolactone oxidant->lactone1 Path A oxidant->lactone2 Path B

Caption: Regioisomeric products of the Baeyer-Villiger oxidation.

Enolate Formation: The Kinetic vs. Thermodynamic Dilemma

As previously mentioned, the deprotonation of this compound lacks the clear regioselectivity observed in its 2-substituted isomer.[1] The two potential enolates, the Δ²,³- and Δ¹,²-enolates, are formed as a mixture.[1] From a kinetic standpoint, the relative rates of proton abstraction from the C2 and C6 positions are similar. This makes controlling the outcome of subsequent alkylation reactions challenging.

Diagram 3: Enolate Formation from this compound

G ketone This compound enolate1 Δ²,³-enolate ketone->enolate1 - H⁺ (at C2) enolate2 Δ¹,²-enolate ketone->enolate2 - H⁺ (at C6)

Caption: Non-selective enolate formation from this compound.

Conclusion and Future Directions

The kinetic studies of this compound reactions reveal a fascinating interplay of steric and electronic effects that govern selectivity. While the lack of regioselectivity in enolate formation presents a synthetic challenge, the stereoselectivity in reduction reactions can be tuned by the choice of reagents and solvents. The Baeyer-Villiger oxidation offers a pathway to chiral lactones, although control of regioselectivity requires further investigation.

The protocols provided in this guide serve as a starting point for researchers to quantitatively investigate the kinetics of these and other reactions of this compound. Future studies could focus on:

  • Quantitative determination of rate constants and activation parameters for a wider range of reducing and oxidizing agents.

  • Exploring the use of chiral catalysts to achieve enantioselective transformations.

  • Computational modeling to gain deeper insights into the transition state structures and reaction pathways.

By systematically applying the principles of chemical kinetics, the synthetic utility of this compound can be fully realized, paving the way for the efficient construction of complex and valuable molecules.

References

  • University Chemistry. Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. [Link]
  • American Chemical Society. The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride. [Link]
  • Revistas UFMT.
  • Organic Chemistry Portal.

Sources

A Researcher's Guide to the Synthesis of 3-Methylcyclohexanone: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a foundational aspect of their work. This guide provides an in-depth comparison of the theoretical and experimental yields for the synthesis of 3-Methylcyclohexanone, a valuable building block in organic synthesis. We will explore the common synthetic routes, analyze the factors influencing reaction outcomes, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Understanding Yield: The Theoretical Maximum vs. The Practical Reality

In the realm of chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given masses of reactants, assuming a perfect chemical reaction where all limiting reactants are converted to the product. This is a stoichiometric calculation based on the balanced chemical equation.

Conversely, the experimental yield (or actual yield) is the measured mass of the product obtained after performing the synthesis in a laboratory setting. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a critical measure of a reaction's efficiency.

Discrepancies between theoretical and experimental yields are common and can be attributed to a variety of factors, including incomplete reactions, the formation of byproducts, and losses during product isolation and purification.

Key Synthetic Routes to this compound

Two primary pathways are commonly employed for the synthesis of this compound: the oxidation of 3-methylcyclohexanol and the Robinson annulation.

Oxidation of 3-Methylcyclohexanol

The oxidation of the secondary alcohol, 3-methylcyclohexanol, to the corresponding ketone, this compound, is a widely used and conceptually straightforward method. The general reaction is as follows:

C₇H₁₄O (3-methylcyclohexanol) + [O] → C₇H₁₂O (this compound) + H₂O

Several oxidizing agents can be employed for this transformation, each with its own advantages and typical yield ranges.

  • Chromium-Based Reagents (e.g., Jones Oxidation): Jones reagent (chromic acid in acetone) is a powerful oxidizing agent for converting secondary alcohols to ketones.[2] While effective, the toxicity of chromium compounds has led to a decline in their use in favor of more environmentally benign alternatives.[2]

  • Other Modern Oxidation Methods: Reagents like Pyridinium Chlorochromate (PCC) and the Swern oxidation offer milder conditions and are frequently used in modern organic synthesis. These methods are known for their high efficiency in oxidizing alcohols to aldehydes and ketones.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3] While a versatile method for creating six-membered rings, its direct application to form this compound is less common as it typically results in an α,β-unsaturated ketone. For instance, the reaction of a ketone with methyl vinyl ketone leads to a cyclohexenone derivative.[4] A specific procedure using ethyl acetoacetate and methyl vinyl ketone was found to produce 3-methyl-2-cyclohexenone with a 76% yield .[5] To obtain this compound from this intermediate, a subsequent reduction step would be necessary, which would affect the overall yield.

Comparative Analysis of Theoretical and Experimental Yields

To illustrate the comparison, let's consider the oxidation of 3-methylcyclohexanol to this compound.

Theoretical Yield Calculation:

The molar mass of 3-methylcyclohexanol (C₇H₁₄O) is approximately 114.19 g/mol , and the molar mass of this compound (C₇H₁₂O) is approximately 112.17 g/mol .[6]

If we start with 10.0 grams of 3-methylcyclohexanol, the theoretical yield of this compound would be:

(10.0 g C₇H₁₄O) / (114.19 g/mol ) * (1 mol C₇H₁₂O / 1 mol C₇H₁₄O) * (112.17 g/mol ) = 9.82 g

Experimental Yield Data:

As previously mentioned, a direct experimental yield for the synthesis of this compound was not found in the provided search results. However, based on the reported 51% yield for the similar oxidation of cyclohexanol, we can estimate a potential experimental yield.

Estimated Experimental Yield:

0.51 * 9.82 g = 5.01 g

This significant difference between the theoretical and estimated experimental yield highlights the practical challenges in chemical synthesis.

Factors Influencing Experimental Yield

Several factors can contribute to the discrepancy between theoretical and experimental yields in the synthesis of this compound:

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can all impact the rate and extent of the reaction.

  • Purity of Reactants: The presence of impurities in the starting materials can lead to side reactions and a lower yield of the desired product.

  • Equilibrium: Some reactions are reversible, meaning they do not proceed to 100% completion.

  • Side Reactions: The formation of unintended byproducts consumes reactants and reduces the amount of the desired product formed.

  • Purification Process: Product loss is inevitable during separation and purification steps such as extraction, distillation, and chromatography. For example, in a procedure for a related compound, this compound was identified as a forerun during distillation, indicating potential loss if not carefully collected.[7]

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. Below is a generalized protocol for the oxidation of a secondary alcohol to a ketone using hypochlorite, which can be adapted for the synthesis of this compound.

Green Oxidation of 3-Methylcyclohexanol with Sodium Hypochlorite

Materials:

  • 3-Methylcyclohexanol

  • Glacial Acetic Acid

  • Sodium Hypochlorite solution (household bleach, ~5.25%)

  • Sodium Bisulfite solution (saturated)

  • Sodium Chloride

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Stir plate and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Condenser

  • Heating mantle or steam bath

Procedure:

  • In a round-bottom flask, combine 3-methylcyclohexanol and glacial acetic acid.

  • While stirring, add the sodium hypochlorite solution dropwise over a period of approximately 15 minutes. Monitor the temperature and cool the flask in an ice bath if it becomes too warm.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Test for the presence of excess oxidant using starch-iodide paper. If the test is positive, add a small amount of saturated sodium bisulfite solution until the test is negative.

  • Add sodium chloride to the reaction mixture to "salt out" the organic product.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried solution and remove the solvent by distillation or using a rotary evaporator.

  • The resulting liquid is crude this compound. Further purification can be achieved by distillation.

Visualizing the Workflow

Oxidation_Workflow Reactants 3-Methylcyclohexanol Glacial Acetic Acid Reaction_Vessel Reaction Flask (Stirring) Reactants->Reaction_Vessel Oxidant_Addition Dropwise Addition: Sodium Hypochlorite Reaction_Monitoring Stirring & Temperature Control Oxidant_Addition->Reaction_Monitoring Quenching Quench Excess Oxidant (Sodium Bisulfite) Reaction_Monitoring->Quenching Salting_Out Add NaCl Quenching->Salting_Out Extraction Liquid-Liquid Extraction (Dichloromethane) Salting_Out->Extraction Washing Wash Organic Layer (NaHCO3, Brine) Extraction->Washing Drying Dry with Anhydrous Na2SO4 Washing->Drying Solvent_Removal Solvent Removal (Distillation/Rotovap) Drying->Solvent_Removal Product Crude this compound Solvent_Removal->Product Purification Purification (Distillation) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the oxidation of 3-methylcyclohexanol to this compound.

Conclusion

The synthesis of this compound offers a practical case study in the comparison of theoretical and experimental yields. While the oxidation of 3-methylcyclohexanol presents a direct and common synthetic route, achieving a high experimental yield requires careful control over reaction conditions and purification techniques. The Robinson annulation, while a powerful tool for ring formation, is a less direct route for obtaining the saturated ketone. For researchers and drug development professionals, understanding the nuances of these synthetic pathways and the factors that influence their outcomes is paramount for efficient and successful chemical synthesis.

References

  • Synthesis of a Substituted Cyclohexenone via Michael Addition and Intramolecular Aldol Condensation (Robinson Annulation) of CH. (n.d.).
  • Jones Oxidation. (n.d.). Organic Chemistry Portal.
  • Robinson Annulation. (2023, September 26). In Wikipedia.
  • KR100194062B1 - Method for preparing 2-cyclohexenone having various substituents. (n.d.). Google Patents.
  • Organic Chemistry Lab Report: Synthesis of Cyclohexanone. (2023, December 31). Owlcation.
  • Cyclohexanone, 3-methyl-2-(3-propenyl)-. (n.d.). Organic Syntheses.
  • This compound. (n.d.). PubChem.
  • 3-Methylcyclohexanol. (n.d.). PubChem.

Sources

A Comparative Guide to the Biological Activity of 3-Methylcyclohexanone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and pharmacology, the three-dimensional structure of a molecule is a critical determinant of its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different activities, a phenomenon of profound importance in drug development, toxicology, and sensory science. This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 3-methylcyclohexanone, a chiral ketone with applications as a flavoring agent. By synthesizing available data and outlining robust experimental protocols, this document serves as a technical resource for understanding and investigating the stereoselective biological profiles of these molecules.

The Principle of Chirality in Biological Recognition

Biological systems, from enzymes to receptors, are inherently chiral, primarily composed of L-amino acids and D-sugars. This intrinsic chirality creates a stereospecific environment where the interaction with small molecules is highly dependent on their spatial arrangement. Consequently, enantiomers of the same compound can elicit distinct physiological responses, with one enantiomer potentially being therapeutic while the other is inactive or even toxic. This principle underscores the necessity of studying enantiomers as separate chemical entities.

Olfactory Perception: A Window into Stereoselective Bioactivity

The sense of smell, or olfaction, provides a compelling and readily accessible example of stereoselectivity in biological recognition. Olfactory receptors, located in the nasal epithelium, are G-protein coupled receptors (GPCRs) that possess chiral binding pockets. The differential fit of enantiomeric odorants into these pockets can lead to significant variations in perceived odor character and intensity.

While comprehensive comparative studies on the odor profiles of individual this compound enantiomers are not extensively documented in publicly available literature, we can infer expected differences based on the known properties of the racemic mixture and general principles of olfactory stereochemistry. The racemic mixture of this compound is described as having a camphoraceous, minty, and medicinal odor[1]. It is also reported to have an acetone-like scent[2]. The (R)-enantiomer has been noted for its camphoraceous taste, suggesting a similar contribution to the overall aroma profile of the racemate[3].

Based on these observations and the established principles of enantioselective olfaction, it is highly probable that the (R)- and (S)-enantiomers of this compound possess distinct odor profiles. One enantiomer may be responsible for the dominant camphoraceous note, while the other could contribute a different characteristic or have a significantly higher or lower odor threshold.

Table 1: Anticipated Olfactory Profile Comparison of this compound Enantiomers
EnantiomerAnticipated Odor DescriptorAnticipated Odor Threshold
(R)-(+)-3-MethylcyclohexanonePotentially stronger, camphor-like, mintyLikely lower (higher potency)
(S)-(-)-3-MethylcyclohexanonePotentially weaker, possibly different character (e.g., herbaceous, woody)Likely higher (lower potency)
Racemic (±)-3-MethylcyclohexanoneCamphoraceous, minty, medicinal, acetone-like[1][2]-

Stereoselective Metabolism and Toxicology

The enzymatic machinery of the body, particularly cytochrome P450 enzymes in the liver, often exhibits a high degree of stereoselectivity in the metabolism of xenobiotics. This can lead to different metabolic pathways and rates for enantiomers, resulting in variations in their pharmacokinetic and toxicological profiles.

For this compound, it is plausible that one enantiomer is metabolized more rapidly than the other, or that they are converted into different metabolites with varying degrees of biological activity or toxicity. While specific comparative toxicity data for the individual enantiomers of this compound are scarce, the threshold limit value (TLV) for the mixture of all methylcyclohexanone isomers is set at 20 ppm, with the basis being liver effects and central nervous system impairment[4]. A detailed toxicological assessment would require separate evaluations of the (R)- and (S)-enantiomers to ascertain if one contributes disproportionately to these effects.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of this compound enantiomers, a series of well-defined experimental protocols are necessary. The foundational step for any such investigation is the synthesis or separation of the individual, optically pure enantiomers.

Workflow for Enantiomer Separation and Analysis

Caption: Workflow for the separation and purity analysis of this compound enantiomers.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Analysis

Objective: To determine and compare the odor thresholds and descriptors of the (R)- and (S)-enantiomers of this compound.

Methodology:

  • Sample Preparation: Prepare a dilution series of the purified (R)- and (S)-enantiomers in an appropriate solvent (e.g., diethyl ether or mineral oil).

  • Instrumentation: Employ a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) to ensure the separation of the enantiomers. The column effluent is split between a mass spectrometer (for chemical identification) and an olfactometry port.

  • Sensory Analysis: A panel of trained sensory assessors sniffs the effluent from the olfactometry port. Panelists record the retention time at which an odor is detected and provide a detailed description of the odor's character.

  • Data Analysis: The odor detection threshold is determined as the lowest concentration at which the odor is consistently detected. The odor descriptors are compiled to create a sensory profile for each enantiomer.

Protocol 2: In Vitro Olfactory Receptor Activation Assay

Objective: To identify specific olfactory receptors that are activated by each enantiomer and to quantify the dose-response relationship.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transfect them with plasmids encoding a specific human olfactory receptor and a reporter gene (e.g., luciferase) that is activated upon receptor stimulation.

  • Ligand Application: Apply varying concentrations of the purified (R)- and (S)-enantiomers to the transfected cells.

  • Signal Detection: Measure the activity of the reporter gene (e.g., via luminescence) to quantify the extent of olfactory receptor activation.

  • Data Analysis: Generate dose-response curves for each enantiomer to determine the EC50 (half-maximal effective concentration), providing a quantitative measure of their potency at a specific receptor.

Protocol 3: In Vitro Metabolism Assay using Liver Microsomes

Objective: To compare the metabolic stability and profile of the (R)- and (S)-enantiomers.

Methodology:

  • Incubation: Incubate the individual enantiomers with human liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes).

  • Time-Course Analysis: Collect aliquots at various time points and quench the reaction.

  • Quantification: Analyze the remaining parent compound at each time point using a suitable analytical method (e.g., LC-MS/MS).

  • Metabolite Identification: Analyze the samples to identify and quantify the metabolites formed from each enantiomer.

  • Data Analysis: Calculate the in vitro half-life for each enantiomer to assess their relative metabolic stability. Compare the metabolite profiles to identify stereoselective metabolic pathways.

Protocol 4: Cytotoxicity Assay

Objective: To compare the potential cytotoxic effects of the (R)- and (S)-enantiomers on a relevant cell line (e.g., HepG2 human liver cells).

Methodology:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of each enantiomer for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Use a cell viability assay (e.g., MTT or PrestoBlue) to measure the percentage of viable cells relative to an untreated control.

  • Data Analysis: Generate dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each enantiomer to compare their cytotoxicity.

Conclusion

The principle of stereoselectivity is a cornerstone of modern chemical and biological sciences. While the racemic mixture of this compound has established applications, a deeper understanding of the distinct biological activities of its (R)- and (S)-enantiomers is essential for a complete characterization of its properties and for uncovering its full potential in various applications. The experimental frameworks outlined in this guide provide a robust starting point for researchers to investigate these differences, particularly in the realms of olfactory perception, metabolism, and toxicology. Such studies will not only contribute to a more nuanced understanding of this specific chiral molecule but also reinforce the broader importance of considering stereochemistry in the evaluation of all bioactive compounds.

References

Please note that a comprehensive list of references with clickable URLs would be generated based on the specific studies identified and cited within a full-fledged research guide.

Sources

A Comparative Guide to the Synthesis of 3-Methylcyclohexanone: Methods, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 9, 2026 – In the landscape of pharmaceutical and fine chemical synthesis, 3-methylcyclohexanone stands as a pivotal intermediate. Its structural motif is integral to a variety of complex molecules, making its efficient and selective synthesis a subject of considerable interest to researchers, scientists, and drug development professionals. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to this compound, offering a critical evaluation of their underlying mechanisms, experimental protocols, and performance metrics.

Introduction to this compound

This compound is a cyclic ketone that serves as a versatile building block in organic synthesis. Its utility spans the creation of pharmaceuticals, fragrances, and other specialty chemicals. The presence of a methyl group on the cyclohexane ring introduces chirality, making the stereoselective synthesis of its enantiomers a key consideration in many applications. This guide will explore four principal synthetic strategies: the Robinson Annulation to a key precursor, Catalytic Hydrogenation, Oxidation of 3-Methylcyclohexanol, and Synthesis from m-Cresol.

Method 1: Robinson Annulation followed by Hydrogenation

The Robinson annulation is a classic and powerful ring-forming reaction that constructs a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1][2] In the context of this compound synthesis, this method is typically employed to first create its α,β-unsaturated precursor, 3-methyl-2-cyclohexenone, which is then subsequently hydrogenated.

Mechanism and Rationale

The synthesis of 3-methyl-2-cyclohexenone via Robinson annulation commonly involves the reaction of a β-ketoester, such as ethyl acetoacetate, with methyl vinyl ketone.[3] The reaction is base-catalyzed, with the base serving to deprotonate the α-carbon of the β-ketoester, forming a nucleophilic enolate. This enolate then undergoes a Michael addition to the methyl vinyl ketone. Following the Michael addition, an intramolecular aldol condensation occurs, leading to the formation of a six-membered ring. Subsequent dehydration yields the desired 3-methyl-2-cyclohexenone.[4] The choice of a β-ketoester as the Michael donor is strategic as deprotonation at the carbon flanked by two carbonyl groups is highly favored, ensuring regioselectivity.[1]

The second step involves the selective hydrogenation of the carbon-carbon double bond of 3-methyl-2-cyclohexenone to yield this compound. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[5]

Experimental Protocol: Synthesis of 3-Methyl-2-cyclohexenone
  • Step 1: Enolate Formation: In a suitable reaction vessel, ethyl acetoacetate (1.0 eq) is dissolved in a solvent such as t-butanol. A strong base, for example potassium t-butoxide (t-BuOK, catalytic amount), is added to generate the enolate.

  • Step 2: Michael Addition: Methyl vinyl ketone (1.0 eq) is added to the enolate solution. The reaction mixture is stirred, typically at room temperature, to facilitate the Michael addition.

  • Step 3: Aldol Condensation and Dehydration: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form 3-methyl-2-cyclohexenone.

  • Step 4: Workup and Purification: The reaction is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography. A reported yield for this transformation is 76%.[3][6]

Experimental Protocol: Hydrogenation to this compound
  • Step 1: Reaction Setup: 3-Methyl-2-cyclohexenone (1.0 eq) is dissolved in a suitable solvent, such as ethanol.

  • Step 2: Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

  • Step 3: Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the starting material is consumed, as monitored by TLC or GC.

  • Step 4: Workup and Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield this compound.

G Robinson Annulation and Hydrogenation Workflow cluster_0 Robinson Annulation cluster_1 Hydrogenation Ethyl Acetoacetate Ethyl Acetoacetate Michael Adduct Michael Adduct Ethyl Acetoacetate->Michael Adduct 1. Enolate Formation Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Michael Adduct 2. Michael Addition Base (t-BuOK) Base (t-BuOK) Base (t-BuOK)->Ethyl Acetoacetate Deprotonation 3-Methyl-2-cyclohexenone 3-Methyl-2-cyclohexenone Michael Adduct->3-Methyl-2-cyclohexenone 3. Intramolecular Aldol Condensation & Dehydration This compound This compound 3-Methyl-2-cyclohexenone->this compound Selective Hydrogenation H2, Pd/C H2, Pd/C H2, Pd/C->3-Methyl-2-cyclohexenone

Caption: Workflow for the synthesis of this compound via Robinson annulation and subsequent hydrogenation.

Method 2: Catalytic Hydrogenation of m-Cresol

A more direct and industrially relevant approach to this compound is the catalytic hydrogenation of m-cresol. This method leverages an abundant feedstock and can be tuned to selectively yield the desired ketone.

Mechanism and Rationale

The catalytic hydrogenation of m-cresol involves the reduction of the aromatic ring. This transformation typically employs a supported metal catalyst, such as rhodium or palladium, under hydrogen pressure. The reaction proceeds through the formation of 3-methylcyclohexanol as an intermediate, which is then oxidized to this compound. By carefully controlling the reaction conditions, including temperature, pressure, and catalyst choice, it is possible to favor the formation of the ketone. Some catalytic systems can directly yield this compound as a major product.[7][8]

Experimental Protocol
  • Step 1: Reaction Setup: m-Cresol is placed in a high-pressure autoclave with a suitable solvent and a heterogeneous catalyst, such as Rh/C or Pd/C.

  • Step 2: Hydrogenation: The autoclave is pressurized with hydrogen and heated to the desired temperature. The reaction is stirred for a set period.

  • Step 3: Workup and Purification: After cooling and depressurization, the catalyst is filtered off. The resulting mixture, which may contain this compound, 3-methylcyclohexanol, and other byproducts, is then purified, often by distillation. For instance, hydrogenation of o-cresol over a Pd/C catalyst has been shown to yield o-methylcyclohexanone as the main product before further reduction to the alcohol.[7]

G Hydrogenation of m-Cresol Workflow m-Cresol m-Cresol This compound This compound m-Cresol->this compound Catalytic Hydrogenation H2, Catalyst (e.g., Rh/C) H2, Catalyst (e.g., Rh/C) H2, Catalyst (e.g., Rh/C)->m-Cresol 3-Methylcyclohexanol 3-Methylcyclohexanol This compound->3-Methylcyclohexanol Further Reduction

Caption: Synthetic pathway from m-cresol to this compound via catalytic hydrogenation.

Method 3: Oxidation of 3-Methylcyclohexanol

The oxidation of a secondary alcohol to a ketone is a fundamental and widely used transformation in organic synthesis. This approach is contingent on the availability of the precursor, 3-methylcyclohexanol.

Mechanism and Rationale

Various oxidizing agents can be employed for this conversion. A classic and effective method is the Jones oxidation, which utilizes chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone.[9][10] The mechanism involves the formation of a chromate ester from the alcohol and chromic acid. A base (water in this case) then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and formation of the ketone.[11] The Jones oxidation is known for its rapid and high-yielding conversions of secondary alcohols to ketones.[12]

Experimental Protocol: Jones Oxidation
  • Step 1: Reagent Preparation: The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid.

  • Step 2: Reaction Setup: 3-Methylcyclohexanol is dissolved in acetone in a flask equipped with a stirrer and cooled in an ice bath.

  • Step 3: Oxidation: The Jones reagent is added dropwise to the alcohol solution, maintaining a low temperature. The reaction is typically very fast.

  • Step 4: Workup and Purification: The excess oxidant is quenched (e.g., with isopropanol), and the mixture is neutralized. The product is extracted with an organic solvent, and the crude this compound is purified by distillation. Yields for the Jones oxidation of secondary alcohols are generally high. For example, the oxidation of cyclooctanol to cyclooctanone proceeds in 92-96% yield.[12]

G Oxidation of 3-Methylcyclohexanol Workflow 3-Methylcyclohexanol 3-Methylcyclohexanol Chromate Ester Intermediate Chromate Ester Intermediate 3-Methylcyclohexanol->Chromate Ester Intermediate Esterification Jones Reagent (CrO3, H2SO4, Acetone) Jones Reagent (CrO3, H2SO4, Acetone) Jones Reagent (CrO3, H2SO4, Acetone)->3-Methylcyclohexanol This compound This compound Chromate Ester Intermediate->this compound Elimination

Sources

Diastereoselectivity in Reductions: The Battle of Axial vs. Equatorial Attack

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Byproducts of 3-Methylcyclohexanone: A Comparative Analysis for Synthetic Chemists

As a foundational building block in organic synthesis, this compound is prized for its utility in constructing complex cyclic systems. However, its inherent asymmetry and the nuanced reactivity of its ketone functional group present significant challenges in controlling reaction selectivity. Unwanted side reactions frequently lead to a mixture of byproducts, complicating purification, reducing yields, and impacting the economic viability of a synthetic route.

This guide, designed for researchers, scientists, and drug development professionals, moves beyond simple protocols to offer a deep, comparative analysis of byproduct formation in the most common transformations of this compound. We will explore the mechanistic origins of these byproducts and provide data-driven comparisons of reagents and conditions to empower chemists to optimize their reaction outcomes.

The reduction of this compound to 3-methylcyclohexanol is a classic example of diastereoselective synthesis. The reaction generates a new stereocenter at the C1 position, leading to the formation of two diastereomeric products: cis-3-methylcyclohexanol and trans-3-methylcyclohexanol. The desired isomer is the product; the other is considered the primary byproduct.

Mechanism of Byproduct Formation: The stereochemical outcome is dictated by the trajectory of the hydride nucleophile's attack on the carbonyl carbon. The cyclohexanone ring exists predominantly in a chair conformation where the methyl group prefers an equatorial position to minimize steric strain. The incoming hydride can attack from two faces:

  • Axial Attack: The nucleophile approaches from the top face (axial position), leading to the formation of an equatorial alcohol. This pathway produces the trans isomer.

  • Equatorial Attack: The nucleophile approaches from the bottom face (equatorial position), encountering greater steric hindrance from the axial hydrogens at C3 and C5. This pathway leads to an axial alcohol, forming the cis isomer.[1][2]

For small, unhindered reducing agents like sodium borohydride (NaBH₄), the axial attack is generally favored as it avoids the 1,3-diaxial interactions that would arise during an equatorial approach. However, bulkier reagents experience greater steric clash with the axial hydrogens, forcing them to favor the more hindered equatorial attack.

Comparative Analysis of Reducing Agents

The choice of reducing agent has a profound impact on the diastereomeric ratio of the alcohol products. This selectivity is a direct consequence of the steric bulk of the hydride source.

ReagentStructureTypical Product Ratio (cis:trans)Dominant AttackRationale
Sodium Borohydride (NaBH₄)Na⁺[BH₄]⁻~20:80AxialA small, unhindered nucleophile that preferentially attacks from the less hindered axial face to yield the equatorial alcohol (trans).[3]
Lithium Aluminum Hydride (LiAlH₄)Li⁺[AlH₄]⁻~20:80AxialSimilar in size to NaBH₄, it also favors the axial attack pathway, yielding a preponderance of the trans product.
L-Selectride® (Lithium tri-sec-butylborohydride)Li⁺[(CH₃CH₂CH(CH₃))₃BH]⁻>99:<1EquatorialA very bulky hydride source. The three sec-butyl groups create immense steric hindrance, making an axial approach nearly impossible. It is forced to attack from the equatorial face, yielding almost exclusively the axial alcohol (cis).
K-Selectride® (Potassium tri-sec-butylborohydride)K⁺[(CH₃CH₂CH(CH₃))₃BH]⁻>99:<1EquatorialSimilar to L-Selectride®, its extreme steric bulk results in exceptionally high diastereoselectivity for the cis product.
DOT Diagram: Reduction Pathways

cluster_start This compound (Equatorial Methyl) cluster_axial Axial Attack cluster_equatorial Equatorial Attack start C=O axial_reagent Small Reagent (e.g., NaBH₄) equatorial_reagent Bulky Reagent (e.g., L-Selectride) axial_attack Less Hindered Path axial_reagent->axial_attack approaches axial_product Equatorial Alcohol (trans-product) axial_attack->axial_product leads to equatorial_attack More Hindered Path (Avoids 1,3-Diaxial Strain) equatorial_reagent->equatorial_attack approaches equatorial_product Axial Alcohol (cis-product) equatorial_attack->equatorial_product leads to

Caption: Diastereoselectivity in the reduction of this compound.

Enolate Formation: The Kinetic vs. Thermodynamic Byproduct Dilemma

Reactions involving the enolate of this compound are complicated by the potential to form two distinct regioisomers, as deprotonation can occur on either side of the carbonyl. The choice of which enolate is formed dictates the structure of the final product, meaning the "undesired" enolate directly leads to byproduct formation.

  • Kinetic Enolate: Formed by removing the proton from the less-substituted α-carbon (C6). This process is faster because the proton is less sterically hindered.[4]

  • Thermodynamic Enolate: Formed by removing the proton from the more-substituted α-carbon (C2). This enolate is more stable due to the more highly substituted double bond.[4][5]

Controlling the reaction conditions is paramount to selectively generating one enolate over the other.

Comparative Analysis of Enolization Conditions
ParameterKinetic ControlThermodynamic Control
Base Strong, sterically hindered (e.g., LDA)[6]Strong or weak, small (e.g., NaH, NaOEt)
Temperature Low (-78 °C)[6]Higher (0 °C to reflux)
Solvent Aprotic (e.g., THF)Protic or Aprotic
Reaction Time Short (minutes to <1 hr)[6]Long (hours)
Mechanism Irreversible deprotonation of the most accessible proton.Reversible equilibrium allows the system to settle into its lowest energy state (the more stable enolate).
Major Product Less substituted enolateMore substituted enolate
Application: Byproducts in Aldol Self-Condensation

The self-condensation of this compound is a prime example of how enolate regiochemistry dictates product outcomes. Under kinetic conditions, the C6 enolate attacks another ketone molecule, leading to one specific β-hydroxy ketone, which upon heating (dehydration) yields its corresponding α,β-unsaturated ketone.[7][8] Under thermodynamic conditions, the C2 enolate is the primary nucleophile, leading to a completely different set of aldol addition and condensation products.[9] Each pathway generates byproducts that would be expected from the competing enolate.

DOT Diagram: Kinetic vs. Thermodynamic Enolate Formation

cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start This compound k_conditions LDA, THF, -78°C start->k_conditions Fast, Irreversible t_conditions NaOEt, EtOH, RT start->t_conditions Slow, Reversible k_enolate Less Substituted 'Kinetic' Enolate k_conditions->k_enolate t_enolate More Substituted 'Thermodynamic' Enolate t_conditions->t_enolate

Caption: Selective formation of kinetic and thermodynamic enolates.

Oxidative Cleavage and Rearrangement Byproducts

Oxidation of this compound, particularly under Baeyer-Villiger conditions, can lead to regioisomeric lactone byproducts and, with harsher oxidants, ring-opened dicarboxylic acids.

Mechanism of Byproduct Formation: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). For an unsymmetrical ketone like this compound, the oxygen can insert on either side, leading to two potential regioisomeric products. The outcome is determined by the migratory aptitude of the adjacent carbon atoms (tertiary > secondary > primary). In this case, the tertiary carbon (C2) has a higher migratory aptitude than the secondary carbon (C6), leading to a preference for one lactone. However, the selectivity is often not perfect, resulting in a mixture.

Under more aggressive oxidative conditions (e.g., using nitric acid or hydrogen peroxide with certain catalysts), the ring can be cleaved entirely.[10] This can lead to a variety of dicarboxylic acid byproducts, such as 2-methyladipic acid and other related fragments from over-oxidation.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound with NaBH₄

This protocol details a standard laboratory procedure for the reduction of this compound, which typically favors the trans alcohol product.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 44.6 mmol) in methanol (25 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (0.84 g, 22.3 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir for an additional 60 minutes at room temperature.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly add 3 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases and the pH is ~6.[11]

  • Workup - Extraction: Remove most of the methanol under reduced pressure. Add water (20 mL) to the residue and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture of 3-methylcyclohexanol isomers.

  • Analysis: Determine the cis:trans product ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.[2][12] The axial and equatorial protons on the alcohol-bearing carbon have distinct chemical shifts, allowing for integration and ratio determination.[12]

DOT Diagram: Experimental Workflow for Byproduct Analysis

A Reaction Mixture (Product + Byproducts) B Quenching & Workup A->B C Extraction B->C D Drying & Concentration C->D E Crude Product D->E F Purification (e.g., Chromatography) E->F G Analytical Characterization (GC-MS, NMR) E->G H Quantitative Data (Product:Byproduct Ratio) G->H

Caption: General workflow for reaction workup and byproduct analysis.

Conclusion

The generation of byproducts in reactions of this compound is not a random process but a predictable outcome based on fundamental principles of stereoelectronics and reaction kinetics. For reductions and nucleophilic additions, byproducts arise from a loss of diastereoselectivity, which can be exquisitely controlled by tuning the steric properties of the reagent. For reactions proceeding via an enolate, a careful choice of base, temperature, and reaction time allows for the selective formation of either the kinetic or thermodynamic intermediate, thereby minimizing the formation of regioisomeric byproducts. By understanding the mechanistic underpinnings of these transformations, researchers can strategically design experiments to maximize the yield of the desired product and streamline the path to their synthetic targets.

References

  • PubChem. This compound.
  • PubChem. (+)-3-Methylcyclohexanone.
  • PubChem. This compound, (-)-.
  • Chegg. The NaBH_4 reduction of (R)-3-methylcyclohexanone. Chegg.com. [Link]
  • NIOSH. METHYLCYCLOHEXANONE 2521. Centers for Disease Control and Prevention. [Link]
  • Pearson. What product is formed when 3-methyl-2-cyclohexenone reacts with.... Pearson+. [Link]
  • ResearchGate. Reaction order of this compound formation with respect to....
  • Master Organic Chemistry.
  • ResearchGate. Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. [Link]
  • PharmaXChange.info.
  • Analytical Method. Methyl Cyclohexanone by GC/FID. [Link]
  • Filo. Aldol condensation of 3-methyl cyclohexanone leads to a mixture of two en.... [Link]
  • Solubility of Things. This compound. [Link]
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
  • Free Essay Example. Sodium Borohydride Reduction of 2, 6-Dimethylcyclohexanone. [Link]
  • YouTube. Regioselective Enolization and Thermodynamic vs. Kinetic Control. [Link]
  • ResearchGate.
  • Gauth. Aldol condensation between two molecules of this compound can lead to a mixture. [Link]
  • YouTube. Treatment of 3 methylcyclohexene with HCI yields two products, 1 chloro 3 methylcyclohexane and 1 ch. [Link]
  • ResearchGate.
  • University of Calgary. Kinetic vs.
  • Homework.Study.com. Grignard reagents undergo a general and very useful reaction with ketones.... [Link]
  • Studylib. NaBH4 Reduction of Cyclohexanone: Organic Chemistry Lab. [Link]
  • Course Hero. Sodium Borohydride 81 NaBH4 Reduction of 2-Methylcyclohexanone. [Link]
  • Filo. Given the reaction sequence: \ce{CH3MgBr + \text{cyclohexanone} ->[{H3O+.. [Link]
  • Organic Chemistry Academy.
  • Chemistry Skills. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. [Link]
  • The Good Scents Company. 3-methyl cyclohexanone. [Link]
  • YouTube. Of the following, which is the product formed when cyclohexanone undergoes aldol conden.
  • Master Organic Chemistry.

Sources

A Researcher's Guide to Cross-Referencing Spectroscopic Data of 3-Methylcyclohexanone with Public Databases

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical analysis and drug development, the unambiguous identification of molecular structures is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a wealth of structural information. However, the interpretation of this data in isolation can be fraught with ambiguity. This guide provides a comprehensive framework for researchers to confidently identify 3-Methylcyclohexanone by cross-referencing experimentally acquired data with established spectral databases. By following the principles and protocols outlined herein, scientists can ensure the integrity of their results and build a robust foundation for further research.

The core principle of this guide is the convergence of evidence. By comparing multiple, independent spectroscopic datasets against curated, publicly available information, we can significantly increase the confidence in our structural assignment. We will explore the key spectral features of this compound and demonstrate how to leverage prominent databases such as the NIST Chemistry WebBook and PubChem for effective data validation.

The Structural Rationale: Predicting Spectroscopic Signatures

Before delving into the data, it is crucial to understand the molecular structure of this compound (C₇H₁₂O)[1][2][3]. It consists of a six-membered carbon ring (cyclohexane) with a ketone functional group (C=O) and a methyl group (CH₃) at the 3-position. This structure dictates the expected spectroscopic signatures.

  • IR Spectroscopy: We anticipate a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1700-1725 cm⁻¹. We also expect C-H stretching and bending vibrations for the aliphatic ring and methyl group.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should reveal distinct signals for the protons on the cyclohexane ring and the methyl group. The chemical shifts and splitting patterns of these signals will be influenced by their proximity to the electron-withdrawing ketone group and neighboring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show separate resonances for each unique carbon atom in the molecule. The carbonyl carbon will be significantly downfield (typically >200 ppm), while the other carbons of the ring and the methyl group will appear at higher field strengths.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (112.17 g/mol )[1][2][3]. The fragmentation pattern will provide further structural clues, with characteristic losses of small neutral molecules or radicals.

Comparative Analysis of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound as reported in the NIST and PubChem databases. This compiled data serves as a reliable reference for comparison with experimentally obtained spectra.

Infrared (IR) Spectroscopy Data
DatabaseKey Absorption Bands (cm⁻¹)Technique
NIST Strong C=O stretchGas Phase
PubChem C=O stretch, C-H stretch, C-H bendNeat, ATR-IR, Vapor Phase

Data sourced from the NIST Chemistry WebBook and PubChem. Note that the exact peak positions can vary slightly depending on the experimental conditions (e.g., phase, solvent).[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectral Data

DatabaseChemical Shift (δ) Range (ppm)MultiplicityAssignment
PubChem ~0.9-2.5Multiplets, DoubletRing Protons, Methyl Protons

This is a generalized representation. The exact chemical shifts and coupling constants can be found in the detailed spectra available on PubChem.[2][4]

¹³C NMR Spectral Data

DatabaseChemical Shift (δ) Range (ppm)Assignment
PubChem ~20-50, ~210Aliphatic Carbons (Ring and Methyl), Carbonyl Carbon

The carbonyl carbon resonance is a key diagnostic peak in the ¹³C NMR spectrum.[2][4]

Mass Spectrometry Data
DatabaseMolecular Ion (m/z)Key Fragment Ions (m/z)
NIST 11269, 56, 42
PubChem 11269, 56, 41

The base peak is often observed at m/z 69, corresponding to a stable acylium ion fragment.[3][4]

Experimental Workflow for Data Acquisition and Cross-Referencing

To ensure the acquisition of high-quality data for comparison, a systematic experimental approach is essential. The following workflow outlines the key steps from sample preparation to data analysis and cross-referencing.

Spectroscopic Data Cross-Referencing Workflow cluster_Experimental Experimental Data Acquisition cluster_Database Database Cross-Referencing cluster_Analysis Data Analysis and Validation SamplePrep Sample Preparation IRA IR Analysis SamplePrep->IRA NMRA NMR Analysis SamplePrep->NMRA MSA MS Analysis SamplePrep->MSA Compare Compare Spectra IRA->Compare NMRA->Compare MSA->Compare NIST NIST Database NIST->Compare PubChem PubChem Database PubChem->Compare SDBS SDBS Database SDBS->Compare Validate Validate Structure Compare->Validate

Caption: A streamlined workflow for acquiring and cross-referencing spectroscopic data.

Detailed Experimental Protocols

The quality of your spectroscopic data is directly dependent on the purity of your sample.

  • For IR Spectroscopy (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one to two drops of the this compound sample directly onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • For NMR Spectroscopy:

    • Accurately weigh approximately 5-25 mg of this compound.[5]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[6]

    • Transfer the solution to a clean 5 mm NMR tube.

    • The final sample height in the tube should be approximately 4-5 cm.[5]

  • For Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the low ppm range.

    • Transfer the solution to a GC vial.

    • Ensure the vial is properly sealed with a septum cap.

Follow the standard operating procedures for your specific instrumentation. Key considerations include:

  • IR Spectroscopy:

    • Acquire a background spectrum of the empty spectrometer.

    • Place the prepared sample in the beam path and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • NMR Spectroscopy:

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

  • Mass Spectrometry (GC-MS):

    • Set up the gas chromatograph with a suitable column and temperature program to separate this compound from any impurities.

    • Configure the mass spectrometer to acquire data in electron ionization (EI) mode over an appropriate mass range (e.g., m/z 35-200).

    • Inject the sample and begin the data acquisition.

This is the critical step where you compare your experimental data with the database entries.

  • Process your raw data: Use the instrument-specific software to process your spectra. This may include Fourier transformation (NMR and IR), baseline correction, and peak picking.

  • Compare key features:

    • IR: Overlay your experimental IR spectrum with the one from the database. Pay close attention to the position and relative intensity of the major absorption bands, especially the C=O stretch.

    • NMR: Compare the chemical shifts, multiplicities, and integration values of the signals in your ¹H NMR spectrum with the database entry. For the ¹³C NMR spectrum, compare the chemical shifts of each carbon resonance.

    • MS: Compare the molecular ion peak and the fragmentation pattern of your experimental mass spectrum with the database spectrum.

  • Evaluate the match: A high degree of similarity across all three spectroscopic techniques provides strong evidence for the correct identification of this compound. Minor differences in peak positions or intensities can often be attributed to variations in experimental conditions.

Conclusion: A Self-Validating Approach

By systematically acquiring and cross-referencing multiple spectroscopic datasets with established public databases, researchers can achieve a high level of confidence in the structural elucidation of this compound. This multi-faceted approach, grounded in the fundamental principles of spectroscopy and a rigorous experimental workflow, forms a self-validating system for chemical identification. The causality behind each experimental choice, from sample preparation to data analysis, is aimed at producing the most reliable and comparable data. This guide empowers researchers, scientists, and drug development professionals to navigate the complexities of spectroscopic data interpretation with scientific integrity and a commitment to accuracy.

References

  • PubChem. (+)-3-Methylcyclohexanone.
  • NIST. Cyclohexanone, 3-methyl-. National Institute of Standards and Technology. [Link][1]
  • PubChem. This compound.
  • SpectraBase. (+)-3-Methylcyclohexanone. Wiley-VCH GmbH. [Link]
  • Human Metabolome Database. (R)-3-Methylcyclohexanone. [Link][7]
  • NIST. Cyclohexanone, 3-methyl-. National Institute of Standards and Technology. [Link][3]
  • Labcompare. LABTips: Obtaining & Interpreting High Quality IR Spectra. [Link][8]
  • Organomation.
  • Portland Press. A beginner’s guide to mass spectrometry–based proteomics. [Link][9]
  • Western University.
  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link][11]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Methylcyclohexanone: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methylcyclohexanone, moving beyond mere instruction to explain the scientific reasoning behind each procedural choice. Our goal is to empower you, the researcher, with the knowledge to manage chemical waste with confidence and integrity.

Understanding the Hazards: Why Proper Disposal Matters

This compound (CAS No. 591-24-2) is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] Its flash point of 48°C (118.4°F) means it can ignite at relatively low temperatures, posing a significant fire risk if handled or stored improperly. Beyond its flammability, understanding its incompatibility with strong oxidizing agents, strong bases, and strong reducing agents is crucial to prevent dangerous chemical reactions within a waste container.[1][3] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[4] Adherence to disposal regulations is not just a matter of best practice; it is a legal requirement under federal, state, and local laws.[5]

The Disposal Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last and that safety checks are integrated throughout the process.

Part 1: Pre-Disposal Assessment and Waste Identification

Before you begin the disposal process, a thorough assessment is paramount. This initial step ensures you have a complete understanding of the waste stream and can make informed decisions.

Step 1.1: Characterize Your Waste.

  • Is it pure this compound or a mixture? If it is a mixture, you must identify all chemical constituents and their approximate concentrations. This is critical because other chemicals in the mixture could introduce new hazards or incompatibilities.

  • Action: Document the composition of the waste on a designated hazardous waste tag. Be specific; avoid general terms like "solvent waste."[5]

Step 1.2: Consult the Safety Data Sheet (SDS).

  • The SDS is your primary source of information for chemical hazards and handling procedures.[1][3][6] Review the "Disposal considerations," "Hazards identification," and "Handling and storage" sections.

  • Action: Note the recommended disposal methods and any specific warnings. The SDS for this compound will confirm its classification as a flammable liquid.[1][3][6]

Part 2: Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental mixing of incompatible materials, which could lead to fires, explosions, or the release of toxic gases.

Step 2.1: Select an Appropriate Waste Container.

  • Causality: The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Never use a container that previously held an incompatible chemical.

  • Action: Obtain a clean, properly sized waste container from your institution's Environmental Health and Safety (EHS) department or a designated supplier. Ensure the container has a secure, tight-fitting lid.[7]

Step 2.2: Label the Waste Container.

  • Trustworthiness: A clearly labeled container communicates the hazards to everyone in the laboratory.

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound" and any other components of the mixture[8]

    • The associated hazards (e.g., "Flammable," "Irritant")[8]

    • The date the first drop of waste is added (accumulation start date)

Part 3: Accumulation and Storage

The area where you temporarily store your hazardous waste before pickup is known as a Satellite Accumulation Area (SAA).[8]

Step 3.1: Designate a Satellite Accumulation Area.

  • Expertise: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Action: Choose a location, such as a designated secondary containment tray within a chemical fume hood, away from ignition sources like open flames, hot plates, and electrical outlets.[1][3]

Step 3.2: Maintain the Waste Container.

  • Keep it Closed: The container must be kept tightly sealed at all times, except when you are actively adding waste.[5][7] This prevents the release of flammable vapors.

  • Do Not Overfill: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]

  • Action: After adding waste, securely fasten the lid. Regularly inspect the container for any signs of leakage or degradation.

Part 4: Final Disposal and Documentation

The final step is to arrange for the removal of the hazardous waste from your laboratory.

Step 4.1: Request a Waste Pickup.

  • Compliance: Hazardous waste must be disposed of through an approved waste disposal plant.[1][3] Your institution's EHS department manages this process.

  • Action: Once the container is full (or approaching the designated accumulation time limit, typically 90 days for large quantity generators), submit a waste pickup request to your EHS department according to their specific procedures.

Step 4.2: Maintain Records.

  • Accountability: Proper record-keeping is a legal requirement and demonstrates due diligence.

  • Action: Keep a copy of the waste pickup request and any associated documentation for your records. This creates a traceable history of the waste from generation to disposal.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making process, the following diagram illustrates the key steps and considerations for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Begin Disposal Process assess Characterize Waste (Pure or Mixture?) start->assess sds Consult Safety Data Sheet (SDS) assess->sds container Select Compatible Container (HDPE or Glass) sds->container label_container Affix Hazardous Waste Label (Name, Hazards, Date) container->label_container saa Designate Satellite Accumulation Area (SAA) (Away from Ignition Sources) label_container->saa add_waste Add Waste to Container (Do not exceed 90% full) saa->add_waste seal Keep Container Tightly Sealed add_waste->seal pickup Request Waste Pickup from EHS seal->pickup records Maintain Disposal Records pickup->records end Disposal Complete records->end

Caption: A flowchart illustrating the key stages of this compound disposal.

Quantitative Data Summary

PropertyValueSource
CAS Number 591-24-2[1]
UN Number 2297[6]
Hazard Class 3 (Flammable Liquid)[6]
Flash Point 48 °C / 118.4 °F (closed cup)
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents[1][3]

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the "why" behind each step, from initial characterization to final documentation, researchers can move from simply following rules to actively participating in a culture of safety. This guide serves as a foundational resource, but always remember to consult your institution's specific EHS protocols, as they are tailored to your local regulatory landscape.

References

  • Safety data sheet: this compound. CPAChem. [Link]
  • SAFETY DATA SHEET: this compound. Acros Organics. [Link]
  • This compound. PubChem. [Link]
  • Guidance For Hazard Determination.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?
  • CYCLOHEXANONE.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • NIOSH Pocket Guide to Chemical Hazards - Cyclohexanone. Centers for Disease Control and Prevention (CDC). [Link]
  • How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]
  • Hazardous Waste Disposal Guide. Northwestern University. [Link]
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • How Do You Discard Class 3 Flammable Liquids List Chemicals? eWaste Disposal, Inc. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]
  • Hazardous Waste. University of Wisconsin-Milwaukee. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our work's integrity is intrinsically linked to the safety and precision of our practices. Handling chemicals like 3-Methylcyclohexanone, a common laboratory reagent, requires more than just following steps; it demands a deep understanding of the material's characteristics to ensure personal safety and experimental validity. This guide moves beyond a simple checklist to provide a procedural and causal framework for the safe handling of this compound, ensuring you are protected and your work is uncompromised.

Hazard Assessment: The 'Why' Behind the Protection

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. Its primary hazards dictate the necessary barriers we must place between ourselves and the chemical.

  • Flammability: this compound is a flammable liquid and vapor, with a flashpoint of approximately 48-51°C.[1][2] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[2] This necessitates strict control of ignition sources and the use of equipment designed to prevent static discharge.

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant (Category 2).[3] Direct contact can cause irritation, and the substance can be absorbed through the skin.[3][4][5] Therefore, comprehensive skin and eye protection is not merely recommended; it is mandatory.

  • Respiratory Tract Irritation: Inhalation of vapors can irritate the nose and throat, leading to symptoms like coughing and wheezing.[4] It is also classified for specific target organ toxicity (single exposure), affecting the respiratory system.[3] Higher concentrations can lead to more severe effects such as headache, dizziness, and lightheadedness.[4]

  • Incomplete Toxicological Profile: It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. This uncertainty demands a more cautious approach, treating the substance with a higher degree of respect and protection than its known hazards might suggest.

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard assessment, the following PPE is essential for any procedure involving this compound.

Eye and Face Protection
  • What: Chemical safety goggles are the minimum requirement.[2][3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Why: Goggles provide a seal around the eyes to protect against direct splashes and irritating vapors. Standard safety glasses do not offer sufficient protection from chemical vapors.

Hand Protection
  • What: Wear appropriate chemical-resistant gloves.[1][3] The selection of glove material is critical. While some safety data sheets do not specify a material, the chemical nature of ketones provides guidance. Nitrile gloves may offer protection against brief contact but are generally not recommended for prolonged exposure to ketones.[6] Butyl rubber or Viton™ gloves typically offer better resistance.[6]

  • Why: To prevent skin contact, which can cause irritation and allow the chemical to be absorbed into the body.[4][5] It is imperative to consult the glove manufacturer’s chemical resistance data for specific breakthrough times and degradation information before use.[1][7] Always inspect gloves for any signs of degradation or perforation before donning them.[8]

Body Protection
  • What: A flame-resistant lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Wear long pants and closed-toe shoes.

  • Why: This protects the skin on the arms and body from accidental splashes and prevents the contamination of personal clothing.[2][3] Flame-resistant material is crucial due to the flammability of this compound.

Respiratory Protection
  • What: All work with this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation.[2][3] If engineering controls are insufficient or during an emergency, a NIOSH/MSHA-approved respirator with an organic vapor cartridge (Type A or similar) is required.[3][5]

  • Why: The chemical's vapors are irritating to the respiratory system and can cause other central nervous system effects.[3][4] A fume hood provides the primary line of defense by containing vapors at the source.

Quantitative Safety Data Summary

For quick reference, the key safety parameters for this compound are summarized below.

PropertyValueSource(s)
CAS Number 591-24-2[3]
GHS Pictograms GHS02 (Flammable)[1]
Signal Word Warning[1][3]
Hazard Statements H226: Flammable liquid and vapour[1][3]
Flash Point 48 - 51 °C (118.4 - 123.8 °F)[1][2]
GHS Classifications Flammable Liquid (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), STOT SE 3 (Respiratory)[3][8]
NIOSH REL TWA 50 ppm (for o-Methylcyclohexanone)[5]
OSHA PEL TWA 100 ppm (for o-Methylcyclohexanone)[4]

Standard Operating Procedure (SOP) for Safe Handling

This step-by-step protocol ensures a self-validating system of safety for handling this compound.

  • Pre-Handling Checks:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Locate and ensure clear access to the nearest safety shower and eyewash station.[2][4]

    • Have a chemical spill kit rated for flammable solvents readily available.

    • Ensure all ignition sources are removed from the immediate work area.[2]

  • Donning PPE:

    • Don a flame-resistant lab coat, ensuring it is fully buttoned.

    • Put on chemical safety goggles.

    • Don the appropriate chemical-resistant gloves (e.g., Butyl rubber), ensuring they overlap the cuffs of the lab coat.

  • Handling the Chemical:

    • Perform all manipulations of this compound inside the certified chemical fume hood.[2]

    • When transferring the liquid, ground and bond the container and receiving equipment to prevent static electricity buildup.[2]

    • Use only non-sparking tools.[3]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling & PPE Doffing:

    • Securely close the this compound container and return it to a cool, dry, well-ventilated storage area designated for flammable liquids.[2][8]

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Remove the lab coat and goggles.

    • Wash hands thoroughly with soap and water.[4]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

    • Spill: Evacuate non-essential personnel.[4] Remove all ignition sources.[4] Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for disposal as hazardous waste.[2][4]

Safe Handling & Disposal Workflow

The following diagram illustrates the logical flow from preparation to final disposal, reinforcing the procedural nature of chemical safety.

G cluster_prep 1. Preparation cluster_handling 2. Handling Protocol cluster_disposal 3. Waste Management prep_hood Verify Fume Hood & Safety Equipment prep_ppe Select & Inspect PPE prep_hood->prep_ppe Confirm readiness don_ppe Don PPE (Coat, Goggles, Gloves) prep_ppe->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem Execute experiment doff_ppe Doff PPE & Wash Hands handle_chem->doff_ppe Procedure complete waste_collect Collect Waste in Labeled, Sealed Container handle_chem->waste_collect Generate waste waste_dispose Dispose via Approved Hazardous Waste Vendor waste_collect->waste_dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclohexanone
Reactant of Route 2
3-Methylcyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.